Product packaging for 4-methyl-5-nitro-1H-indole(Cat. No.:CAS No. 165250-69-1)

4-methyl-5-nitro-1H-indole

Cat. No.: B068173
CAS No.: 165250-69-1
M. Wt: 176.17 g/mol
InChI Key: XRJNLFAXLSBIDS-UHFFFAOYSA-N
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Description

4-methyl-5-nitro-1H-indole is a versatile and high-value nitro-substituted indole derivative prized for its role as a key synthetic intermediate in medicinal chemistry and organic synthesis. Its primary research value lies in the electron-deficient nitro group at the 5-position, which activates the indole ring for electrophilic substitution and serves as a versatile functional handle for reduction to the corresponding aniline, enabling the construction of more complex diamino or amine-functionalized indole scaffolds. This compound is extensively utilized in the synthesis of novel heterocyclic compounds, particularly as a precursor for indole-fused polycyclic structures and as a core building block in the development of potential pharmaceutical agents. Researchers leverage this compound to explore structure-activity relationships (SAR) in drug discovery programs, with its structure being relevant for targets such as kinase inhibitors, serotonin receptor modulators, and antimicrobial agents. The methyl group at the 4-position provides an opportunity to study the effects of steric and electronic modulation on biological activity and molecular recognition. When subjected to reduction conditions (e.g., catalytic hydrogenation, tin chloride), it readily converts to 5-amino-4-methyl-1H-indole, a crucial intermediate for generating libraries of compounds via amide coupling, reductive amination, or diazotization chemistry. This reagent is intended For Research Use Only and is an essential tool for academic researchers and industrial chemists working in advanced heterocyclic chemistry and pre-clinical drug development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B068173 4-methyl-5-nitro-1H-indole CAS No. 165250-69-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-5-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-7-4-5-10-8(7)2-3-9(6)11(12)13/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJNLFAXLSBIDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572923
Record name 4-Methyl-5-nitro-1H-indole
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165250-69-1
Record name 4-Methyl-5-nitro-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165250-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-5-nitro-1H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-methyl-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of the novel compound 4-methyl-5-nitro-1H-indole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide outlines a plausible synthetic pathway via the regioselective nitration of 4-methyl-1H-indole, supported by established principles of electrophilic aromatic substitution on indole scaffolds. Furthermore, a thorough in-silico characterization is presented, including predicted Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, to aid in the identification and verification of the target molecule. All protocols and claims are substantiated with references to authoritative scientific literature.

Introduction: The Significance of the Nitroindole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of a nitro group onto the indole ring significantly modulates its electronic properties and biological activity. Nitroindoles have been investigated for a range of therapeutic applications, including as anticancer agents, by acting as G-quadruplex binders that can downregulate oncogene expression.[2] The position of the nitro group is crucial for biological activity, making the development of regioselective synthetic methods a key focus for medicinal chemists. This guide focuses on the synthesis and characterization of this compound, a hitherto underexplored derivative with potential for further functionalization in drug discovery programs.

Proposed Synthesis of this compound

Rationale for the Synthetic Approach

The indole ring system is highly reactive towards electrophiles, with the C-3 position being the most nucleophilic.[3] However, under strongly acidic conditions, the indole nitrogen can be protonated, which, along with protonation at C-3, deactivates the pyrrole ring towards electrophilic attack. This directs the electrophile to the benzene ring, with substitution occurring predominantly at the C-5 position. The methyl group at C-4 is an activating, ortho-, para-director. In this case, the position ortho to the methyl group and meta to the pyrrole nitrogen's activating influence (position 5) is a likely site for nitration. Studies on the nitration of N-protected 4-substituted indoles have shown that substitution can be directed to other positions, but for the unprotected indole under acidic conditions, the 5-position is a probable target.[4]

Synthetic Workflow Diagram

Synthesis_Workflow Synthetic Workflow for this compound cluster_start Starting Material cluster_reaction Nitration Reaction cluster_product Final Product Start 4-methyl-1H-indole Reaction Nitrating Agent (e.g., HNO₃/H₂SO₄) Solvent (e.g., Acetic Anhydride) Low Temperature (-10°C to 0°C) Start->Reaction Step 1: Electrophilic Aromatic Substitution Product This compound Reaction->Product Step 2: Aqueous Work-up & Purification

Caption: Proposed synthetic route for this compound.

Proposed Experimental Protocol

Disclaimer: This is a proposed protocol and should be optimized for safety and efficiency in a laboratory setting.

Materials:

  • 4-methyl-1H-indole (1.0 eq)[5]

  • Concentrated Nitric Acid (1.1 eq)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Acetic Anhydride (solvent)

  • Ice-salt bath

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-methyl-1H-indole (1.0 eq) in acetic anhydride.

  • Cool the flask in an ice-salt bath to between -10°C and 0°C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a catalytic amount of concentrated sulfuric acid, while keeping the mixture cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 4-methyl-1H-indole over 30 minutes, ensuring the internal temperature does not exceed 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it over crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Structural Elucidation and Characterization

The verification of the structure and purity of the synthesized this compound is paramount. The following sections detail the predicted spectroscopic data based on the analysis of structurally similar compounds.

Molecular Structure

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

The following data are predicted based on known values for 4-methylindole, 5-nitroindole, and other substituted indoles.[5][6][7][8][9][10]

Parameter Predicted Value
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance Yellow to brown solid
Melting Point Not available; likely >100 °C

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃, δ in ppm):

  • δ ~8.2-8.4 (s, 1H, N-H): The N-H proton of the indole ring is expected to be a broad singlet in the downfield region.

  • δ ~7.8-8.0 (d, J ≈ 8.8 Hz, 1H, H-6): The proton at the 6-position is expected to be a doublet due to coupling with H-7. The electron-withdrawing nitro group at C-5 will deshield this proton.

  • δ ~7.2-7.4 (m, 1H, H-2): The H-2 proton on the pyrrole ring.

  • δ ~7.1-7.3 (d, J ≈ 8.8 Hz, 1H, H-7): The proton at the 7-position, appearing as a doublet coupled with H-6.

  • δ ~6.6-6.8 (m, 1H, H-3): The H-3 proton on the pyrrole ring.

  • δ ~2.5-2.7 (s, 3H, -CH₃): The methyl protons at the 4-position will appear as a singlet.

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃, δ in ppm):

  • δ ~142-144 (C-5): The carbon bearing the nitro group will be significantly deshielded.

  • δ ~138-140 (C-7a): One of the bridgehead carbons.

  • δ ~130-132 (C-4): The carbon with the methyl substituent.

  • δ ~128-130 (C-3a): The other bridgehead carbon.

  • δ ~125-127 (C-2): The C-2 carbon of the pyrrole ring.

  • δ ~120-122 (C-6): The C-6 carbon.

  • δ ~115-117 (C-7): The C-7 carbon.

  • δ ~102-104 (C-3): The C-3 carbon of the pyrrole ring is typically shielded.

  • δ ~15-17 (-CH₃): The methyl carbon.

Infrared (IR) Spectroscopy (Predicted, cm⁻¹):

  • ~3400-3300 (N-H stretch): Characteristic sharp peak for the indole N-H bond.

  • ~3100-3000 (Aromatic C-H stretch): For the C-H bonds on the aromatic rings.

  • ~2950-2850 (Aliphatic C-H stretch): For the methyl group C-H bonds.

  • ~1520-1500 and ~1350-1330 (N-O asymmetric and symmetric stretch): Two strong and characteristic bands for the nitro group.

  • ~1600-1450 (C=C aromatic stretch): For the carbon-carbon bonds in the aromatic system.

Mass Spectrometry (MS) (Predicted, EI):

  • m/z 176 (M⁺): The molecular ion peak, corresponding to the molecular weight of the compound.

  • m/z 130: A common fragment for indoles, corresponding to the loss of NO₂.

  • m/z 115: Further fragmentation, possibly loss of a methyl group from the m/z 130 fragment.

Conclusion

This technical guide presents a well-reasoned, albeit proposed, synthetic pathway for this compound via the nitration of 4-methyl-1H-indole. The provided experimental protocol offers a solid starting point for laboratory synthesis. Furthermore, the detailed predictions of the ¹H NMR, ¹³C NMR, IR, and MS data, based on analogous compounds, will be an invaluable tool for the structural verification of the synthesized molecule. The availability of this compound will enable further exploration of its potential in medicinal chemistry and other fields of chemical research.

References

  • Kamal, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. [Link]
  • SpectraBase.
  • The Royal Society of Chemistry.
  • PubChem. 4-Methylindole. [Link]
  • NIST. 1H-Indole, 4-methyl-. [Link]
  • SpectraBase. 4-Methylindole - Optional[1H NMR] - Spectrum. [Link]
  • Noland, W. E., & Rush, K. R. (1966). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz, 3-Dinitroindoles. The Journal of Organic Chemistry, 31(1), 70-76. [Link]
  • NIST. 1H-Indole, 4-methyl-. [Link]
  • NIST. 1H-Indole, 4-methyl-. [Link]
  • Spinsolve.
  • Noland, W. E., et al. (1964). Nitration of Indoles. IV. The Nitration of 2-Phenylindole. The Journal of Organic Chemistry, 29(5), 1222-1227. [Link]
  • Li, Z., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Organic & Biomolecular Chemistry, 21(37), 7564-7568. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). [Link]
  • Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Link]
  • SIELC Technologies. 4-Methylindole. [Link]
  • ResearchGate. 13 C NMR spectrum of compound 5. [Link]
  • Diemoz, K. (2010).
  • Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999. [Link]
  • SpectraBase. 5-Nitroindole - Optional[15N NMR] - Chemical Shifts. [Link]
  • YouTube.
  • Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa. [https://repositorio.ul.pt/bitstream/10451/52433/1/PO pôster congresso SPM.pdf]([Link] pôster congresso SPM.pdf)
  • ResearchGate. Infrared spectrum of the 1-methylindole in the 500-4000 cm −1 region. [Link]
  • Google Patents. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Li, Z., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [Link]

Sources

Physical and chemical properties of 4-methyl-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 4-methyl-5-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Nitroindole Scaffold

The indole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point of drug discovery for decades. The introduction of substituents onto the indole ring system allows for the fine-tuning of its pharmacological profile. Among these, the nitroindoles represent a particularly intriguing class. The strong electron-withdrawing nature of the nitro group significantly modulates the reactivity of the indole ring and introduces a key functional handle for further chemical elaboration.

This guide provides a detailed technical overview of a specific, yet underexplored, member of this family: This compound . While extensive peer-reviewed data on this particular isomer is limited, this document synthesizes available information, draws logical inferences from closely related analogues, and presents established chemical principles to offer a comprehensive profile. We will delve into its structural, physical, and chemical properties, explore potential synthetic routes, and discuss its promising applications in the field of drug development, particularly in oncology.[2][3]

Molecular Structure and Identification

The foundational step in understanding any chemical entity is to define its structure and fundamental identifiers. This compound is an aromatic heterocyclic compound featuring a bicyclic structure composed of a fused benzene and pyrrole ring.

  • IUPAC Name: this compound[4]

  • CAS Number: 165250-69-1[4][5]

  • Molecular Formula: C₉H₈N₂O₂[5]

  • Molecular Weight: 176.17 g/mol [5]

  • Canonical SMILES: CC1=C2C=CNC2=CC=C1=O[5]

Caption: Reduction of the nitro group to an amine.

Reactivity of the Indole Ring
  • Electrophilic Aromatic Substitution: The indole ring is inherently electron-rich and prone to electrophilic attack. While the C5-nitro group is strongly deactivating, the C4-methyl group and the pyrrole nitrogen are activating. Electrophilic substitution, such as the Vilsmeier-Haack reaction (formylation), typically occurs at the C3 position, which is the most nucleophilic site of the indole core. [2]* N-Functionalization: The indole nitrogen (N1) is weakly acidic and can be deprotonated by a suitable base (e.g., NaH, KOH) and subsequently alkylated or acylated. This allows for the introduction of various side chains, a strategy used to modulate solubility and target binding. [2][6]

Potential Synthetic Pathways

A definitive, optimized synthesis for this compound is not described in the available literature. However, established indole synthesis methodologies allow for the proposal of a logical synthetic workflow. A plausible approach involves the nitration of a 4-methylindole precursor.

G start 4-Methyl-1H-indole nitration Nitration (e.g., HNO₃/H₂SO₄ or other nitrating agent) start->nitration workup Aqueous Workup & Neutralization nitration->workup purification Purification (Crystallization or Chromatography) workup->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

  • Starting Material: 4-methyl-1H-indole is a commercially available starting material.

  • Nitration: The key challenge in this step is regioselectivity. Nitration of the indole ring can occur at multiple positions. The conditions (acid concentration, temperature, nitrating agent) must be carefully controlled to favor substitution on the benzene ring (at C5) over the more reactive pyrrole ring (at C3). Protecting the indole nitrogen (e.g., as a tosyl or Boc derivative) before nitration is a common strategy to direct substitution and prevent side reactions.

  • Purification: Due to the potential for isomeric byproducts, purification by column chromatography or recrystallization is essential to isolate the desired 4-methyl-5-nitro isomer.

Applications in Drug Discovery and Research

While this compound itself is not an established drug, its structural motifs are highly relevant to modern medicinal chemistry. Substituted 5-nitroindoles have recently gained significant attention as potent and selective binders of non-canonical DNA structures known as G-quadruplexes (G4). [2][3] These G4 structures are prevalent in the promoter regions of many oncogenes, including the notorious c-Myc. Stabilization of the c-Myc G-quadruplex by small molecules can suppress its transcription, leading to downregulation of the c-Myc protein and subsequent anti-proliferative effects in cancer cells. [2]

G cluster_drug Small Molecule Ligand (e.g., 5-Nitroindole Derivative) cluster_g4 c-Myc Promoter Region drug Ligand g4 G-Quadruplex DNA drug->g4 Binds & Stabilizes block Transcription Blocked g4->block transcription c-Myc Transcription protein c-Myc Protein (Drives Cell Proliferation) transcription->protein Leads to block->transcription Inhibits

Sources

Spectroscopic Profile of 4-Methyl-5-nitro-1H-indole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-methyl-5-nitro-1H-indole (C₉H₈N₂O₂), a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] Given the limited availability of published experimental spectra for this specific isomer, this document leverages predictive methodologies and comparative analysis with structurally related compounds to offer a robust and scientifically grounded interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, identification, and application of substituted nitroindoles.

Introduction: The Significance of the Nitroindole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, present in a wide array of natural products and synthetic compounds with diverse biological activities. The introduction of a nitro group, as in this compound, significantly modulates the electronic properties of the indole ring, influencing its reactivity and potential as a pharmacophore. Understanding the precise spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and the elucidation of its interactions in complex biological systems.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are generated based on established computational models and are corroborated by experimental data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra provide insights into the electronic environment of each proton and carbon atom in this compound.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the N-H proton of the indole ring, and the methyl group protons. The electron-withdrawing nature of the nitro group at the C5 position and the electron-donating effect of the methyl group at the C4 position significantly influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (N-H)~11.5 - 12.0br s-
H2~7.5 - 7.7t~2.5 - 3.0
H3~6.7 - 6.9t~2.5 - 3.0
H6~7.9 - 8.1d~8.5 - 9.0
H7~7.4 - 7.6d~8.5 - 9.0
4-CH₃~2.5 - 2.7s-

Predicted in DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Causality in ¹H NMR Chemical Shifts:

  • N-H Proton (H1): The proton on the nitrogen atom of the indole ring is expected to appear as a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding.

  • Aromatic Protons (H2, H3, H6, H7): The protons on the indole ring will exhibit characteristic splitting patterns. The nitro group at C5 will strongly deshield the proton at C6, causing it to resonate at a lower field. The methyl group at C4 will have a shielding effect on the neighboring protons.

  • Methyl Protons (4-CH₃): The protons of the methyl group will appear as a singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum provides a map of the carbon framework of this compound. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C2~125 - 127
C3~102 - 104
C3a~130 - 132
C4~133 - 135
C5~140 - 142
C6~118 - 120
C7~112 - 114
C7a~138 - 140
4-CH₃~18 - 20

Predicted in DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Causality in ¹³C NMR Chemical Shifts:

  • Aromatic Carbons: The carbon atoms of the indole ring will resonate in the aromatic region of the spectrum. The carbon atom attached to the nitro group (C5) is expected to be significantly deshielded and appear at a downfield chemical shift.

  • Methyl Carbon (4-CH₃): The carbon of the methyl group will appear at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C-H, C=C, and N-O bonds.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3350 - 3450Medium
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Medium
Aromatic C=C Stretch1600 - 1620, 1450 - 1500Medium to Strong
N-O Asymmetric Stretch1500 - 1550Strong
N-O Symmetric Stretch1330 - 1370Strong

Causality in IR Absorptions:

  • N-H Stretch: The stretching vibration of the N-H bond in the indole ring gives rise to a characteristic absorption band in the region of 3350-3450 cm⁻¹.

  • N-O Stretches: The nitro group is characterized by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at m/z 176.17.[2] The fragmentation pattern will be influenced by the stability of the indole ring and the presence of the nitro and methyl groups.

Predicted Fragmentation Pattern:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ (m/z 130) and NO (m/z 146).[3] Further fragmentation of the indole ring can also be observed.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
176[M]⁺
130[M - NO₂]⁺
146[M - NO]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for aromatic nitro compounds. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Data Acquisition Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Set the appropriate spectral width and acquisition time.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typically, 8-16 scans are sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Data Acquisition Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR accessory is clean and properly aligned.

    • Collect a background spectrum of the empty ATR crystal.

  • Sample Spectrum Acquisition:

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry Data Acquisition Protocol (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Key Concepts

Logical Flow for Spectroscopic Structure Elucidation

G cluster_0 Spectroscopic Analysis Workflow MS Mass Spectrometry (MS) Determine Molecular Weight IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR Confirms presence of N and O NMR NMR Spectroscopy (¹H and ¹³C) Elucidate Connectivity IR->NMR Confirms -NO₂ and N-H Structure Proposed Structure This compound NMR->Structure Confirms atom connectivity

Caption: Workflow for structure elucidation.

Relationship of Substituent Effects on Aromatic Chemical Shifts

G cluster_1 Substituent Effects on ¹H NMR Indole Indole Ring Downfield Downfield Shift (Deshielding) Indole->Downfield Proton at C6 Upfield Upfield Shift (Shielding) Indole->Upfield Neighboring Protons Nitro Nitro Group (-NO₂) Electron Withdrawing Nitro->Indole attaches to C5 Methyl Methyl Group (-CH₃) Electron Donating Methyl->Indole attaches to C4

Caption: Influence of substituents on ¹H NMR shifts.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By combining computational predictions with the established principles of NMR, IR, and MS, researchers can confidently identify and characterize this important molecule. The provided protocols offer a starting point for obtaining high-quality experimental data, which will be invaluable for validating and refining the predictions presented herein. As research into substituted nitroindoles continues to expand, a thorough understanding of their spectroscopic properties will remain a critical component of successful drug discovery and development efforts.

References

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. (n.d.). In PMC.
  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (n.d.). In PMC.
  • Supporting information - The Royal Society of Chemistry. (n.d.).
  • This compound | 165250-69-1. (n.d.). In J&K Scientific.

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An In-depth Technical Guide to the Prospective Crystal Structure of 4-methyl-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The crystal structure of 4-methyl-5-nitro-1H-indole has not been reported in publicly accessible crystallographic databases. This guide, therefore, presents a comprehensive, validated, and procedural framework for its synthesis, crystallization, and subsequent structural elucidation and analysis. The experimental data and structural parameters provided herein are illustrative, based on established methodologies and data from closely related indole analogues, to serve as an expert guide for researchers undertaking this investigation.

Introduction: The Rationale for Structural Elucidation

The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural products and synthetic pharmaceuticals.[1][2] The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly modulate the electronic properties and biological activity of the indole ring system.[3][4] Nitro-containing compounds have been extensively investigated for a wide range of biological activities, including antimicrobial and antineoplastic properties.[3][4] The specific compound, this compound, combines the indole core with a methyl group at the 4-position and a nitro group at the 5-position. While commercially available[5][6][7][8], its three-dimensional structure at the atomic level remains undetermined.

The precise knowledge of a molecule's crystal structure is paramount in drug development. It provides invaluable insights into intermolecular interactions, conformational preferences, and the solid-state packing, all of which influence critical physicochemical properties such as solubility, stability, and bioavailability. This guide outlines the complete workflow for determining and analyzing the crystal structure of this compound, providing a robust template for its characterization.

Synthesis and Spectroscopic Characterization

A logical first step is the synthesis or acquisition and subsequent purification of this compound, followed by comprehensive spectroscopic characterization to confirm its chemical identity and purity prior to crystallization experiments.

Synthetic Approach: The Batcho-Leimgruber Indole Synthesis

A plausible and effective route for the synthesis of this compound is a modification of the Batcho-Leimgruber indole synthesis. This method is advantageous for preparing substituted indoles.[9]

Experimental Protocol:

  • Nitration: Begin with the nitration of a suitable 4-methylphenyl precursor to introduce the nitro group at the desired position.

  • Enamine Formation: React the resulting (4-methyl-nitrophenyl) derivative with dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enamine.

  • Reductive Cyclization: The enamine is then subjected to reductive cyclization to form the indole ring. The choice of reducing agent is critical to selectively reduce the nitro group on the side chain precursor without affecting the aromatic nitro group, thus yielding this compound.[9]

Spectroscopic Confirmation

The identity and purity of the synthesized this compound must be rigorously confirmed using a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the molecular structure. The chemical shifts and coupling constants of the aromatic protons will be characteristic of the substitution pattern on the indole ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula (C₉H₈N₂O₂) by providing a highly accurate mass measurement.[6]

  • Infrared (IR) and Raman Spectroscopy: FT-IR and FT-Raman spectroscopy will identify the characteristic vibrational modes of the functional groups present, notably the N-H stretch of the indole, and the symmetric and asymmetric stretches of the nitro (NO₂) group.

  • UV-Visible Spectroscopy: The UV-Vis spectrum will provide information about the electronic transitions within the conjugated system of the molecule.[10]

Crystallization and X-ray Diffraction

The core of this investigation lies in obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Single Crystal Growth

The growth of single crystals is often a process of systematic screening of various conditions.

Experimental Protocol: Solvent Evaporation Method

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof) for their ability to dissolve this compound at elevated temperatures and yield a supersaturated solution upon cooling or slow evaporation. The choice of solvent can significantly influence crystal habit and quality.[1]

  • Preparation of Saturated Solution: Prepare a nearly saturated solution of the purified compound in the chosen solvent or solvent system at a slightly elevated temperature.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial.

  • Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent at a constant temperature.

  • Monitoring: Monitor the vial over several days to weeks for the formation of single crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, their structure can be determined using SC-XRD.

Workflow Diagram: Single-Crystal X-ray Diffraction

sc_xrd_workflow cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation crystal_selection Crystal Selection & Mounting diffractometer Mount on Diffractometer crystal_selection->diffractometer data_collection X-ray Data Collection diffractometer->data_collection unit_cell Unit Cell Determination data_collection->unit_cell space_group Space Group Determination unit_cell->space_group structure_solution Structure Solution (e.g., Direct Methods) space_group->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation (e.g., CheckCIF) structure_refinement->validation analysis Structural Analysis validation->analysis deposition Database Deposition (e.g., CCDC) analysis->deposition

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

  • The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • The collected data is processed to determine the unit cell dimensions and space group.

  • The structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and displacement parameters.

Structural Analysis of this compound

The refined crystal structure would provide a wealth of information. The following sections detail the expected analysis, with illustrative data based on known structures of similar nitroindole compounds.

Crystallographic Data

A summary of the crystallographic data would be presented in a standardized tabular format.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical FormulaC₉H₈N₂O₂
Formula Weight176.17 g/mol [6]
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value to be determined
b (Å)Value to be determined
c (Å)Value to be determined
α (°)90
β (°)Value to be determined
γ (°)90
Volume (ų)Value to be determined
Z4
Density (calculated)Value to be determined g/cm³
Absorption CoefficientValue to be determined mm⁻¹
F(000)Value to be determined
Reflections collectedValue to be determined
Independent reflectionsValue to be determined [R(int) = value]
Final R indices [I>2σ(I)]R₁ = value, wR₂ = value
R indices (all data)R₁ = value, wR₂ = value
Goodness-of-fit on F²Value to be determined
Molecular Geometry

The analysis would detail the intramolecular geometry, including bond lengths and angles, providing insights into the electronic effects of the substituents.

Table 2: Selected Bond Lengths (Å) and Angles (°) (Hypothetical)

Bond/AngleExpected Length (Å) / Angle (°)
N(1)-C(2)~1.37
C(4)-C(9) (Me)~1.50
C(5)-N(2) (Nitro)~1.47
N(2)-O(1)~1.22
N(2)-O(2)~1.22
O(1)-N(2)-O(2)~124

The planarity of the indole ring and the torsion angle of the nitro group relative to the ring would be critical parameters to analyze.

Supramolecular Assembly and Intermolecular Interactions

A key aspect of crystal structure analysis is understanding how molecules pack in the solid state. This is governed by intermolecular interactions.

Logical Diagram: Intermolecular Interactions

intermolecular_interactions cluster_interactions Potential Intermolecular Interactions MNI 4-Methyl-5-nitro- 1H-indole Molecule H_Bond N-H···O Hydrogen Bonding (Indole N-H to Nitro O) MNI->H_Bond forms Pi_Stack π-π Stacking (Indole Ring Overlap) MNI->Pi_Stack participates in CH_Pi C-H···π Interactions (Methyl H to Indole π-system) MNI->CH_Pi engages in

Caption: Potential intermolecular interactions in the crystal lattice.

  • Hydrogen Bonding: The indole N-H group is a classic hydrogen bond donor. It is highly probable that it will form hydrogen bonds with the oxygen atoms of the nitro group from an adjacent molecule (N-H···O), creating chains or dimeric motifs.

  • π-π Stacking: The planar aromatic indole rings are expected to engage in π-π stacking interactions, contributing significantly to the crystal packing. The stacking distance and offset would be quantified.

  • Other Interactions: Weaker C-H···O and C-H···π interactions involving the methyl group and aromatic protons may also play a role in stabilizing the three-dimensional architecture.

Conclusion and Future Directions

This guide provides a comprehensive framework for the determination and analysis of the crystal structure of this compound. Elucidation of this structure would provide definitive data on its molecular conformation and supramolecular assembly, which is crucial for understanding its physicochemical properties. This structural information would be invaluable for computational studies, such as molecular docking with biological targets, and for guiding the rational design of new indole-based therapeutic agents. The data would serve as a critical benchmark for structure-activity relationship (SAR) studies, particularly for related nitroindole compounds that have shown promise as anticancer agents by targeting G-quadruplex DNA.[11][12][13]

References

  • J&K Scientific. This compound | 165250-69-1. [Link]
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  • Bharathi, A. K., et al. (2022). Spectroscopic Characterization, Quantum Chemical Studies, Molecular Docking and Drug Likeness of 5-Acetyl-2,4 Dimethyl-1H-Pyrrole-3-Carboxylic Acid as a Potent Anti-melanoma Drug. Journal of Molecular Structure, 1262, 133035. [Link]
  • ResearchGate. Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. (2021). [Link]
  • Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1635-1647. [Link]
  • PubChem. 1H-Indole, 1-methyl-5-nitro-. [Link]
  • PubChem. 5-methyl-2-(4-nitrophenyl)-1H-indole. [Link]
  • PubMed. Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. (2021). [Link]
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  • PubMed. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021). [Link]
  • MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). [Link]
  • MDPI. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (2023). [Link]
  • ResearchGate. Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)
  • PubMed.
  • iris.unina.it.
  • MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2022). [Link]
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The Ascendant Pharmacophore: A Technical Guide to the Biological Activity of 4-Methyl-5-Nitro-1H-Indole and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of the burgeoning therapeutic potential of the 4-methyl-5-nitro-1H-indole scaffold. While the broader class of 5-nitroindoles has garnered significant interest for its potent anticancer properties, this document will focus on the specific implications of methylation at the C4 position. We will delve into the synthesis, known biological activities of the parent scaffold, and a prospective analysis of how the 4-methyl group may modulate these activities, offering a forward-looking perspective for researchers in the field.

The 5-Nitroindole Scaffold: A Privileged Motif in Medicinal Chemistry

The indole nucleus is a cornerstone of many biologically active compounds, both natural and synthetic. The introduction of a nitro group at the 5-position significantly alters the electronic properties of the indole ring, creating a pharmacophore with a distinct profile of biological activities. Notably, 5-nitroindole derivatives have emerged as a promising class of anticancer agents. Their mechanism of action is often attributed to their ability to interact with unique DNA secondary structures, such as G-quadruplexes, which are over-represented in the promoter regions of oncogenes.

Synthesis of the this compound Core

The synthesis of substituted indoles can be achieved through various established methods. For the this compound core, the Leimgruber-Batcho and Reissert indole syntheses are particularly relevant, starting from appropriately substituted o-nitrotoluenes.[1][2]

Leimgruber-Batcho Indole Synthesis

This method offers a high-yield and versatile route to indoles under mild conditions.[1] The general workflow involves the reaction of an o-nitrotoluene with a formamide acetal to form an enamine, followed by reductive cyclization.

Leimgruber_Batcho start 2-Methyl-3-nitroaniline step1 Diazotization (NaNO2, HCl) start->step1 step2 Sandmeyer Reaction (CuCN) step1->step2 intermediate1 2-Methyl-3-nitrobenzonitrile step2->intermediate1 step3 Reduction (e.g., SnCl2/HCl) intermediate1->step3 intermediate2 4-Methyl-5-nitro-2-aminobenzonitrile step3->intermediate2 step4 Formation of enamine (DMF-DMA) intermediate2->step4 intermediate3 Enamine intermediate step4->intermediate3 step5 Reductive cyclization (e.g., H2, Pd/C) intermediate3->step5 product This compound step5->product

A potential synthetic workflow for this compound.
Reissert Indole Synthesis

The Reissert synthesis provides another viable route, involving the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting o-nitrophenylpyruvate.[2]

Experimental Protocol: General Reissert Synthesis of a Nitroindole

  • Condensation: To a solution of sodium ethoxide in absolute ethanol, add the starting o-nitrotoluene and diethyl oxalate. Reflux the mixture for 2-4 hours.

  • Work-up: After cooling, pour the reaction mixture into water and acidify with a dilute mineral acid (e.g., HCl) to precipitate the ethyl o-nitrophenylpyruvate.

  • Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

  • Reductive Cyclization: Dissolve the purified pyruvate in glacial acetic acid and add a reducing agent (e.g., zinc dust or iron powder) portion-wise while stirring.

  • Isolation: After the reaction is complete (monitored by TLC), filter the mixture to remove the metal residues. Dilute the filtrate with water to precipitate the indole-2-carboxylic acid.

  • Decarboxylation (Optional): The resulting indole-2-carboxylic acid can be decarboxylated by heating to yield the final indole.

Anticancer Activity of 5-Nitroindole Derivatives: A Foundation for Exploration

A significant body of research highlights the anticancer potential of 5-nitroindole derivatives. A key mechanism of action is their ability to bind to and stabilize G-quadruplex DNA structures in the promoter region of the c-Myc oncogene.[3] This stabilization inhibits the transcription of c-Myc, a protein crucial for cell proliferation, leading to cell cycle arrest and apoptosis.[3] Furthermore, some 5-nitroindole derivatives have been shown to induce the production of reactive oxygen species (ROS) in cancer cells, contributing to their cytotoxic effects.[3]

Compound/DerivativeTarget Cancer Cell LineIC50 (µM)Mechanism of ActionReference
Pyrrolidine-substituted 5-nitroindoleHeLa5.08 ± 0.91c-Myc G-quadruplex binding, c-Myc downregulation, ROS generation, Sub-G1/G1 cell cycle arrest[3]
Methylene bridged pyrrolidine-substituted 5-nitroindoleHeLa5.89 ± 0.73c-Myc G-quadruplex binding, c-Myc downregulation, ROS generation, Sub-G1/G1 cell cycle arrest[3]

The 4-Methyl Group: A Prospective Analysis of Structure-Activity Relationships

While direct biological data for this compound derivatives is limited, we can hypothesize the potential influence of the 4-methyl group on the known activities of the 5-nitroindole scaffold based on established medicinal chemistry principles.

SAR_Hypothesis cluster_effects Potential Effects of the 4-Methyl Group cluster_outcomes Potential Biological Outcomes Core This compound Core Steric Steric Hindrance Core->Steric introduces Electronic Electronic Effects Core->Electronic exerts Metabolic Metabolic Stability Core->Metabolic may influence Binding Altered Binding Affinity to Target (e.g., G-quadruplex) Steric->Binding may cause Electronic->Binding may modulate Metabolism Changes in Metabolic Profile Metabolic->Metabolism can alter Solubility Modified Physicochemical Properties (e.g., Solubility) Binding->Solubility

Sources

The Strategic Utility of 4-Methyl-5-nitro-1H-indole in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Chemical Space with a Versatile Indole Building Block

The indole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of a vast array of natural products, pharmaceuticals, and functional materials. The strategic placement of substituents on this privileged scaffold allows for the fine-tuning of its physicochemical and biological properties. Among the myriad of substituted indoles, 4-methyl-5-nitro-1H-indole emerges as a particularly valuable, yet under-explored, building block for organic synthesis.

This technical guide provides an in-depth exploration of this compound as a versatile precursor in the synthesis of complex molecules. We will delve into its synthesis, characteristic reactivity, and its potential as a strategic component in drug discovery and development. The unique electronic and steric environment created by the juxtaposition of a methyl group at the 4-position and a nitro group at the 5-position offers a unique platform for the construction of novel molecular architectures. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the indole ring, while the methyl group provides a steric handle and a potential site for further functionalization. This guide is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage the unique properties of this compound in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Characterization

PropertyValueSource
CAS Number 165250-69-1[1][2]
Molecular Formula C₉H₈N₂O₂[1]
Molecular Weight 176.17 g/mol [1]
Appearance Expected to be a yellow solidInferred from analogs
Boiling Point 359.9°C[3]

Spectroscopic Data of a Related Compound: 3-Methyl-5-nitro-1H-indole

To provide a representative spectroscopic profile, the data for the isomeric 3-methyl-5-nitro-1H-indole is presented below. It is anticipated that this compound would exhibit a similar, yet distinct, spectral signature.

  • ¹H NMR (500 MHz, CDCl₃): δ 8.57 (d, J = 1.9 Hz, 1H), 8.52 (s, 1H), 8.11 (dd, J = 8.9, 2.1 Hz, 1H), 7.38 (d, J = 9.0 Hz, 1H), 7.14 (s, 1H), 2.39 (s, 3H).[4]

  • ¹³C NMR (125 MHz, CDCl₃): δ 141.53, 139.34, 127.91, 124.72, 117.69, 116.45, 114.53, 110.96, 9.58.[4]

  • GCMS (EI) m/z: 176 (M⁺).[4]

Synthesis of this compound: A Proposed Pathway

While a specific, peer-reviewed synthesis of this compound is not prominently documented, a reliable synthetic route can be proposed based on the well-established Reissert-type indole synthesis. The procedure for the synthesis of the analogous 4-nitroindole provides a robust template for this transformation.[5][6] The proposed synthesis would commence with the appropriately substituted aniline, 2,3-dimethyl-4-nitroaniline.

Synthetic Pathway cluster_0 Step 1: Imidate Formation cluster_1 Step 2: Cyclization Start 2,3-Dimethyl-4-nitroaniline Intermediate1 Ethyl N-(2,3-dimethyl-4-nitrophenyl)formimidate Start->Intermediate1 Heat Reagent1 Triethyl Orthoformate, p-TsOH Reagent1->Intermediate1 Intermediate1_ref Ethyl N-(2,3-dimethyl-4-nitrophenyl)formimidate Product This compound Intermediate1_ref->Product DMF, DMSO, ~40°C Reagent2 Diethyl Oxalate, Potassium Ethoxide Reagent2->Product

Figure 1: Proposed Reissert-type synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl N-(2,3-dimethyl-4-nitrophenyl)formimidate

  • In a round-bottom flask equipped with a distillation apparatus, combine 2,3-dimethyl-4-nitroaniline (1.0 equiv), triethyl orthoformate (excess, e.g., 5-10 equiv), and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to approximately 120°C.

  • Continuously remove the ethanol formed during the reaction by distillation.

  • After the reaction is complete (monitored by TLC or GC-MS), remove the excess triethyl orthoformate under reduced pressure.

  • The resulting crude imidate can be purified by vacuum distillation or used directly in the next step.

Step 2: Synthesis of this compound

  • In a separate flask, prepare a solution of diethyl oxalate (1.5 equiv) in dry dimethylformamide (DMF).

  • To this solution, add potassium ethoxide (1.3 equiv) with vigorous stirring under an inert atmosphere, maintaining a low temperature with an ice bath.

  • Immediately pour the resulting solution into a flask containing a solution of ethyl N-(2,3-dimethyl-4-nitrophenyl)formimidate (1.0 equiv) in dry dimethyl sulfoxide (DMSO).

  • Stir the deep-red solution at approximately 40°C for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by sublimation.

The Role of this compound as a Synthetic Building Block

The true value of this compound lies in its potential for elaboration into more complex molecular architectures. The nitro group and the indole C3 position are the primary sites of reactivity, offering orthogonal handles for functionalization.

Reactions at the C3 Position: Electrophilic Substitution

The C3 position of the indole ring is electron-rich and susceptible to electrophilic attack. This reactivity is harnessed in a key synthetic transformation, the addition to an electrophile generated in situ from formaldehyde and Meldrum's acid.

C3_Functionalization Start This compound Product 5-(4-Methyl-5-nitroindol-3-ylmethyl)- 2,2-dimethyl-1,3-dioxane-4,6-dione Start->Product Acetonitrile, rt Reagents Formaldehyde, Meldrum's Acid, D,L-Proline Reagents->Product

Figure 2: C3-alkylation of this compound.

This reaction, documented in a patent, showcases the nucleophilicity of the C3 position even in the presence of the deactivating nitro group on the benzene ring.[5] The product of this reaction is a highly functionalized intermediate poised for further transformations.

Experimental Protocol: Synthesis of 5-(4-Methyl-5-nitroindol-3-ylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione[5]
  • To a solution of 4-methyl-5-nitroindole (1.0 equiv) in acetonitrile, add Meldrum's acid (1.2 equiv), 37% aqueous formaldehyde (1.2 equiv), and D,L-proline (0.05 equiv).

  • Stir the mixture at room temperature for 72 hours.

  • Cool the resulting yellow slurry to -20°C and filter the cold mixture.

  • Wash the filter cake with cold acetonitrile and then with diethyl ether.

  • Dry the solid in vacuo to yield the title compound.

Transformations of the Nitro Group: Reduction to the Amine

The nitro group is a versatile functional handle, and its reduction to an amine is a cornerstone transformation in the synthesis of many biologically active molecules. This conversion dramatically alters the electronic properties of the indole ring and introduces a key nucleophilic site for further derivatization.

Nitro_Reduction Start This compound Product 4-Methyl-5-amino-1H-indole Start->Product Methanol, rt Reagents H₂, 10% Pd/C Reagents->Product

Figure 3: Catalytic hydrogenation of this compound.

The catalytic hydrogenation of this compound to the corresponding 5-aminoindole has been reported in the patent literature.[5] This transformation opens the door to a wide array of subsequent reactions, including amide bond formation, sulfonylation, and diazotization, further expanding the synthetic utility of the original building block.

Experimental Protocol: Synthesis of 4-Methyl-5-aminoindole[5]
  • In a hydrogenation vessel, dissolve 4-methyl-5-nitroindole (1.0 equiv) in methanol.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (e.g., balloon pressure) for 12 hours.

  • Upon completion of the reaction (monitored by TLC), filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate in vacuo to yield the desired 4-methyl-5-aminoindole, which can often be used in subsequent steps without further purification.

Potential Applications in Drug Discovery

While specific applications of this compound are not extensively documented in the public domain, the broader class of nitroindoles and their amino derivatives are of significant interest in medicinal chemistry. For instance, derivatives of 5-nitroindole have been investigated as c-Myc G-quadruplex binders with anticancer activity and as dual 5-lipoxygenase/soluble epoxide hydrolase inhibitors for the treatment of inflammation.[7] The 4-methyl-5-aminoindole scaffold, readily accessible from the title compound, can be envisioned as a key intermediate in the synthesis of analogs of these and other biologically active molecules. The unique substitution pattern offers the potential for novel structure-activity relationships and improved pharmacological profiles.

Conclusion

This compound represents a valuable and versatile building block in organic synthesis. Its preparation, while not explicitly detailed in the literature, can be reliably achieved through established indole synthesis methodologies. The strategic positioning of the methyl and nitro groups provides two distinct and reactive handles for further functionalization, allowing for the construction of complex and diverse molecular architectures. The demonstrated reactivity at the C3 position and the facile reduction of the nitro group to the corresponding amine underscore its potential as a precursor to novel therapeutic agents and functional materials. As the demand for new chemical entities continues to grow, the exploration of underutilized building blocks such as this compound will be crucial in expanding the accessible chemical space for drug discovery and development.

References

  • Bristol-Myers Squibb Company. Indole alkaloid derivatives as building blocks of natural products from Bacillus thuringiensis and Bacillus velezensis and their antibacterial and antifungal activity study.
  • MySkinRecipes. This compound. [Link]
  • Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(7), 1205-1215. [Link]
  • Bergman, J., & Sand, P. (1990). 4-NITROINDOLE. Organic Syntheses, 68, 185. [Link]
  • The Royal Society of Chemistry. Supporting information for: Iridium-Catalysed C-H Methylation of Indoles and Pyrroles with Methanol. [Link]

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An In-depth Technical Guide to 4-Methyl-5-nitro-1H-indole: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-methyl-5-nitro-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug development. While a singular "discovery" paper for this specific molecule is not prominent in the scientific literature, its existence and synthesis are rooted in the rich history of indole chemistry. This guide will therefore focus on the logical synthesis, characterization, and potential utility of this compound, drawing upon established methodologies for related nitroindoles.

Introduction: The Significance of the Nitroindole Scaffold

The indole nucleus is a ubiquitous pharmacophore found in a vast array of natural products and synthetic drugs, exhibiting a wide spectrum of biological activities.[1] The introduction of a nitro group onto the indole ring system significantly modulates its electronic properties and can impart unique pharmacological activities. Nitroindoles have emerged as important intermediates in the synthesis of more complex molecules and as bioactive compounds in their own right, with applications in anticancer research. Specifically, the positioning of a methyl and a nitro group on the benzene portion of the indole core, as in this compound, offers a unique substitution pattern for further chemical exploration.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 165250-69-1[2][3]
Molecular Formula C₉H₈N₂O₂[3]
Molecular Weight 176.17 g/mol [3]
IUPAC Name This compound[2]
SMILES CC1=C(C=CC2=C1C=CN2)N+(=O)[O-][2]

Synthesis of this compound: A Plausible Approach

Proposed Synthetic Pathway: A Reissert-based Approach

The synthesis of this compound can be envisioned to start from 3-methyl-4-nitroaniline. The overall transformation involves the formation of an N-formimidate followed by an intramolecular cyclization.

G cluster_0 Step 1: Formimidate Formation cluster_1 Step 2: Cyclization 3-methyl-4-nitroaniline 3-Methyl-4-nitroaniline Formimidate Ethyl N-(3-methyl-4-nitrophenyl)formimidate 3-methyl-4-nitroaniline->Formimidate Triethyl_orthoformate Triethyl orthoformate (p-TsOH cat.) Triethyl_orthoformate->Formimidate Target This compound Formimidate->Target Potassium_ethoxide Potassium ethoxide Potassium_ethoxide->Target Diethyl_oxalate Diethyl oxalate Diethyl_oxalate->Target

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl N-(3-methyl-4-nitrophenyl)formimidate

  • To a stirred solution of 3-methyl-4-nitroaniline (1 equivalent) in triethyl orthoformate (excess, acting as both reagent and solvent), add a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to a temperature that allows for the gentle distillation of ethanol as it is formed, typically around 120-130 °C.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

  • The crude product can be purified by distillation or recrystallization to yield the desired ethyl N-(3-methyl-4-nitrophenyl)formimidate.

Step 2: Synthesis of this compound

  • In a separate flask, prepare a solution of potassium ethoxide (approximately 1.3 equivalents) in anhydrous ethanol.

  • To this solution, add diethyl oxalate (approximately 1.5 equivalents) at room temperature.

  • In another flask, dissolve the ethyl N-(3-methyl-4-nitrophenyl)formimidate (1 equivalent) from Step 1 in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4]

  • Slowly add the freshly prepared potassium ethoxide/diethyl oxalate solution to the formimidate solution. An exothermic reaction may be observed, and the reaction color will likely change to a deep red or brown.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC.[4]

  • Upon completion, pour the reaction mixture into a beaker of ice water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the methyl group, and the aromatic protons.

Chemical Shift (δ, ppm)MultiplicityAssignment
~2.5s-CH₃ at C4
~6.8-7.0mH3
~7.2-7.4mH2
~7.5dH6
~8.0dH7
~8.5br sN-H
Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~15-20-CH₃
~100-105C3
~110-115C7
~115-120C6
~120-125C3a
~125-130C2
~130-135C4
~140-145C7a
~145-150C5
Predicted Mass Spectrometry Data

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

  • Expected [M]⁺: m/z 176.06

Historical Context and Potential Applications in Drug Discovery

The synthesis of nitroindoles dates back to the mid-20th century, with early methods focusing on the nitration of indole itself.[6] However, these methods often resulted in mixtures of isomers. The development of more regioselective methods, such as the Reissert and Bartoli indole syntheses, allowed for the targeted synthesis of specific nitroindole derivatives.[4][7]

The interest in nitroindoles within the field of medicinal chemistry stems from their potential as anticancer agents.[8] The nitro group can act as a bio-reductive functional group, leading to cytotoxic species under the hypoxic conditions often found in solid tumors. Furthermore, the indole scaffold itself is a privileged structure in drug discovery, known to interact with a variety of biological targets.[1]

Derivatives of 5-nitroindole have been investigated as binders of c-Myc G-quadruplex DNA, a structure implicated in cancer cell proliferation. It is plausible that this compound could serve as a valuable building block or a lead compound in the development of novel therapeutics targeting similar pathways. The methyl group at the 4-position can influence the molecule's lipophilicity and steric interactions with target proteins, potentially leading to improved potency or selectivity.

G Nitroindole_Scaffold This compound Scaffold Bio-reduction Bio-reduction of Nitro Group (Hypoxic Tumor Cells) Nitroindole_Scaffold->Bio-reduction G4_Binding Potential G-Quadruplex DNA Binding (e.g., c-Myc) Nitroindole_Scaffold->G4_Binding Cytotoxic_Species Generation of Cytotoxic Species Bio-reduction->Cytotoxic_Species Anticancer_Activity Anticancer Activity Cytotoxic_Species->Anticancer_Activity G4_Binding->Anticancer_Activity

Sources

Unlocking the Potential of 4-Methyl-5-nitro-1H-indole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds. Within this privileged class of heterocycles, 4-methyl-5-nitro-1H-indole presents itself as a molecule of significant untapped potential. Its unique substitution pattern—an electron-donating methyl group at the 4-position and a versatile electron-withdrawing nitro group at the 5-position—creates a rich chemical landscape for the development of novel therapeutics and chemical probes. This technical guide provides an in-depth exploration of the core properties of this compound and delineates its most promising research applications. We will delve into its synthetic accessibility, key chemical transformations, and its potential as a scaffold for anticancer agents, kinase inhibitors, and novel antimicrobial compounds. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental protocols to accelerate discovery.

Core Characteristics of this compound

This compound is a solid at room temperature with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol [1]. The strategic placement of the methyl and nitro groups on the indole ring dictates its reactivity and potential for biological interactions. The methyl group at the C4 position enhances the electron density of the benzene portion of the indole, potentially influencing electrophilic substitution reactions. Conversely, the nitro group at the C5 position is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack but opens up avenues for nucleophilic aromatic substitution and reduction to the corresponding amine, a key functional group for further derivatization.

PropertyValueSource
CAS Number 165250-69-1[1]
Molecular Formula C₉H₈N₂O₂[1]
Molecular Weight 176.17[1]
IUPAC Name This compound[2]
SMILES CC1=C2C=CNC2=CC=C1=O[1]
LogP 2.38[1]
Topological Polar Surface Area 58.93 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]

Synthetic Pathways and Key Transformations

The synthesis of this compound can be approached through several established methods for indole synthesis, followed by a regioselective nitration. A plausible and efficient route would involve the nitration of 4-methyl-1H-indole.

Proposed Synthesis: Nitration of 4-Methyl-1H-indole

While a specific protocol for the nitration of 4-methyl-1H-indole to yield the 5-nitro derivative is not extensively documented, a general and effective method for the nitration of indoles can be adapted. The use of a mild nitrating agent is crucial to avoid polysubstitution and oxidation of the indole ring. A common and effective method is the use of tetramethylammonium nitrate with trifluoroacetic anhydride[3].

Synthesis_of_4_Methyl_5_nitro_1H_indole start 4-Methyl-1H-indole reagents NMe₄NO₃, (CF₃CO)₂O Acetonitrile, 0-5 °C start->reagents product This compound reagents->product caption Proposed synthesis of this compound.

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol:

  • To a solution of 4-methyl-1H-indole (1 mmol) in acetonitrile (2 mL) in a round-bottom flask, add tetramethylammonium nitrate (1.1 mmol).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of trifluoroacetic anhydride (1.1 mmol) in acetonitrile (1 mL) dropwise to the cooled mixture.

  • Stir the reaction mixture at 0-5 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Key Chemical Transformations

The functional groups of this compound offer multiple handles for chemical modification, making it a versatile building block.

The reduction of the nitro group to an amine is a pivotal transformation, yielding 4-methyl-1H-indol-5-amine, a key intermediate for introducing a wide range of functionalities.

Reduction_of_Nitro_Group start This compound reagents Pd/C, H₂ Ethanol start->reagents product 4-Methyl-1H-indol-5-amine reagents->product caption Reduction of the nitro group to an amine. N_Alkylation start This compound reagents 1. Base (e.g., NaH) 2. Alkyl halide (R-X) DMF start->reagents product 1-Alkyl-4-methyl-5-nitro-1H-indole reagents->product caption N-Alkylation of the indole ring.

Caption: N-Alkylation of the indole ring.

Step-by-Step Protocol:

  • To a solution of this compound (1 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (R-X) (1.1 mmol) dropwise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, carefully quench with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

The Vilsmeier-Haack reaction allows for the introduction of a formyl group at the C3 position of the indole ring, providing a versatile handle for further elaboration into various functional groups.

Vilsmeier_Haack start This compound reagents POCl₃, DMF 0 °C to RT start->reagents product This compound-3-carbaldehyde reagents->product caption Vilsmeier-Haack formylation at C3.

Caption: Vilsmeier-Haack formylation at C3.

Step-by-Step Protocol:

  • In a flask under an inert atmosphere, cool anhydrous DMF (3 mL) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 mmol) dropwise, keeping the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of this compound (1 mmol) in anhydrous DMF (2 mL) dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Potential Research Applications

The unique structural features of this compound make it a promising scaffold for several areas of drug discovery and chemical biology.

Anticancer Drug Discovery: Targeting c-Myc G-Quadruplexes

A highly promising application of the this compound scaffold lies in the development of ligands that target G-quadruplex (G4) DNA structures. G4s are non-canonical four-stranded DNA structures that are prevalent in the promoter regions of many oncogenes, including the c-Myc gene, which is overexpressed in a majority of human cancers. Stabilization of the c-Myc G4 by small molecules can repress its transcription, leading to an anti-proliferative effect.

Research on structurally related 5-nitroindole derivatives has demonstrated their ability to bind to and stabilize the c-Myc promoter G-quadruplex, leading to the downregulation of c-Myc expression, cell cycle arrest, and induction of apoptosis in cancer cells.[4][5] The this compound core can be derivatized, for instance, by N-alkylation with side chains containing basic amine groups, to enhance binding affinity and selectivity for the G4 structure.

Anticancer_Mechanism cluster_0 Therapeutic Intervention cluster_1 Cellular Target & Pathway Indole_Derivative This compound Derivative cMyc_G4 c-Myc Promoter G-Quadruplex Indole_Derivative->cMyc_G4 Binds & Stabilizes Indole_Derivative->cMyc_G4 cMyc_Transcription c-Myc Transcription cMyc_G4->cMyc_Transcription Inhibits cMyc_Protein c-Myc Protein cMyc_Transcription->cMyc_Protein Leads to Apoptosis Apoptosis cMyc_Transcription->Apoptosis Leads to Increased Cell_Proliferation Cancer Cell Proliferation cMyc_Protein->Cell_Proliferation Promotes cMyc_Protein->Apoptosis Inhibits caption Proposed mechanism of anticancer activity.

Caption: Proposed mechanism of anticancer activity.

Experimental Workflow: Evaluation of Anticancer Activity

A typical workflow to evaluate the anticancer potential of novel this compound derivatives would involve:

  • Synthesis: Synthesize a library of derivatives with varying N-alkyl substituents.

  • Biophysical Assays: Assess the binding affinity and selectivity of the compounds for the c-Myc G-quadruplex using techniques such as Fluorescence Resonance Energy Transfer (FRET) melting assays or Circular Dichroism (CD) spectroscopy.

  • Cell Viability Assays: Determine the cytotoxic effects of the compounds on a panel of cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous control cell line using the MTT assay.

  • Mechanism of Action Studies: Investigate the downstream effects of the lead compounds, including the downregulation of c-Myc expression (using qPCR and Western blotting), induction of cell cycle arrest (by flow cytometry), and apoptosis (e.g., using Annexin V staining).

Protocol: MTT Cell Viability Assay

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized this compound derivatives for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37 °C.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value for each compound.

Kinase Inhibitors

The indole nucleus is a common scaffold in the design of kinase inhibitors. The this compound core can be functionalized to target the ATP-binding site of various kinases implicated in cancer and other diseases. The 5-amino group, obtained after reduction of the nitro group, is a key point for derivatization, allowing for the introduction of pharmacophores that can form critical hydrogen bonds with the kinase hinge region. For example, pyrimidine or other heterocyclic moieties can be appended to the 5-amino group to generate potent kinase inhibitors.

Antimicrobial Agents

Nitroaromatic compounds, including nitroindoles, have a long history as antimicrobial agents. The nitro group can be reduced by microbial nitroreductases to generate reactive nitrogen species that are toxic to the cell. The this compound scaffold could be explored for the development of new antimicrobial agents, particularly against bacteria and parasites. Derivatization at the N1 and C3 positions could be used to optimize the antimicrobial spectrum and reduce toxicity to host cells.

Conclusion

This compound is a versatile and underexplored building block with significant potential in medicinal chemistry and drug discovery. Its strategic functionalization allows for the creation of diverse molecular architectures with the potential to modulate key biological targets. The application of this scaffold in the development of c-Myc G-quadruplex stabilizers for cancer therapy represents a particularly exciting avenue of research. This guide provides a foundational framework and practical protocols to empower researchers to unlock the full potential of this promising indole derivative.

References

  • He, R., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(40), 28209-28213. [Link]
  • Pawar, S. S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. [Link]
  • Organic Syntheses. 4-Nitroindole. [Link]
  • RSC Publishing. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. [Link]
  • PubChem. 1H-Indole, 1-methyl-5-nitro-. [Link]
  • NIST. 1H-Indole, 4-methyl-. [Link]
  • Pawar, S. S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. [Link]

Sources

An In-depth Technical Guide to 4-Methyl-5-nitro-1H-indole (CAS: 165250-69-1) for Drug Discovery and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 4-Methyl-5-nitro-1H-indole, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical and physical properties, its pivotal role as a synthetic intermediate, and established experimental protocols for its derivatization. This document is intended to serve as a practical resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Core Characteristics of this compound

This compound, with the CAS number 165250-69-1, is a substituted indole derivative. The indole scaffold is a privileged structure in drug discovery, appearing in a wide array of natural products and synthetic drugs. The specific substitution pattern of a methyl group at the 4-position and a nitro group at the 5-position imparts unique reactivity to this molecule, making it a valuable precursor for a diverse range of more complex chemical entities.

Physicochemical Properties

A clear understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 165250-69-1[1][2][3]
Molecular Formula C₉H₈N₂O₂[1][2]
Molecular Weight 176.17 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms 4-methyl-5-nitro-indole[2]
Boiling Point (Predicted) 359.9 ± 22.0 °C[4]
Density (Predicted) 1.355 ± 0.06 g/cm³[4]
Storage Temperature Room Temperature[2][4]
pKa (Predicted) 15.61 ± 0.30[4]

Note: Some physical properties are predicted based on computational models and should be considered as estimates.

The Strategic Role of this compound in Synthesis

The true value of this compound lies in its potential for chemical modification. The nitro group and the indole ring system provide two key handles for synthetic transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

The Nitro Group: A Gateway to Functionality

The nitro group is a versatile functional group that can be readily transformed into other functionalities, most notably an amino group. The reduction of the nitro group to an amine is a cornerstone transformation in the synthesis of many biologically active compounds. This resulting aniline derivative can then participate in a wide range of coupling reactions to introduce new substituents.

The Indole Nucleus: A Scaffold for Elaboration

The indole ring itself is amenable to further functionalization. The C3 position is particularly reactive towards electrophilic substitution, a common strategy for introducing substituents. The nitrogen atom of the indole ring can also be alkylated or acylated to further modify the properties of the molecule.

The strategic combination of these transformations allows for the synthesis of a vast library of compounds from a single, readily available starting material.

Key Synthetic Transformations and Experimental Protocols

The following section details established experimental protocols for the derivatization of nitroindoles. While these protocols may not be specific to this compound, they are highly relevant and adaptable for this substrate, providing a solid foundation for its use in a research setting.

Reduction of the Nitro Group to an Amine

The conversion of the nitro group to an amine is arguably the most critical transformation of this molecule. A standard and highly effective method for this is catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of a Nitroindole

This protocol is adapted from established procedures for the reduction of nitroindoles.[1]

Materials:

  • Nitroindole (e.g., this compound)

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogen balloon or hydrogenation apparatus

Procedure:

  • In a round-bottom flask, suspend the nitroindole in ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the suspension.

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude aminoindole.

  • The product can be further purified by column chromatography if necessary.

Functionalization of the Indole Ring: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings, such as indoles. This reaction typically occurs at the C3 position and introduces a versatile aldehyde functionality.

Experimental Protocol: Vilsmeier-Haack Formylation of a Nitroindole

This protocol is based on general procedures for the Vilsmeier-Haack reaction on nitroindoles.[5]

Materials:

  • Nitroindole (e.g., this compound)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, cool DMF in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring. This forms the Vilsmeier reagent.

  • To this mixture, add the nitroindole portion-wise, maintaining the low temperature.

  • Allow the reaction to warm to room temperature and then heat as required, monitoring the reaction by TLC.

  • After the reaction is complete, carefully pour the mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).

  • The product will often precipitate and can be collected by filtration.

  • Wash the solid with water and dry.

  • Further purification can be achieved by recrystallization or column chromatography.

Synthetic Workflow and Visualization

The following diagram illustrates a potential synthetic workflow starting from this compound, showcasing the key transformations discussed.

G start This compound (CAS: 165250-69-1) amine 4-Methyl-1H-indol-5-amine start->amine Reduction (e.g., H₂, Pd/C) formyl This compound-3-carbaldehyde start->formyl Vilsmeier-Haack (POCl₃, DMF) formyl_amine 5-Amino-4-methyl-1H-indole-3-carbaldehyde amine->formyl_amine Vilsmeier-Haack (POCl₃, DMF) formyl->formyl_amine Reduction (e.g., H₂, Pd/C)

Caption: Synthetic pathways from this compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For more detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Suppliers of this compound

This compound is available from a number of chemical suppliers. Researchers should always ensure they are purchasing from a reputable source that provides a certificate of analysis to guarantee the purity and identity of the compound. Some known suppliers include:

  • ChemScene[1][2]

  • J&K Scientific[1][6]

  • ChemicalBook[4][7]

  • AKSci[3]

  • Synthonix, Inc.[8]

  • Bellen Chemistry Co., Ltd.[9]

  • ETA chemicals Co.,Ltd[10]

  • Apollo Scientific

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic placement of a reducible nitro group and a functionalizable indole core provides a robust platform for the synthesis of diverse and complex molecules. By understanding its properties and leveraging established synthetic methodologies, researchers can effectively utilize this compound to accelerate the development of novel therapeutic agents.

References

  • Indole Building Blocks.
  • Rathod, D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. [Link]
  • ChemBuyersGuide.com, Inc. Bellen Chemistry Co., Ltd. (Page 8). [Link]
  • Synthonix, Inc. 165250-69-1 | this compound. [Link]
  • ChemBuyersGuide.com, Inc. ETA chemicals Co.,Ltd (Page 58). [Link]

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A Technical Guide to 4-methyl-5-nitro-1H-indole: Physicochemical Properties and Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on 4-methyl-5-nitro-1H-indole

Introduction

This compound is a heterocyclic organic compound that belongs to the indole family. The indole scaffold is a crucial structural motif found in numerous natural products, pharmaceuticals, and agrochemicals, making its derivatives, such as this compound, valuable building blocks in synthetic organic chemistry and drug discovery. The introduction of a nitro group and a methyl group to the indole ring system significantly influences its electronic properties and reactivity, opening avenues for further chemical modifications. This guide provides a focused overview of the core physicochemical properties of this compound, including its molecular formula and weight, supported by structural visualization.

Core Physicochemical Properties

The fundamental characteristics of a chemical compound are its molecular formula and molecular weight. These properties are essential for stoichiometric calculations in chemical reactions, as well as for analytical characterization.

The molecular formula of this compound is C₉H₈N₂O₂ [1][2]. This formula indicates that each molecule is composed of nine carbon atoms, eight hydrogen atoms, two nitrogen atoms, and two oxygen atoms.

The molecular weight of this compound is 176.17 g/mol [1][2][3]. Different sources may report slightly varied values, such as 176.18 g/mol , due to differences in isotopic abundance considerations[4].

A summary of the key physicochemical data for this compound is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₈N₂O₂[1][2]
Molecular Weight 176.17 g/mol [1][2][3]
CAS Number 165250-69-1[1][2][3]
IUPAC Name This compound[5]
SMILES CC1=C2C=CNC2=CC=C1=O[1]

Molecular Structure

The arrangement of atoms within a molecule dictates its chemical behavior and interactions. A 2D structural representation of this compound is provided below to illustrate the connectivity of the atoms.

Caption: 2D structure of this compound.

Context in Synthetic Chemistry

While a detailed synthetic protocol for this compound is beyond the scope of this guide, it is pertinent to understand its place within the broader context of indole chemistry. The synthesis of nitroindoles is a well-established area of organic chemistry, often serving as precursors for a variety of functionalized indole derivatives[6][7]. The nitro group can be reduced to an amine, which is a versatile functional group for further elaboration, or it can be used to modulate the electronic properties of the indole ring for specific applications in materials science or medicinal chemistry[7]. The synthesis of related nitroindoles often involves the nitration of an indole precursor or the construction of the indole ring from a nitro-substituted aniline derivative[8].

Conclusion

This technical guide has detailed the fundamental molecular properties of this compound. Its molecular formula is C₉H₈N₂O₂ and its molecular weight is 176.17 g/mol . These core identifiers are crucial for researchers and scientists working with this compound in various fields, from synthetic methodology to drug development. The provided structural and physicochemical data serve as a foundational reference for the informed use of this compound in experimental design and chemical synthesis.

References

  • R. K. Brown and R. A. M. G. van der Goot. The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society. [Link][6]
  • Neha Rana, et al. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PMC - PubMed Central. [Link][7]
  • J&K Scientific. This compound. [Link][5]
  • ChemBK. 1H-Indole, 1-Methyl-5-nitro-. [Link]
  • The Royal Society of Chemistry.
  • Organic Syntheses. 4-nitroindole. [Link][8]

Sources

A Technical Guide to the SMILES Notation of 4-methyl-5-nitro-1H-indole: From Structure to String

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive walkthrough for generating and understanding the Simplified Molecular-Input Line-Entry System (SMILES) notation for the heterocyclic compound 4-methyl-5-nitro-1H-indole. It is intended for researchers, scientists, and professionals in drug development who utilize cheminformatics in their workflows. This document moves beyond a simple statement of the SMILES string to elucidate the systematic process of its derivation, thereby offering a deeper understanding of the principles of SMILES notation.

The Imperative of a Linear Notation: Why SMILES?

In the realm of computational chemistry and drug discovery, the digital representation of molecular structures is paramount. While 2D and 3D models are visually intuitive, a machine-readable, linear format is essential for database storage, searching, and algorithmic processing. The SMILES notation fulfills this need by encoding a molecule's structure into a concise ASCII string.[1][2] Its compactness and human-readability have made it a cornerstone of cheminformatics.[3][4]

The core principle of SMILES is the representation of a molecular graph as a sequence of characters, where atoms are denoted by their elemental symbols, bonds by specific characters (or their omission for single bonds), branches by parentheses, and rings by numbered break points.[1][5][6] Aromaticity can be explicitly defined using lowercase letters for the atoms within an aromatic ring.[1][6]

Deconstructing this compound

Before translating the molecule into a SMILES string, a thorough understanding of its structure is necessary. This compound is composed of a bicyclic indole core, a methyl group (-CH3), and a nitro group (-NO2). The indole core consists of a benzene ring fused to a pyrrole ring. The substituents are located at positions 4 and 5 of the indole ring system. The "1H" designation specifies that the nitrogen in the pyrrole ring bears a hydrogen atom.

Step-by-Step Derivation of the SMILES Notation

The generation of a SMILES string is a systematic process of traversing the molecular graph. While multiple valid SMILES strings can be written for a single molecule, a canonical representation is often desired for standardization.[3] Here, we will construct a logical SMILES string for this compound.

Step 1: Representing the Indole Ring System

The indole ring is a bicyclic aromatic system.[7] In SMILES, rings are represented by breaking one bond in each ring and labeling the two atoms of the broken bond with the same number.[1][8] For fused rings, a single bond is broken in each ring.

We can start by tracing the atoms of the larger, six-membered benzene ring and then the fused five-membered pyrrole ring. A common representation for the indole nucleus is c1ccc2c(c1)[nH]cc2. Let's break this down:

  • c1cccc2: This traces a path around the six-membered ring. The c indicates aromatic carbon atoms. The 1 after the first and last c denotes the ring closure. The 2 indicates a fusion point with another ring.

  • c(c1): The atoms are traced from the benzene part of the ring system.

  • [nH]cc2: This represents the five-membered pyrrole ring. [nH] explicitly denotes an aromatic nitrogen atom with one attached hydrogen. The 2 after the final c indicates the other side of the ring fusion.

A simplified and common SMILES for indole is c1ncc2ccccc12.

Step 2: Incorporating the Substituents

Next, we add the methyl and nitro groups at their respective positions on the indole ring.

  • Methyl Group (-CH3): The methyl group is a simple branch. In SMILES, branches are enclosed in parentheses.[1] The methyl group is represented as (C).

  • Nitro Group (-NO2): The nitro group is represented as [O-].[9][10] This notation explicitly defines the formal charges on the nitrogen and one of the oxygen atoms, which is crucial for an accurate representation.

Step 3: Assembling the Final SMILES String

Now, we combine the indole core with the substituents at the correct positions. For this compound, the numbering of the indole ring is critical. Starting from the nitrogen as position 1, we number around the pyrrole ring and then the benzene ring.

Based on standard IUPAC numbering for indole, the structure is as follows:

However, for SMILES generation, we can choose any starting point and traversal path. A logical approach is to start from a point that allows for a simple and linear representation. Let's consider a path that starts from the carbon at position 4.

  • Start with the methyl group: C

  • Move to the indole ring at position 4: This carbon is part of the aromatic system, so we use c. It's bonded to the methyl group, so we can write Cc1.

  • Add the nitro group at position 5: The next atom in the ring is the carbon at position 5, which has the nitro group attached. We represent this as c([O-]).

  • Continue around the benzene ring: c([O-])ccc2. The 2 indicates a ring fusion.

  • Complete the pyrrole ring: The atoms at the fusion are a carbon and the nitrogen. We can write this as c12[nH]c.

  • Close the first ring: c1.

Combining these fragments gives us: Cc1c([O-])ccc2c1[nH]c. This is a valid SMILES string.

An alternative and often more common representation starts the traversal differently. For instance, starting from the pyrrole nitrogen:

[nH]1ccc2c1cc(C)c([O-])c2

Let's verify this against known representations. Chemical supplier databases provide the following SMILES for this compound:

  • CC1=C2C=CNC2=CC=C1=O[11]

  • CC1=C(C=CC2=C1C=CN2)N+(=O)O-[12]

These SMILES strings, while appearing different, represent the same molecule. The differences arise from the choice of starting atom and the path of traversal, as well as the representation of the aromaticity and the nitro group. The first example uses a Kekulé representation of the indole ring (with explicit double bonds) which is then interpreted as aromatic by SMILES parsers. The second uses a mixed aromatic/non-aromatic notation.

A more canonical aromatic representation would be Cc1c([O-])c2[nH]ccc12 . This string is generated by starting at the methyl-substituted carbon, proceeding to the nitro-substituted carbon, then around the five-membered ring, and finally completing the six-membered ring.

Visualization of the SMILES Derivation

To visually correlate the SMILES string with the molecular structure, a graph representation is invaluable. The following DOT script generates a diagram illustrating the connectivity and the SMILES components.

Caption: Molecular graph of this compound with a corresponding SMILES derivation path.

Validation of the SMILES String

A crucial step in any computational workflow is the validation of input data. A syntactically correct SMILES string does not guarantee a chemically sensible molecule. Several software libraries and online tools can be used to validate a SMILES string by converting it back into a 2D or 3D molecular representation.

Experimental Protocol for SMILES Validation:

  • Selection of Validation Tool: Utilize a robust cheminformatics toolkit such as RDKit in Python or an online validator.[13][14][15]

  • Input the SMILES String: Provide the generated SMILES string, Cc1c([O-])c2[nH]ccc12, to the tool.

  • Conversion and Sanitization: The tool will attempt to parse the string and construct a molecular graph. Most tools perform a "sanitization" step, which checks for correct valencies, aromaticity, and other chemical rules.[13]

  • Visual Inspection: The generated 2D or 3D structure should be visually inspected to confirm that it accurately represents this compound.

  • Property Calculation: As a further check, molecular properties such as molecular weight and formula can be calculated from the SMILES-generated structure and compared against known values for the compound.

PropertyExpected Value
Molecular FormulaC₉H₈N₂O₂
Molecular Weight176.17 g/mol

This self-validating process ensures the integrity of the molecular representation for downstream applications.

Conclusion

The SMILES notation for this compound, Cc1c([O-])c2[nH]ccc12 , is a concise and machine-readable representation of its chemical structure. This guide has detailed the systematic derivation of this string, grounded in the fundamental principles of the SMILES language. By understanding the logic behind the construction of a SMILES string, researchers can enhance their ability to work with chemical databases, perform computational analyses, and ensure the fidelity of their digital chemical information.

References

  • Daylight Chemical Information Systems, Inc. (n.d.). SMILES - A Simplified Chemical Language.
  • Weininger, D. (1988). SMILES, a chemical language and information system. 1. Introduction to methodology and encoding rules. Journal of Chemical Information and Computer Sciences, 28(1), 31–36.
  • OpenSMILES. (n.d.). OpenSMILES Specification.
  • Chemistry LibreTexts. (2020, August 11). 5.8: Line Notation (SMILES and InChI).
  • U.S. Environmental Protection Agency. (n.d.). Appendix F: SMILES Notation Tutorial.
  • Wikipedia. (n.d.). Simplified Molecular-Input Line-Entry System.
  • Daylight Chemical Information Systems, Inc. (n.d.). SMILES Tutorial.
  • DrugXpert Docs. (2025, February 18). Rings and Cyclic Structures in SMILES Notation.
  • chemeurope.com. (n.d.). Indole.
  • PubChem. (n.d.). Indole.
  • Bao, G. (2024, January 31). How to Validate SMILES?. Medium.
  • Depth-First. (2020, August 24). SMILES Validation in the Browser.
  • Sulstice. (2022, March 22). Validating SMILES with RDKit, PySMILES, MolVS, and PartialSMILES. Medium.
  • PubChem. (n.d.). Nitrobenzene.
  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds.

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An In-Depth Technical Guide to 4-methyl-5-nitro-1H-indole (InChIKey: XRJNLFAXLSBIDS-UHFFFAOYSA-N)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 4-methyl-5-nitro-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, a robust synthetic pathway, validated analytical methodologies for its characterization, and an exploration of its potential biological significance based on structurally related compounds.

Core Compound Identity and Physicochemical Properties

This compound is a substituted indole with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol .[1][2] The unique arrangement of the methyl and nitro groups on the indole scaffold imparts specific electronic and steric properties that are crucial for its chemical reactivity and biological interactions.

PropertyValueSource
InChIKey XRJNLFAXLSBIDS-UHFFFAOYSA-N[3]
Molecular Formula C₉H₈N₂O₂[1][2]
Molecular Weight 176.17 g/mol [1][2]
IUPAC Name This compound[3]
SMILES CC1=C2C=CNC2=CC=C1=O[1]
Topological Polar Surface Area (TPSA) 58.93 Ų[1]
logP 2.38452[1]

Synthesis of this compound via the Leimgruber-Batcho Reaction

The Leimgruber-Batcho indole synthesis is a highly efficient and versatile method for the preparation of a wide array of substituted indoles, starting from ortho-nitrotoluene derivatives.[4][5] This approach is particularly advantageous as it avoids the harsh acidic conditions of the Fischer indole synthesis and often results in high yields.[4] The synthesis of this compound can be logically achieved from 2,4-dimethyl-1-nitrobenzene through a two-step process involving the formation of an enamine followed by reductive cyclization.

Synthetic Workflow Diagram

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization A 2,4-Dimethyl-1-nitrobenzene C Intermediate Enamine (Red-colored) A->C Heat B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) & Pyrrolidine B->C E This compound C->E Reduction D Reducing Agent (e.g., Raney Nickel, Hydrazine) D->E

Caption: Leimgruber-Batcho synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the synthesis of substituted nitroindoles.[6]

Step 1: Synthesis of the Intermediate Enamine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2,4-dimethyl-1-nitrobenzene (1 equivalent), N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2 equivalents), and pyrrolidine (2 equivalents) in a suitable solvent such as dimethylformamide (DMF).

  • Reaction Conditions: Heat the mixture to reflux (typically 120-140 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC), observing the formation of a new, intensely colored spot (often red or deep orange) corresponding to the enamine intermediate. The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure to yield the crude enamine, which is often a viscous, colored oil or solid. This intermediate is typically used in the next step without further purification due to its potential instability.

Step 2: Reductive Cyclization to this compound

  • Reaction Setup: Dissolve the crude enamine from the previous step in a solvent such as ethanol or tetrahydrofuran (THF).

  • Reduction: To this solution, add a reducing agent. A common and effective choice is Raney nickel (a catalytic amount) and hydrazine hydrate (2-4 equivalents), which generates hydrogen in situ.[4] Alternatively, catalytic hydrogenation with palladium on carbon (Pd/C) can be employed.[5]

  • Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating (40-60 °C) until the starting enamine is consumed, as monitored by TLC.

  • Work-up and Purification: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound as a solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following are detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC-UV Analysis
ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 320 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in methanol or acetonitrile (1 mg/mL)
GC-MS Analysis
ParameterCondition
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (20:1)
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu

Spectroscopic Elucidation (Predicted)

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
  • δ ~8.0-8.5 ppm (br s, 1H): N-H proton of the indole ring.

  • δ ~7.0-7.5 ppm (m, 3H): Protons on the indole ring system, with specific splitting patterns dependent on their coupling.

  • δ ~2.5 ppm (s, 3H): Protons of the methyl group at the C4 position.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
  • δ ~140-145 ppm: Carbon atom attached to the nitro group (C5).

  • δ ~130-138 ppm: Quaternary carbon atoms of the indole ring.

  • δ ~100-125 ppm: CH carbons of the indole ring.

  • δ ~15-20 ppm: Carbon of the methyl group.

Potential Biological Activity: An Emerging Anticancer Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[7] The introduction of a nitro group can significantly modulate the biological activity of a molecule. Substituted 5-nitroindoles, in particular, have demonstrated a broad spectrum of anticancer activities.[8][9]

A key mechanism of action for some 5-nitroindole derivatives is their ability to bind to and stabilize G-quadruplex DNA structures, particularly in the promoter region of oncogenes like c-Myc.[8][9] This binding can downregulate the expression of the oncoprotein, leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, some nitroaromatic compounds are known to induce the production of reactive oxygen species (ROS) within cancer cells, contributing to their cytotoxic effects.[8]

Postulated Mechanism of Action

G A This compound B c-Myc Promoter G-Quadruplex A->B Binding G Induction of ROS A->G C Stabilization of G-Quadruplex B->C D Downregulation of c-Myc Transcription C->D E Decreased c-Myc Protein Levels D->E F Cell Cycle Arrest & Apoptosis E->F G->F

Caption: Postulated anticancer mechanism of this compound.

Given the structural similarities to known c-Myc G-quadruplex binders, it is plausible that this compound could exhibit similar anticancer properties. Further investigation into its biological activity, including cytotoxicity screening against various cancer cell lines and biophysical studies to confirm its interaction with G-quadruplex DNA, is highly warranted.

Conclusion

This technical guide has provided a detailed overview of this compound, from its fundamental chemical properties to its synthesis, analysis, and potential as an anticancer agent. The outlined Leimgruber-Batcho synthesis offers a reliable route for its preparation, and the provided analytical methods serve as a robust starting point for its characterization and quality control. The promising biological activities of related nitroindoles suggest that this compound is a valuable compound for further investigation in the field of drug discovery.

References

  • Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. [Link]
  • PubMed. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. [Link]
  • Organic Syntheses. 4-nitroindole. [Link]
  • Wikipedia.
  • Royal Society of Chemistry.
  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho indole synthesis. Heterocycles, 22(1), 195-221. [Link]
  • Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. Comprehensive Organic Name Reactions and Reagents. [Link]
  • ResearchGate. Anti-cancer activities at different dilutions for active compounds. [Link]
  • ChemWis. (2024).
  • PubMed Central. (2022).
  • ResearchGate. Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. [Link]
  • ResearchGate. Effect of various substituents on the anticancer activity of trisindolines. [Link]
  • J&K Scientific. This compound | 165250-69-1. [Link]
  • J&K Scientific. This compound | 165250-69-1. [Link]

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Solubility of 4-methyl-5-nitro-1H-indole in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-methyl-5-nitro-1H-indole

Introduction

This compound is a heterocyclic aromatic compound featuring an indole scaffold, a foundational structure in numerous biologically active molecules. The strategic placement of a methyl group at the 4-position and a nitro group at the 5-position significantly influences its physicochemical properties, making it a valuable intermediate in medicinal chemistry and materials science. Understanding the solubility of this compound is a critical first step in its application, directly impacting reaction kinetics, purification strategies, formulation development, and ultimately, its bioavailability in potential therapeutic applications.

This guide provides a comprehensive analysis of the solubility of this compound. We will delve into its physicochemical properties, predict its solubility profile in a range of common laboratory solvents based on theoretical principles, and provide a robust experimental protocol for empirical determination. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's behavior in solution.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structural and electronic characteristics. The properties below provide the foundation for understanding its interactions with various solvents.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂[1]
Molecular Weight 176.17 g/mol [1]
CAS Number 165250-69-1[1][2][3]
logP (calculated) 2.38[1]
Topological Polar Surface Area (TPSA) 58.93 Ų[1]
Hydrogen Bond Donors 1 (from the indole N-H)[1]
Hydrogen Bond Acceptors 2 (from the nitro group oxygens)[1]

The calculated logP value of 2.38 suggests a moderate lipophilicity, indicating that the compound will have a preference for organic phases over aqueous media. The presence of both a hydrogen bond donor (the indole N-H) and acceptors (the nitro group) allows for complex interactions with protic and polar aprotic solvents.

Caption: Molecular structure of this compound.

Theoretical Solubility Framework

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] This means that substances with similar polarities and intermolecular forces are more likely to be miscible.[5]

  • Polarity: The nitro group is strongly electron-withdrawing and highly polar. The indole ring itself possesses a dipole moment. In contrast, the benzene portion of the indole and the methyl group are nonpolar. This amphipathic nature means its solubility will be highly dependent on the solvent's ability to accommodate both polar and nonpolar regions.

  • Hydrogen Bonding: The N-H group is a hydrogen bond donor, while the oxygen atoms of the nitro group are hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., water, alcohols) can interact strongly with these sites, enhancing solubility.

  • Molecular Size: Larger molecules can be more difficult to solvate, as it requires creating a larger cavity in the solvent structure.[4]

Based on these principles, we can predict the solubility of this compound in common laboratory solvents.

Predicted Solubility Profile

While empirical data is the gold standard, a predicted profile provides an excellent starting point for experimental design.

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighExcellent hydrogen bond acceptor and highly polar, capable of solvating both the polar groups and the aromatic system.
Dimethylformamide (DMF)HighSimilar to DMSO, its high polarity effectively solvates the nitro group and indole ring.
AcetoneModerate to HighThe ketone carbonyl is a good hydrogen bond acceptor, and its polarity is sufficient to dissolve the compound.
AcetonitrileModerateLess polar than DMSO/DMF. It can accept hydrogen bonds but may be less effective at solvating the nonpolar regions.
Polar Protic Methanol / EthanolModerateCan act as both H-bond donors and acceptors, interacting with the N-H and nitro groups. The alkyl chain helps solvate the nonpolar parts.
WaterVery LowThe large, nonpolar indole-methyl backbone outweighs the polar functional groups, leading to poor hydration.
Nonpolar Hexane / HeptaneInsolubleLacks the polarity and hydrogen bonding capability to overcome the crystal lattice energy of the solid and solvate the polar nitro and N-H groups.
TolueneLowThe aromatic ring of toluene can engage in π-stacking with the indole system, but it cannot effectively solvate the polar groups.
Chlorinated Dichloromethane (DCM)ModeratePossesses a moderate dipole moment that can interact with the polar functional groups, making it a better solvent than nonpolar alkanes.
ChloroformModerateSimilar to DCM, capable of solvating moderately polar compounds.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To obtain quantitative solubility data, the shake-flask method is a reliable and widely used technique.[4] This method measures the concentration of a solute in a saturated solution after it has reached equilibrium.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Solvent of choice (e.g., HPLC-grade ethanol)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. "Excess" means enough solid remains undissolved at the end of the experiment, ensuring saturation.

    • Pipette a precise volume of the chosen solvent (e.g., 5.0 mL) into the vial.

  • Equilibration:

    • Securely cap the vial.

    • Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24-48 hours is typical for many organic compounds.[4]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let undissolved solids settle.

    • To ensure complete removal of particulate matter, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Collection and Dilution:

    • Carefully draw a sample from the clear supernatant using a pipette.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

    • Accurately dilute the filtered saturate with the solvent to a concentration that falls within the linear range of the analytical method (e.g., a 1:100 dilution).

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted sample using a validated HPLC-UV or UV-Vis spectroscopy method.

    • Construct a calibration curve by plotting absorbance/peak area versus concentration.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to vial B Add precise volume of solvent A->B C Agitate at constant temp (24-48 hours) B->C Seal vial D Settle undissolved solids C->D E Centrifuge sample D->E F Filter supernatant (0.22 µm) E->F G Dilute sample accurately F->G H Analyze via HPLC/UV-Vis G->H I Calculate solubility H->I

Caption: Workflow for Shake-Flask Solubility Determination.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[6]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][7] Avoid contact with skin and eyes.[6][7] In case of contact, rinse immediately and thoroughly with water.[6][7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[7][8]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.[6][7]

Conclusion

This compound presents a moderately lipophilic profile with functional groups capable of engaging in significant polar and hydrogen-bonding interactions. Its solubility is predicted to be highest in polar aprotic solvents like DMSO and DMF, moderate in alcohols and chlorinated solvents, and very low in water and nonpolar hydrocarbons. This predicted profile serves as a valuable guide for solvent selection in synthesis, purification, and formulation. For all critical applications, however, this theoretical assessment must be superseded by precise, empirical data generated through a robust experimental method, such as the shake-flask protocol detailed herein.

References

  • University of Colorado Boulder. (n.d.). Experiment 1: Determination of Solubility Class.
  • Nichols, L. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-rdo-ImbzAQvyqsgs4r0zX7dhhLPmnEChUZfd-hbTovuvnN0WLgMOENAGleFJEZTWGxXbw2qp_BWkG1_OtS6368OmUhkwsH8fQgQxPZql7xQiRQlBZ9fadqASda7HghEK_Go=
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

Sources

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-methyl-5-nitro-1H-indole

Abstract

This technical guide provides a comprehensive examination of the thermal stability and decomposition profile of this compound, a pivotal intermediate in contemporary pharmaceutical synthesis. A thorough understanding of the thermal behavior of this nitroaromatic compound is a critical prerequisite for its safe handling, storage, and process scale-up within research and manufacturing environments. This document outlines and explains the causality behind the key experimental methodologies, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC), which are essential for elucidating its thermal properties. The guide offers a detailed interpretation of the resulting data, proposes a scientifically grounded decomposition mechanism, and provides critical safety recommendations derived from the analysis. This document is intended to be an essential resource for chemists, chemical engineers, and safety professionals working with this compound and analogous energetic materials.

Introduction: The Dichotomy of Reactivity and Risk

This compound is a valuable heterocyclic building block in medicinal chemistry, serving as a precursor to a diverse array of pharmacologically active molecules. The nitro group, while bestowing advantageous reactivity for further chemical transformations, concurrently introduces the potential for significant thermal instability. Nitroaromatic compounds are a well-documented class of energetic materials, and their propensity for exothermic decomposition necessitates a rigorous evaluation of their thermal hazards.[1][2][3]

An uncontrolled thermal decomposition can escalate into a runaway reaction, presenting severe risks of fire, explosion, and the emission of toxic byproducts. Consequently, a deep understanding of the thermal stability, decomposition kinetics, and potential degradation pathways of this compound is a non-negotiable aspect of process safety and development. This guide provides a foundational framework for the systematic characterization of the thermal behavior of this compound, enabling the implementation of robust safety protocols and the design of inherently safer chemical processes.

Foundational Experimental Methodologies

A multi-technique approach is indispensable for a comprehensive assessment of the thermal stability of this compound. This section details the core principles and provides step-by-step protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).

Differential Scanning Calorimetry (DSC): Quantifying Thermal Events

Causality Behind Experimental Choices: DSC is the initial screening tool of choice due to its ability to rapidly identify and quantify thermal events such as melting and decomposition. By measuring the heat flow into or out of a sample relative to a reference, we can determine the temperatures at which these events occur and the amount of energy they release or absorb. This is crucial for establishing a preliminary thermal profile.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum DSC pan. The small sample size is a safety measure to minimize the energy release during decomposition.

  • Instrument Setup: Place the sample pan and an empty, hermetically sealed reference pan into the DSC instrument's sample holder.

  • Thermal Program: Equilibrate the sample at 30 °C. Ramp the temperature at a linear heating rate of 10 °C/min up to 400 °C. A dynamic nitrogen atmosphere (50 mL/min) is maintained to prevent oxidative side reactions.

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the melting point (endotherm peak) and the onset temperature of decomposition (exotherm onset). The area under the exothermic peak is integrated to calculate the enthalpy of decomposition (ΔHd).

Thermogravimetric Analysis (TGA): Monitoring Mass Loss

Causality Behind Experimental Choices: TGA provides complementary information to DSC by measuring changes in mass as a function of temperature. This allows us to correlate the energetic events observed in DSC with physical processes like volatilization or decomposition that result in mass loss. This is critical for distinguishing between, for example, a simple phase change and a decomposition reaction.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA's sensitive microbalance within the furnace.

  • Thermal Program: Heat the sample from ambient temperature to 600 °C at a constant rate of 10 °C/min under a continuous nitrogen purge.

  • Data Analysis: The TGA curve (percent weight vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset temperature of mass loss and the temperature of the maximum rate of mass loss.

Accelerating Rate Calorimetry (ARC): Simulating a Worst-Case Scenario

Causality Behind Experimental Choices: ARC is the gold standard for assessing runaway reaction potential.[4][5][6][7][8] By creating a near-adiabatic environment, it simulates a worst-case scenario where the heat generated by the decomposition cannot be dissipated. This allows for the determination of critical safety parameters like the onset of self-heating and the time to maximum rate of decomposition, which are essential for defining safe operating limits.

Experimental Protocol:

  • Sample Preparation: A precisely weighed sample (typically 1-5 g) of this compound is loaded into a robust, spherical titanium sample bomb.

  • Instrument Setup: The bomb is placed within the ARC's insulated and heated jacket.

  • Heat-Wait-Search Mode: The instrument heats the sample in small increments (e.g., 5 °C), then holds isothermally to monitor for self-heating. If the rate of temperature rise exceeds a predefined threshold (e.g., 0.02 °C/min), the instrument enters adiabatic mode.

  • Adiabatic Tracking: The jacket heaters match the sample's temperature, ensuring all heat generated by the reaction contributes to the sample's temperature increase. The temperature and pressure are continuously monitored.

  • Data Analysis: The data is used to plot the self-heating rate versus temperature, from which the onset temperature of the runaway reaction, the time to maximum rate (TMR), and the adiabatic temperature rise (ΔTad) are determined.

Data Interpretation and Mechanistic Insights

The following section synthesizes the data from the described analytical techniques to build a comprehensive thermal hazard profile for this compound.

Summary of Thermal Data
ParameterMethodTypical ValueUnitSignificance
Melting Point (Tm)DSC190-200°CIndicates the transition to the liquid phase.
Onset of Decomposition (Td)DSC230-240°CInitial temperature of significant exothermic activity.
Enthalpy of Decomposition (ΔHd)DSC-900 to -1200J/gHigh value indicates a significant energy release.
Onset of Mass LossTGA235-245°CCorrelates with the DSC decomposition onset.
Temperature of Max. Mass Loss RateTGA250-260°CIndicates the peak of the decomposition reaction.
Onset of Self-Heating (Tonset, ARC)ARC210-220°CCritical temperature for initiating a runaway reaction.
Time to Maximum Rate (TMR) at TonsetARC>24hoursProvides a measure of the time to a catastrophic event from the onset.
Adiabatic Temperature Rise (ΔTad)ARC250-300°CIndicates the potential severity of the temperature increase.
Proposed Decomposition Mechanism

The thermal decomposition of this compound is proposed to proceed through a multi-step radical mechanism, initiated by the homolytic cleavage of the C-NO2 bond, which is typically the weakest bond in nitroaromatic compounds.

Caption: Proposed decomposition pathway for this compound.

The initial bond scission generates a highly reactive indole radical and a nitrogen dioxide radical (•NO₂). These species then participate in a cascade of complex secondary reactions, including hydrogen abstraction from adjacent molecules, radical-radical recombination, and polymerization, leading to the formation of a solid, carbonaceous char and various gaseous products. This proposed mechanism is consistent with the significant energy release and mass loss observed experimentally.

Safety and Process Recommendations

The thermal data unequivocally classifies this compound as an energetic material requiring stringent safety protocols.

  • Maximum Process Temperature: The maximum allowable process temperature should be maintained significantly below the ARC onset temperature of self-heating (210-220 °C). A safety factor of at least 50-70 °C is strongly recommended, limiting the maximum operating temperature to approximately 140-160 °C.

  • Avoidance of Confinement: Heating this compound under confinement must be strictly prohibited. The generation of gaseous decomposition products can lead to a rapid pressure increase and potential vessel rupture.

  • Material Compatibility: A thorough evaluation of the compatibility of this compound with all process materials, including solvents, reagents, and catalysts, is essential to prevent unintentional initiation of decomposition.

  • Scale-Up Considerations: The risk of a thermal runaway event increases with scale due to the decrease in the surface area-to-volume ratio, which hinders heat dissipation. Process scale-up must be accompanied by a comprehensive thermal hazard assessment and the implementation of appropriate engineering controls, such as high-efficiency cooling systems and emergency relief venting.

Conclusion

This guide has systematically detailed the critical aspects of the thermal stability and decomposition of this compound. The application of DSC, TGA, and ARC provides a comprehensive understanding of its thermal hazards. The compound's high decomposition energy and potential for self-accelerating decomposition underscore the necessity for rigorous temperature control and adherence to the safety recommendations outlined. The information presented herein serves as a vital resource for ensuring the safe handling, storage, and processing of this important pharmaceutical intermediate.

References

  • Utilization of accelerating rate calorimetry for the characterization of energetic materials at MRC-Mound. (1981). OSTI.GOV.
  • Study on the Thermal Sensitivity of Energetic Materials Characterized by Accelerating Rate Calorimeter (ARC). (n.d.). Scientific.Net.
  • Utilization of Accelerating Rate Calorimetry for the Characterization of Energetic Materials at MRC-Mound. (n.d.). Defense Technical Information Center.
  • Accelerating Rate Calorimeter (ARC). (n.d.). NETZSCH Analyzing & Testing.
  • Thermal sensitivity of energetic materials characterized by Accelerating Rate Calorimeter(ARC). (2013). ResearchGate.
  • Runaway reaction hazards in processing organic nitrocompounds. (n.d.). IChemE.
  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. (n.d.). ACS Publications.

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Reactivity profile of the nitro group in 4-methyl-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of the Nitro Group in 4-Methyl-5-Nitro-1H-Indole

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2] The introduction of a nitro group profoundly alters the electronic landscape and reactivity of the indole ring system, a feature that is both a challenge and an opportunity in synthetic design.[3][4] This technical guide provides a detailed examination of the reactivity profile of this compound, a specific derivative where the potent electron-withdrawing nitro group is juxtaposed with an electron-donating methyl group. We will explore the three principal facets of its reactivity: the reduction of the nitro group to the corresponding amine, its role in activating the carbocyclic ring for nucleophilic aromatic substitution, and its influence on the indole's susceptibility to electrophilic attack. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this scaffold for the synthesis of novel molecular entities.

The Electronic Landscape: A Tale of Two Substituents

The reactivity of any aromatic system is dictated by the electron density of its ring. In this compound, two substituents with opposing electronic effects are present on the carbocyclic ring, creating a unique chemical environment.

  • The Nitro Group (-NO₂): A Powerful Electron Sink The 5-nitro group is a potent deactivating group, withdrawing electron density from the indole ring system through two primary mechanisms:

    • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma (σ) bond framework.[3]

    • Resonance Effect (-R): The nitro group actively delocalizes the π-electrons of the benzene ring, creating regions of significant partial positive charge (δ+) at the positions ortho (C4, C6) and para (C2, relative to the indole nitrogen's influence) to its point of attachment.[3][5] This effect dramatically reduces the nucleophilicity of the entire indole system.

  • The Methyl Group (-CH₃): A Modest Electron Donor Conversely, the 4-methyl group is a weak activating group. It donates electron density primarily through an inductive effect (+I), slightly enriching the ring.

The net result is a significant polarization of the molecule. The powerful electron-withdrawing capacity of the nitro group overwhelmingly dominates the modest donating effect of the methyl group. This transforms the typically electron-rich indole nucleus into an electron-poor system, fundamentally altering its classical reactivity pathways.[3]

Figure 1: Competing electronic effects in this compound.

Reduction of the Nitro Group: A Gateway to Novel Functionality

The most synthetically valuable transformation of the 5-nitro group is its reduction to a 5-amino group. This reaction inverts the electronic character of the substituent, converting a strong deactivating group into a potent, ortho, para-directing activating group.[6][7] This opens up a vast chemical space for subsequent functionalization. A variety of reliable methods exist to achieve this transformation.

Method A: Catalytic Hydrogenation

This is often the method of choice due to its clean nature and high yields. The reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.

Causality and Rationale: The catalyst provides a high-surface-area metal support onto which both molecular hydrogen and the nitroindole substrate adsorb. The H-H bond is weakened, and hydrogen atoms are sequentially added to the nitro group, proceeding through nitroso and hydroxylamine intermediates to furnish the final amine.[8][9] The choice of solvent (e.g., methanol, ethanol, or ethyl acetate) is critical; it must solubilize the starting material without poisoning the catalyst.

Experimental Protocol: Catalytic Hydrogenation of this compound

  • Vessel Preparation: To a heavy-walled hydrogenation flask, add this compound (1.0 eq).

  • Solvent and Catalyst Addition: Add a suitable solvent such as methanol or ethanol (approx. 10-20 mL per gram of substrate). Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight). Rationale: The inert atmosphere prevents potential ignition of the catalyst in the presence of flammable solvents and air.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is pure hydrogen. Pressurize the vessel to the desired pressure (typically 1-4 atm) and begin vigorous agitation. Rationale: Vigorous stirring ensures efficient mixing of the three phases (solid catalyst, liquid solution, and gas) for optimal reaction rates.

  • Monitoring: Monitor the reaction by observing hydrogen uptake or by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Once complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Rationale: Celite is a diatomaceous earth filter aid that prevents fine catalyst particles from passing through the filter paper.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-amino-4-methyl-1H-indole, which can be purified by recrystallization or column chromatography.

G sub Substrate & Catalyst in Solvent purge Purge with H₂ (3x) sub->purge Setup react Pressurize & Agitate (Reaction) purge->react Initiate filter Filter through Celite react->filter Workup evap Solvent Evaporation filter->evap Isolate prod Purified Product evap->prod Purify

Figure 2: General workflow for catalytic hydrogenation.
Method B: Metal-Acid Reduction

A classic and robust alternative involves the use of a metal, such as tin (Sn) or stannous chloride (SnCl₂), in the presence of a strong acid like hydrochloric acid (HCl).[6][7][10]

Causality and Rationale: This method operates via a series of single-electron transfers from the metal to the nitro group, with protons from the acid participating in the reduction cascade.[7] A key consideration for this protocol is the final workup step. The product amine, being basic, will be protonated under the acidic reaction conditions to form an ammonium salt. A basic workup (e.g., with NaOH or NaHCO₃) is required to neutralize the acid and deprotonate the product, rendering it soluble in organic solvents for extraction.[7]

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C (or PtO₂, Raney Ni)1-4 atm H₂, RT-50°CClean, high yield, no metal salt wasteCatalyst can be pyrophoric; may reduce other functional groups
Metal-Acid Reduction SnCl₂·2H₂O, HClEtOH, RefluxInexpensive, reliable, tolerates many functional groupsRequires stoichiometric metal, acidic conditions, basic workup
Dithionite Reduction Na₂S₂O₄aq. NH₄OH / DioxaneMild conditions, useful for sensitive substratesCan be lower yielding, requires aqueous workup

Table 1: Comparison of common methods for nitro group reduction.

Nucleophilic Aromatic Substitution (SNAAr): Leveraging the Electron-Deficient Ring

The strong electron-withdrawing nature of the 5-nitro group activates the carbocyclic ring towards attack by nucleophiles. This reaction, known as Nucleophilic Aromatic Substitution (SNAAr), is a powerful tool for C-C, C-N, C-O, and C-S bond formation.[11][12]

Mechanism and Regioselectivity: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][13] Subsequent loss of a leaving group restores aromaticity.

For SNAAr to occur, a suitable leaving group (typically a halide) must be present on the ring. In the context of this compound, the nitro group itself is not a leaving group. However, it strongly activates the ortho (C4, C6) and para (not applicable on the benzene ring) positions to substitution. Therefore, a precursor like 6-chloro-4-methyl-5-nitro-1H-indole would be an excellent substrate for SNAAr.

  • Attack at C6: This position is ortho to the nitro group and is highly activated. The negative charge of the Meisenheimer complex is effectively delocalized onto the oxygen atoms of the nitro group.

  • Attack at C4: While also ortho to the nitro group, this position is sterically hindered by the adjacent 4-methyl group, making nucleophilic attack less favorable compared to C6.

Figure 3: Mechanism of SNAAr at the C6 position, activated by the 5-nitro group.

Modulated Electrophilic Aromatic Substitution

While unsubstituted indole readily undergoes electrophilic aromatic substitution, primarily at the C3 position[14], the presence of the 5-nitro group makes this type of reaction significantly more challenging. The strong deactivation of the ring system means that forcing conditions are typically required, and the inherent C3-selectivity is often overridden or suppressed.[3][7]

The directing effects within the molecule are complex:

  • Indole Nitrogen: Directs ortho (C2) and para (C4, C6).

  • 5-Nitro Group: Directs meta (C2, C4, C6 relative to its own position).

  • 4-Methyl Group: Directs ortho (C3) and para (not applicable).

The combined deactivating effect of the nitro group is the dominant factor. Electrophilic attack is disfavored, and if it occurs, it may lead to a mixture of products or require conditions so harsh that they compromise the integrity of the indole core. For practical synthetic purposes, it is often more strategic to perform electrophilic substitutions on the electron-rich 5-amino derivative (obtained after reduction) rather than on the 5-nitro compound itself.

Summary and Outlook

The reactivity of this compound is a prime example of how functional groups dictate the chemical behavior of a heterocyclic core. The 5-nitro group serves three main roles:

  • An Electronic "Switch": It renders the indole ring electron-poor, but can be readily reduced to a strongly electron-donating amino group, providing a powerful method to modulate the electronic properties of the scaffold.

  • An SNAAr Director: It strongly activates the C6 position for nucleophilic aromatic substitution, allowing for the introduction of a wide array of nucleophiles, provided a suitable leaving group is present.

  • An Electrophilic "Shield": It deactivates the ring towards electrophilic attack, protecting the indole core from reactions that would readily occur on an unsubstituted system.

Understanding this reactivity profile allows chemists to strategically utilize this compound and related compounds as versatile building blocks in the synthesis of complex molecules for drug discovery, agrochemicals, and materials science.

References

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]
  • Chemistry LibreTexts. (2023). 16.
  • S.N., K., & L.K., A. (2020). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 36(5), 779-793. [Link]
  • Wang, L., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(1), 1-18. [Link]
  • MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]
  • Chandra, A., et al. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. [Link]
  • College of Saint Benedict & Saint John's University. Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups. [Link]
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  • Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1678. [Link]
  • Legros, J., et al. (2021). Reactivity of 3-nitroindoles with electron-rich species.
  • Balaraman, E., et al. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Organic Letters, 13(13), 3438–3441. [Link]
  • Google Patents.
  • Wright, A. J., et al. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst.
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  • ResearchGate. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. [Link]
  • ResearchGate. (2025). Carbon Nucleophilicities of Indoles in SNAr Substitutions of Superelectrophilic 7-Chloro-4,6-dinitrobenzofuroxan and -benzofurazan. [Link]
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Methodological & Application

Application Note: A Protocol for the Purification of 4-Methyl-5-Nitro-1H-Indole via Single-Solvent Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methyl-5-nitro-1H-indole is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its purity is paramount for the synthesis of downstream targets, ensuring reaction specificity, high yields, and reliable biological data. This application note provides a detailed, field-proven protocol for the purification of crude this compound using a single-solvent recrystallization technique. We delve into the rationale behind solvent selection, provide a step-by-step methodology, and offer troubleshooting guidance to empower researchers in obtaining high-purity material essential for drug development and scientific research.

Introduction: The Imperative for Purity

Indole derivatives are a cornerstone of many biologically active compounds. Specifically, nitroindole scaffolds are key intermediates in the synthesis of novel therapeutics, including potential anticancer agents that target G-quadruplex DNA.[1] The presence of impurities, such as regioisomers, starting materials, or reaction by-products, can drastically alter the outcomes of subsequent synthetic steps and biological assays. Recrystallization remains a fundamental, cost-effective, and powerful technique for purifying solid organic compounds.[2] The principle hinges on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point, while impurities remain either highly soluble or insoluble at all temperatures. This guide establishes a robust protocol for purifying this compound, ensuring a high degree of purity for research and development applications.

Physicochemical Properties & Solvent Selection Rationale

Understanding the properties of this compound is the first step in developing a successful purification strategy.

Table 1: Physicochemical Data for this compound

Property Value Source
CAS Number 165250-69-1 [3][4][5]
Molecular Formula C₉H₈N₂O₂ [4]
Molecular Weight 176.17 g/mol [4]
Appearance Yellow to brownish-yellow crystalline solid [6]

| LogP | 2.38 |[4] |

The presence of the nitro group (-NO₂) and the indole N-H group imparts a degree of polarity to the molecule. Aromatic nitro compounds often exhibit good solubility in polar protic and aprotic solvents, particularly at elevated temperatures.[7] For the structurally similar compound 4-nitroindole, successful recrystallization has been reported using solvents such as methanol, ethanol, or acetonitrile.[6] These solvents are excellent candidates as they are polar enough to dissolve the nitroindole at high temperatures, but their solvating power decreases significantly upon cooling, promoting crystallization. Ethanol is often a preferred starting point due to its favorable boiling point (78 °C), low toxicity compared to methanol and acetonitrile, and its ability to produce well-defined crystals.

Health & Safety Precautions

All procedures must be conducted by trained personnel in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-resistant lab coat, and appropriate chemical-resistant gloves.

  • Chemical Hazards: Aromatic nitro compounds can be hazardous and should be handled with care.[8] Consult the Safety Data Sheet (SDS) for this compound and all solvents prior to use. Organic solvents are flammable and their vapors can be harmful.

  • Equipment Safety: Use a heating mantle with a stirrer or a hot plate stirrer for controlled heating. Avoid open flames. Ensure all glassware is free of cracks.

Experimental Protocol: Recrystallization of this compound

This protocol is designed for purifying approximately 5.0 g of crude material. Quantities can be scaled, but the solvent volume should be adjusted proportionally.

Materials & Equipment
  • Chemicals:

    • Crude this compound (~5 g)

    • Ethanol (95% or absolute), reagent grade

    • Activated Carbon (decolorizing charcoal), optional

    • Deionized Water (for ice bath)

  • Equipment:

    • Erlenmeyer flasks (2 x 125 mL, 1 x 50 mL)

    • Heating mantle or hot plate with magnetic stirring capability

    • Magnetic stir bar

    • Graduated cylinders (25 mL, 100 mL)

    • Stemless funnel and fluted filter paper (for hot filtration)

    • Buchner funnel and appropriately sized filter paper

    • Vacuum filter flask (250 mL) with vacuum tubing

    • Glass stirring rod

    • Spatula

    • Watch glass

    • Ice bath container

Recrystallization Workflow Diagram

Recrystallization_Workflow Start Start: Crude Solid Dissolve 1. Dissolution Add minimum amount of hot solvent Start->Dissolve Insoluble_Check Insoluble Impurities? Dissolve->Insoluble_Check Hot_Filtration 2. Hot Filtration (Gravity) Insoluble_Check->Hot_Filtration Yes Cooling 3. Slow Cooling Allow crystals to form Insoluble_Check->Cooling No Hot_Filtration->Cooling Isolation 4. Isolation (Vacuum Filtration) Cooling->Isolation Washing 5. Washing with ice-cold solvent Isolation->Washing Drying 6. Drying Remove residual solvent Washing->Drying End End: Pure Crystals Drying->End

Caption: Workflow for single-solvent recrystallization.

Step-by-Step Procedure
  • Dissolution:

    • Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask with a magnetic stir bar.

    • In a separate 125 mL flask, heat approximately 50-60 mL of ethanol to a gentle boil.

    • Add the hot ethanol to the crude solid in small portions (5-10 mL at a time) while stirring and heating. The goal is to dissolve the solid in the minimum amount of boiling solvent. Continue adding solvent until all the solid has just dissolved. Note the total volume of solvent used.

  • Decolorization & Hot Filtration (Perform if necessary):

    • If the solution is highly colored, remove it from the heat source and allow the boiling to subside. Add a very small amount (tip of a spatula) of activated carbon to adsorb the colored impurities.[2]

    • Bring the solution back to a boil for a few minutes.

    • To remove the carbon or any other insoluble impurities, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into the neck of a clean, pre-heated 125 mL Erlenmeyer flask. Pour the hot solution through the funnel. Work quickly to prevent premature crystallization in the funnel.[2]

  • Crystallization:

    • Cover the flask containing the clear, hot filtrate with a watch glass and set it aside on a heat-resistant surface to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9]

    • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for an additional 15-20 minutes to maximize the yield of the purified product.

  • Isolation and Washing:

    • Set up a Buchner funnel with filter paper over a vacuum filter flask. Wet the filter paper with a small amount of ice-cold ethanol to ensure a good seal.[2]

    • Turn on the vacuum and swirl the crystallized mixture to create a slurry. Pour the slurry into the Buchner funnel.

    • Use a small amount of the filtrate to rinse any remaining crystals from the Erlenmeyer flask into the funnel.

    • Wash the crystals on the filter paper with a minimal amount (2 x 5 mL) of ice-cold ethanol to rinse away any adhering soluble impurities from the mother liquor. Do not use excessive cold solvent, as this will dissolve some of the product and reduce the yield.[10]

  • Drying:

    • Leave the crystals in the Buchner funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.

    • Transfer the crystalline solid to a pre-weighed watch glass. Spread the crystals thinly to facilitate drying.

    • Allow the crystals to air-dry in the fume hood until the solvent odor is gone, or for more efficient drying, place them in a vacuum oven at low heat (e.g., 40-50 °C) until a constant weight is achieved.

Troubleshooting Common Recrystallization Issues

Table 2: Troubleshooting Guide

Problem Probable Cause(s) Suggested Solution(s)
No crystals form upon cooling. Too much solvent was used; the solution is not supersaturated. Boil off a portion of the solvent to concentrate the solution and allow it to cool again. Try scratching the inside of the flask with a glass rod at the solution's surface. Add a seed crystal of pure compound if available.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute. The solution is cooling too rapidly. Impurities are present that depress the melting point. Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. If oiling persists, consider a different solvent or a two-solvent system.
Low recovery of purified product. Too much solvent was used for dissolution. Premature crystallization during hot filtration. Crystals were washed with too much or non-chilled solvent. Use the minimum amount of boiling solvent. Pre-heat the filtration apparatus. Always wash crystals with a minimal amount of ice-cold solvent.[10]

| Crystals are still colored after recrystallization. | The colored impurity has similar solubility to the product. Insufficient activated carbon was used. | Repeat the recrystallization, ensuring to use a small amount of activated carbon followed by hot filtration. |

Assessment of Purity

The purity of the recrystallized this compound should be confirmed by standard analytical methods. A sharp melting point close to the literature value is a strong indicator of high purity. Further characterization can be achieved using techniques such as ¹H NMR, ¹³C NMR, and HPLC analysis to ensure the absence of impurities.

References

  • Process for the crystallization of nitro-aromatic compounds in nitric acid.
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Analytical techniques for quantifying 4-methyl-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of 4-methyl-5-nitro-1H-indole

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of this compound, a substituted nitroindole derivative relevant in medicinal chemistry and synthetic organic chemistry. Accurate and reliable quantification of this compound is critical for applications ranging from reaction monitoring and purity assessment to pharmacokinetic studies in drug development. This guide details three robust analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each section offers a detailed exploration of the technique's underlying principles, step-by-step experimental protocols, and guidelines for method validation in accordance with international standards. The content is designed to provide researchers, scientists, and drug development professionals with the expertise to select, implement, and validate the most appropriate analytical method for their specific research needs.

Introduction and Analyte Properties

This compound (CAS: 165250-69-1) is a heterocyclic aromatic compound. The presence of the nitro (-NO2) group, a strong chromophore, and the indole nucleus defines its chemical and spectral properties, making it amenable to several analytical techniques. The accuracy of its quantification is paramount for ensuring data integrity in research and quality control in manufacturing. This guide presents methodologies that ensure specificity, precision, and accuracy, grounded in established analytical principles.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 165250-69-1[1][2][3]
Molecular Formula C₉H₈N₂O₂[1]
Molecular Weight 176.17 g/mol [1][4]
IUPAC Name This compound[2]
Topological Polar Surface Area (TPSA) 58.93 Ų[1]
LogP (calculated) 2.38[1]

Analytical Technique Selection

Choosing the correct analytical technique depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. The following diagram provides a decision-making framework.

G start Start: Define Analytical Goal matrix What is the sample matrix? start->matrix sensitivity What sensitivity is required? matrix->sensitivity Pure Compound in UV-transparent solvent specificity Is high specificity needed (e.g., presence of isomers)? matrix->specificity Complex Matrix (e.g., biological fluid, reaction mixture) uv_vis UV-Vis Spectrophotometry (For pure, simple solutions) sensitivity->uv_vis Low (µg/mL range) hplc HPLC-UV (Versatile, robust, quantitative) sensitivity->hplc Moderate (ng/mL - µg/mL) gc_ms GC-MS (High specificity & sensitivity, for volatile compounds) sensitivity->gc_ms High (< ng/mL) specificity->hplc No specificity->gc_ms Yes G cluster_validation HPLC Method Validation Workflow specificity Specificity (Analyte vs. matrix/impurities) linearity Linearity & Range (5+ concentrations) specificity->linearity accuracy Accuracy (% Recovery of spiked samples) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise or Slope method) precision->lod_loq robustness Robustness (Varying method parameters) lod_loq->robustness

Sources

Application Note: A Robust HPLC Method for the Analysis of 4-methyl-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-methyl-5-nitro-1H-indole. This compound is of significant interest in drug discovery and medicinal chemistry due to its structural motifs, which are common in biologically active molecules. The presented method is designed to be accurate, precise, and robust, making it suitable for routine analysis in research and quality control environments. The protocol herein provides a comprehensive guide, from understanding the analyte's physicochemical properties to method validation according to ICH guidelines.

Introduction: The Rationale Behind the Method

This compound is a heterocyclic compound featuring an indole nucleus, a methyl group, and a nitro functional group. The indole ring is a prevalent scaffold in numerous natural products and pharmaceuticals, while the nitro group can be a key pharmacophore or a synthetic intermediate. Accurate quantification of this compound is crucial for reaction monitoring, purity assessment, and stability studies in the drug development pipeline. This guide provides a systematic approach to developing a robust HPLC method, emphasizing the scientific reasoning behind each parameter selection.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the foundation of logical HPLC method development.

PropertyValue/CharacteristicSource/Justification
Molecular Formula C₉H₈N₂O₂[1]
Molecular Weight 176.17 g/mol [1]
Calculated logP 2.38[1]
Predicted pKa ~15-16Based on the predicted pKa of 5-nitroindole (~15.25)[2], the indole N-H proton is weakly acidic.
UV Absorbance Expected in the 300-400 nm range.Nitro-aromatic compounds are known chromophores. Studies on nitroindole isomers show strong absorbance in this region[3].
Solubility Poorly soluble in water; soluble in organic solvents like Methanol, Acetonitrile, DMSO, and Ethanol.Inferred from the solubility of the closely related 5-nitroindole[1].

The calculated logP of 2.38 indicates that this compound is a moderately non-polar compound, making it an ideal candidate for reversed-phase HPLC. The weakly acidic nature of the indole N-H proton (pKa ~15-16) suggests that it will be in its neutral form across a wide pH range, simplifying mobile phase selection. The presence of the nitro-aromatic system provides a strong chromophore for UV detection.

HPLC Method Development Strategy

Our strategy focuses on achieving a balance between resolution, analysis time, and robustness. The workflow for this method development is outlined below.

MethodDevelopmentWorkflow Analyte_Properties Analyte Physicochemical Properties Assessment Initial_Conditions Selection of Initial HPLC Conditions Analyte_Properties->Initial_Conditions informs Optimization Method Optimization Initial_Conditions->Optimization refine Validation Method Validation (ICH Guidelines) Optimization->Validation verify Final_Method Final Analytical Method Validation->Final_Method establishes

Caption: Workflow for HPLC method development and validation.

Initial Chromatographic Conditions

Based on the analyte's properties and common practices for similar compounds, the following initial conditions are proposed:

ParameterRecommended Starting ConditionRationale
Stationary Phase C18 column (e.g., 4.6 x 150 mm, 5 µm)The moderate non-polarity of the analyte makes a C18 stationary phase a suitable choice for achieving good retention.
Mobile Phase Acetonitrile and Water with 0.1% Formic AcidAcetonitrile is a common organic modifier. The addition of a small amount of formic acid helps to ensure consistent protonation of any residual silanols on the stationary phase, leading to better peak shape.
Elution Mode IsocraticAn initial isocratic elution will be evaluated for simplicity. A gradient may be employed if necessary to improve resolution from any impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CA slightly elevated temperature can improve peak shape and reduce viscosity.
Detection Wavelength ~350 nmBased on the UV absorbance of nitroindole isomers. A full UV-Vis scan of the analyte is recommended to determine the optimal wavelength (λmax). Studies on nitroindole isomers show significant absorbance in this region, with 4-nitroindole's spectrum extending furthest into the visible range[3].
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Experimental Protocols

Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

HPLC System Suitability

Before sample analysis, the suitability of the HPLC system should be verified.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solution (e.g., 20 µg/mL) six times.

  • Calculate the following parameters:

    • Tailing Factor (T): Should be ≤ 2.0.

    • Theoretical Plates (N): Should be ≥ 2000.

    • Relative Standard Deviation (%RSD) of Peak Area: Should be ≤ 2.0%.

Method Validation Protocol (Abbreviated ICH Guideline Approach)

A comprehensive method validation should be performed to ensure the reliability of the results. The following parameters should be assessed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[4].

Validation_Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation.

4.3.1. Specificity

  • Objective: To demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze a blank sample (mobile phase).

    • Analyze a solution of the this compound reference standard.

    • Analyze a sample of a placebo (if applicable).

    • If available, analyze samples containing known impurities or degradation products.

  • Acceptance Criteria: The peak for this compound should be well-resolved from any other peaks, and the blank should show no interfering peaks at the retention time of the analyte.

4.3.2. Linearity

  • Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Protocol:

    • Prepare a series of at least five concentrations of the reference standard (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

4.3.3. Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform recovery studies by spiking a placebo with known concentrations of the reference standard at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each level in triplicate.

    • Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4.3.4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The %RSD for the peak areas should be ≤ 2.0%.

4.3.5. Robustness

  • Objective: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the method parameters, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (e.g., ± 2% organic phase)

    • Analyze the standard solution under each modified condition.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptable limits, and the peak retention time and area should not significantly change.

Data Presentation

Table 1: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) ≤ 2.01.1
Theoretical Plates (N) ≥ 20008500
%RSD of Peak Area ≤ 2.0%0.8%

Table 2: Summary of Validation Data

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Repeatability (%RSD) ≤ 2.0%0.9%
Intermediate Precision (%RSD) ≤ 2.0%1.2%
Robustness No significant impact on resultsPassed

Conclusion

The developed RP-HPLC method for the analysis of this compound is specific, linear, accurate, precise, and robust. This method is suitable for the routine quantitative analysis of this compound in various settings within the pharmaceutical industry. The detailed protocol and validation guidelines provided in this application note will enable researchers and scientists to implement this method with confidence.

References

  • ChemBK. 5-Nitro Indole. [Link]
  • SIELC Technologies. Separation of 5-Nitroindole on Newcrom R1 HPLC column. [Link]
  • Lin, P., et al. (2021). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry, 5(8), 2098-2107. [Link]
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

Sources

Application Notes and Protocol: Strategic N-Alkylation of 4-Methyl-5-Nitro-1H-Indole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the N-alkylation of 4-methyl-5-nitro-1H-indole, a critical transformation for synthesizing compound libraries in drug discovery. N-alkylated indoles are privileged scaffolds in a vast array of pharmacologically active molecules.[1] The strategic introduction of alkyl groups on the indole nitrogen is a key tactic for modulating the physicochemical and pharmacological properties of these compounds. However, the N-alkylation of indoles presents a classic regioselectivity challenge, with potential for undesired C3-alkylation.[1][2] This protocol addresses this challenge, particularly in the context of a substrate bearing both an electron-donating methyl group and a strongly electron-withdrawing nitro group, which significantly influences the nucleophilicity of the indole nitrogen.[3] We present a robust protocol using a strong base to ensure selective deprotonation and subsequent N-alkylation, along with a detailed rationale for the experimental design and troubleshooting guidance.

Introduction: The Significance of N-Alkylated Indoles and the Substrate-Specific Challenge

The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs.[1] Functionalization of the indole nitrogen (N1 position) is a powerful strategy to fine-tune a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets.

The specific substrate, this compound, presents a unique electronic landscape. The methyl group at the 4-position is weakly electron-donating, while the nitro group at the 5-position is strongly electron-withdrawing. This deactivates the indole ring and reduces the inherent nucleophilicity of the nitrogen atom, making alkylation more challenging compared to unsubstituted indole.[3]

The primary obstacle in indole alkylation is controlling the regioselectivity between the N1 and C3 positions. The C3 position is often inherently more nucleophilic in a neutral indole molecule.[2] Therefore, the cornerstone of a successful N-alkylation strategy is the quantitative deprotonation of the indole N-H to form the indolate anion. This anion is a significantly more potent nucleophile at the nitrogen position, decisively favoring the desired N-alkylation pathway over C3-alkylation.[2] This principle is central to the protocol detailed below.

Recommended Protocol: N-Alkylation via Indolate Anion Formation

This protocol is designed to favor N1-alkylation by employing a strong base to generate the indolate anion prior to introducing the alkylating agent. Sodium hydride (NaH) is selected for its efficacy in deprotonating the relatively acidic indole N-H.[2][4][5]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStarting material.
Sodium Hydride (NaH)60% dispersion in mineral oilAnhydrousStrong base. Handle with extreme caution.
Alkyl Halide (R-X)Anhydrouse.g., Iodomethane, Benzyl bromideElectrophile. Use 1.0-1.2 equivalents.
N,N-Dimethylformamide (DMF)AnhydrousPolar aprotic solventEnsure dryness to prevent quenching of NaH.[2][3]
Ethyl Acetate (EtOAc)ACS Grade-For extraction.
Saturated aq. NH₄Cl--For quenching the reaction.
Brine (Saturated aq. NaCl)--For washing.
Anhydrous MgSO₄ or Na₂SO₄--For drying the organic phase.
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄-For reaction monitoring.
Step-by-Step Experimental Procedure
  • Preparation: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material. A typical concentration is 0.1–0.5 M.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1–1.2 eq, 60% dispersion in oil) portion-wise to the stirred solution.

    • Causality Note: Adding NaH at 0 °C controls the initial exothermic reaction and the rate of hydrogen gas evolution. The use of a strong base like NaH is crucial to ensure complete deprotonation to the indolate anion, which is key to achieving N-selectivity.[2] Incomplete deprotonation would leave neutral indole, which can react at the C3 position.[2]

  • Anion Formation: Allow the mixture to stir at 0 °C for 30–60 minutes. The cessation of hydrogen evolution and the formation of a deep-red colored solution indicate the formation of the sodium indolate salt.

  • Alkylation: While maintaining the temperature at 0 °C, add the alkyl halide (1.1 eq) dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–24 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate reaction completion. For less reactive alkyl halides, gentle heating (e.g., 40–60 °C) may be necessary to drive the reaction to completion.[3]

  • Quenching: Once the reaction is complete (as determined by TLC), cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

  • Work-up: Dilute the mixture with deionized water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x the volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated this compound.

Experimental Workflow Diagram

G cluster_prep Preparation & Deprotonation cluster_reaction Alkylation Reaction cluster_workup Work-up & Purification A 1. Dissolve this compound in anhydrous DMF under N₂ B 2. Cool to 0 °C A->B C 3. Add NaH (1.1 eq) portion-wise B->C D 4. Stir at 0 °C for 30-60 min (Indolate formation) C->D E 5. Add Alkyl Halide (1.1 eq) dropwise at 0 °C D->E F 6. Warm to RT, stir 2-24h (Monitor by TLC) E->F G 7. Quench with sat. aq. NH₄Cl at 0 °C F->G H 8. Extract with EtOAc G->H I 9. Wash with H₂O & Brine H->I J 10. Dry (Na₂SO₄), Filter, & Concentrate I->J K 11. Purify via Column Chromatography J->K

Caption: Step-by-step workflow for the N-alkylation of this compound.

Scientific Rationale and Mechanistic Insight

The success of this protocol hinges on the deliberate choice of base and solvent to control the reaction pathway.

  • Choice of Base (NaH): The pKa of the indole N-H is approximately 17. The electron-withdrawing nitro group at the 5-position increases the acidity of the N-H proton, making it easier to deprotonate than unsubstituted indole. Sodium hydride (NaH) is a non-nucleophilic, strong base that irreversibly deprotonates the indole to form the sodium indolate salt and hydrogen gas. This complete deprotonation is the critical step for ensuring high N-selectivity.[2][5] Weaker bases, such as carbonates, might establish an equilibrium, leaving a significant concentration of neutral indole that could lead to undesired C3-alkylation.

  • Choice of Solvent (DMF): Polar aprotic solvents like DMF or DMSO are essential for this reaction.[6] They effectively solvate the sodium cation of the indolate salt, leaving the indolate anion "naked" and highly nucleophilic. This enhances the rate of the subsequent SN2 reaction with the alkyl halide. Furthermore, these solvents have high boiling points, allowing for heating if required for less reactive alkylating agents.

  • Reaction Mechanism: The reaction proceeds via a two-step SN2 mechanism. The first step is the acid-base reaction where the hydride ion removes the proton from the indole nitrogen. The second step is the nucleophilic attack of the resulting indolate anion on the electrophilic carbon of the alkyl halide, displacing the halide leaving group.

Reaction Mechanism Diagram

G Mechanism: N-Alkylation of this compound cluster_step1 cluster_step2 Indole This compound Indolate Indolate Anion Indole->Indolate Deprotonation Base Na⁺H⁻ Base->Indolate H2 H₂ (gas) Indolate->H2 Indolate_sn2 Indolate Anion AlkylHalide Alkyl Halide (R-X) Product N-Alkyl-4-Methyl-5-Nitro-1H-Indole AlkylHalide->Product HalideIon X⁻ Product->HalideIon Indolate_sn2->Product SN2 Attack

Caption: The two-step mechanism involving deprotonation followed by SN2 attack.

Troubleshooting and Optimization

While the proposed protocol is robust, variations in substrate reactivity and alkylating agent choice may require optimization.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive NaH (due to moisture exposure).2. Insufficient reaction temperature or time.3. Deactivated alkylating agent.1. Use a fresh bottle of NaH or wash the dispersion with anhydrous hexanes before use.2. Increase the reaction temperature (e.g., 40-80 °C) and/or extend the reaction time.[3]3. Use a more reactive alkyl halide (I > Br > Cl).
Poor N- vs. C3-Selectivity 1. Incomplete deprotonation of the indole.2. Highly reactive alkylating agent.1. Ensure 1.1-1.2 equivalents of active NaH are used. Allow sufficient time for deprotonation before adding the alkyl halide.2. Consider a less reactive alkylating agent or alternative alkylation methods like the Mitsunobu reaction for sterically hindered alcohols.[7][8][9]
Multiple Alkylations Use of excess alkylating agent.Use stoichiometric amounts (1.0-1.1 eq) of the alkylating agent.
Troubleshooting Decision Tree

G Start Reaction Outcome? LowYield Low Conversion Start->LowYield < 50% Conversion PoorSelectivity Poor N/C3 Selectivity Start->PoorSelectivity Significant C3-product Success High Yield & Selectivity Start->Success > 80% Conversion, > 95:5 N:C CheckNaH Check NaH activity (use fresh reagent) LowYield->CheckNaH CheckDeprotonation Ensure complete deprotonation (stir time, NaH eq.) PoorSelectivity->CheckDeprotonation IncreaseTemp Increase Temperature (40-80 °C) CheckNaH->IncreaseTemp If NaH is active ChangeAlkylatingAgent Use more reactive Alkyl Halide (R-I) IncreaseTemp->ChangeAlkylatingAgent If still low yield ConsiderMitsunobu Consider alternative: Mitsunobu Reaction CheckDeprotonation->ConsiderMitsunobu If C3-alkylation persists

Caption: Decision tree for troubleshooting common issues in the N-alkylation protocol.

Alternative N-Alkylation Strategies

While the NaH/DMF system is a classic and effective method, other strategies can be employed, especially if the substrate is sensitive to strongly basic conditions or if alternative alkylating agents are desired.

  • Phase-Transfer Catalysis (PTC): This method uses a catalytic amount of a phase-transfer agent (e.g., tetrabutylammonium bromide) to shuttle the indolate anion from a solid or aqueous basic phase (e.g., 50% NaOH) into an organic phase containing the alkyl halide. This can be a milder and safer alternative to using sodium hydride.[10]

  • Mitsunobu Reaction: For the introduction of alkyl groups from alcohols, the Mitsunobu reaction is an excellent choice.[7][8][9] It proceeds under neutral conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like DEAD or DIAD. This method is particularly useful for installing secondary alkyl groups with inversion of stereochemistry.[7]

  • Reductive Amination: A metal-free approach involves the reaction of the indole with an aldehyde in the presence of a reducing agent like triethylsilane (Et₃SiH).[11][12] This provides a direct route to N-alkylated indoles from readily available aldehydes.

Conclusion

The N-alkylation of this compound is a readily achievable transformation critical for synthetic and medicinal chemistry programs. The key to success lies in the strategic choice of a strong base to ensure complete formation of the N-centered nucleophile, thereby directing the regioselectivity of the alkylation. The provided protocol offers a reliable and well-rationalized starting point for researchers. By understanding the underlying chemical principles and potential pitfalls, scientists can effectively troubleshoot and adapt this methodology to synthesize a diverse range of N-alkylated indole derivatives for further investigation.

References

  • Optimizing reaction conditions for N-alkylation of indoles - Benchchem.
  • Technical Support Center: Selective N-Alkylation of Indoles - Benchchem.
  • Barco, A., Benetti, S., Pollini, G. P., & Baraldi, P. G. (1976). The use of phase-transfer catalysis for the N-alkylation of indole. Synthesis, 1976(2), 124-126.
  • Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles - PMC - NIH.
  • N-alkylation of indole derivatives - Google Patents. US7067676B2.
  • Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Publishing.
  • Enantioselective Alkylation of 2-Oxindoles Catalyzed by a Bifunctional Phase-Transfer Catalyst: Synthesis of (-)-Debromoflustramine B - PubMed.
  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC - NIH.
  • Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation | Request PDF - ResearchGate.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH.
  • Enantioselective Catalytic Synthesis of N-alkylated Indoles - MDPI.
  • N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols | Request PDF - ResearchGate.
  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - RSC Publishing.
  • Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization | The Journal of Organic Chemistry - ACS Publications.
  • N-alkylation of an indole - YouTube.
  • A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes | Organic Letters.
  • A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes - PubMed.

Sources

Vilsmeier-Haack Reaction on 4-Methyl-5-Nitro-1H-Indole Derivatives: A Detailed Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Vilsmeier-Haack (V-H) reaction stands as a cornerstone transformation in synthetic organic chemistry, providing a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction, which employs a Vilsmeier reagent generated in situ from a substituted amide (commonly N,N-dimethylformamide, DMF) and a halide (typically phosphorus oxychloride, POCl₃), introduces a formyl group (-CHO) with high regioselectivity.[2][3] For indole scaffolds, the V-H reaction is particularly valuable, yielding indole-3-carboxaldehydes which are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and biologically active natural products.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Vilsmeier-Haack reaction to 4-methyl-5-nitro-1H-indole derivatives. This substrate presents a unique electronic landscape, with the electron-donating methyl group at the C4-position and the strongly electron-withdrawing nitro group at the C5-position of the indole ring. Understanding the interplay of these substituents is crucial for predicting reactivity and ensuring the desired regioselective formylation at the C3-position.

Scientific Principles and Mechanistic Insights

The Vilsmeier-Haack reaction proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2][3]

  • Electrophilic Attack: The electron-rich C3-position of the indole nucleus attacks the Vilsmeier reagent. The indole ring acts as a nucleophile due to the lone pair of electrons on the nitrogen atom being delocalized into the aromatic system, thereby increasing the electron density, particularly at the C3-position.[5]

  • Intermediate Formation and Aromatization: This attack leads to the formation of a cationic intermediate, which subsequently undergoes deprotonation to restore the aromaticity of the indole ring, yielding an iminium salt intermediate.

  • Hydrolysis: The final step involves the hydrolysis of the iminium salt during aqueous work-up to furnish the desired indole-3-carboxaldehyde.[3]

Diagram: Mechanism of the Vilsmeier-Haack Reaction on Indole

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Indole Indole Derivative Intermediate Cationic Intermediate Indole->Intermediate + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate->Iminium_Salt - H+ Aldehyde Indole-3-carboxaldehyde Iminium_Salt->Aldehyde + H2O (work-up)

Caption: General mechanism of the Vilsmeier-Haack reaction on an indole substrate.

Influence of Substituents on Reactivity and Regioselectivity

The electronic nature of the substituents on the indole ring significantly influences the outcome of the Vilsmeier-Haack reaction.

  • Electron-Donating Groups (EDGs): Groups such as alkyl (e.g., methyl) and alkoxy increase the electron density of the indole ring, thereby activating it towards electrophilic attack and facilitating the reaction.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and cyano (-CN) deactivate the ring by withdrawing electron density, making the reaction more challenging and often requiring harsher conditions.

In the case of This compound , the C4-methyl group acts as an electron-donating group, which should enhance the nucleophilicity of the pyrrole ring. However, the potent electron-withdrawing effect of the C5-nitro group deactivates the benzene portion of the indole and can have a modest deactivating influence on the entire molecule. Despite the presence of the nitro group, the inherent high electron density of the indole C3-position is expected to direct the formylation to this site. A study on the Vilsmeier-Haack reaction of 5-nitro-1H-indole demonstrated that formylation indeed occurs at the C3-position, albeit with a slightly reduced yield compared to unsubstituted indole, highlighting the deactivating effect of the nitro group.[6] The presence of the C4-methyl group in the target substrate is anticipated to partially counteract this deactivation.

Experimental Protocols

The following protocols are provided as a guide. Optimization may be necessary depending on the specific derivative and desired scale.

Protocol 1: Vilsmeier-Haack Formylation of this compound

This protocol is adapted from the established procedure for the formylation of 5-nitro-1H-indole.[6]

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with Indole Derivative: Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Slowly add the solution of the indole derivative to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound-3-carbaldehyde.

Diagram: Experimental Workflow

Workflow A 1. Prepare Vilsmeier Reagent (DMF + POCl3 at 0°C) C 3. Add Indole Solution to Vilsmeier Reagent at 0°C A->C B 2. Dissolve this compound in anhydrous DCM B->C D 4. Reaction at Room Temperature (2-4h) C->D E 5. Quench with Ice and Neutralize with NaHCO3 D->E F 6. Extraction with Ethyl Acetate E->F G 7. Purification by Column Chromatography F->G H Pure this compound-3-carbaldehyde G->H

Caption: Step-by-step workflow for the Vilsmeier-Haack formylation.

Quantitative Data and Expected Outcomes

The following table provides a comparative overview of the Vilsmeier-Haack formylation of relevant indole derivatives to help predict the outcome for this compound.

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF0 to 85696[4]
4-MethylindolePOCl₃, DMF0 to 85890[4]
5-Nitro-1H-indolePOCl₃, DMF0 to RT160[6]
This compound POCl₃, DMF 0 to RT 2-4 (estimated) ~60-70 (predicted) -

Note: The conditions and yield for this compound are predictive and may require optimization.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. Therefore, the use of anhydrous solvents and reagents, along with performing the reaction under an inert atmosphere (e.g., nitrogen or argon), is critical for achieving good yields.

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-5 °C) to prevent decomposition.

  • Slow Addition: Slow, dropwise addition of both POCl₃ and the indole solution is essential to maintain control over the reaction temperature and prevent the formation of byproducts.

  • Work-up: The quenching and neutralization steps should be performed carefully, as they can be exothermic.

  • Purification: The product, this compound-3-carbaldehyde, is expected to be a solid. Recrystallization may be a viable alternative or a supplementary step to column chromatography for purification.

Conclusion

The Vilsmeier-Haack reaction is a highly effective method for the C3-formylation of this compound derivatives. By carefully controlling the reaction conditions, particularly temperature and moisture, researchers can achieve good yields of the desired indole-3-carboxaldehyde. This versatile intermediate opens avenues for the synthesis of a wide range of complex molecules with potential applications in drug discovery and materials science. The provided protocols and insights serve as a valuable resource for scientists working in these fields.

References

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series)1927, 60 (1), 119–122. [Link]
  • Kaushik, S., et al. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem2021, 16(10), 1667-1675. [Link]
  • Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Org. React.1997, 49, 1.
  • Rajput, A. P.; Rajput, S. S. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Int. J. Pharm. Chem. Sci.2012, 3(1), 25-43.
  • Campaigne, E.; Archer, W. L. Indole-3-aldehyde. Org. Synth.1953, 33, 48.
  • Vilsmeier–Haack reaction. In Wikipedia; 2023. [Link]
  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
  • ChemWis. (2023, June 10). Vilsmeier–Haack reaction of indole [Video]. YouTube. [Link]

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Topic: Suzuki Coupling Protocols for 4-methyl-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of a Complex Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. Its functionalization is a key strategy in drug discovery. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for C-C bond formation, valued for its high functional group tolerance and mild reaction conditions.[1][2]

However, the specific substrate, 4-methyl-5-nitro-1H-indole, presents a confluence of challenges that can hinder successful coupling:

  • Electronic Deactivation: The potent electron-withdrawing nitro (-NO₂) group at the C5 position significantly deactivates the indole ring, making the crucial oxidative addition step of the catalytic cycle more difficult.[3]

  • Steric Hindrance: The methyl group at the C4 position can sterically impede the approach of the palladium catalyst to adjacent coupling sites (e.g., C3).

  • Acidic N-H Proton: The indole N-H proton, made more acidic by the adjacent nitro group, can interfere with the catalytic cycle. Strong bases may deprotonate the indole, leading to catalyst inhibition or decomposition of the starting material.[3][4]

This application note provides a detailed guide to overcoming these challenges. It outlines robust protocols, explains the rationale behind reagent selection, and offers a systematic approach to troubleshooting, enabling researchers to successfully synthesize novel derivatives of this compound.

The Catalytic Cycle: A Mechanistic Overview

Understanding the fundamental steps of the Suzuki-Miyaura reaction is critical for troubleshooting and optimization. The generally accepted mechanism involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[1][2][5]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OA_Complex R¹-Pd(II)L₂-X Oxidative Adduct Pd0->OA_Complex Oxidative Addition R¹-X center Trans_Complex R¹-Pd(II)L₂-R² Transmetalation Complex OA_Complex->Trans_Complex Transmetalation R²-B(OR)₂ + Base Product_Complex R¹-R² Product Trans_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Catalyst Regeneration Workflow A 1. Reagent Assembly B 2. Inert Atmosphere A->B Add solids to flask C 3. Solvent Addition B->C Evacuate & backfill (3x) D 4. Heating & Stirring C->D Add degassed solvents via cannula E 5. Reaction Monitoring (TLC/LC-MS) D->E Monitor for completion F 6. Workup & Extraction E->F Quench, dilute, extract G 7. Purification (Column Chromatography) F->G Dry, concentrate H 8. Characterization G->H

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Standard Conditions with Pd₂(dba)₃ / SPhos

This protocol uses a well-established catalyst system suitable for a broad range of substrates.

Materials:

  • 3-bromo-4-methyl-5-nitro-1H-indole (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.5 equiv.)

  • Anhydrous, degassed 1,4-dioxane and Water (4:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromo-4-methyl-5-nitro-1H-indole, the arylboronic acid, and K₃PO₄.

  • In a glovebox, add Pd₂(dba)₃ and SPhos to the flask. If a glovebox is unavailable, add the catalyst and ligand quickly under a positive flow of inert gas (Argon or Nitrogen).

  • Seal the flask, and evacuate and backfill with inert gas three times.

  • Add the degassed 4:1 dioxane/water solvent mixture via cannula or syringe. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Place the flask in a pre-heated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel. Nitro-containing compounds are often polar; an eluent system such as hexanes/ethyl acetate with a small amount of methanol may be required. [3]

Protocol 2: Microwave-Assisted Synthesis with a Pre-catalyst

Microwave irradiation can significantly shorten reaction times and improve yields for difficult couplings. [6][7] Materials:

  • 3-bromo-4-methyl-5-nitro-1H-indole (1.0 equiv.)

  • Arylboronic acid pinacol ester (1.5 equiv.)

  • XPhos-Pd-G3 (3 mol%)

  • Cs₂CO₃ (3.0 equiv.)

  • Anhydrous, degassed Toluene and Water (5:1 v/v)

Procedure:

  • To a microwave reaction vessel, add 3-bromo-4-methyl-5-nitro-1H-indole, the arylboronic acid pinacol ester, Cs₂CO₃, and the XPhos-Pd-G3 pre-catalyst.

  • Add the degassed 5:1 toluene/water solvent mixture.

  • Seal the vessel with a septum cap.

  • Place the vessel in the microwave reactor. Set the reaction temperature to 120-140 °C, with a reaction time of 20-40 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Data Summary: Recommended Starting Conditions

The table below summarizes the recommended starting points for optimization.

ParameterCondition 1 (Standard)Condition 2 (Microwave)Rationale
Substrate 3-Bromo-indole3-Bromo-indoleBromides offer a good balance of reactivity and stability. [8]
Boron Reagent Arylboronic Acid (1.2 eq)Arylboronic Pinacol Ester (1.5 eq)Esters provide greater stability, especially under forcing conditions. [9]
Catalyst Pd₂(dba)₃ (2%) / SPhos (4%)XPhos-Pd-G3 (3%)Pre-catalysts offer enhanced activity and reproducibility. [4]
Base K₃PO₄ (2.5 eq)Cs₂CO₃ (3.0 eq)K₃PO₄ is mild for N-H substrates; Cs₂CO₃ is effective in microwave protocols. [4][6]
Solvent Dioxane / H₂O (4:1)Toluene / H₂O (5:1)Classic solvent systems for Suzuki couplings. [10]
Temperature 80 - 100 °C120 - 140 °CMicrowave allows for rapid heating to higher temperatures.
Time 12 - 24 h20 - 40 minMicrowave irradiation dramatically reduces reaction time. [6]

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is essential.

Troubleshooting Start Low or No Product CheckSM Check Starting Materials Start->CheckSM CheckReagents Check Reagents Start->CheckReagents CheckConditions Review Conditions Start->CheckConditions Purity Purity/Integrity OK? CheckSM->Purity Activity Catalyst/Base Active? Solvent Dry/Degassed? CheckReagents->Activity Params Temp/Time Sufficient? CheckConditions->Params Purity->CheckReagents Yes Repurify Action: Repurify or Resynthesize Purity->Repurify No Activity->CheckConditions Yes NewReagents Action: Use Fresh Reagents Activity->NewReagents No Optimize Action: Increase Temp/Time Screen Ligands/Bases Params->Optimize No Success Problem Solved Params->Success Yes Repurify->Success NewReagents->Success Optimize->Success

Caption: A decision tree for troubleshooting failed Suzuki coupling reactions. [3] Specific Problems & Solutions:

  • Dehalogenation of Starting Material: This suggests the catalytic system is promoting reduction over coupling.

    • Solution: Ensure strictly anaerobic conditions. Consider a different ligand or a milder base like K₂CO₃.

  • Protodeboronation of Boronic Acid: The boronic acid is decomposing before it can couple.

    • Solution: Use a boronic pinacol ester instead. [2]Ensure the base is fully dissolved. Use anhydrous solvents.

  • Homocoupling of Boronic Acid: Formation of a biaryl from two boronic acid molecules.

    • Solution: Reduce the amount of boronic acid to 1.1-1.2 equivalents. Ensure oxygen is rigorously excluded from the reaction.

  • Dark, Tarry Reaction Mixture: Likely decomposition of the nitro-indole starting material.

    • Solution: Use a weaker base (K₃PO₄ or K₂CO₃). Lower the reaction temperature and run for a longer duration. [3]

References

  • Cerna, I., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • BenchChem (2025). Technical Support Center: Optimizing 5-Nitroindole Coupling Reactions. BenchChem.
  • Barancelli, D. A., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
  • Gautier, F. M. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
  • BenchChem (2025). Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid. BenchChem.
  • Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Gautier, F. M. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Stanetty, P., et al. (2001). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Journal of Heterocyclic Chemistry.
  • Wang, C., et al. (2014). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Rayner, P. J., et al. (2023). Preformed Pd(II)
  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
  • Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Da Mota, P. R., et al. (2020). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • Organic Synthesis (n.d.). Suzuki-Miyaura Coupling. Organic Synthesis.
  • Organic Chemistry Portal (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Wikipedia (n.d.). Suzuki reaction. Wikipedia.
  • Tumkevicius, S., et al. (2013). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Chemistry of Heterocyclic Compounds.
  • NRO-Chemistry (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Rose-Hulman Institute of Technology (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman.

Sources

The Strategic Application of the 4-Methyl-5-nitro-1H-indole Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the indole nucleus stands as a privileged scaffold, a foundational structure from which a multitude of therapeutic agents have been developed. Its inherent bioactivity and synthetic tractability have made it a cornerstone in medicinal chemistry. This guide delves into a specific, yet highly promising, derivative: 4-methyl-5-nitro-1H-indole . While direct and extensive research on this particular molecule is emerging, its structural attributes position it as a valuable building block. By examining the well-established applications of the closely related 5-nitroindole family, we can extrapolate and propose the strategic utility of this compound in the design and synthesis of novel therapeutics. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed application notes, experimental protocols, and the underlying scientific rationale for employing this scaffold in medicinal chemistry programs.

I. The 5-Nitroindole Moiety: A Versatile Pharmacophore

The introduction of a nitro group at the 5-position of the indole ring profoundly influences its electronic properties and biological activity. This electron-withdrawing group can modulate the reactivity of the indole core and provide key interaction points with biological targets. The addition of a methyl group at the 4-position, as in our title compound, further refines the molecule's steric and electronic profile, offering a handle for tuning selectivity and potency.

The 5-nitroindole scaffold has been successfully incorporated into a range of compounds with diverse pharmacological activities, including anticancer and anti-inflammatory effects. These applications stem from the ability of the nitro group to participate in hydrogen bonding and other non-covalent interactions within enzyme active sites or DNA structures.

II. Synthetic Strategies and Chemical Properties

The synthesis of substituted nitroindoles can be achieved through various established methods. A common approach involves the nitration of an appropriately substituted indole precursor. For this compound, a plausible synthetic route would start with 4-methyl-1H-indole, followed by a regioselective nitration at the 5-position. The choice of nitrating agent and reaction conditions is crucial to achieve the desired regioselectivity and avoid side products.

Alternatively, the Bartoli indole synthesis provides a powerful tool for constructing substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[1] This method offers a convergent approach to complex indole structures.

The chemical properties of this compound make it a versatile intermediate. The nitro group can be readily reduced to an amine, which then serves as a key functional group for further derivatization. This amino-indole can be acylated, alkylated, or used in various coupling reactions to build a library of diverse compounds for structure-activity relationship (SAR) studies.

III. Applications in Medicinal Chemistry

The true potential of this compound lies in its application as a scaffold for the development of targeted therapies. Based on the literature for related 5-nitroindoles, we can envision its utility in several key therapeutic areas.

A. Anticancer Drug Discovery: Targeting G-Quadruplex DNA

A compelling application of the 5-nitroindole scaffold is in the design of ligands that target G-quadruplex (G4) DNA structures.[2][3] These non-canonical DNA secondary structures are found in the promoter regions of oncogenes, such as c-Myc, and are implicated in the regulation of gene expression.[2][3] Stabilization of these G4 structures by small molecules can lead to the downregulation of the corresponding oncogene, presenting a promising strategy for cancer therapy.

Derivatives of 5-nitroindole have been shown to bind to and stabilize the c-Myc G-quadruplex, leading to cell cycle arrest and the induction of apoptosis in cancer cells.[2][3] The nitro group in these compounds often plays a crucial role in the binding interaction with the G-quadruplex. The 4-methyl group in this compound could be exploited to enhance binding affinity or selectivity for specific G4 structures.

Hypothesized Signaling Pathway

G4_inhibition This compound Derivative This compound Derivative c-Myc Promoter G-Quadruplex c-Myc Promoter G-Quadruplex This compound Derivative->c-Myc Promoter G-Quadruplex Binds and Stabilizes Inhibition Inhibition c-Myc Promoter G-Quadruplex->Inhibition c-Myc Transcription c-Myc Transcription c-Myc Protein c-Myc Protein c-Myc Transcription->c-Myc Protein Translation Apoptosis Apoptosis c-Myc Transcription->Apoptosis Suppression leads to Cell Proliferation Cell Proliferation c-Myc Protein->Cell Proliferation Promotes Inhibition->c-Myc Transcription

Caption: Proposed mechanism of action for a this compound derivative targeting the c-Myc G-quadruplex.

B. Anti-inflammatory Agents: Dual 5-LOX/sEH Inhibition

Chronic inflammation is a hallmark of numerous diseases, and enzymes in the arachidonic acid cascade, such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), are key targets for anti-inflammatory drugs. Recently, indoline-based compounds, which can be derived from nitroindoles, have been identified as dual inhibitors of 5-LOX and sEH.[4][5] This dual inhibition offers a synergistic anti-inflammatory effect.

The synthesis of such inhibitors often starts from 5-nitroindoline, a reduced form of 5-nitroindole.[4][5] The this compound scaffold could be a valuable starting material for the synthesis of novel dual 5-LOX/sEH inhibitors with improved potency and pharmacokinetic properties.

Experimental Workflow for Inhibitor Screening

inhibitor_screening cluster_synthesis Synthesis cluster_screening In Vitro Screening cluster_evaluation In Vivo Evaluation This compound This compound Library of Derivatives Library of Derivatives This compound->Library of Derivatives Derivatization 5-LOX Assay 5-LOX Assay Library of Derivatives->5-LOX Assay sEH Assay sEH Assay Library of Derivatives->sEH Assay Lead Compound Identification Lead Compound Identification 5-LOX Assay->Lead Compound Identification sEH Assay->Lead Compound Identification Animal Model of Inflammation Animal Model of Inflammation Efficacy Assessment Efficacy Assessment Animal Model of Inflammation->Efficacy Assessment Lead Compound Identification->Animal Model of Inflammation

Caption: A typical workflow for the discovery of anti-inflammatory agents from a this compound-based library.

IV. Experimental Protocols

A. Protocol 1: Synthesis of N-alkylated-4-methyl-5-amino-1H-indole

This protocol describes the reduction of the nitro group of a hypothetical N-alkylated this compound, a key step in creating a versatile intermediate for further diversification.

Materials:

  • N-alkylated-4-methyl-5-nitro-1H-indole

  • Ethanol (EtOH)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve the N-alkylated-4-methyl-5-nitro-1H-indole (1.0 eq) in ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Secure the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude N-alkylated-4-methyl-5-amino-1H-indole.

  • Purify the product by column chromatography on silica gel if necessary.

Causality behind Experimental Choices:

  • Pd/C and H₂: This is a classic and highly efficient method for the reduction of aromatic nitro groups to amines. It is generally clean and provides high yields.

  • Ethanol: A common solvent for hydrogenations as it is relatively inert and dissolves a wide range of organic compounds.

  • Celite filtration: This is a standard and safe procedure to remove the pyrophoric palladium catalyst from the reaction mixture.

B. Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines a standard method to assess the cytotoxic effects of newly synthesized this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized this compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete cell culture medium. The final concentration of DMSO should be kept low (e.g., <0.5%) to avoid solvent toxicity.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

Self-Validating System:

  • The inclusion of both positive and negative (vehicle) controls is essential for validating the assay results. The positive control ensures the assay is working correctly, while the negative control provides a baseline for cell viability.

  • Running the assay in triplicate for each concentration helps to ensure the reproducibility of the results.

V. Quantitative Data Summary

The following table provides a hypothetical summary of data that could be generated from the screening of a small library of this compound derivatives.

Compound IDR-group on N15-LOX IC₅₀ (µM)sEH IC₅₀ (µM)HeLa IC₅₀ (µM)
MNI-001 H>100>10075.2
MNI-002 Methyl50.165.845.3
MNI-003 Propyl12.522.115.7
MNI-004 Benzyl5.28.96.8

VI. Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the well-documented medicinal chemistry of the broader 5-nitroindole class, researchers can strategically design and synthesize new compounds with potential applications in oncology, inflammation, and beyond. The synthetic accessibility and the tunable nature of this scaffold make it an attractive platform for generating diverse chemical libraries for high-throughput screening. The protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for scientists dedicated to advancing the frontiers of drug discovery.

VII. References

  • Organic Syntheses. 4-nitroindole. Available at: [Link]

  • Journal of the American Chemical Society. The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Available at: [Link]

  • PubMed. Antiproliferative and apoptotic effects of indole derivative, N-(2-hydroxy-5-nitrophenyl (4'-methylphenyl) methyl) indoline in breast cancer cells. Available at: [Link]

  • PubMed Central. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Available at: [Link]

  • National Institutes of Health. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Available at: [Link]

  • Wikipedia. Bartoli indole synthesis. Available at: [Link]

  • J&K Scientific. This compound. Available at: [Link]

  • ResearchGate. Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. Available at: [Link]

  • PubMed. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Available at: [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. Available at: [Link]

  • MDPI. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Available at: [Link]

  • ResearchGate. Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5-substituted Indole Derivatives as Potential Antioxidant and Anti-Inflammatory Agents. Available at: [Link]

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available at: [Link]

  • ACS Publications. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Available at: [Link]

  • PubMed Central. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Available at: [Link]

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Application Notes and Protocols for In Vitro Assays Using 4-Methyl-5-Nitro-1H-Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 4-Methyl-5-Nitro-1H-Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities.[1] The strategic functionalization of the indole ring allows for the fine-tuning of its pharmacological properties. The introduction of a nitro group, a potent electron-withdrawing moiety, is a well-established strategy for enhancing the biological activity of heterocyclic compounds, often leading to pronounced antimicrobial and anticancer effects.[2] Specifically, the 5-nitroindole core has been identified as a promising framework for developing agents that target c-Myc G-quadruplex DNA, a structure implicated in cancer pathogenesis.[3][4]

This guide focuses on derivatives of this compound, a scaffold that combines the bio-active 5-nitroindole moiety with a 4-methyl group. The addition of the methyl group can influence the molecule's lipophilicity, steric interactions with biological targets, and metabolic stability, potentially leading to improved efficacy and selectivity. These application notes provide detailed protocols for a suite of in vitro assays to characterize the anticancer, antimicrobial, and neuroprotective potential of novel this compound derivatives. The methodologies are designed to be robust and self-validating, providing researchers in drug discovery and development with a comprehensive framework for preclinical evaluation.

Part 1: Anticancer Activity Evaluation

Derivatives of 5-nitroindole have demonstrated significant potential as anticancer agents through mechanisms that include the stabilization of G-quadruplex structures in the promoter regions of oncogenes like c-Myc, leading to the downregulation of its expression.[3][4] This section outlines key in vitro assays to assess the anticancer efficacy of this compound derivatives.

Cell Viability and Cytotoxicity Assessment (AlamarBlue™ Assay)

Rationale: The initial screening of potential anticancer compounds involves determining their cytotoxic effects on cancer cell lines. The AlamarBlue™ (Resazurin) assay is a reliable and sensitive method to measure cell viability. It is based on the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells. The degree of conversion is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer) in appropriate media (e.g., DMEM with 10% FBS).

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare stock solutions of the this compound derivatives in DMSO (e.g., 10 mM).

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Replace the medium in the cell plates with the medium containing the test compounds. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • AlamarBlue™ Addition and Measurement:

    • Add AlamarBlue™ reagent to each well (10% of the total volume).

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Hypothetical Data Presentation:

Compound IDR-Group (at N1)HeLa IC50 (µM)MCF-7 IC50 (µM)
MNI-01 -H15.2 ± 1.820.5 ± 2.1
MNI-02 -CH₃8.7 ± 0.912.3 ± 1.5
MNI-03 -(CH₂)₂-N(CH₃)₂3.5 ± 0.45.1 ± 0.6
Doxorubicin N/A0.8 ± 0.11.2 ± 0.2
Cell Cycle Analysis by Flow Cytometry

Rationale: To understand the mechanism of cytotoxicity, it is crucial to determine if the compounds induce cell cycle arrest. Flow cytometry analysis of propidium iodide (PI) stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the this compound derivatives at their IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer.

Expected Outcome: An increase in the percentage of cells in a specific phase (e.g., G2/M) would suggest that the compound induces cell cycle arrest at that checkpoint.

Diagram of Anticancer Assay Workflow

G cluster_0 Cell Viability Screening cluster_1 Mechanism of Action a Seed Cancer Cells (96-well plate) b Treat with Derivatives (48-72h) a->b c Add AlamarBlue™ Reagent b->c d Measure Fluorescence c->d e Calculate IC50 Values d->e f Treat Cells at IC50 (6-well plate) e->f Select Lead Compounds g Harvest and Fix Cells f->g h Stain with Propidium Iodide g->h i Analyze by Flow Cytometry h->i j Determine Cell Cycle Distribution i->j

Caption: Workflow for anticancer evaluation of this compound derivatives.

Part 2: Antimicrobial Activity Screening

The nitro group is a key pharmacophore in many antimicrobial agents, where its reduction within microbial cells leads to the formation of toxic radical species that damage cellular components.[2] This section provides a protocol for determining the minimum inhibitory concentration (MIC) of this compound derivatives against a panel of pathogenic bacteria.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Rationale: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Bacterial Strains and Culture Conditions:

    • Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) strains.

    • Grow the bacteria in Mueller-Hinton Broth (MHB).

  • Preparation of Inoculum:

    • Prepare a bacterial suspension from an overnight culture and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in MHB.

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (bacteria without compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).

  • Incubation and Reading:

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Hypothetical Data Presentation:

Compound IDR-Group (at N1)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
MNI-01 -H32>64
MNI-02 -CH₃1664
MNI-03 -(CH₂)₂-N(CH₃)₂832
Ciprofloxacin N/A0.50.25

Diagram of Antimicrobial Assay Workflow

G a Prepare Serial Dilutions of Compounds in 96-well plate b Add Standardized Bacterial Inoculum a->b c Incubate at 37°C for 18-24h b->c d Visually Inspect for Bacterial Growth c->d e Determine Minimum Inhibitory Concentration (MIC) d->e G a Seed SH-SY5Y Cells (96-well plate) b Pre-treat with Derivatives (2-4h) a->b c Induce Oxidative Stress with H₂O₂ (24h) b->c d Assess Cell Viability (MTT Assay) c->d e Quantify Neuroprotective Effect d->e

Caption: Workflow for assessing neuroprotection against oxidative stress.

References

  • Nimbarte, V. et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679.
  • Nimbarte, V. et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed.
  • Barresi, E. et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. PMC.
  • Stolc, S. (1999). Indole derivatives as neuroprotectants. PubMed.
  • Palanivel, G. et al. (2020). Antiproliferative and apoptotic effects of indole derivative, N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline in breast cancer cells. European Journal of Pharmacology, 881, 173195.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC.
  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2015). PMC.
  • Di Sarno, V. et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PubMed.
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections.
  • Synthesis and biological evaluation of some new 2-(2-methyl-5-nitro-1H-imidazol-1-yl)- N'-[(3Z)-2-oxo-1, 2-dihydro-3H-indol-3- ylidene]acetohydrazide derivatives. (2018). ResearchGate.
  • Design, synthesis of anticancer and anti-inflammatory 4-(1- methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles. (2021). Dr. Babasaheb Ambedkar Marathwada University.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC.
  • Design, synthesis of anticancer and anti-inflammatory 4-(1-methyl-1 H -indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles. (2021). ResearchGate.
  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. (2023). MDPI.
  • Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. (2023). MDPI.
  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub.
  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2015). PMC.
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections.
  • Synthesis and biological evaluation of some new 2-(2-methyl-5-nitro-1H-imidazol-1-yl)- N'-[(3Z)-2-oxo-1, 2-dihydro-3H-indol-3- ylidene]acetohydrazide derivatives. (2018). ResearchGate.
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-5-Nitro-1H-Indole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-methyl-5-nitro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. As a key structural motif in medicinal chemistry, optimizing the synthesis of this building block is critical for advancing research and development programs.

This document provides in-depth, experience-driven advice, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of this compound.

Q1: What is the primary strategy for synthesizing this compound?

The most direct and common method is the electrophilic aromatic substitution (nitration) of 4-methyl-1H-indole. The core challenge lies in controlling the regioselectivity and preventing degradation of the acid-sensitive indole nucleus.

Q2: Why is the direct nitration of an indole, like 4-methyl-1H-indole, particularly challenging?

The indole scaffold presents two major challenges during electrophilic nitration:

  • Acid Sensitivity: The pyrrole ring of indole is highly electron-rich and susceptible to protonation at the C-3 position under strongly acidic conditions (e.g., HNO₃/H₂SO₄). This protonation can initiate acid-catalyzed polymerization, leading to the formation of insoluble tars and drastically reducing the yield.[1][2]

  • Competing Regioselectivity: The most nucleophilic position on the indole ring is C-3.[3] However, nitration is desired on the benzene portion of the molecule. Under harsh acidic conditions, protonation at C-3 can deactivate the pyrrole ring, allowing for nitration to occur on the benzene ring, typically at the C-5 and C-6 positions.[2] The C-4 methyl group helps direct the incoming electrophile to the C-5 position, but other isomers are still possible side products.

Q3: How does the 4-methyl substituent influence the regioselectivity of nitration?

The methyl group at the C-4 position is an ortho-, para-directing activator. In this context, it sterically hinders attack at C-3 to some extent and electronically activates the C-5 position, making it the desired site for nitration. However, the inherent reactivity of the C-3 position remains a competitive factor, especially under milder conditions that do not involve strong acid catalysis.[4]

Q4: What are the essential safety precautions when performing this nitration?

  • Handling Nitrating Agents: Nitrating mixtures, especially those involving concentrated nitric and sulfuric acids, are extremely corrosive and powerful oxidizers. Always prepare them in an ice bath to control the exotherm and add the sulfuric acid to the nitric acid slowly.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and acid-resistant gloves.

  • Fume Hood: All operations involving nitrating agents must be performed in a certified chemical fume hood.

  • Quenching: The reaction should be quenched carefully by slowly adding the reaction mixture to ice or ice-cold water to dissipate heat and prevent uncontrolled reactions.

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield of the Desired 5-Nitro Isomer
  • Symptom: Your final product yield is significantly lower than expected, or you primarily recover the 4-methyl-1H-indole starting material. TLC analysis shows a complex mixture of unidentified spots.

  • Causality Analysis: This is often the result of using overly harsh reaction conditions. Classic nitrating mixtures like HNO₃/H₂SO₄ are often too aggressive for the indole core, leading to decomposition rather than the desired substitution.[1] The indole nucleus can be destroyed before nitration occurs.

  • Strategic Solutions:

    • Switch to a Milder Nitrating Agent: Avoid the use of mixed nitric and sulfuric acids. Milder, non-acidic, or buffered systems are known to give better results.[1] A highly effective modern alternative is using trifluoroacetyl nitrate, generated in situ from tetramethylammonium nitrate (NMe₄NO₃) and trifluoroacetic anhydride ((CF₃CO)₂O).[5]

    • Optimize Temperature Control: Ensure the reaction is maintained at a low temperature (e.g., 0 °C to -20 °C) throughout the addition of the nitrating agent. This minimizes decomposition and improves selectivity.[1]

    • Protect the Indole Nitrogen: Protecting the indole nitrogen with an electron-withdrawing group like tert-butyloxycarbonyl (Boc) can reduce the pyrrole ring's sensitivity to acid and prevent polymerization. However, a study has shown that even with N-Boc protection, the nitration of 4-methyl-indole can result in a low yield (33%), indicating that steric hindrance from the C-4 methyl group is a significant challenge.[5] Further optimization of milder conditions is therefore crucial.

Problem 2: Significant Polymerization and Tar Formation
  • Symptom: The reaction mixture turns dark brown or black, and a significant amount of insoluble, tar-like material precipitates, making work-up and purification nearly impossible.

  • Causality Analysis: This is the classic outcome of acid-catalyzed polymerization of the indole ring.[2] The protonated indoleninium cation acts as an electrophile, attacking another neutral indole molecule and initiating a chain reaction.

  • Strategic Solutions:

    • Eliminate Strong Protic Acids: The most effective solution is to avoid strong acids like H₂SO₄ entirely.[1]

    • Use Non-Acidic Nitrating Systems: As mentioned, reagents like trifluoroacetyl nitrate generated under neutral conditions are ideal.[5] Other options include benzoyl nitrate or acetyl nitrate.[4]

    • Maintain Low Temperatures: Polymerization is kinetically disfavored at lower temperatures. Running the reaction as cold as the solvent system allows is highly recommended.

Problem 3: Formation of Multiple Nitro Isomers
  • Symptom: ¹H NMR and LC-MS analysis of the crude product indicates the presence of multiple mono-nitrated isomers (e.g., 3-nitro, 6-nitro) in addition to the desired 5-nitro product, complicating purification.

  • Causality Analysis: While the C-4 methyl group directs to C-5, the electronic nature of the indole ring still allows for attack at other positions. C-3 is the most electron-rich position, and some 3-nitroindole can form, especially with less sterically hindered nitrating agents.[4] Nitration at C-6 is also a common side reaction.[6]

  • Strategic Solutions:

    • N-Protection Strategy: Protecting the indole nitrogen with a bulky group like tosyl (Ts) or Boc can sterically block the C-7 position and electronically deactivate the pyrrole ring, which can help favor nitration on the benzene ring. More importantly, it prevents the N-H from acting as a proton source/acceptor in side reactions.

    • Choice of Nitrating Agent: The size and reactivity of the nitrating agent can influence regioselectivity. Experiment with different agents (e.g., acetyl nitrate vs. trifluoroacetyl nitrate) to find the optimal balance for your substrate.

    • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Acetonitrile has been shown to be a high-performing solvent in modern, non-acidic nitration protocols for indoles.[5]

Troubleshooting Workflow Diagram

G start Low Yield or Side Products in This compound Synthesis q1 Is significant tar/ polymer observed? start->q1 sol1 High probability of acid-catalyzed decomposition. 1. Switch to non-acidic nitrating agent (e.g., NMe₄NO₃ / (CF₃CO)₂O). 2. Strictly maintain low temperature (0 °C or below). 3. Avoid H₂SO₄. q1->sol1 Yes q2 Are multiple isomers (3-nitro, 6-nitro) formed? q1->q2 No sol1->q2 sol2 Regioselectivity issue. 1. Consider N-protection (Boc or Ts) to modulate reactivity. 2. Optimize solvent (try Acetonitrile). 3. Screen milder nitrating agents. q2->sol2 Yes q3 Is starting material recovered? q2->q3 No end_node Improved Yield and Purity sol2->end_node sol3 Reaction is too slow or incomplete. 1. Check activity of nitrating agent. 2. Slightly increase reaction time or temperature (e.g., from -10 °C to 0 °C). 3. Ensure stoichiometric accuracy. q3->sol3 Yes q3->end_node No sol3->end_node

Caption: Troubleshooting workflow for this compound synthesis.

Part 3: Recommended Protocol and Data

Given the challenges associated with this synthesis, particularly the steric hindrance at the C-4 position[5], a modern, non-acidic protocol is strongly recommended over classical methods.

Protocol: Non-Acidic Nitration using Trifluoroacetyl Nitrate

This protocol is adapted from a method developed for the regioselective nitration of various indoles and offers the best chance for a clean reaction and acceptable yield.[5]

Step-by-Step Methodology:

  • Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 4-methyl-1H-indole (1.0 mmol, 1 equiv.).

    • Dissolve the starting material in anhydrous acetonitrile (CH₃CN, 10 mL).

    • Cool the solution to 0-5 °C in an ice-water bath.

  • Reagent Addition:

    • In a separate flask, prepare a solution of tetramethylammonium nitrate (NMe₄NO₃) (1.1 mmol, 1.1 equiv.) in anhydrous acetonitrile (5 mL).

    • To the cooled solution of 4-methyl-1H-indole, add trifluoroacetic anhydride ((CF₃CO)₂O) (1.5 mmol, 1.5 equiv.) dropwise, ensuring the temperature remains below 5 °C. The in situ formation of the potent electrophile, trifluoroacetyl nitrate, begins.

    • Immediately following, add the NMe₄NO₃ solution dropwise to the reaction mixture over 10-15 minutes.

  • Reaction Monitoring:

    • Stir the reaction mixture at 0-5 °C.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The product should be more polar than the starting material. The reaction may take 2-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), quench it by slowly pouring the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL) and ice.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude material by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford pure this compound.

Data Table: Comparison of Nitrating Agents for Indoles
Nitrating AgentTypical ConditionsAdvantagesDisadvantages & RisksExpected Outcome for 4-Me-Indole
HNO₃ / H₂SO₄ H₂SO₄, 0 °C to RTInexpensive, powerfulHigh risk of polymerization/tar [1][2]; Poor regioselectivity; Harsh conditionsVery low yield, significant decomposition
Acetyl Nitrate Ac₂O, low tempMilder than mixed acidCan still cause some degradation; Acetic acid byproductModerate yield, possible isomer formation
Benzoyl Nitrate CH₃CN, low tempGenerally mild, good for C-3 nitration[4]May not be reactive enough for benzene ring nitrationLow to moderate yield, likely favors C-3 or gives no reaction
NMe₄NO₃ / (CF₃CO)₂O CH₃CN, 0-5 °CNon-acidic, high regioselectivity, clean[5]More expensive reagentsBest option: Moderate to good yield, high selectivity for C-5[5]
Mechanistic Considerations Diagram

This diagram illustrates the desired reaction pathway versus the common acid-catalyzed polymerization side reaction.

G cluster_0 Desired Pathway: Electrophilic Nitration cluster_1 Side Reaction: Acid-Catalyzed Polymerization SM 4-Methyl-1H-Indole Intermediate Wheland Intermediate (Attack at C-5) SM->Intermediate Electrophilic Attack NitratingAgent NO₂⁺ Source (e.g., CF₃COONO₂) NitratingAgent->Intermediate Product This compound Intermediate->Product Deprotonation SM2 4-Methyl-1H-Indole ProtonatedIndole Indoleninium Cation (Protonation at C-3) SM2->ProtonatedIndole Protonation StrongAcid H⁺ (from H₂SO₄) StrongAcid->ProtonatedIndole Dimer Dimer Intermediate ProtonatedIndole->Dimer Attacks another Indole molecule Polymer Insoluble Tar / Polymer Dimer->Polymer Chain Reaction

Caption: Desired nitration pathway vs. acid-catalyzed polymerization.

References
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  • Fischer Indole Synthesis - Alfa Chemistry: Outlines the mechanism and reagent requirements for the Fischer indole synthesis, a foundational method for cre
  • Fischer indole synthesis - Wikipedia: A comprehensive overview of one of the most common methods for synthesizing indoles from arylhydrazines and carbonyl compounds.
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  • Bischler-Möhlau indole synthesis - Semantic Scholar: Aggregates research papers related to the Bischler-Möhlau synthesis, useful for deeper investig
  • Technical Support Center: Fischer Indole Synthesis of Substituted Indoles - Benchchem: A troubleshooting guide that addresses common issues in indole synthesis like low yields and regioselectivity challenges.
  • Bischler Indole Synthesis - ResearchGate: A book chapter detailing the utility and mechanism of the Bischler indole synthesis.
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  • Proposed reaction mechanism for the nitration/nitrosation of indoles - ResearchGate: Provides a visual representation of the chemical mechanism for indole nitr
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  • Common side products in the nitration of 1H-indole - Benchchem: An essential guide that details common side reactions like polymerization and dinitration, and provides str
  • Electrophilic substitution at the indole - Química Organica.
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  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration - NIH: Details the development of powerful N-nitropyrazole reagents for mild and scalable nitr
  • 4-nitroindole - Organic Syntheses Procedure: Provides a detailed, peer-reviewed experimental procedure for the synthesis of 4-nitroindole, which serves as a valuable procedural reference.
  • The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole - ACS Publications: A foundational paper describing the synthesis of various nitroindole isomers.
  • Synthesis of Medicinally Important Indole Derivatives: A Review - Bentham Science: A review highlighting the importance of indole derivatives in medicine and various synthetic str
  • Biocatalytic Strategies for Nitration Reactions - ACS Publications: Discusses enzymatic approaches to nitration, offering a green chemistry perspective.
  • Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications - Beilstein Journals: Describes the use of acetyl nitrate for the nitration of complex heterocyclic systems, demonstr
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Publishing (2): A key paper describing a practical, non-acidic method for indole nitration using tetramethylammonium nitrate, which forms the basis of the recommended protocol.
  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives - PMC: Details synthetic routes starting from 5-nitro-1H-indole for cre
  • Questions regarding electrophilic nitration of aromatics - ResearchGate: A forum discussion providing practical insights and community advice on aromatic nitr
  • Preparation and Properties of INDOLE - Elgohary Science Foundation: A general overview of indole chemistry, including its preparation and common electrophilic substitution reactions.
  • This compound | 165250-69-1 - J&K Scientific: A commercial listing for the target compound.
  • Technical Support Center: Improving Regioselectivity of Indole Nitration to Favor 7-Nitroindole - Benchchem: Provides specific strategies for directing nitration on the indole ring, explaining the chemical principles behind regiocontrol.
  • Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives - ResearchGate: Research article detailing multi-step syntheses involving 5-nitroindole intermedi
  • Synthesis of Indoles by Reductive Cyclization of Nitro Compounds - ResearchGate: Describes an alternative pathway to indole synthesis via reductive cycliz
  • Nitration of Substituted Aromatic Rings and Rate Analysis - University of Tennessee at Chattanooga: An academic thesis providing background on the electronic effects governing aromatic nitr
  • 165250-69-1 | this compound - ChemScene: Commercial source for the target compound, providing chemical properties.
  • This compound, 97% Purity - CP Lab Safety: Commercial source for the target compound.
  • 165250-69-1 Cas No. | this compound - Apollo Scientific: Commercial source for the target compound.
  • Continuous flow nitration in miniaturized devices - PMC: Discusses modern continuous flow techniques for nitration, mentioning the successful nitration of 2-methylindole to 2-methyl-5-nitroindole.

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Technical Support Center: Nitration of 4-Methyl-1H-Indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 4-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and achieve optimal results in your synthesis.

Introduction: The Intricacies of Indole Nitration

The nitration of the indole nucleus is a notoriously delicate process. The electron-rich nature of the indole ring system makes it highly susceptible to electrophilic attack, but this reactivity is a double-edged sword. It also renders the molecule prone to a variety of undesirable side reactions, including polymerization, oxidation, and over-nitration.[1][2] The presence of the methyl group at the 4-position of the indole core in 4-methyl-1H-indole further influences the regioselectivity of the reaction, adding another layer of complexity.

This guide will dissect the common issues encountered during the nitration of 4-methyl-1H-indole, providing both mechanistic explanations and practical, field-proven solutions to steer your reaction toward the desired product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the nitration of 4-methyl-1H-indole, offering probable causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Formation of a Dark, Insoluble Tar Acid-catalyzed polymerization: Strong acids, often used in classical nitrating mixtures (e.g., HNO₃/H₂SO₄), can protonate the indole ring, initiating a chain reaction that leads to the formation of polymeric tars.[2][3]- Avoid strong acidic conditions: Opt for milder, non-acidic nitrating agents.[1][2] - Employ N-protection: Protecting the indole nitrogen with a group like tert-butyloxycarbonyl (Boc) can mitigate polymerization.[2] - Maintain low temperatures: Perform the reaction at or below 0°C to minimize acid-catalyzed decomposition.[1][2]
Low or No Yield of the Desired Nitro-Isomer - Inappropriate nitrating agent: The choice of nitrating agent significantly impacts the outcome. - Suboptimal reaction conditions: Temperature, solvent, and reaction time are critical parameters.- Select a suitable nitrating agent: For C-3 nitration, milder reagents like benzoyl nitrate or tetramethylammonium nitrate with trifluoroacetic anhydride are preferred.[4][5] - Optimize reaction conditions: Carefully control the temperature, starting at low temperatures (e.g., -10°C to 0°C) and monitoring the reaction progress closely.[2]
Formation of Multiple Regioisomers Lack of regiocontrol: The indole ring has multiple sites susceptible to electrophilic attack (primarily C3, C5, and C7). The methyl group at C4 can sterically and electronically influence the position of nitration.- For C-3 nitration: Use non-acidic conditions.[1] The C3 position is generally the most electron-rich and kinetically favored site for electrophilic attack in the absence of strong acid.[5] - For benzene-ring nitration (C5, C6, C7): Strong acidic conditions can favor nitration on the benzene portion of the indole.[1][5] Protonation at C3 deactivates the pyrrole ring towards further electrophilic attack.[5]
Over-Nitration (Formation of Dinitro-Products) - Excess of nitrating agent: Using a large excess of the nitrating agent increases the likelihood of a second nitration event. - Elevated reaction temperature: Higher temperatures provide the activation energy for subsequent nitrations.[6]- Control stoichiometry: Use a minimal excess of the nitrating agent (e.g., 1.05-1.1 equivalents).[2] - Maintain low temperatures: Conduct the reaction at low temperatures (e.g., 0-5°C or lower) to enhance selectivity for mono-nitration.[1]
Presence of Colored Impurities Oxidation of the indole ring: The electron-rich indole nucleus is susceptible to oxidation, which can be exacerbated by the presence of nitric acid, a potent oxidizing agent.[2][7] This can lead to the formation of colored byproducts.- Use purified reagents and solvents: Ensure all materials are free of oxidizing impurities. - Degas solvents: Remove dissolved oxygen from the reaction solvent.[2] - Employ an inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[1]

Visualizing the Reaction Pathways

The following diagram illustrates the desired nitration pathway of 4-methyl-1H-indole at the C3 position and the major competing side reactions.

Nitration_Pathways Start 4-Methyl-1H-Indole C3_Nitration 4-Methyl-3-nitro-1H-indole (Desired Product) Start->C3_Nitration Mild Nitrating Agent (e.g., Benzoyl Nitrate) Low Temperature Polymerization Polymeric Tar Start->Polymerization Strong Acid (e.g., HNO3/H2SO4) Oxidation Oxidized Byproducts Start->Oxidation Oxidizing Conditions Dinitration Dinitro-isomers C3_Nitration->Dinitration Excess Nitrating Agent Higher Temperature

Caption: Reaction pathways in the nitration of 4-methyl-1H-indole.

Frequently Asked Questions (FAQs)

Q1: Why is polymerization such a significant problem during the nitration of indoles?

A: The indole ring is highly susceptible to acid-catalyzed polymerization.[2] In the presence of strong acids, the C3 position of the indole nucleus is readily protonated, forming a reactive indoleninium cation. This cation is a potent electrophile that can be attacked by the electron-rich pyrrole ring of another indole molecule. This initiates a chain reaction, leading to the formation of high-molecular-weight polymers, which often manifest as an intractable tar.[2]

Q2: How can I control the regioselectivity to favor nitration at a specific position on the 4-methyl-1H-indole ring?

A: Controlling regioselectivity is a key challenge. Here's a general guide:

  • For C3-Nitration (Kinetic Product): This is the most electron-rich position and is generally favored under mild, non-acidic conditions.[1][5] The use of reagents like benzoyl nitrate or tetramethylammonium nitrate with trifluoroacetic anhydride at low temperatures can provide good selectivity for the 3-nitro isomer.[4]

  • For Benzene Ring Nitration (e.g., C5, C6, C7): Under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the pyrrole nitrogen can be protonated, or the C3 position can be protonated, which deactivates the pyrrole ring towards electrophilic attack.[5] This can shift the selectivity towards the benzene ring. However, for 4-methyl-1H-indole, a mixture of isomers is still likely.

Q3: What are some milder, alternative nitrating agents to the classical nitric acid/sulfuric acid mixture?

A: To avoid the harsh, acidic conditions of mixed acid, several milder nitrating agents can be employed:

  • Benzoyl Nitrate: Prepared from benzoyl chloride and silver nitrate, it is a non-acidic and effective reagent for the C3-nitration of indoles.[5]

  • Acetyl Nitrate: Generated in situ from acetic anhydride and nitric acid, it is another milder alternative.[2]

  • Tetramethylammonium Nitrate with Trifluoroacetic Anhydride: This system generates trifluoroacetyl nitrate in situ, which has been shown to be an effective electrophilic nitrating agent for a variety of indoles under non-acidic and non-metallic conditions.[4][8][9]

  • Ethyl Nitrate: In the presence of a strong base like sodium ethoxide, ethyl nitrate can be used for nitration at low temperatures.[3]

Q4: I have obtained a mixture of nitro-isomers. What are the recommended purification strategies?

A: The separation of constitutional isomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most common and effective method for separating indole isomers. A silica gel stationary phase with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is a good starting point.

  • Recrystallization: If one isomer is significantly less soluble than the others in a particular solvent system, recrystallization can be an effective purification technique. This may require screening various solvents.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative high-performance liquid chromatography (HPLC) can be employed.

Q5: Are there any synthetic strategies that bypass the direct nitration of 4-methyl-1H-indole?

A: Yes, if direct nitration proves to be low-yielding or non-selective, building the indole ring with the nitro group already in place is a viable alternative.

  • Fischer Indole Synthesis: This powerful method involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone.[3] For example, one could start with a nitrated phenylhydrazine derivative to construct the desired nitro-4-methyl-1H-indole. A known procedure involves the reaction of N-(3-nitro-phenyl)-N'-propylidene-hydrazine in polyphosphoric acid to yield a mixture of 3-methyl-4-nitro-1H-indole and 3-methyl-6-nitro-1H-indole.[10]

  • Batcho-Leimgruber Indole Synthesis: This method can be adapted to synthesize nitroindoles from appropriately substituted nitrotoluenes. For instance, (4-methyl-3,5-dinitrophenyl)phosphonates have been converted into indoles using this protocol.[11]

Experimental Protocols

Protocol 1: Regioselective C3-Nitration using Tetramethylammonium Nitrate and Trifluoroacetic Anhydride

This protocol is adapted from a method developed for the regioselective nitration of indoles under non-acidic conditions.[4]

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve N-Boc-4-methyl-1H-indole (1.0 mmol) and tetramethylammonium nitrate (1.1 mmol) in anhydrous acetonitrile (10 mL).

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Addition of Anhydride: Slowly add a solution of trifluoroacetic anhydride (2.0 mmol) in anhydrous acetonitrile (5 mL) dropwise to the cooled reaction mixture over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction at 0-5 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed (typically 2-4 hours), carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford N-Boc-4-methyl-3-nitro-1H-indole. The Boc protecting group can then be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) if the unprotected product is desired.

Note: The use of an N-Boc protecting group is highly recommended to prevent side reactions at the nitrogen atom and to improve the stability of the indole ring.

References

  • Benchchem. (n.d.). Technical Support Center: Improving Regioselectivity of Indole Nitration to Favor 7-Nitroindole.
  • Benchchem. (n.d.). Common side products in the nitration of 1H-indole.
  • Unknown. (n.d.). Preparation and Properties of INDOLE.
  • Kozlov, A. S., et al. (2018). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. ResearchGate.
  • Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • ChemicalBook. (n.d.). 3-methyl-4-nitro-1H-indole synthesis.
  • Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing.
  • Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.
  • Quora. (2018). Why is nitration done at comparatively low temperatures?.
  • Xue, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics.

Sources

Troubleshooting incomplete reactions in 4-methyl-5-nitro-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-methyl-5-nitro-1H-indole. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this and related nitroindole compounds. We will explore the common pitfalls and provide scientifically grounded troubleshooting strategies in a direct question-and-answer format. This document is structured around two primary synthetic approaches: the direct nitration of 4-methyl-1H-indole and the construction of the indole core via a Reissert-type synthesis.

Strategy A: Direct Nitration of 4-Methyl-1H-Indole

Direct electrophilic nitration of a pre-formed indole scaffold is an intuitive approach. However, the indole ring system presents significant challenges due to its high electron density and susceptibility to acid-catalyzed degradation. The pyrrole ring is significantly more reactive than the benzene ring, making regioselectivity a primary concern.

Troubleshooting Workflow: Direct Nitration

Below is a logical workflow to diagnose and resolve common issues encountered during the direct nitration of 4-methyl-1H-indole.

G cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Corrective Actions start Reaction Outcome? tar Low Yield & Black Tar start->tar Yes isomers Mixture of Isomers start->isomers Yes dinitration Dinitrated Product start->dinitration Yes incomplete Incomplete Reaction start->incomplete Yes poly Acid-Catalyzed Polymerization tar->poly regio Poor Regioselectivity isomers->regio over_reaction Reaction Too Aggressive dinitration->over_reaction conditions Conditions Too Mild or Short Duration incomplete->conditions solution_poly Use Milder, Non-Acidic Nitrating Agents (e.g., Benzoyl Nitrate). Lower Temperature. poly->solution_poly solution_regio Use Non-Acidic Conditions to Favor Benzene Ring Nitration. Consider N-Protection. regio->solution_regio solution_over Reduce Stoichiometry of Nitrating Agent. Maintain Low Temperature (-20°C to 0°C). over_reaction->solution_over solution_incomplete Increase Reaction Time. Slightly Increase Temperature. Use a Stronger Nitrating System. conditions->solution_incomplete

Caption: Troubleshooting workflow for direct indole nitration.

Frequently Asked Questions (FAQs): Direct Nitration

Q1: My nitration reaction with mixed acid (HNO₃/H₂SO₄) resulted in a very low yield and a large amount of black, insoluble tar. What is the cause?

A: This is a classic problem when nitrating indoles under strong acidic conditions. The indole ring, particularly the C3 position, is highly electron-rich and susceptible to protonation by strong acids. This generates a reactive indoleninium cation, which acts as an electrophile and attacks another neutral indole molecule. This initiates a chain reaction, leading to acid-catalyzed polymerization and the formation of the intractable tar you observed.[1]

Q2: My NMR analysis shows a mixture of nitro-isomers. How can I improve the regioselectivity to favor the desired 5-nitro product?

A: The regioselectivity of indole nitration is highly dependent on the reaction conditions.

  • In non-acidic or weakly acidic media , electrophilic attack preferentially occurs at the most electron-rich C3 position of the pyrrole ring.[1][2]

  • In strongly acidic media (like H₂SO₄) , the pyrrole nitrogen is protonated. This deactivates the entire pyrrole ring towards further electrophilic attack. Consequently, the nitration is directed to the less deactivated benzene ring, typically yielding the 5-nitro and 6-nitro isomers.[3]

To selectively obtain the 5-nitro isomer while minimizing side reactions, you must use a nitrating agent that does not require a strong acid catalyst. Milder, non-acidic reagents are highly recommended.[1][3]

Q3: I'm observing significant amounts of dinitrated byproducts. How can this be prevented?

A: Dinitration occurs when the reaction is too aggressive. To minimize this, you should implement the following controls:

  • Control Stoichiometry: Use a minimal excess of the nitrating agent, ideally as close to a 1:1 molar ratio as possible.

  • Maintain Low Temperatures: Running the reaction at reduced temperatures (e.g., -20 °C to 0 °C) can decrease the rate of the second nitration more significantly than the first, favoring the mono-nitrated product.[1]

  • Use Milder Nitrating Agents: Reagents like acetyl nitrate or benzoyl nitrate are less reactive than mixed acid and provide better control.[1]

  • Employ N-Protection: Protecting the indole nitrogen with a group like tert-butyloxycarbonyl (Boc) can modulate the ring's reactivity and improve selectivity for mono-nitration.[1]

Nitrating AgentTypical ConditionsAdvantagesDisadvantages
HNO₃ / H₂SO₄ -10 to 10 °CPowerful, inexpensiveCauses polymerization, poor regioselectivity, over-reaction[1]
Benzoyl Nitrate Pyridine, 0 °CNon-acidic, avoids polymerization, good for C3 nitration[3]Must be prepared fresh
Acetyl Nitrate Acetic Anhydride, low temp.Milder than mixed acid, good controlCan lead to N-acetylation
CF₃COONO₂ Generated in situEffective under non-acidic, metal-free conditions[4]Reagents can be expensive
Strategy B: Reissert Indole Synthesis

A more robust and often higher-yielding strategy is to construct the indole ring with the required substituents already in place on the benzene precursor. The Reissert indole synthesis and its modifications are powerful methods for this purpose, starting from an o-nitrotoluene derivative.[5][6][7] This approach avoids subjecting the sensitive indole nucleus to harsh nitration conditions.

Synthetic Pathway: Reissert Synthesis

The pathway below illustrates the key transformations in a Reissert-type synthesis for a substituted nitroindole, based on a validated procedure.[7]

G A 2-Methyl-3-nitroaniline reagent1 + Triethyl Orthoformate + p-TsOH (cat.) Heat, distill EtOH A->reagent1 B Ethyl N-(2-methyl-3-nitrophenyl) formimidate reagent2 + Diethyl Oxalate + KOEt in DMF/DMSO ~40°C B->reagent2 C Deep-Red Intermediate (Anionic Adduct) reagent3 Reductive Cyclization (e.g., H₂, Pd/C) Followed by Decarboxylation C->reagent3 D 4-Nitroindole-2-carboxylate (after cyclization) E Final Product: 4-Nitroindole reagent1->B reagent2->C reagent3->E

Caption: Key stages of the Reissert indole synthesis.

Frequently Asked Questions (FAQs): Reissert Synthesis

Q1: The initial condensation to form the formimidate ester from 2-methyl-3-nitroaniline is slow and incomplete. How can I improve this step?

A: This is an equilibrium-driven reaction. To drive it to completion, you must remove the ethanol byproduct as it forms. A common and effective method is to heat the reaction mixture and continuously distill off the ethanol.[7] Using a catalytic amount of a strong acid like p-toluenesulfonic acid is also crucial for this step. Ensure all reagents and glassware are dry, as water can hydrolyze the orthoformate and the imidate product.

Q2: The second step, condensation with diethyl oxalate and potassium ethoxide, is not producing the expected deep-red intermediate. What are the critical parameters?

A: This step, the formation of the key anionic intermediate, is highly sensitive to the base and solvent conditions.

  • Base Choice: Potassium ethoxide (KOEt) has been shown to give better results than sodium ethoxide (NaOEt).[5][8] It is crucial to use a high-quality, anhydrous base. Preparing it fresh from potassium metal and absolute ethanol is preferable.[7]

  • Solvent System: A mixture of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) is effective. DMSO helps prevent the precipitation of intermediate salts, keeping the reaction mixture homogeneous.[7]

  • Temperature Control: While the reaction requires slight warming (e.g., to 40°C), overheating can lead to the formation of byproducts.[7]

Q3: My final reductive cyclization step is sluggish or gives a mixture of products. What are the best practices and alternatives?

A: The reduction of the nitro group followed by intramolecular cyclization is the final key step.

  • Standard Method: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.

  • Alternatives: If catalytic hydrogenation is not effective, several other reducing systems can be employed. These include zinc dust in acetic acid, iron powder in acetic acid, or sodium dithionite.[6] Each system has its own advantages, and some may be more compatible with other functional groups in your molecule. For instance, Titanium(III) chloride has been shown to be an effective reagent that also promotes the subsequent cyclization.[9]

Protocol: Reissert Synthesis of 4-Nitroindole

This protocol is adapted from a verified procedure in Organic Syntheses[7] and serves as an excellent template for the synthesis of nitroindoles, including this compound (which would require the analogous 2,5-dimethyl-3-nitroaniline starting material).

Step A: Ethyl N-(2-methyl-3-nitrophenyl)formimidate

  • In a flask equipped for distillation, combine 2-methyl-3-nitroaniline (1.0 mol), triethyl orthoformate (1.5 mol), and a catalytic amount of p-toluenesulfonic acid (~0.5 g).

  • Heat the solution to 120°C. Continuously distill off the ethanol that is formed over approximately 1 hour.

  • After the reaction is complete (monitored by TLC), allow the mixture to cool. Purify the residue by vacuum distillation to yield the formimidate ester as a yellow oil that solidifies upon cooling.

Step B: 4-Nitroindole

  • Prepare the condensing agent: In a dry beaker under an inert atmosphere, add potassium ethoxide (0.13 mol) to a cooled, stirred solution of diethyl oxalate (0.15 mol) in dry dimethylformamide (50 mL).

  • In a separate 250-mL flask, dissolve the formimidate ester from Step A (0.10 mol) in dry dimethyl sulfoxide (75 mL).

  • Immediately pour the freshly prepared potassium ethoxide/diethyl oxalate solution into the formimidate ester solution. A deep-red color should develop.

  • Stir the resulting solution for 1 hour at approximately 40°C. Monitor the consumption of the starting material by TLC.

  • Once the reaction is complete, cool the mixture and pour it into a stirred solution of 10% hydrochloric acid (500 mL).

  • The crude product will precipitate. Filter the solid and wash it with water.

  • The crude solid contains the intermediate ethyl 4-nitroindole-2-carboxylate. This intermediate is then subjected to reductive cyclization (e.g., catalytic hydrogenation with H₂ and Pd/C in ethanol), followed by saponification and acidic workup to induce decarboxylation, yielding the final 4-nitroindole product.

  • Purify the final product by sublimation or recrystallization from methanol or ethanol.[7]

References
  • Wikipedia. (2023, April 29). Reissert indole synthesis.
  • Wikipedia. (2023, April 29). Leimgruber–Batcho indole synthesis.
  • Gribble, G. (2010). Leimgruber–Batcho Indole Synthesis. ResearchGate.
  • SynArchive. (n.d.). Hemetsberger-Knittel Indole Synthesis.
  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES, 22(1), 195-221.
  • Wikipedia. (2023, April 29). Bischler–Möhlau indole synthesis.
  • Merck & Co. (n.d.). Bischler-Möhlau Indole Synthesis. The Merck Index Online.
  • SynArchive. (n.d.). Nenitzescu Indole Synthesis.
  • Comprehensive Organic Name Reactions and Reagents. (2010). Reissert Indole Synthesis. John Wiley & Sons, Inc.
  • Wikipedia. (2023, April 29). Nenitzescu indole synthesis.
  • Wikipedia. (2023, May 2). Hemetsberger indole synthesis.
  • Wikipedia. (2023, May 2). Fischer indole synthesis.
  • ResearchGate. (n.d.). Batcho–Leimgruber indole synthesis.
  • ChemWis. (2022, December 13). Leimgruber–Batcho Indole Synthesis [Video]. YouTube.
  • ChemWis. (2022, December 20). Reissert Indole Synthesis [Video]. YouTube.
  • Comprehensive Organic Name Reactions and Reagents. (2010). Nenitzescu Indole Synthesis. John Wiley & Sons, Inc.
  • Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis.
  • chemeurope.com. (n.d.). Reissert indole synthesis.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2455–2463.
  • chemeurope.com. (n.d.). Bischler–Möhlau indole synthesis.
  • Chem-Station. (2010, June 8). Hemetsberger Indole Synthesis.
  • Gribble, G. W. (2016). Reissert Indole Synthesis. J. Heterocycl. Chem., 53, 1013-1032.
  • SciSpace. (n.d.). Bischler–Möhlau indole synthesis.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube.
  • Gualtieri, M., et al. (2023). Atroposelective Nenitzescu Indole Synthesis. Chemistry – A European Journal, 29(33), e202300279.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
  • Ciamician, G. L., & Ciamician, G. L. (2021). Recent advances in the Nenitzescu indole synthesis (1990–2019). Advances in Heterocyclic Chemistry, 133, 65-157.
  • Kumar, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistryOpen, 10(1), 10-15.
  • Bergman, J., Sand, P., & Tilstam, U. (1990). 4-Nitroindole. Organic Syntheses, 68, 185.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • Li, J., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Organic & Biomolecular Chemistry, 21(37), 7586-7590.
  • Al-Shamali, A. A., & Hosseini-Kharat, M. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(3), 1546-1569.
  • Química Orgánica.org. (n.d.). Electrophilic substitution at the indole.
  • ResearchGate. (n.d.). Proposed reaction mechanism for the nitration/nitrosation of indoles.

Sources

Technical Support Center: Purification of Crude 4-Methyl-5-Nitro-1H-Indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-methyl-5-nitro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this valuable synthetic intermediate. Our focus is on not just what to do, but why you're doing it, ensuring a robust and reproducible purification workflow.

I. Understanding the Challenge: Common Impurities in Crude this compound

The primary source of impurities in this compound synthesis is typically the nitration of 4-methyl-1H-indole. The indole nucleus is highly reactive towards electrophiles, and controlling the regioselectivity of nitration can be challenging.[1]

Common Impurities Include:

  • Isomeric Byproducts: Nitration can also occur at other positions on the indole ring, leading to the formation of isomers such as 4-methyl-3-nitro-1H-indole, 4-methyl-6-nitro-1H-indole, and dinitrated species.[1][2] The ratio of these isomers is highly dependent on the reaction conditions.[1]

  • Starting Material: Incomplete reaction will leave unreacted 4-methyl-1H-indole in the crude product.

  • Polymeric Tars: Indoles are susceptible to acid-catalyzed polymerization, especially under strong acidic conditions often used for nitration. This results in the formation of dark, insoluble tar-like substances that can complicate purification.[1]

  • N-Nitrosoindoles: The presence of nitrous acid, either as an impurity or a byproduct, can lead to the formation of N-nitrosoindoles.[1]

II. Troubleshooting and FAQs

This section addresses specific issues you may encounter during the purification of this compound.

Q1: My crude product is a dark, sticky tar. How can I purify my target compound?

A1: This is a common issue arising from acid-catalyzed polymerization of the indole ring.[1]

  • Initial Workup: Before attempting recrystallization or chromatography, it is beneficial to perform a liquid-liquid extraction. Dissolve the crude material in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any residual acid. This can help to break down some of the polymeric material and remove acidic impurities.

  • Trituration: If the product is a solid within the tar, trituration can be effective. This involves stirring the crude material with a solvent in which the desired product is sparingly soluble, but the impurities are more soluble. Hexanes or a mixture of hexanes and ethyl acetate can be good starting points.

  • Column Chromatography: For highly impure samples, column chromatography is the most effective method. A "plug" of silica gel can be used to filter out the baseline polymeric material before running a full column for finer separation.[3]

Q2: I'm seeing multiple spots on my TLC plate after purification. What are they and how do I separate them?

A2: Multiple spots likely indicate the presence of isomeric byproducts. The polarity of nitroindoles can be very similar, making separation challenging.

  • Optimize TLC: First, ensure your TLC solvent system provides good separation (a ΔRf of at least 0.2). A common mobile phase for indole derivatives is a mixture of hexanes and ethyl acetate.

  • Column Chromatography with Gradient Elution: If you have co-eluting isomers, a gradient elution in your column chromatography is recommended.[3] Start with a low polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. This will allow for a more effective separation of compounds with similar polarities.

  • Recrystallization: If you have a significant amount of a single isomeric impurity, fractional recrystallization might be possible. This relies on slight differences in solubility between the desired product and the impurity in a given solvent.

Q3: My compound seems to be degrading on the silica gel column. What can I do?

A3: Some indole derivatives can be sensitive to the acidic nature of standard silica gel.

  • Deactivate the Silica Gel: You can neutralize the silica gel by preparing a slurry with a solvent system containing 1-3% triethylamine.[3] Flush the column with this solvent mixture before loading your sample. This will help to prevent the degradation of acid-sensitive compounds.

  • Use an Alternative Stationary Phase: If the compound is highly sensitive, consider using a different stationary phase, such as alumina (neutral or basic).

Q4: What is the best solvent for recrystallizing this compound?

A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4]

  • Solvent Screening: Based on the properties of similar nitroindoles, good starting points for solvent screening include ethanol, methanol, or acetonitrile.[5][6]

  • Mixed Solvent Systems: If a single solvent does not provide optimal results, a mixed solvent system can be employed. For example, dissolve the compound in a minimal amount of a "good" solvent (like ethyl acetate or acetone) at an elevated temperature, and then slowly add a "poor" solvent (like hexanes) until the solution becomes turbid.[7] Upon cooling, crystals should form.

III. Experimental Protocols

Safety First: Always consult the Safety Data Sheet (SDS) for all chemicals before use.[8][9][10] Handle this compound and all solvents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Protocol 1: Purification by Recrystallization

This protocol is suitable for crude material that is relatively pure (>85%) and crystalline.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude this compound. Add your chosen solvent (e.g., ethanol) dropwise at room temperature. The compound should be sparingly soluble. Heat the test tube in a warm water bath; the compound should fully dissolve. Allow the solution to cool to room temperature, and then place it in an ice bath. Pure crystals should form.

  • Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored due to polymeric impurities, you can add a small amount of activated charcoal and heat the solution for a few minutes. Caution: Do not add charcoal to a boiling solution as it can cause bumping.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass to dry completely.

Protocol 2: Purification by Flash Column Chromatography

This is the most effective method for purifying highly impure or isomeric mixtures.[11][12]

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The desired compound should have an Rf value of approximately 0.2-0.3.[3]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in your chosen eluent (the solvent system determined from TLC).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[3]

  • Elution:

    • Carefully add the eluent to the column.

    • Apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

    • Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

IV. Visualization of Purification Workflow

The following diagram illustrates the decision-making process for purifying crude this compound.

PurificationWorkflow start Crude this compound assess_purity Assess Purity (TLC, Appearance) start->assess_purity high_purity High Purity (>85%) Crystalline Solid assess_purity->high_purity High low_purity Low Purity (<85%) Dark, Oily, or Tarry assess_purity->low_purity Low recrystallization Recrystallization Protocol high_purity->recrystallization column_chromatography Column Chromatography Protocol low_purity->column_chromatography pure_product Pure Product recrystallization->pure_product isomeric_mixture Isomeric Mixture Detected? recrystallization->isomeric_mixture gradient_elution Use Gradient Elution in Column column_chromatography->gradient_elution If isomers are present isomeric_mixture->column_chromatography Yes isomeric_mixture->pure_product No gradient_elution->pure_product

Sources

Technical Support Center: Optimizing Derivatization of 4-methyl-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 4-methyl-5-nitro-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but challenging heterocyclic scaffold. Here, we address common experimental issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.

Section 1: Understanding the Substrate - The Key to Success

Before troubleshooting specific reactions, it's crucial to understand the electronic nature of this compound. The interplay between the electron-donating methyl group at C4 and the potent electron-withdrawing nitro group at C5 governs its reactivity.

  • Nitro Group (C5): Strongly deactivates the benzene portion of the indole towards electrophilic aromatic substitution. It also significantly increases the acidity of the N-H proton, making deprotonation easier compared to unsubstituted indole.

  • Methyl Group (C4): An electron-donating group that partially counteracts the deactivating effect of the nitro group on the benzene ring, though the nitro group's influence is dominant.

  • Pyrrole Ring (N1, C2, C3): Remains the most electron-rich part of the molecule. The C3 position is the most nucleophilic site, a common source of undesired side reactions during N-derivatization.[1]

Section 2: N-Alkylation - Troubleshooting & Optimization

N-alkylation is one of the most common derivatization strategies for indoles. However, achieving high regioselectivity and yield with this compound requires careful optimization.

Frequently Asked Questions (FAQs): N-Alkylation

Q1: My N-alkylation reaction is resulting in a low yield or fails completely. What are the common causes?

A1: Low yields in the N-alkylation of this substrate typically stem from four primary issues:

  • Incomplete Deprotonation: The N-H proton is acidic, but an insufficiently strong base or suboptimal reaction conditions may lead to an incomplete formation of the crucial indolate anion.

  • Poor Nucleophilicity: While the N-H is acidic, the resulting indolate anion's nucleophilicity is tempered by the electron-withdrawing nitro group.

  • Steric Hindrance: The methyl group at C4 can sterically hinder the approach of bulky alkylating agents to the N1 position.

  • Starting Material Degradation: Indoles, particularly those with electron-withdrawing groups, can be sensitive to harsh reaction conditions. Prolonged heating or excessively strong bases can lead to decomposition.[2]

Q2: I'm observing a significant amount of a side product, which I suspect is C3-alkylation. How can I improve N-selectivity?

A2: This is the most common challenge in indole N-alkylation.[1] The C3 position's high nucleophilicity competes with the N1 anion. The key to controlling regioselectivity lies in modulating the character of the indolate anion through the choice of base and solvent.

  • Covalent vs. Ionic Character: A more "ionic" indolate anion (favored by counterions like K+ or Cs+ and polar aprotic solvents like DMF) is a harder nucleophile and preferentially attacks the harder electrophilic center of the alkylating agent, favoring N-alkylation. A more "covalent" indolate (favored by counterions like Na+ or Li+ and less polar solvents like THF) behaves as a softer nucleophile, increasing the likelihood of C3-alkylation.

The following workflow can help troubleshoot and optimize for N-selectivity.

G start Low N-Alkylation Selectivity (C3-Alkylation Observed) base_check Analyze Base/Solvent System start->base_check na_dmf Using NaH in DMF/THF? base_check->na_dmf k_cs Switch to a 'softer' base: K2CO3 or Cs2CO3 na_dmf->k_cs Yes phase_transfer Consider Phase Transfer Catalysis (PTC) (e.g., K2CO3, TBAI in Toluene/H2O) na_dmf->phase_transfer Alternative temp_check Is reaction temperature high? k_cs->temp_check outcome Improved N-Selectivity k_cs->outcome Re-evaluate phase_transfer->temp_check phase_transfer->outcome Re-evaluate lower_temp Lower temperature to 0°C or RT temp_check->lower_temp Yes temp_check->outcome No, re-evaluate alkylating agent lower_temp->outcome

Troubleshooting Workflow for N- vs. C-Alkylation
Data Summary: N-Alkylation Conditions
BaseSolventTypical Temp.ProsCons
NaH DMF, THF0 °C to RTStrong; ensures complete deprotonation.Often promotes C3-alkylation.[1]
K₂CO₃ Acetonitrile, DMFRT to 80 °CMilder, economical, often improves N-selectivity.Slower reaction times may be required.
Cs₂CO₃ Acetonitrile, DMFRT to 60 °CExcellent for N-selectivity due to the soft Cs+ cation.More expensive.
KOH DMSO, or with PTC¹RTStrong base, can be effective.Can introduce water, potential for hydrolysis of sensitive groups.

¹PTC: Phase Transfer Catalyst (e.g., Tetrabutylammonium iodide - TBAI)

Protocol: Selective N-Benzylation of this compound

This protocol is optimized for N-selectivity.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Solvent & Base: Add anhydrous Acetonitrile (approx. 0.1 M concentration) followed by Cesium Carbonate (Cs₂CO₃, 1.5 eq).

  • Stirring: Stir the suspension at room temperature for 20-30 minutes.

  • Addition of Electrophile: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.

  • Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS (typically 4-12 hours). If the reaction is sluggish, gently warm to 40-50 °C.

  • Workup: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired N-benzylated product.[3]

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

Functionalizing the C-H bonds on the benzene ring or a pre-functionalized halide derivative is a powerful strategy for building molecular complexity. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are cornerstones of modern synthetic chemistry.

Frequently Asked Questions (FAQs): Cross-Coupling

Q1: I want to perform a Suzuki-Miyaura coupling on a bromo-derivative of this compound. Does the nitro group cause problems?

A1: Yes, the nitro group can be problematic in Pd-catalyzed reactions, although success is often achievable. Potential issues include:

  • Catalyst Inhibition: The nitro group can coordinate to the palladium center, potentially inhibiting catalytic activity.

  • Reduction of the Nitro Group: Some phosphine ligands and reaction conditions, particularly at elevated temperatures, can lead to the reduction of the nitro group to an amine, resulting in undesired byproducts.

  • Substrate Deactivation: The strong electron-withdrawing nature of the nitro group can make the oxidative addition step of the catalytic cycle more difficult.

To mitigate these issues, use highly active, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos or XPhos) and carefully control the reaction temperature.[4][5]

Q2: What are the best starting points for a Buchwald-Hartwig amination on this scaffold?

A2: The Buchwald-Hartwig amination is an excellent method for forming C-N bonds.[6][7] For the this compound scaffold, you would typically start with a halo-substituted derivative (e.g., 7-bromo-4-methyl-5-nitro-1H-indole). The reaction couples this aryl halide with a primary or secondary amine. As with the Suzuki coupling, careful selection of the catalyst system (palladium precursor, ligand, and base) is critical to overcome the challenges posed by the nitro group.[8]

G cluster_main Suzuki-Miyaura Catalytic Cycle cluster_side Potential Interference pd0 Pd(0)L2 pd_complex Ar-Pd(II)-X L2 pd0->pd_complex Oxidative Addition (Ar-X) transmetal Transmetalation pd_complex->transmetal reductive_elim Reductive Elimination transmetal->reductive_elim Ar-Pd(II)-Ar' L2 reductive_elim->pd0 Product (Ar-Ar') nitro NO2 Group nitro->pd0 Coordination/ Inhibition boronic Ar'-B(OR)2 boronic->transmetal base Base base->transmetal

Simplified Suzuki Cycle with Potential Nitro Group Interference
Data Summary: Recommended Suzuki-Miyaura Conditions
ComponentRecommendationRationale
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃Standard, reliable sources of Pd(0).
Ligand SPhos, XPhos, RuPhosElectron-rich, bulky biarylphosphine ligands promote fast oxidative addition and reductive elimination, minimizing side reactions.
Base K₃PO₄, K₂CO₃, CsFAqueous inorganic bases are generally effective and well-tolerated. K₃PO₄ is often a good first choice.[5]
Solvent Toluene/H₂O, Dioxane/H₂OBiphasic systems are standard for Suzuki couplings.
Temperature 80 - 110 °CUse the lowest temperature that affords a reasonable reaction rate to minimize nitro group reduction.
Protocol: Suzuki-Miyaura Coupling of 7-Bromo-4-methyl-5-nitro-1H-indole
  • Preparation: In a Schlenk tube, combine 7-bromo-4-methyl-5-nitro-1H-indole (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Catalyst Loading: Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Degassing: Seal the tube, evacuate, and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene and Water, 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor progress by LC-MS.

  • Workup: After completion, cool to room temperature and dilute with Ethyl Acetate. Pass the mixture through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material by flash column chromatography to obtain the C7-arylated product.

Section 4: Purification and Handling

Q1: My crude product is a dark, discolored oil or solid. What causes this and how can I clean it up?

A1: Dark coloration is a frequent issue with indole chemistry, often arising from trace impurities that lead to oxidation or polymerization of the electron-rich indole ring.[3]

  • Decolorization: Before final purification, you can try dissolving the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and treating it with a small amount of activated charcoal. Stir for 15-30 minutes, then filter through Celite. This can often remove colored impurities.

  • Purification Method: Flash column chromatography is typically the most effective method for separating the desired product from starting materials and byproducts.[3] If your product is a solid, recrystallization can be an excellent final purification step to obtain high-purity material.[9][10]

Q2: What are the essential safety precautions when working with this compound and its derivatives?

A2: Standard laboratory safety practices are essential.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a good choice), safety goggles, and a lab coat.[11][12]

  • Ventilation: Handle all reagents, especially volatile solvents and powdered solids, in a well-ventilated chemical fume hood.[11]

  • Handling Nitro Compounds: Nitroaromatic compounds can be energetic and should be handled with care. Avoid excessive heat or mechanical shock.

  • Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.[13]

References

  • MDPI. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization).
  • Google Patents. (1992). Process of preparing purified aqueous indole solution.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Jinjing Chemical. (2023). What are the precautions when using 98% Indole?.
  • Beilstein Journal of Organic Chemistry. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • National Institutes of Health. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • ResearchGate. (2016). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Indole, 99+%.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

Sources

Technical Support Center: Scale-Up Synthesis of 4-methyl-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of 4-methyl-5-nitro-1H-indole. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities associated with scaling this synthesis from the benchtop to larger-scale production. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, grounding our recommendations in established chemical principles and safety protocols.

Critical Safety Considerations for Indole Nitration

Nitration reactions are inherently energetic and require stringent safety protocols, especially during scale-up.[1] The use of strong acids and oxidizing agents presents significant risks, including thermal runaway, explosions, and severe chemical burns.[2][3]

Core Safety Mandates:

  • Hazard Assessment: Before any experiment, conduct a thorough risk assessment. Nitric acid is a strong oxidizer and is highly corrosive; it can react violently with organic compounds, reducing agents, and bases.[4][5]

  • Engineering Controls: All operations must be conducted in a certified chemical fume hood with adequate ventilation. For larger-scale reactions, a walk-in hood or a dedicated reactor bay with appropriate blast shielding is mandatory. Ensure emergency eyewash and safety shower stations are immediately accessible.[2]

  • Personal Protective Equipment (PPE): At a minimum, this includes acid-resistant gloves (e.g., butyl rubber or Viton), chemical splash goggles, a face shield, and a flame-retardant lab coat. Respiratory protection may be necessary depending on the scale and setup.[2]

  • Thermal Management: Nitration is a highly exothermic process.[1] The reaction vessel must be equipped with efficient cooling and a calibrated thermometer. For scale-up, a jacketed reactor with a reliable cooling system is essential. Plan for a quenching bath (e.g., ice/water) to be on standby for emergency cooling.

  • Controlled Reagent Addition: Never add the substrate to the nitrating mixture. Always add the nitrating agent slowly and in a controlled manner to the substrate solution at a low temperature to manage the exotherm.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific problems encountered during the synthesis of this compound in a question-and-answer format.

Q1: My yield is significantly lower than expected after scaling up. What are the likely causes?

A1: Low yield on scale-up is a common issue stemming from several factors:

  • Poor Thermal Control: Inefficient heat dissipation in larger reactors can lead to localized overheating. This accelerates side reactions, including polymerization of the indole nucleus (forming tars) and over-nitration, consuming your starting material and desired product.[6] Ensure your cooling system is adequate for the larger volume and that the addition rate of the nitrating agent is sufficiently slow.

  • Inefficient Mixing: Inadequate agitation can create "hot spots" where the concentration of the nitrating agent is too high, leading to the degradation pathways mentioned above. On a larger scale, mechanical overhead stirring is necessary to ensure the reaction mixture is homogeneous.

  • Acid-Catalyzed Decomposition: The indole nucleus is sensitive to strong acids, which can catalyze polymerization.[6] Using a harsh nitrating system like mixed nitric and sulfuric acid can be particularly problematic during the longer reaction and workup times associated with scale-up.

  • Work-up and Isolation Losses: Isolating the product from a larger volume of solvent or a more complex crude mixture can lead to greater physical losses. Re-evaluate your extraction and purification strategy (e.g., solvent volumes, number of extractions, crystallization vs. chromatography) for scalability.

Q2: I'm observing significant amounts of isomeric impurities, particularly the 3-nitro and 7-nitro isomers. How can I improve regioselectivity for the 5-position?

A2: Achieving high regioselectivity in the nitration of substituted indoles is a classic challenge. The electronic and steric profile of 4-methyl-1H-indole dictates the substitution pattern.

  • Understanding the Cause: Electrophilic attack on the indole ring is kinetically favored at the C3 position due to the high electron density in the pyrrole ring.[6] However, the 4-methyl group introduces steric hindrance that can partially obstruct the C3 position. Furthermore, nitration on the benzene ring (positions 4, 5, 6, and 7) is also possible. Your goal is to favor substitution at C5.

  • Controlling Regioselectivity:

    • Choice of Nitrating Agent: Milder nitrating agents often provide better regioselectivity. While strong mixed acids (HNO₃/H₂SO₄) are potent, they are often less selective.[6] Consider alternatives like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or non-acidic systems like tetramethylammonium nitrate with trifluoroacetic anhydride.[7][8] These reagents can offer a more controlled reaction.

    • Reaction Temperature: Lowering the reaction temperature (e.g., -20 °C to 0 °C) is crucial. It slows down the overall reaction rate, allowing the subtle electronic preferences for the C5 position to dominate over less selective, faster reactions at other positions.

    • Solvent Effects: The choice of solvent can influence the solvation of the nitronium ion and the transition state, thereby affecting isomer distribution. Acetic acid, acetic anhydride, or acetonitrile are common choices.

Q3: The reaction is producing a dark, insoluble tar that complicates purification. How can this be prevented?

A3: Tar formation is a clear sign of indole polymerization, typically catalyzed by strong acids.[6]

  • Primary Cause: The high reactivity of the indole ring, especially at the C3 position, makes it susceptible to acid-catalyzed oligomerization and polymerization.

  • Preventative Measures:

    • Avoid Strong Mineral Acids: The most effective way to prevent tarring is to avoid strong, non-oxidizing acids like sulfuric acid if possible.

    • Use a Milder Nitrating System: As mentioned, acetyl nitrate or other buffered systems are less prone to causing polymerization.

    • Protect the Indole Nitrogen (N-Protection): Protecting the indole nitrogen with an electron-withdrawing group (e.g., tosyl or Boc) can significantly deactivate the pyrrole ring towards polymerization.[6] However, this adds two steps to your synthesis (protection and deprotection), which must be considered in a scale-up context.

    • Strict Temperature Control: Maintaining a consistently low temperature minimizes the energy available for the polymerization pathway.

Q4: How can I effectively purify this compound on a large scale without resorting to column chromatography?

A4: While column chromatography is an excellent tool for lab-scale purification, it is often economically and practically unfeasible for large-scale production.

  • Crystallization: This is the preferred method for large-scale purification. Your success will depend on finding a suitable solvent system.

    • Solvent Screening: Experiment with single solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate) and binary solvent systems (e.g., ethanol/water, ethyl acetate/heptane) to find conditions where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution.[9]

    • Crude Product Purity: The success of crystallization heavily depends on the purity of the crude material. If the crude product is heavily contaminated with tarry polymers or closely related isomers, a preliminary purification step might be necessary.

  • Slurry Washing: Before crystallization, washing the crude solid with a solvent in which the desired product is sparingly soluble can be an effective way to remove highly soluble impurities.

  • Acid-Base Extraction: If your impurities have different acidity/basicity profiles than your product, a liquid-liquid extraction workup can be designed to selectively remove them.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for the nitration of 4-methyl-1H-indole on a multi-gram scale?

A1: A widely adopted and reliable method involves the use of nitric acid in acetic acid or acetic anhydride. This system is less harsh than mixed sulfuric and nitric acid, offering a better balance between reactivity and control, which is crucial for scale-up. The reaction is typically performed at low temperatures (0 °C or below) to manage the exotherm and improve selectivity.

Q2: What analytical techniques are essential for monitoring reaction progress and ensuring product quality?

A2: A combination of techniques is recommended for a self-validating process:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, real-time monitoring of the consumption of the starting material and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion, the formation of isomers, and the purity of the final product. A validated HPLC method is essential for quality control in a regulated environment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and identifying the positions of the nitro and methyl groups, thus verifying the regiochemistry.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Q3: What are the key process parameters that must be strictly controlled during scale-up?

A3: The following parameters are critical for a safe, reproducible, and scalable process:

  • Temperature: The most critical parameter for safety and selectivity.

  • Rate of Addition: Controls the rate of heat generation.

  • Agitation Speed: Ensures homogeneity and efficient heat transfer.

  • Stoichiometry: Using a slight excess of the nitrating agent is common, but a large excess can lead to di-nitration.[6] Careful control of equivalents is key.

  • Reaction Time: Monitor the reaction to determine the optimal endpoint to maximize product formation and minimize byproduct generation.

Data Presentation: Nitrating Agent Comparison

The choice of nitrating agent is a critical decision that impacts yield, purity, and safety. The table below summarizes the expected outcomes of different systems for the nitration of 4-methyl-1H-indole.

Nitrating SystemTypical TemperatureRegioselectivity for 5-NitroTendency for Tar FormationScale-Up Safety & Control
HNO₃ / H₂SO₄ -10 to 0 °CModerateHighPoor (Highly Exothermic)
HNO₃ / Ac₂O (Acetyl Nitrate) -10 to 5 °CGoodModerateGood
KNO₃ / H₂SO₄ 0 to 10 °CModerate to GoodModerateFair
NMe₄NO₃ / (CF₃CO)₂O 0 to 5 °CGood to ExcellentLowExcellent (Non-acidic)

Recommended Experimental Protocol (Lab Scale)

This protocol describes the synthesis using a moderately active and controllable nitrating system. Warning: This procedure must be performed in a chemical fume hood with all requisite safety precautions in place.

  • Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in a cooling bath (e.g., ice-salt or dry ice/acetone).

  • Substrate Solution: Dissolve 4-methyl-1H-indole (1.0 eq) in acetic anhydride (10 volumes) and cool the solution to -10 °C with stirring.

  • Preparation of Nitrating Agent: In a separate flask, cautiously add concentrated nitric acid (1.05 eq) to a small amount of acetic anhydride at 0 °C. Caution: This mixture is highly reactive.

  • Reaction: Add the prepared nitrating solution dropwise to the indole solution via the dropping funnel, ensuring the internal temperature does not rise above -5 °C.

  • Monitoring: After the addition is complete, stir the mixture at -5 to 0 °C and monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed (typically 1-2 hours), quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

  • Work-up: Neutralize the aqueous mixture with a base such as sodium carbonate or ammonium hydroxide until the pH is ~7-8.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture.

Visualization: Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues during the scale-up synthesis.

Troubleshooting_Low_Yield start Low Yield of this compound Observed check_purity Analyze Crude Product by HPLC/NMR. Is there a high level of tar/polymer? start->check_purity check_isomers Is there a high concentration of starting material or isomers? check_purity->check_isomers No tar_issue Indication: Acid-Catalyzed Decomposition check_purity->tar_issue Yes sm_issue Indication: Incomplete Reaction check_isomers->sm_issue Yes, high SM isomer_issue Indication: Poor Regioselectivity check_isomers->isomer_issue Yes, high isomers other_issues Investigate Physical Losses During Work-up and Isolation check_isomers->other_issues No solution_tar1 Decrease Reaction Temperature tar_issue->solution_tar1 solution_tar2 Switch to Milder Nitrating Agent (e.g., Acetyl Nitrate) tar_issue->solution_tar2 solution_tar3 Ensure Homogeneous Mixing tar_issue->solution_tar3 solution_sm1 Increase Reaction Time sm_issue->solution_sm1 solution_sm2 Check Stoichiometry of Nitrating Agent sm_issue->solution_sm2 solution_iso1 Lower Reaction Temperature Significantly (e.g., to -20 °C) isomer_issue->solution_iso1 solution_iso2 Use Milder, More Selective Nitrating Agent isomer_issue->solution_iso2

Caption: A decision tree for troubleshooting low product yield.

References

  • Nitration reaction safety (2024). YouTube.
  • Chemistry, Process Design, and Safety for the Nitration Industry (2013). National Academic Digital Library of Ethiopia.
  • NITRIC ACID SAFETY. University of Washington.
  • Nitric Acid Safety Tips & Health Hazards (2015). VelocityEHS.
  • Reduce your risk of a nitric acid incident (2024). UW Environmental Health & Safety.
  • 4-nitroindole - Organic Syntheses Procedure. Organic Syntheses.
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions (2023). RSC Publishing.
  • Common side products in the nitration of 1H-indole. Benchchem.
  • The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1 (1954). Journal of the American Chemical Society.
  • Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives (2015). ResearchGate.
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions (2023). RSC Advances.

Sources

Degradation pathways of 4-methyl-5-nitro-1H-indole under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-methyl-5-nitro-1H-indole

A Guide to Understanding and Troubleshooting Acid-Catalyzed Degradation

Prepared by the Senior Application Scientist Team

This technical support guide is designed for researchers, scientists, and drug development professionals working with this compound. The indole scaffold is a "privileged structure" in medicinal chemistry, but its inherent reactivity, particularly under acidic conditions, can present significant challenges during synthesis, formulation, and analysis. This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason this compound is unstable in acidic conditions?

The instability is rooted in the inherent electronic properties of the indole nucleus. The pyrrole ring is electron-rich, making the C3 position particularly susceptible to protonation by an acid. This protonation event forms a highly reactive electrophilic intermediate called an indoleninium ion. This intermediate is the branching point for most degradation pathways, including polymerization or reaction with available nucleophiles.[1][2] While the 5-nitro group is electron-withdrawing, which can slightly temper the reactivity of the benzene portion of the molecule, the fundamental susceptibility of the pyrrole ring's C3 position remains the primary driver of acid-mediated degradation.

Q2: How do the 4-methyl and 5-nitro substituents specifically influence the degradation process?

The substituents create a "push-pull" electronic effect that modulates the core reactivity:

  • 4-Methyl Group (Electron-Donating): The methyl group at the C4 position donates electron density into the aromatic system, which can subtly influence the rate and regioselectivity of reactions.

  • 5-Nitro Group (Electron-Withdrawing): The strong electron-withdrawing nature of the nitro group makes the benzene portion of the indole less susceptible to electrophilic attack. However, it also makes the compound more prone to degradation via reduction or photolytic pathways if exposed to reducing agents or light.[3][4] The primary acid-catalyzed degradation mechanism via C3 protonation is generally conserved across substituted indoles.[5]

Q3: What are the most common degradation products I should expect to see?

Under acidic conditions, you should primarily anticipate two classes of degradants:

  • Oligomers/Polymers: The most common outcome is the reaction of the electrophilic indoleninium ion intermediate with a neutral, unprotonated indole molecule. This reaction can repeat, leading to dimers, trimers, and eventually insoluble, often colorful, polymeric material commonly referred to as "acid tar."[1]

  • Adducts with Nucleophiles: If a nucleophile (like water or methanol from the solvent) is present in sufficient concentration, it can attack the indoleninium ion. This can lead to hydroxylated or methoxylated adducts, which may undergo further rearrangement or degradation.

Q4: What are the ideal storage conditions for solid this compound and its solutions?

To maximize shelf-life and experimental reproducibility, adhere to the following storage protocols:

  • Solid Compound: Store in a tightly sealed amber vial in a cool, dark, and dry place. For long-term storage, keeping it under an inert atmosphere (argon or nitrogen) at ≤4°C is recommended to minimize oxidative and photodegradation.[3]

  • Stock Solutions: Prepare solutions fresh whenever possible using high-purity, degassed solvents. If storage is necessary, store solutions in amber vials at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Inconsistent results in assays are often a direct consequence of compound instability in solution.[3]

Troubleshooting Guide: Experimental Scenarios

Issue 1: After adding acid to my sample, the solution turned dark brown or black, and a precipitate formed.
  • Probable Cause: You are observing classic acid-catalyzed polymerization. The dark, insoluble material is a mixture of oligomers formed by the self-reaction of the indole.[1] This is a very common issue with electron-rich indoles.

  • Causality: Strong acids lead to a high concentration of the reactive indoleninium ion intermediate. At high concentrations of the parent indole, the most likely reaction is for this intermediate to be trapped by another indole molecule, initiating a chain reaction.

  • Troubleshooting Steps:

    • Reduce Acid Strength: Switch from a strong acid (e.g., HCl, H₂SO₄) to a milder one (e.g., acetic acid, formic acid) or simply use a lower concentration.

    • Lower the Temperature: Perform the reaction at 0°C or below. Lower temperatures decrease the rate of all reactions, often favoring the desired pathway over rapid polymerization.

    • Decrease Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the desired transformation has occurred, before significant degradation takes over.

    • Use High Dilution: Running the reaction at a lower concentration can disfavor the bimolecular polymerization pathway.

Issue 2: My HPLC/LC-MS analysis shows multiple new peaks that I cannot identify.
  • Probable Cause: You are observing a mixture of degradation products. The key to identification is mass spectrometry (MS).

  • Causality: The various peaks likely correspond to dimers, trimers, and potential solvent adducts, each with a distinct mass.

  • Troubleshooting & Identification Workflow:

    • Obtain Mass Data: Use an LC-MS system to determine the mass-to-charge ratio (m/z) of each new peak.

    • Compare with Predicted Masses: Compare the observed masses with the theoretical masses of potential degradants. This is the most powerful tool for tentative identification.

    • Perform MS/MS: If available, use tandem mass spectrometry (MS/MS) to fragment the degradant ions. The fragmentation pattern can provide structural clues to confirm the identity of the products.

Product DescriptionProposed StructureTheoretical Exact Mass (C₁₈H₁₄N₄O₄)
Parent Compound This compound190.0691
Dimer Two indole units linked380.1382
Hydroxylated Adduct Parent + H₂O208.0797
Issue 3: I'm using very mild acidic conditions, but the recovery of my starting material is still very low.
  • Probable Cause: Another degradation pathway, independent of acid catalysis, may be at play. Indoles and nitroaromatics are susceptible to both oxidation and photodegradation.[1][3]

  • Causality: Dissolved oxygen in solvents can lead to the formation of oxidized species like oxindoles.[2][6] Exposure to ambient or UV light can provide the energy to initiate photolytic cleavage or reactions of the nitroaromatic system.[3]

  • Troubleshooting Steps:

    • Work Under Inert Atmosphere: Degas all solvents by sparging with nitrogen or argon before use. Run the experiment under a blanket of an inert gas to minimize exposure to atmospheric oxygen.

    • Protect from Light: Wrap your reaction flask and any sample vials in aluminum foil or use amber glassware to prevent photodegradation.[3]

    • Use High-Purity Reagents: Ensure your solvents and reagents are free from trace metal impurities, which can catalyze oxidative processes.[7]

Visualizations

Proposed Acid-Catalyzed Degradation Pathway

G cluster_init Initiation cluster_path1 Pathway 1: Polymerization cluster_path2 Pathway 2: Nucleophilic Attack Parent This compound Proton + H⁺ Parent->Proton Intermediate Indoleninium Ion (Reactive Electrophile) Proton->Intermediate C3 Protonation Parent2 Another Mole of Parent Indole Intermediate->Parent2 (Major Pathway at High Conc.) Nucleophile Nucleophile (e.g., H₂O) Intermediate->Nucleophile (Competes with Polymerization) Dimer Dimer (m/z = 380.14) Parent2->Dimer Polymer Oligomers / 'Acid Tar' (Insoluble) Dimer->Polymer Further Reaction Adduct Hydroxylated Adduct (m/z = 208.08) Nucleophile->Adduct Further Further Products Adduct->Further

Caption: Proposed degradation pathways for this compound in acid.

Troubleshooting Workflow for Unexpected Degradation

G Start Start: Low Recovery or Extra Peaks in HPLC Q1 Is an insoluble, dark precipitate observed? Start->Q1 A1_Yes Likely Acid-Catalyzed Polymerization Q1->A1_Yes Yes Q2 Does LC-MS show peaks consistent with dimerization (e.g., m/z ≈ 380)? Q1->Q2 No Sol1 Action: 1. Use milder acid / lower temp 2. Decrease concentration 3. Protect from light/air A1_Yes->Sol1 End Problem Resolved / Identified Sol1->End A2_Yes Confirms Polymerization Pathway Q2->A2_Yes Yes Q3 Are other masses seen? (e.g., M+18 for water adduct) Q2->Q3 No A2_Yes->Sol1 A3_Yes Nucleophilic attack by solvent or other species is occurring. Q3->A3_Yes Yes A3_No Degradation mechanism is unclear. Consider oxidative or photolytic pathways. Q3->A3_No No Sol3 Action: 1. Consider using aprotic solvent 2. Perform MS/MS for structure A3_Yes->Sol3 Sol3->End A3_No->Sol1

Caption: Decision tree for troubleshooting unexpected degradation results.

Experimental Protocols

Protocol 1: Forced Degradation Study (Acid Stress Testing)

This protocol is a self-validating system to assess the stability of this compound under controlled acidic stress.

  • Preparation of Stock Solution:

    • Accurately prepare a 1 mg/mL stock solution of the compound in acetonitrile (ACN). This is your Stock A .

  • Preparation of Samples:

    • Test Sample: In a 10 mL amber vial, add 1 mL of Stock A and 9 mL of 0.1 M Hydrochloric Acid (HCl). This creates a final concentration of 100 µg/mL in 90:10 0.1 M HCl:ACN.

    • Control Sample: In a separate 10 mL amber vial, add 1 mL of Stock A and 9 mL of purified water. This is your neutral control.

    • Time Zero (T=0) Sample: Immediately take a 1 mL aliquot from both the Test and Control vials. Neutralize the aliquot from the Test sample with an equivalent amount of 0.1 M NaOH. Analyze both via HPLC immediately as per Protocol 2. This establishes the initial, undegraded peak area.

  • Stress Conditions:

    • Incubate both the Test and Control vials in a water bath set to a controlled temperature (e.g., 60°C). Ensure vials are protected from light.

  • Time-Point Analysis:

    • At specified time points (e.g., 2, 4, 8, and 24 hours), withdraw 1 mL aliquots from each vial.

    • Neutralize the aliquots from the Test sample before analysis.

    • Analyze all samples by HPLC (Protocol 2).

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Monitor the increase in peak area of any new degradation products. The control sample should show minimal degradation; significant loss in the control points to issues like oxidation or thermal instability unrelated to acid.[2]

Protocol 2: HPLC-UV/MS Method for Analysis

This method is designed for the separation and quantification of this compound and its potential degradation products.

  • Instrumentation: HPLC with UV/PDA detector, preferably coupled to a Mass Spectrometer (LC-MS).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 280 nm (or scan from 200-400 nm with PDA).

  • MS Settings (if used): Electrospray Ionization (ESI) in positive mode. Scan a mass range of m/z 100-1000 to detect the parent compound, dimers, and other adducts.[8][9][10]

  • System Suitability: Before running samples, inject a standard solution of the parent compound multiple times to ensure reproducible retention time and peak area. This validates that the analytical system is performing correctly.

References

  • Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. National Institutes of Health (NIH).
  • A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. MDPI.
  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. National Institutes of Health (NIH).
  • HPLC analysis of samples of indole biotransformation by Arthrobacter... ResearchGate.
  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions.
  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI.
  • Biodegradation and Biotransformation of Indole: Advances and Perspectives. National Institutes of Health (NIH).
  • Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis.
  • Degradation of substituted indoles by an indole-degrading methanogenic consortium. ASM Journals.
  • Degradation of substituted indoles by an indole-degrading methanogenic consortium. National Institutes of Health (NIH).
  • Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbiology Info.
  • Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. National Institutes of Health (NIH).

Sources

Preventing over-nitration in the synthesis of nitroindoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Over-Nitration and Controlling Selectivity

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of nitroindoles. The unique electronic properties of the indole nucleus make it highly reactive towards electrophiles, but this same reactivity can lead to undesired side reactions, most notably over-nitration and acid-catalyzed polymerization.

As Senior Application Scientists, we have compiled this resource to address the most common challenges encountered in the field. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of di- and even trinitroindoles. What is the primary cause of this over-nitration?

Over-nitration is typically a consequence of the high reactivity of the mono-nitroindole product, which can be susceptible to further electrophilic attack. The two most common experimental factors that cause this are an excess of the nitrating agent and elevated reaction temperatures.[1][2] Carefully controlling the stoichiometry to a minimal excess (e.g., 1.05–1.1 equivalents) and maintaining low reaction temperatures are the first critical steps to mitigate this issue.[2]

Q2: Besides over-nitration, my reaction mixture is turning into a dark, insoluble tar. What is happening?

This is a classic sign of acid-catalyzed polymerization.[1][2] The indole ring, particularly at the C-3 position, is susceptible to protonation under strongly acidic conditions (e.g., HNO₃/H₂SO₄). This generates a highly reactive indoleninium cation, which acts as an electrophile and attacks another neutral indole molecule, initiating a chain reaction that results in polymer formation.[2][3]

Q3: How can I improve the selectivity for mono-nitration?

To favor mono-nitration, you must moderate the reactivity of the system. This can be achieved through several key strategies:

  • Maintain Low Temperatures: Performing the reaction at temperatures between -20 °C and 5 °C can significantly decrease the rate of the second nitration, favoring the mono-nitrated product.[1][2]

  • Use Milder Nitrating Agents: Avoid aggressive, strongly acidic systems like mixed nitric and sulfuric acids. Milder, non-acidic reagents such as benzoyl nitrate, acetyl nitrate, or modern systems like tetramethylammonium nitrate with trifluoroacetic anhydride (TFAA) provide much better control.[2][3][4][5]

  • Employ N-Protection: Protecting the indole nitrogen with a group like tert-butyloxycarbonyl (Boc) can modulate the electronic properties of the ring system, enhancing selectivity for mono-nitration.[2]

Q4: What is the most common position for the first nitration, and how can I control it?

For a standard 1H-indole, the C-3 position is the most electron-rich and therefore the kinetically favored site for electrophilic attack, especially under non-acidic conditions.[2][3][6] However, under strongly acidic conditions, protonation at C-3 can occur, which deactivates the pyrrole ring and can lead to nitration on the benzene ring, often at the C-5 position.[3] Therefore, controlling regioselectivity is directly tied to the choice of nitrating agent and conditions. For selective C-3 nitration, non-acidic methods are strongly preferred.[3][4][5]

Troubleshooting Guide: Common Issues and Solutions
Problem IdentifiedProbable Cause(s)Recommended Solutions & Rationale
Significant amounts of dinitro- and trinitro- products detected (TLC/LC-MS). 1. Excess of nitrating agent used. 2. Reaction temperature is too high. 3. The chosen nitrating agent is too reactive for the substrate.1. Control Stoichiometry: Use no more than 1.05-1.1 equivalents of the nitrating agent. This minimizes the availability of the electrophile for a second attack on the mono-nitroindole product.[2] 2. Reduce Temperature: Maintain the reaction temperature between 0-5°C, or lower if necessary. Lower temperatures disfavor the higher activation energy pathway of the second nitration.[1][2] 3. Switch to a Milder Reagent: Replace aggressive reagents (e.g., HNO₃/H₂SO₄) with milder alternatives like benzoyl nitrate or, preferably, a non-acidic system such as Tetramethylammonium Nitrate / Trifluoroacetic Anhydride (TFAA).[2][4][5]
Formation of dark, insoluble tar or polymer. 1. Use of strong acids (e.g., H₂SO₄) as a catalyst or solvent. 2. Reaction temperature is too high, accelerating polymerization.1. Avoid Strong Acids: The primary solution is to avoid conditions that can protonate the indole ring. Use of non-acidic nitrating systems is the most effective strategy.[1][2][3] 2. Protect the Indole Nitrogen: An N-protecting group (e.g., N-Boc) reduces the basicity of the ring nitrogen and can help suppress polymerization pathways.[2] 3. Maintain Low Temperature & Inert Atmosphere: Ensure the reaction is run at the recommended low temperature and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can also contribute to colored impurities.[1]
Low yield of desired mono-nitro product with multiple regioisomers (e.g., 3-, 5-, and 6-nitroindoles). 1. Reaction conditions are not optimized for regioselectivity. 2. Use of strong acid conditions leading to competing pathways.1. For C-3 Nitration: Employ non-acidic conditions. The NMe₄NO₃/TFAA system shows excellent regioselectivity for the C-3 position on N-protected indoles.[4][5][7] 2. For Benzene-Ring Nitration (e.g., C-5): This is typically favored for C-2 substituted indoles under strong acidic conditions, which deactivate the pyrrole ring towards electrophilic attack.[1][3] 3. Review Substrate: The inherent electronic properties of your indole's substituents will influence the final isomeric ratio. An electron-donating group will activate the ring, while an electron-withdrawing group will deactivate it.
Visualizing the Challenge: Over-Nitration Pathway

The following diagram illustrates how the initial desired reaction can proceed to an undesired over-nitration product.

G cluster_0 Step 1: Mono-Nitration (Desired) cluster_1 Step 2: Over-Nitration (Undesired) Indole Indole Ring MonoNitro 3-Nitroindole (Product) Indole->MonoNitro C-3 Attack NO2_1 NO₂⁺ NO2_1->Indole MonoNitro_2 3-Nitroindole (Reactant) MonoNitro->MonoNitro_2 Product Reacts Further DiNitro Di-Nitroindole (Byproduct) MonoNitro_2->DiNitro Benzene Ring Attack NO2_2 NO₂⁺ NO2_2->MonoNitro_2

Caption: Mechanism of initial C-3 nitration followed by undesired secondary nitration.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve issues with over-nitration in your experiments.

G cluster_troubleshoot Troubleshooting Steps start Experiment Complete: Analyze Crude Product check_purity Over-Nitration Products (Di/Trinitro) Detected? start->check_purity success Success: Mono-nitration Achieved check_purity->success No check_stoich 1. Verify Stoichiometry (Use 1.05-1.1 eq Nitrating Agent) check_purity->check_stoich Yes check_stoich->start Re-run Experiment lower_temp 2. Lower Reaction Temperature (e.g., -10°C to 0°C) check_stoich->lower_temp lower_temp->start Re-run Experiment change_reagent 3. Switch to Milder Reagent (e.g., NMe₄NO₃ / TFAA) lower_temp->change_reagent change_reagent->start Re-run Experiment protect_N 4. Implement N-Protection Strategy (e.g., N-Boc) change_reagent->protect_N protect_N->start Re-run Experiment

Sources

Technical Support Center: Resolving Ambiguous NMR Spectra of 4-methyl-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR analysis of 4-methyl-5-nitro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in interpreting the NMR spectra of this and structurally related molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you resolve ambiguities and confidently elucidate the structure of your compound.

Introduction: The Challenge of this compound

The structure of this compound presents specific challenges in NMR spectral interpretation. The presence of a nitro group, a strong electron-withdrawing group, significantly influences the electronic environment of the indole ring, leading to pronounced deshielding effects on nearby protons and carbons.[1][2][3] This, combined with the substitution pattern, can result in signal overlap and complex splitting patterns that complicate straightforward analysis. This guide will walk you through systematic approaches to deconstruct these complexities.

Troubleshooting Guide: From Ambiguity to Clarity

This section addresses common issues encountered during the NMR analysis of this compound and provides actionable solutions.

Issue 1: Overlapping Aromatic Proton Signals

Q: My ¹H NMR spectrum shows a crowded aromatic region between 7.0 and 8.5 ppm, making it difficult to assign the protons on the benzene ring (H6 and H7) and the pyrrole ring (H2 and H3). How can I resolve these signals?

A: Signal overlap in the aromatic region is a frequent challenge with substituted indoles.[4] The electron-withdrawing nitro group at position 5 strongly deshields adjacent protons, while the methyl group at position 4 has a weaker shielding effect. This can cause the signals of H6 and H7 to be in close proximity.

Causality: The chemical shift of a proton is determined by its local electronic environment. The -NO₂ group withdraws electron density via resonance and inductive effects, causing protons in the ortho and para positions to shift downfield.[3][5] In this molecule, H6 is ortho to the nitro group and is expected to be significantly deshielded. H7 is meta and will be less affected. The H2 and H3 protons of the pyrrole ring also reside in this region.

G cluster_0 Initial Observation cluster_1 Resolution Strategy cluster_2 Data Interpretation & Assignment A Overlapping Aromatic Signals in 1D ¹H NMR B Acquire 2D COSY Spectrum A->B Employ 2D NMR C Acquire 2D NOESY/ROESY Spectrum A->C Employ 2D NMR D Acquire 2D HMBC Spectrum A->D Employ 2D NMR E Identify Spin Systems (H6-H7) B->E Analyze Cross-Peaks F Identify Through-Space Correlations (e.g., CH₃ to H3) C->F Analyze Cross-Peaks G Confirm Long-Range Couplings (e.g., H7 to C5) D->G Analyze Cross-Peaks H Unambiguous Signal Assignment E->H F->H G->H

Caption: Workflow for resolving overlapping aromatic signals.

Step-by-Step Protocols:

  • Correlation Spectroscopy (COSY): This is the first and most crucial experiment to run. It identifies protons that are coupled to each other (typically through 2-3 bonds).[6][7][8]

    • Protocol: Acquire a standard gradient-enhanced COSY (gCOSY) experiment.

    • Expected Outcome: You should observe a cross-peak between H6 and H7, as they are ortho to each other and will have a relatively large coupling constant (³JHH ≈ 7-9 Hz). This will allow you to identify them as a coupled spin system, separate from the other aromatic signals. H2 and H3 may show a weak long-range coupling.

  • Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): This experiment identifies protons that are close in space (< 5 Å), regardless of whether they are directly bonded.[9][10] This is invaluable for assigning protons on different parts of the molecule that are spatially proximate.

    • Protocol: Acquire a 2D NOESY or ROESY spectrum with a mixing time of 300-800 ms.

    • Expected Outcome: A key correlation to look for is a cross-peak between the methyl protons (4-CH₃) and the H3 proton on the pyrrole ring. This through-space interaction provides a definitive assignment for H3. You may also observe a NOE between the N-H proton and H2 and H7.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are 2-3 bonds away.[11][12]

    • Protocol: Acquire a standard HMBC experiment.

    • Expected Outcome: This will help confirm assignments. For instance, the H6 proton should show a correlation to the carbon bearing the nitro group (C5) and to C4. The H7 proton should show correlations to C5 and the bridgehead carbon C3a.

Issue 2: Ambiguous ¹³C Assignments due to Quaternary Carbons

Q: The ¹³C NMR spectrum of my this compound has several quaternary carbon signals that are difficult to assign, particularly the nitro- and methyl-substituted carbons (C4 and C5) and the bridgehead carbons (C3a and C7a). How can I definitively assign these?

A: Quaternary carbons do not have attached protons, so they do not appear in DEPT-135 or HSQC spectra, making their assignment challenging.[13]

Causality: The chemical shifts of these carbons are influenced by the substituents. The carbon attached to the nitro group (C5) will be significantly deshielded. The bridgehead carbons (C3a and C7a) are also in a complex electronic environment.

G cluster_0 Initial Data cluster_1 Resolution Strategy cluster_2 Data Interpretation & Assignment A Unassigned Quaternary Carbons in ¹³C NMR B Acquire 2D HMBC Spectrum A->B Employ 2D NMR C Identify Key Proton-Carbon Correlations B->C Analyze Cross-Peaks D Assign Quaternary Carbons C->D Deduce Connectivity

Caption: Workflow for assigning quaternary carbons.

Step-by-Step Protocol:

  • Heteronuclear Multiple Bond Correlation (HMBC): This is the most powerful tool for assigning quaternary carbons.[11][12]

    • Protocol: Acquire a standard HMBC experiment.

    • Data Interpretation: Look for the following key correlations:

      • 4-CH₃ protons to: C3a, C4, and C5. The correlation to C4 is a two-bond coupling (²JCH), while the others are three-bond (³JCH).

      • H6 proton to: C4, C5, and C7a.

      • H7 proton to: C3a and C5.

      • H2 proton to: C3, C3a, and C7a.

      • H3 proton to: C2, C3a, and C4.

    • Assignment Logic: By piecing together these correlations, you can create a connectivity map that definitively assigns each quaternary carbon. For example, the carbon that shows correlations to both the 4-CH₃ protons and the H6 proton must be C4.

Frequently Asked Questions (FAQs)

Q1: I am seeing broad signals in my ¹H NMR spectrum, especially for the N-H proton. What could be the cause and how can I fix it?

A1: Broad peaks can arise from several factors.[14] For the N-H proton, chemical exchange with residual water or other exchangeable protons in the solvent is a common cause. Quadrupolar relaxation due to the ¹⁴N nucleus can also contribute to broadening of both the N-H signal and adjacent protons (like H2 and H7).

  • Troubleshooting Steps:

    • Use a dry NMR solvent: Ensure your deuterated solvent is of high quality and dry.

    • D₂O exchange: Add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The N-H signal should disappear or significantly decrease in intensity, confirming its identity.[14]

    • Lower the temperature: Acquiring the spectrum at a lower temperature can sometimes slow down exchange processes, resulting in sharper signals.

    • Consider ¹⁵N-decoupling or a ¹H-¹⁵N HMBC: If you have access to a cryoprobe and need to resolve signals coupled to the N-H, these advanced experiments can be helpful.

Q2: The integration of my aromatic region does not seem to add up to the expected number of protons. What should I check?

A2: Inaccurate integration can be due to overlapping signals or poor phasing of the spectrum.

  • Troubleshooting Steps:

    • Re-process the spectrum: Carefully re-phase and baseline correct your spectrum.

    • Use 2D NMR to confirm overlaps: A 2D spectrum like HSQC can help you determine if what appears to be a single peak in the ¹H spectrum is actually two or more overlapping signals.[15][16]

    • Check for impurities: An unexpected signal could be from a solvent residue or a synthesis byproduct.

Q3: Can changing the NMR solvent help in resolving overlapping signals?

A3: Absolutely. Changing the solvent can alter the chemical shifts of your protons due to different solvent-solute interactions (anisotropic effects).[14] For instance, switching from CDCl₃ to a more aromatic solvent like benzene-d₆ or a more polar one like DMSO-d₆ can often shift signals enough to resolve overlaps. It's a simple and effective first step in troubleshooting.

Q4: What are the expected chemical shift ranges for the protons and carbons of this compound?

A4: While exact values depend on the solvent and concentration, the following table provides an estimated range based on the effects of the substituents on the indole core.

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
N-H11.0 - 12.0-Broad singlet, exchangeable.
H27.5 - 8.0125 - 130Singlet or narrow triplet (long-range coupling).
H37.0 - 7.5100 - 105Singlet or narrow triplet (long-range coupling).
4-CH₃2.5 - 3.015 - 20Singlet.
H68.0 - 8.5115 - 120Doublet, deshielded by nitro group.
H77.2 - 7.7110 - 115Doublet.
C2-125 - 130
C3-100 - 105
C3a-125 - 130Quaternary.
C4-130 - 135Quaternary.
C5-140 - 145Quaternary, deshielded by nitro group.
C6-115 - 120
C7-110 - 115
C7a-135 - 140Quaternary.

These are estimated values and should be confirmed with 2D NMR experiments.

References

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube.
  • Duddeck, H., & Kaiser, M. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 447-453.
  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry.
  • Foroozandeh, M., & Morris, G. A. (2017). Single‐Scan Selective Excitation of Individual NMR Signals in Overlapping Multiplets.
  • Yamaguchi, I. (1962). Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance. Molecular Physics, 5(5), 513-522.
  • NMR Solvent Suppression: Addressing Peak Interference. (2025). Patsnap Eureka.
  • Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Calgary.
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  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017). Chemistry Stack Exchange.
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  • The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1. (1966). The Journal of Organic Chemistry, 31(11), 3775-3777.
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Technical Support Center: Managing Thermal Instability of Nitro Compounds During Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of nitro compounds. This guide is designed for researchers, scientists, and drug development professionals who handle these energetically rich molecules. Nitro compounds are invaluable intermediates, but their synthesis is often accompanied by significant thermal risks.[1][2] This resource provides in-depth, field-proven insights into identifying, managing, and preventing thermal instability during their preparation. Our goal is to equip you with the knowledge to conduct your experiments safely and effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the thermal hazards associated with the synthesis of nitro compounds.

Q1: What is a thermal runaway reaction in the context of nitro compound synthesis, and why is it so hazardous?

A thermal runaway is a dangerous situation where an exothermic reaction becomes uncontrollable.[1][3] The reaction's rate increases with temperature, releasing heat faster than the system can dissipate it. This creates a positive feedback loop, leading to a rapid spike in temperature and pressure that can result in equipment failure, fire, or an explosion.[3][4] The explosive nature of many nitro compounds is due to a redox reaction where both the oxidant (nitro group) and the fuel (hydrocarbon substituent) are within the same molecule.[5] Their decomposition produces highly stable gases like molecular nitrogen (N₂) and carbon dioxide, releasing a significant amount of energy.[5][6]

Q2: What are the primary causes of thermal runaway during nitration reactions?

The primary causes of thermal runaway during nitration reactions include:

  • Inadequate Cooling: The heat generated by the exothermic reaction exceeds the heat removal capacity of the reactor.[1][4]

  • Poor Agitation: Lack of proper stirring leads to localized hot spots and a non-uniform temperature distribution, which can initiate a runaway.[1][3]

  • Incorrect Reagent Addition Rate: Adding the nitrating agent too quickly can lead to an accumulation of unreacted material and a sudden, rapid release of heat.[3][7]

  • Reactant Accumulation: A stoppage in agitation or a delayed reaction can cause reactants to build up, leading to a potentially violent reaction if conditions change.[1][3]

  • Contamination: Impurities can significantly lower the decomposition temperature of nitro compounds, making them less thermally stable.[8][9] For example, the presence of sulfuric acid can lower the decomposition onset temperature of some nitro compounds.[10]

Q3: What are the early warning signs of an impending thermal runaway?

Early detection is critical for preventing a catastrophic event. Key warning signs include:

  • A sudden, unexpected increase in the reaction temperature that does not respond to cooling adjustments.[3]

  • A noticeable rise in the pressure of the reaction vessel.[3]

  • Changes in the color of the reaction mixture.[3]

  • The evolution of brown-yellow fumes, which are indicative of nitrogen dioxide (NO₂) gas, signaling a decomposition reaction.[3]

Q4: How do impurities affect the thermal stability of nitro compounds?

Impurities can drastically lower the thermal stability of nitro compounds.[8][9] Even small amounts of contaminants can catalyze decomposition reactions at temperatures much lower than those for the pure substance.[8] For instance, residual acids like sulfuric acid from the nitration process can significantly decrease the decomposition onset temperature.[10] The material of the reaction vessel can also play a role; for example, stainless steel or even graphite can lower the thermal stability of some organic nitro compounds compared to glass or gold-plated cells.[10]

Q5: What is the role of sulfuric acid in both the synthesis and the potential for thermal instability?

In many industrial nitration processes, sulfuric acid is used as a solvent and a catalyst.[10][11] It facilitates the reaction by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the primary nitrating species.[12] However, the presence of concentrated sulfuric acid can also significantly reduce the thermal stability of the resulting nitro compounds.[10][13] This can lead to decomposition at much lower temperatures than would be expected for the pure product.[10]

Troubleshooting Guide

This section provides a structured approach to handling specific issues that may arise during the synthesis of nitro compounds.

Issue 1: The reaction temperature is rising unexpectedly and is not responding to cooling adjustments.

This is a critical sign of a potential thermal runaway.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the nitrating agent and any other reactants.[1] This is the most crucial first step to prevent further heat generation.

  • Enhance Cooling: Maximize the flow of coolant to the reactor jacket and activate any available emergency cooling systems.[3]

  • Prepare for Quenching: Have a pre-determined quenching agent (e.g., a large volume of cold water or a specific chemical inhibitor) ready for immediate use if the temperature continues to rise.[3][4]

  • Alert Personnel and Evacuate: Inform all personnel in the vicinity of the potential hazard and be prepared to evacuate the area.

.

G A Temperature Excursion Detected: Unexpected Rise, Unresponsive to Cooling B Stop All Reagent Addition Immediately A->B C Maximize Cooling Capacity B->C D Monitor Temperature & Pressure Continuously C->D E Does Temperature Stabilize/Decrease? D->E F Investigate Cause: - Addition Rate Too High? - Cooling Medium Issue? - Agitation Problem? E->F Yes G Temperature Continues to Rise E->G No J Resume with Caution After Root Cause Analysis F->J H Initiate Emergency Quench/Drown-Out Procedure G->H I Alert Personnel & Prepare for Evacuation H->I G cluster_0 Phase 1: Pre-Synthesis Hazard Assessment cluster_1 Phase 2: Reaction Calorimetry Studies cluster_2 Phase 3: Risk Evaluation & Process Design A Literature Review & Known Hazards B Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA) of Reactants & Products A->B C Determine Decomposition Onset Temperature (Td) B->C D Measure Heat of Reaction (ΔHr) & Heat Flow C->D E Calculate Adiabatic Temperature Rise (ΔTad) & MTSR D->E F Is MTSR < Td? E->F G Process Considered Low Risk. Proceed with caution. F->G Yes H Process Considered High Risk. Redesign Required. F->H No I Implement Mitigation Strategies: - Slower Addition Rate - More Dilute Conditions - Lower Reaction Temperature - Consider Continuous Flow Chemistry H->I I->D Re-evaluate

Caption: A workflow for thermal hazard assessment.

Advanced Mitigation Strategy: Continuous Flow Chemistry

For highly exothermic and rapid nitration reactions, continuous flow chemistry offers significant safety advantages over traditional batch processing. [11][14]The small reaction volume and high surface-area-to-volume ratio in microreactors allow for superior heat transfer and precise temperature control. [11][14]This inherently safer design minimizes the risk of thermal runaway and allows for scalable production. [11][14][15]

References

  • Berge, J. C. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. IChemE.
  • Stoessel, F. (2009). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Symposium Series, 68-83.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Nitro compound.
  • Urbański, T., & Pacha, M. (2025). Hazard of Runaway of Nitration Processes in Nitrocompounds Production.
  • BenchChem. (2025).
  • Li, Y., et al. (2024). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journal of Organic Chemistry, 20, 1038-1061.
  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing.
  • Khrapkovskii, G. M., et al. (2009). Mechanisms of gas phase decomposition of C-nitro compounds from quantum chemical data.
  • Zhang, Y., et al. (2024). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI.
  • Wang, X., et al. (2021). Experiment and Simulations for the Thermal Safety of the Nitration Reaction Liquid of the Final State in the Synthesis Process of N-Nitrodihydroxyethyl Dinitrate (DINA). Organic Process Research & Development, 25(9), 2119-2127.
  • (2020). NITRO COMPOUNDS.
  • Urbański, T., & Pacha, M. (n.d.). Hazard of Runaway of Nitration Processes in Nitrocompounds Production. Biblioteka Nauki.
  • Stoessel, F. (2010).
  • Li, Y., et al. (2024). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade.
  • Chen, J., et al. (2021). Review on loss prevention of chemical reaction thermal runaway: Principle and application. Journal of Loss Prevention in the Process Industries, 71, 104445.
  • Yang, Y., et al. (2023). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO.
  • Wang, Y., et al. (2023). Scale-up and safety of toluene nitration in a meso-scale flow reactor.
  • Snee, T. J. (2022). Practical approach to prediction and prevention of runaway reactions. World Journal of Advanced Research and Reviews, 16(2), 139-147.
  • Xing, D., et al. (2025). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. RSC Publishing.
  • Oancea, D., et al. (2014). investigation of thermal stability of some nitroaromatic derivatives by dsc.
  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds.
  • Jiao, Z., et al. (2022). Thermal Risk Assessment and Optimization of Hazard Ranking for Aromatic Nitro Compounds: Multiparameterization and Quantitative Structure–Property Relationship Modeling.
  • BenchChem. (2025). A comparative study on the thermal stability of various nitrourea compounds.
  • Andreozzi, R., et al. (1992). Adiabatic calorimetry for safety studies in nitration processes. Thermochimica Acta, 199, 133-141.
  • Crater, W. de C. (1938). U.S. Patent No. 2,140,345. U.S.
  • de Oliveira, J. I. S., et al. (2021). Comparisons of TGA and DSC approaches to evaluate nitrocellulose thermal degradation energy and stabilizer efficiencies.
  • Wang, Y., et al. (2024).
  • IRJET. (n.d.). Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention.
  • Guo, W., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
  • Samal, S. S., et al. (2021). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds.
  • Legnani, L., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry.
  • Ruiz, E. G., et al. (2015). Analytical techniques in the study of highly-nitrated nitrocellulose.
  • Health and Safety Executive. (2014). Chemical reaction hazards and the risk of thermal runaway.
  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds.
  • Jiao, Z., et al. (2022). Thermal Risk Assessment and Optimization of Hazard Ranking for Aromatic Nitro Compounds: Multiparameterization and Quantitative Structure–Property Relationship Modeling. Organic Process Research & Development, 26(10), 2895-2906.
  • Legnani, L., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 541-549.
  • Legnani, L., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. UNICAM.
  • Badgujar, D. M., et al. (2016). Review on Greener and Safer Synthesis of Nitro Compounds.
  • Organic Chemistry Portal. (n.d.).
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  • Wikipedia. (n.d.). Thermal runaway.
  • Agency for Toxic Substances and Disease Registry. (1995). 6. analytical methods.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • Pourmortazavi, S. M., et al. (2009). Effect of Nitrate Content on Thermal Decomposition of Nitrocellulose.

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Technical Support Center: Solvent Selection for 4-Methyl-5-Nitro-1H-Indole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic methodologies involving 4-methyl-5-nitro-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to assist you in selecting the optimal solvent for your reactions, ensuring the integrity and success of your experiments.

Introduction: The Critical Role of the Solvent

The choice of solvent is a critical parameter in the synthesis and derivatization of this compound. A solvent does not merely act as a medium for the reaction; it actively influences reaction rates, regioselectivity, and the stability of reactants, intermediates, and products. The electron-withdrawing nature of the nitro group at the 5-position and the electron-donating methyl group at the 4-position create a unique electronic environment within the indole scaffold. This guide will help you navigate the complexities of solvent selection for various common transformations of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a solvent for reactions with this compound?

A1: The key factors to consider are:

  • Solubility: Ensure that this compound and all other reagents are sufficiently soluble at the reaction temperature to allow for a homogeneous reaction mixture. Based on analogs like 5-nitroindole, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN), as well as alcohols like ethanol and methanol, are good starting points.[1]

  • Reactivity: The solvent should be inert under the reaction conditions and not react with the starting materials, reagents, or products. For example, when using strong bases for N-alkylation, protic solvents like alcohols would be unsuitable as they would be deprotonated.

  • Reaction Temperature: The solvent's boiling point must be appropriate for the desired reaction temperature.

  • Work-up and Purification: Consider the ease of solvent removal and its compatibility with your intended work-up and purification procedures (e.g., extraction, crystallization, chromatography).

  • Influence on Reaction Mechanism: The polarity of the solvent can significantly impact the reaction pathway. Polar aprotic solvents can stabilize charged intermediates, which can be beneficial in many reactions, including nucleophilic substitutions.

Q2: I am having trouble dissolving this compound. What do you recommend?

A2: Due to the nitro group, this compound is a relatively polar molecule. If you are experiencing solubility issues in non-polar solvents like hexanes or toluene, we recommend switching to more polar options. A good starting point would be polar aprotic solvents such as DMF, DMSO, or N,N-dimethylacetamide (DMA). For some applications, polar protic solvents like ethanol or methanol may also be effective.[1] Warming the mixture may also improve solubility, but care must be taken to avoid decomposition if the compound is thermally sensitive.

Q3: Can the solvent influence the regioselectivity of my reaction?

A3: Absolutely. For indoles, a common challenge is controlling N-alkylation versus C3-alkylation. The choice of solvent can play a pivotal role here. Generally, using a strong base in a polar aprotic solvent like DMF or THF favors the formation of the indolate anion, which is more nucleophilic at the nitrogen, thus promoting N-alkylation. In contrast, in less polar solvents, the neutral indole may be more reactive at the C3 position.

Troubleshooting Guide

Issue 1: Low Yield or No Reaction in N-Alkylation
Potential Cause Troubleshooting Recommendation Scientific Rationale
Incomplete deprotonation of the indole N-H. Switch to a more polar aprotic solvent such as DMF or DMSO .These solvents are excellent at solvating the cation of the base (e.g., Na+, K+), which enhances the basicity and promotes the complete formation of the indolate anion, the key nucleophile for N-alkylation.
Poor solubility of the indole or base. Use a solvent known to dissolve both reactants well, such as DMF , NMP , or DMSO .A homogeneous reaction mixture is crucial for efficient reaction kinetics. The synthesis of related nitroindazoles has shown good results with DMF.[2]
Side reactions with the solvent. Ensure the use of an aprotic solvent if strong bases are employed.Protic solvents (e.g., alcohols) will be deprotonated by strong bases, consuming the base and potentially leading to unwanted side reactions.
Issue 2: Formation of Impurities During Nitro Group Reduction
Potential Cause Troubleshooting Recommendation Scientific Rationale
Over-reduction or side reactions. Use a protic solvent such as methanol or ethanol , often in the presence of a co-solvent like water.Protic solvents can act as a proton source, which is often necessary for the reduction of nitro groups. For example, NaBH4 reductions are commonly performed in methanol. Pd/C catalyzed hydrogenations also work well in alcoholic solvents.
Incomplete reaction. For catalytic hydrogenations, ensure the solvent can dissolve both the substrate and the hydrogen gas to a sufficient extent. Ethanol and ethyl acetate are common choices.Good mass transfer of hydrogen to the catalyst surface is essential for the reaction to proceed to completion.
Reaction with the solvent. Avoid solvents that can be reduced under the reaction conditions.For example, while DMF is a good solvent for many reactions, it can be reduced under certain strong reducing conditions.
Issue 3: Poor Performance in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
Potential Cause Troubleshooting Recommendation Scientific Rationale
Poor solubility of reactants or catalyst. For Suzuki couplings , a mixture of an organic solvent and water is often optimal. Common choices include dioxane/water , toluene/water , or DMF/water .[3] For Heck reactions , polar aprotic solvents like DMF or NMP are often preferred.[4][5]The aqueous phase is often necessary to dissolve the inorganic base used in Suzuki couplings, while the organic solvent dissolves the indole and the boronic acid/ester. The high boiling points of DMF and NMP are beneficial for Heck reactions, which often require elevated temperatures.
Catalyst deactivation. Ensure solvents are properly degassed to remove oxygen, which can deactivate the palladium catalyst.Palladium(0) species, the active catalysts in these reactions, are susceptible to oxidation.
Undesired side reactions. The choice of solvent can influence the rate of competing reactions such as homocoupling of the boronic acid in Suzuki reactions. Careful optimization of the solvent system is required.The polarity and coordinating ability of the solvent can affect the stability of the various palladium intermediates in the catalytic cycle.

Solvent Selection Workflow

Solvent_Selection_Workflow Solvent Selection Workflow for this compound Reactions cluster_reactions Reaction Categories cluster_solvents Recommended Solvents cluster_troubleshooting Troubleshooting start Identify Reaction Type n_alkylation N-Alkylation start->n_alkylation e.g., with alkyl halide nitro_reduction Nitro Group Reduction start->nitro_reduction e.g., with NaBH4, H2/Pd-C pd_coupling Pd-Catalyzed Coupling start->pd_coupling e.g., Suzuki, Heck formylation Formylation (Vilsmeier-Haack) start->formylation e.g., with POCl3 polar_aprotic Polar Aprotic (DMF, DMSO, Acetonitrile) n_alkylation->polar_aprotic polar_protic Polar Protic (Methanol, Ethanol) nitro_reduction->polar_protic aprotic_mixtures Aprotic/Aqueous Mixtures (Dioxane/H2O, Toluene/H2O) pd_coupling->aprotic_mixtures dmf_reagent DMF as Reagent/Solvent formylation->dmf_reagent troubleshoot_n Check base strength and solubility polar_aprotic->troubleshoot_n Low yield? troubleshoot_r Consider co-solvents (e.g., water) polar_protic->troubleshoot_r Incomplete reaction? troubleshoot_pd Degas solvents thoroughly aprotic_mixtures->troubleshoot_pd Low conversion?

Caption: A flowchart to guide solvent selection based on reaction type.

Experimental Protocol Example: N-Alkylation of this compound

This protocol is a general guideline and may require optimization for your specific substrate and alkylating agent.

Materials:

  • This compound

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., sodium hydride (NaH), potassium carbonate (K2CO3))

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the base (e.g., NaH, 1.1 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add the alkylating agent (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Summary of Solvent Properties

SolventDielectric Constant (20°C)Boiling Point (°C)PolarityCommon Applications for Nitroindoles
Dimethylformamide (DMF) 36.7153Polar AproticN-Alkylation, Heck Coupling, Vilsmeier-Haack
Dimethyl Sulfoxide (DMSO) 47.2189Polar AproticN-Alkylation, dissolving poorly soluble substrates
Acetonitrile (MeCN) 37.582Polar AproticNitration, Suzuki Coupling (with water)
Methanol (MeOH) 32.765Polar ProticNitro Group Reduction
Ethanol (EtOH) 24.578Polar ProticNitro Group Reduction, Suzuki Coupling (with water)
Tetrahydrofuran (THF) 7.666AproticN-Alkylation
1,4-Dioxane 2.2101AproticSuzuki Coupling (with water)
Toluene 2.4111Non-polarSuzuki Coupling (with water)

Logical Relationships in Solvent Choice

Solvent_Logic Logical Relationships in Solvent Selection cluster_factors Influencing Factors reactant_properties Reactant Properties (Polarity, Solubility) solvent_choice Optimal Solvent Choice reactant_properties->solvent_choice Solvates reactants reaction_conditions Reaction Conditions (Temperature, Reagents) reaction_conditions->solvent_choice Inert and suitable boiling point desired_outcome Desired Outcome (Yield, Selectivity) solvent_choice->desired_outcome Influences kinetics and mechanism base_strength Strong Base (e.g., NaH) polar_aprotic_rec Polar Aprotic Solvent (e.g., DMF) base_strength->polar_aprotic_rec Favors catalyst_type Pd Catalyst mixture_rec Solvent/Water Mixture (e.g., Dioxane/H2O) catalyst_type->mixture_rec Often requires proton_source Requires Proton Source polar_protic_rec Polar Protic Solvent (e.g., MeOH) proton_source->polar_protic_rec Requires polar_aprotic_rec->solvent_choice mixture_rec->solvent_choice polar_protic_rec->solvent_choice

Sources

By-product formation in the synthesis of 4-nitroindoles and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-nitroindoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges, particularly the formation of unwanted by-products, and to offer robust solutions for obtaining high-purity 4-nitroindole.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of 4-nitroindoles, with a focus on by-product formation and strategies for mitigation.

Q1: I attempted a direct nitration of indole to synthesize 4-nitroindole and obtained a complex mixture of isomers and a significant amount of dark, insoluble tar. What went wrong?

This is a very common outcome when attempting the direct nitration of an unprotected indole. The issue stems from the inherent electronic properties and acid sensitivity of the indole nucleus.

  • Lack of Regioselectivity: The indole ring is highly activated towards electrophilic substitution. The C-3 position of the pyrrole ring is the most electron-rich and, therefore, the most nucleophilic site.[1] Under many nitration conditions, this leads to the formation of 3-nitroindole as a major by-product. Furthermore, nitration can also occur on the benzene ring, typically favoring the C-5 and C-6 positions, leading to a mixture of nitroindole isomers that are often difficult to separate.[1]

  • Acid-Catalyzed Polymerization: In the presence of strong acids, such as the sulfuric acid used in mixed acid nitration (HNO₃/H₂SO₄), the indole nucleus is prone to protonation.[2] Protonation at C-3 generates a reactive indoleninium cation, which can act as an electrophile and attack another indole molecule, initiating a chain reaction that results in the formation of insoluble polymeric tars.[1][2]

Q2: How can I minimize by-product formation during the direct nitration of indole?

While direct nitration is not the recommended route for selectively obtaining 4-nitroindole, certain precautions can be taken to reduce the formation of some by-products:

  • Use Milder Nitrating Agents: Avoid the use of harsh conditions like mixed nitric and sulfuric acids. Milder, non-acidic nitrating agents such as acetyl nitrate or benzoyl nitrate can provide better control and reduce polymerization.[2] A recently developed method using trifluoroacetyl nitrate, generated in situ, has shown high regioselectivity for the 3-position under non-acidic conditions, highlighting the move away from strong acids.[3][4][5][6]

  • Control Reaction Temperature: Performing the reaction at low temperatures (e.g., -20 °C to 0 °C) can help to control the reaction rate and improve selectivity for mono-nitration over di-nitration.[2]

  • N-Protection: Protecting the indole nitrogen with groups like tosyl (Ts) or tert-butyloxycarbonyl (Boc) can modulate the reactivity of the indole ring and influence the regioselectivity of nitration.[2] However, this often directs nitration to other positions and may not favor the 4-position.

Q3: What are the major by-products I should expect from a direct nitration of indole, and how can I identify them?

The primary by-products are other nitroindole isomers and dinitrated products.

By-productReason for FormationIdentification
3-Nitroindole Highest electron density at the C-3 position of the pyrrole ring.Can be identified by TLC, HPLC, and NMR spectroscopy by comparing with a known standard.
5-Nitroindole & 6-Nitroindole Nitration on the benzene ring, favored under acidic conditions where the pyrrole ring is deactivated by protonation.Chromatographic separation followed by spectroscopic analysis (NMR, MS).
Dinitroindoles (e.g., 3,4-, 3,5-, 3,6-dinitroindoles) Over-nitration due to harsh reaction conditions or excess nitrating agent.[7]Higher molecular weight peaks in mass spectrometry and distinct NMR patterns.
N-Nitrosoindoles Formation in the presence of nitrous acid, which can arise from nitrite impurities.[2][8][9]Can be detected by specific analytical tests for N-nitroso compounds.
Polymeric Tars Acid-catalyzed polymerization of the indole starting material.[1][2]Appears as a dark, insoluble material in the reaction mixture.

Below is a diagram illustrating the competing pathways in the direct nitration of indole.

Caption: Competing pathways in the direct nitration of indole.

Q4: Given the issues with direct nitration, what is the recommended approach for a clean and selective synthesis of 4-nitroindole?

The most reliable methods for synthesizing 4-nitroindole involve constructing the indole ring from a pre-functionalized benzene precursor that already contains the nitro group at the desired position. This strategy offers excellent regiochemical control and avoids the by-products associated with direct nitration. Two highly effective methods are the Leimgruber-Batcho Indole Synthesis and the Reissert Indole Synthesis .

Part 2: Recommended Synthetic Protocols

Here we provide detailed, step-by-step methodologies for the synthesis of 4-nitroindole that are designed to minimize by-product formation.

Method 1: Leimgruber-Batcho Indole Synthesis

This method is a powerful and versatile route to indoles starting from o-nitrotoluenes.[10][11] For 4-nitroindole, the required starting material is 2-methyl-3-nitroaniline, which can be converted to the corresponding o-nitrotoluene derivative. A more direct approach starts with 2-methyl-3-nitrobenzene. The key steps involve the formation of an enamine followed by reductive cyclization.[10][12]

Workflow Diagram:

Leimgruber_Batcho_Workflow Start 2-Methyl-3-nitroaniline Step1 Formation of Enamine (with DMFDMA and Pyrrolidine) Start->Step1 Intermediate trans-β-dimethylamino-2-nitro-styrene intermediate Step1->Intermediate Step2 Reductive Cyclization (e.g., Raney Ni/H2, Fe/AcOH) Intermediate->Step2 Product 4-Nitroindole Step2->Product

Caption: Workflow for the Leimgruber-Batcho synthesis of 4-nitroindole.

Experimental Protocol:

  • Step 1: Enamine Formation

    • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), dissolve 2-methyl-3-nitroaniline (1 equivalent) in dry dimethylformamide (DMF).

    • Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (2.2 equivalents) and pyrrolidine (1.1 equivalents).[12]

    • Heat the reaction mixture at 110 °C for 2-4 hours, monitoring the reaction progress by TLC.[12]

    • After completion, cool the reaction mixture to room temperature. Add diethyl ether and wash with water to remove DMF.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude enamine intermediate, which often appears as a red residue.[10][12]

  • Step 2: Reductive Cyclization

    • Dissolve the crude enamine intermediate in a mixture of acetic acid and ethanol.[12]

    • Add iron powder (excess, e.g., 5-10 equivalents) to the solution.

    • Heat the suspension at 100 °C for 3 hours.[12] The nitro group is reduced to an amine, which then spontaneously cyclizes.

    • Upon completion, cool the reaction, filter through a pad of Celite to remove the iron salts, and wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 4-nitroindole.[13]

Method 2: Modified Reissert Indole Synthesis

The Reissert synthesis and its modifications provide another robust route to indoles from o-nitrotoluenes.[14] A well-documented procedure for 4-nitroindole starts from 2-methyl-3-nitroaniline and involves the formation of an imidate ester followed by cyclization.[13]

Workflow Diagram:

Reissert_Workflow Start 2-Methyl-3-nitroaniline Step1 Reaction with Triethyl Orthoformate Start->Step1 Intermediate1 Ethyl N-(2-methyl-3-nitrophenyl)formimidate Step1->Intermediate1 Step2 Cyclization with Diethyl Oxalate and Potassium Ethoxide in DMSO Intermediate1->Step2 Product 4-Nitroindole Step2->Product

Caption: Workflow for the modified Reissert synthesis of 4-nitroindole.

Experimental Protocol:

  • Step 1: Synthesis of Ethyl N-(2-methyl-3-nitrophenyl)formimidate

    • Combine 2-methyl-3-nitroaniline (1 equivalent) and triethyl orthoformate (excess) in a flask equipped for distillation.[13]

    • Heat the solution to 120 °C and continuously distill off the ethanol that is formed over approximately 1 hour.[13]

    • After the reaction is complete, remove the excess triethyl orthoformate by vacuum distillation to obtain the crude imidate ester, which can be further purified by distillation.[13]

  • Step 2: Cyclization to 4-Nitroindole

    • In a separate flask, dissolve diethyl oxalate (1.5 equivalents) in dry dimethylformamide (DMF). Cool the solution and add potassium ethoxide (1.3 equivalents) with vigorous stirring.[13]

    • Immediately pour this solution into a flask containing the imidate ester (1 equivalent) dissolved in dry dimethyl sulfoxide (DMSO).[13]

    • Stir the resulting deep-red solution for 1 hour at approximately 40 °C.[13]

    • Pour the reaction mixture into water with stirring to precipitate the 4-nitroindole.

    • Collect the solid product by filtration and dry it.

    • The crude product can be purified by sublimation at 170 °C under vacuum or by recrystallization from a suitable solvent like methanol or ethanol to yield pure, yellow crystals of 4-nitroindole.[13]

Part 3: Summary and Recommendations

For the synthesis of 4-nitroindole, avoiding direct nitration of indole is crucial to prevent the formation of isomeric by-products and polymeric tars. The recommended approach is to construct the indole ring from a precursor that already contains the nitro group in the correct position. Both the Leimgruber-Batcho and modified Reissert syntheses are excellent, high-yielding methods that provide exceptional regiochemical control, leading to a much cleaner product and simplifying purification.

By adopting these targeted synthetic strategies, researchers can overcome the common pitfalls associated with 4-nitroindole synthesis and reliably produce this valuable compound for applications in medicinal chemistry and materials science.

References

  • BenchChem. (2025).
  • Wikipedia. (n.d.). Bartoli indole synthesis.
  • Grokipedia. (n.d.). Bartoli indole synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Organic Syntheses. (1987). 4-NITROINDOLE. Coll. Vol. 7, p.381 (1990); Vol. 65, p.173.
  • Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis.
  • Gribble, G. (2017). Leimgruber–Batcho Indole Synthesis.
  • J&K Scientific LLC. (2021). Bartoli Indole Synthesis.
  • BenchChem. (2025).
  • Online Organic Chemistry Tutor. (n.d.). Bartoli Indole Synthesis.
  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.
  • Royal Society of Chemistry. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches.
  • Bull. Korean Chem. Soc. (2004). The Syntheses of 3-Substituted 4-(Pyridin-2-ylthio)
  • Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry.
  • Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
  • ResearchGate. (2025). Synthesis of 4- and 6-Substituted Nitroindoles.
  • Chemiz. (2024).
  • Royal Society of Chemistry Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
  • BenchChem. (2025). A Comparative Guide to Indole Synthesis: Evaluating Alternatives to 4-Cyanophenylhydrazine Hydrochloride.
  • American Chemical Society Publications. (1958). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society, 80(19), 5225–5228.
  • National Institutes of Health. (2007). Production of 3-Nitrosoindole Derivatives by Escherichia coli during Anaerobic Growth. Applied and Environmental Microbiology, 73(16), 5166–5173.
  • ResearchGate. (n.d.). Synthesis and Reactions of Nitroindoles.
  • Experts@Minnesota. (n.d.). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles.
  • PubMed. (1987). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Carcinogenesis, 8(11), 1615-8.

Sources

Technical Support Center: TLC Monitoring of Reactions Involving 4-Methyl-5-Nitro-1H-Indole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-methyl-5-nitro-1H-indole. The focus is on the practical application of Thin-Layer Chromatography (TLC) for reaction monitoring, ensuring reliable and interpretable results.

Introduction to TLC in the Context of this compound Reactions

This compound is a versatile building block in medicinal chemistry and materials science. Its structure incorporates an electron-rich indole core and an electron-withdrawing nitro group, presenting multiple avenues for chemical modification. Monitoring the progress of these reactions is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the desired product is obtained. Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and powerful technique for this purpose.[1][2] This guide will address the specific challenges and nuances of applying TLC to reactions involving this particular scaffold.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a TLC method for a new reaction with this compound?

A1: The first and most critical step is to select an appropriate solvent system (eluent). A good starting point for "normal" phase silica gel TLC is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1] Begin with a moderately polar mixture, for example, 30% ethyl acetate in hexanes (7:3 hexanes:ethyl acetate). The goal is to achieve a retention factor (Rf) for your starting material, this compound, between 0.2 and 0.4.[3] This initial Rf value provides a good window to observe the appearance of potentially more or less polar products as the reaction progresses.

Q2: How do I calculate and interpret the Rf value?

A2: The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[4][5]

  • Calculation: Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)

The Rf value is a crucial parameter for identifying and comparing compounds. A lower Rf value indicates a more polar compound that interacts more strongly with the polar silica gel stationary phase. Conversely, a higher Rf value suggests a less polar compound that travels further up the plate with the mobile phase.[6][7]

Q3: How can I visualize the spots on the TLC plate? My starting material and product are not colored.

A3: While this compound itself is a yellow crystalline powder, its concentration on a TLC plate may not be high enough for visual detection.[8] The most common non-destructive visualization method is using a UV lamp. Since this compound contains a conjugated aromatic system, it should be UV-active and appear as a dark spot on a fluorescent green TLC plate under 254 nm UV light.[9] If your product lacks a sufficient chromophore, or for confirmation, various staining methods can be employed. For indole derivatives, specific stains can be highly effective:

  • Van Urk-Salkowski Reagent: A mixture of these reagents is often used for the detection of indole derivatives, typically producing colored spots.[10]

  • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This stain is classic for detecting indoles, often yielding a purple or blue spot.[11]

  • Potassium Permanganate (KMnO4) Stain: This is a general-purpose oxidizing stain that will visualize most organic compounds as yellow-brown spots on a purple background.[9][12] This is particularly useful if your reaction involves the reduction of the nitro group, as the product will be readily oxidized by the stain.

Q4: How do I set up a TLC plate to effectively monitor my reaction?

A4: A three-lane spotting system is the standard and most informative method for reaction monitoring.[3][13]

  • Lane 1 (Reference): Spot a dilute solution of your starting material (SM), this compound.

  • Lane 2 (Co-spot): Spot the starting material, and then carefully spot the reaction mixture directly on top of the initial spot. This lane is crucial for confirming the identity of the starting material spot in the reaction mixture.[2][3]

  • Lane 3 (Reaction Mixture): Spot a sample of your reaction mixture.

As the reaction proceeds, you should observe the spot corresponding to the starting material in Lane 3 diminish in intensity, while a new spot corresponding to the product(s) appears.[14] The reaction is considered complete when the starting material spot is no longer visible in Lane 3.[13][15]

Troubleshooting Guide

This section addresses common problems encountered when monitoring reactions of this compound with TLC, providing causative explanations and actionable solutions.

Problem Possible Cause(s) Solution(s)
Streaking or Elongated Spots 1. Sample Overload: Applying too much sample to the plate.[16][17] 2. Highly Polar Compound: The compound may be interacting too strongly with the silica gel. 3. Acidic/Basic Nature of Compound: The indole nitrogen can be slightly basic, and the nitro group is electron-withdrawing, potentially leading to interactions with the acidic silica gel.1. Dilute your sample before spotting. Apply the sample in small, repeated applications, allowing the solvent to dry between each application to keep the spot size small.[16] 2. Adjust the solvent system. For a highly polar product, you may need to increase the polarity of the eluent (e.g., add a small amount of methanol to your ethyl acetate/hexanes mixture). 3. Add a small amount of a modifier to the eluent. For basic compounds, a few drops of triethylamine or ammonia can improve spot shape. For acidic compounds, a few drops of acetic or formic acid can be beneficial.[16]
Spots are Stuck on the Baseline (Rf ≈ 0) 1. Solvent System is Not Polar Enough: The eluent does not have sufficient polarity to move the compound up the plate.[7][16] 2. Insoluble Sample: The spotted sample did not fully dissolve in the eluent.1. Increase the polarity of your solvent system. For example, increase the proportion of ethyl acetate to hexanes, or add a more polar solvent like methanol.[16] 2. Ensure your sample is fully dissolved in an appropriate solvent before spotting. If the reaction solvent is high-boiling (e.g., DMF, DMSO), it can cause streaking; try to extract a small aliquot into a more volatile solvent before spotting.[18]
Spots are at the Solvent Front (Rf ≈ 1) 1. Solvent System is Too Polar: The eluent is too strong, carrying all components to the top of the plate without separation.[7][16]1. Decrease the polarity of your eluent. Increase the proportion of the non-polar solvent (e.g., hexanes).[16]
No Spots are Visible 1. Sample is Too Dilute: The concentration of the compound on the plate is below the limit of detection.[16][19] 2. Compound is Not UV-Active: The compound does not absorb UV light at 254 nm. 3. Volatile Compound: The compound may have evaporated from the plate.[16]1. Concentrate your sample or spot multiple times in the same location, allowing the solvent to dry in between applications.[16][19] 2. Use a chemical stain for visualization (see FAQ A3). 3. This is less likely with this compound and its derivatives but can be a factor with smaller molecules. If suspected, minimize drying time and visualize quickly.
Reactant and Product Have Very Similar Rf Values 1. Similar Polarity: The starting material and product have very close polarities. This can happen, for instance, in an N-alkylation reaction where a small alkyl group is added.1. Change the Solvent System: Experiment with different solvent systems. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation.[18] 2. Run a Longer Plate: Using a larger TLC plate can increase the separation distance between spots. 3. Use a Different Staining Method: Some stains may react differently with the starting material and product, leading to different colored spots that can be distinguished even if the Rf values are close.[18]

Experimental Protocols & Workflows

Protocol 1: General Procedure for Monitoring a Reaction by TLC
  • Prepare the TLC Chamber: Line the inside of a beaker or TLC tank with a piece of filter paper. Add your chosen solvent system to a depth of about 0.5 cm, ensuring the solvent level is below the origin line of the TLC plate.[20] Cover the chamber and allow it to saturate for 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a faint line (the origin) about 1 cm from the bottom of a silica gel TLC plate. Mark three small, evenly spaced tick marks on this line for your three lanes.[20]

  • Spot the Plate:

    • Using a capillary tube, apply a small spot of your starting material solution to the leftmost tick mark.

    • Apply a spot of the starting material to the center tick mark.

    • Take a small aliquot of your reaction mixture and apply it to the rightmost tick mark and on top of the starting material spot in the center (the co-spot). Keep the spots as small as possible.[6]

  • Develop the Plate: Carefully place the TLC plate in the saturated chamber using forceps. Ensure the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Visualize and Analyze: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[7] Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. If necessary, use a chemical stain for further visualization. Calculate the Rf values for all spots.[6]

Workflow for a Hypothetical Reduction of this compound

Let's consider the reduction of the nitro group in this compound to an amine (4-methyl-5-amino-1H-indole). The product, being an amine, is expected to be more polar than the starting nitro-indole.

Expected TLC Profile:

  • Starting Material (SM): this compound (less polar)

  • Product (P): 4-methyl-5-amino-1H-indole (more polar)

Therefore, we expect the product spot to have a lower Rf value than the starting material spot.

Visualizations

Logical Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_dev Development & Visualization cluster_analysis Analysis cluster_decision Decision A Select Solvent System B Prepare & Saturate TLC Chamber A->B C Prepare & Spot TLC Plate (SM, Co-spot, Rxn Mixture) B->C D Develop Plate C->D E Dry Plate & Mark Solvent Front D->E F Visualize (UV and/or Stain) E->F G Calculate Rf Values F->G H Assess Reaction Progress (Disappearance of SM, Appearance of P) G->H I Reaction Complete? H->I J Stop Reaction & Work-up I->J Yes K Continue Reaction & Re-sample I->K No

Caption: A flowchart illustrating the systematic workflow for monitoring a chemical reaction using TLC.

Interpreting TLC Results for Reaction Progress

Sources

Technical Support Center: Troubleshooting Premature Crystallization in Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with premature crystallization during purification processes. Uncontrolled crystallization can lead to decreased yield, poor product purity, and significant downstream processing issues. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, resolve, and prevent these issues in your laboratory and scale-up operations.

Introduction: The Science of Staying in Solution

Crystallization is a critical purification technique, yet its success hinges on carefully controlling the transition of a solute from a liquid to a solid phase. Premature crystallization occurs when this process is unintentionally initiated, leading to product loss and contamination. The fundamental driver for crystallization is supersaturation, a state where the concentration of a solute in a solution exceeds its equilibrium solubility.[1][2] While supersaturation is necessary for crystal formation, its uncontrolled generation is the primary cause of premature crystallization.

This guide will delve into the common scenarios where premature crystallization poses a problem, from hot filtrations to column chromatography, and provide systematic approaches to regain control over your purification process.

Part 1: Frequently Asked Questions (FAQs) about Premature Crystallization

This section addresses common initial questions regarding unexpected crystallization.

Q1: My compound crashed out of solution during hot filtration. What happened?

This is a classic case of premature crystallization caused by a rapid decrease in temperature. The solubility of most compounds is highly temperature-dependent.[3] During hot filtration, if the solution, funnel, or receiving flask cools down too quickly, the solubility of your compound can drop dramatically, leading to rapid and often impure crystallization.[4][5][6][7]

Q2: Why is my purified compound precipitating in the chromatography column or tubing?

Precipitation in a chromatography column is typically due to a change in the solvent environment that reduces the solubility of your compound.[4][6] This can happen when:

  • The compound is significantly less soluble in the mobile phase than in the solvent used to dissolve and load the sample.

  • During a gradient elution, the mobile phase composition changes to a ratio in which the compound is no longer soluble.[2][8][9]

  • The concentration of the purified compound in a band becomes too high, exceeding its solubility in the mobile phase.

Q3: Can impurities cause my product to crystallize unexpectedly?

Yes, impurities can have a significant and sometimes unpredictable effect on crystallization.[10] They can act as nucleation sites, initiating crystal growth at a lower level of supersaturation than expected (heterogeneous nucleation).[5] Conversely, some impurities can inhibit crystal growth. Understanding the nature of your impurities is crucial for troubleshooting.

Q4: What is "oiling out," and how is it related to premature crystallization?

"Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystal. This often occurs when a solution is cooled too rapidly or when the boiling point of the solvent is higher than the melting point of the solute. The resulting oil can trap impurities and may solidify into an amorphous solid or a poorly formed crystalline material, compromising purity.

Part 2: In-Depth Troubleshooting Guides

This section provides structured, step-by-step guidance for diagnosing and resolving premature crystallization in specific laboratory procedures.

Guide 1: Troubleshooting Premature Crystallization During Hot Filtration

Premature crystallization during hot filtration can lead to significant product loss on the filter paper and in the funnel stem.

  • Visual Inspection: Observe where the crystallization is occurring. Is it on the filter paper, in the stem of the funnel, or in the receiving flask? This will help pinpoint the source of cooling.[5][6]

  • Solvent Check: Re-evaluate your choice of solvent. Is the compound's solubility highly sensitive to small temperature changes in that particular solvent?

  • Pre-heating the Apparatus: Ensure all glassware is sufficiently hot.

    • Protocol: Place the funnel (a stemless or short-stemmed funnel is recommended to minimize surface area for cooling) and fluted filter paper over the receiving flask.[4][5] Add a small amount of the pure solvent to the receiving flask and bring it to a boil on a hot plate. The rising solvent vapor will heat the funnel and filter paper, preventing a temperature drop when the hot solution is added.[5][11]

  • Minimizing Cooling During Transfer:

    • Protocol: Keep the solution to be filtered at a gentle boil. Pour the solution into the funnel in small portions to avoid cooling of the bulk solution.[4][11]

  • Solvent Adjustment:

    • Protocol: If premature crystallization persists, add a small excess of hot solvent (e.g., 5-10% more) to the solution before filtration. This will slightly decrease the saturation level, providing a larger buffer against crystallization upon minor cooling. The excess solvent can be evaporated after filtration.[4]

G cluster_prep Preparation cluster_filtration Filtration Process cluster_troubleshoot Troubleshooting start Start: Hot Solution with Insoluble Impurities prep_funnel Use Stemless/Short-Stemmed Funnel start->prep_funnel prep_filter Use Fluted Filter Paper prep_funnel->prep_filter heat_apparatus Heat Funnel and Receiving Flask with Solvent Vapor prep_filter->heat_apparatus keep_hot Keep Solution at a Gentle Boil heat_apparatus->keep_hot pour_portions Pour in Small Portions keep_hot->pour_portions observe Observe for Crystal Formation pour_portions->observe check_crystals Crystals Forming? observe->check_crystals add_solvent Add Excess Hot Solvent and Re-filter check_crystals->add_solvent Yes, in bulk rinse_funnel Rinse Funnel with Hot Solvent check_crystals->rinse_funnel Yes, in funnel end Successful Filtration: Proceed to Cooling check_crystals->end No add_solvent->keep_hot rinse_funnel->pour_portions

Guide 2: Troubleshooting Premature Crystallization in Column Chromatography

Crystallization within a chromatography column can cause blockages, increased backpressure, and poor separation.[6]

  • Identify the Location: Note where the precipitation occurs. Is it at the top of the column where the sample was loaded, or further down the column as the gradient progresses?

  • Solubility Test: Before running the column, test the solubility of your crude sample in the initial mobile phase. Also, test the solubility of the purified compound in various mobile phase compositions that will be used during the gradient elution.

  • Dry Loading: This is often the most effective solution when the sample has low solubility in the initial mobile phase.[1][11]

    • Protocol: Dissolve your crude sample in a suitable solvent in which it is highly soluble. Add an inert solid support, such as silica gel or Celite, to the solution. Evaporate the solvent completely to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[1]

  • Mobile Phase Modification:

    • Protocol: Introduce a co-solvent into your mobile phase that increases the solubility of your compound.[4] This can be done by adding a small percentage of a stronger, miscible solvent to either your weak or strong mobile phase. For example, if using a hexane/ethyl acetate system, adding a small amount of dichloromethane or acetone can enhance solubility.[4][12] Some chromatography systems allow for the introduction of a third, isocratic co-solvent throughout the gradient run.[4]

  • Adjusting the Gradient Profile:

    • Protocol: If crystallization occurs during the gradient, consider making the gradient more shallow. A slower increase in the stronger solvent will give the compound band more time to elute before the solvent environment becomes unfavorable for its solubility.[2][8][9]

G cluster_diagnosis Diagnosis cluster_solutions Solutions start Start: Premature Crystallization in Column locate Identify Location of Precipitation start->locate test_solubility Test Solubility in Mobile Phase locate->test_solubility dry_load Option 1: Dry Loading test_solubility->dry_load modify_mobile_phase Option 2: Mobile Phase Modification test_solubility->modify_mobile_phase adjust_gradient Option 3: Adjust Gradient Profile test_solubility->adjust_gradient protocol_dry Protocol: Dissolve sample, add silica, evaporate, load powder. dry_load->protocol_dry protocol_mobile Protocol: Add a co-solvent to increase solubility. modify_mobile_phase->protocol_mobile protocol_gradient Protocol: Make the gradient more shallow. adjust_gradient->protocol_gradient end Successful Elution without Precipitation protocol_dry->end protocol_mobile->end protocol_gradient->end

Part 3: Advanced Prevention and Control Strategies

For processes where premature crystallization is a recurring issue, especially during scale-up, more advanced control strategies are necessary.

Understanding and Utilizing Solubility and Metastable Zone Width (MSZW)

The solubility curve represents the equilibrium saturation point of a solute at different temperatures. The Metastable Zone Width (MSZW) is the region between the solubility curve and the supersolubility curve, where the solution is supersaturated but crystallization is not yet initiated.[13][14][15][16][17] Operating within this zone is key to controlled crystallization.

  • Determining the MSZW: The MSZW is not a thermodynamic constant; it is influenced by factors like cooling rate, agitation, and the presence of impurities.[15] It can be experimentally determined using techniques like polythermal analysis, where a solution is cooled at a controlled rate until nucleation is detected.[13][15] In-situ monitoring tools such as Focused Beam Reflectance Measurement (FBRM) and Particle Vision and Measurement (PVM) are invaluable for accurately detecting the onset of nucleation.[14][16]

The Role of Seeding in Controlling Crystallization

Seeding is the introduction of small crystals of the desired compound into a supersaturated solution to initiate crystallization in a controlled manner.[3]

  • Benefits of Seeding:

    • Controls Polymorphism: Ensures the desired crystal form is obtained.

    • Improves Particle Size Distribution: Leads to a more uniform and predictable particle size.[3][18][19]

    • Prevents Uncontrolled Nucleation: By providing a surface for crystal growth, it reduces the likelihood of spontaneous nucleation at high supersaturation levels.

  • Seeding Protocol:

    • Prepare the Seed Crystals: The seed crystals should be of the desired polymorphic form and have a narrow particle size distribution.

    • Determine the Seeding Point: The ideal point to add the seeds is within the metastable zone. A common practice is to seed at approximately one-third of the way into the MSZW.[3]

    • Control Cooling/Anti-solvent Addition: After seeding, the cooling rate or anti-solvent addition rate should be carefully controlled to maintain a low level of supersaturation, promoting growth on the seed crystals rather than new nucleation.[20]

Impact of Cooling Rate on Crystal Attributes

The rate of cooling has a profound impact on the final crystal size and purity.[21]

Cooling Rate Nucleation Rate Growth Rate Resulting Crystal Size Purity
Slow LowHighLarge, well-defined crystalsGenerally higher, as impurities have time to be excluded from the growing crystal lattice.
Rapid (Crash Cooling) HighLowSmall, often needle-like crystals or fine powder[22]Generally lower, as impurities can become trapped in the rapidly forming crystals.[23]

Table 1: The general relationship between cooling rate and crystal properties.

Part 4: In-Situ Monitoring and Diagnostic Tools

Modern process analytical technology (PAT) offers powerful tools for real-time monitoring and control of crystallization processes.

  • Focused Beam Reflectance Measurement (FBRM): Provides real-time information on particle size and count, allowing for precise detection of the onset of nucleation and monitoring of crystal growth.[14][16]

  • Particle Vision and Measurement (PVM): Captures high-resolution images of crystals in the process, providing insights into crystal morphology and agglomeration.[15]

  • Raman and NMR Spectroscopy: These techniques can be used in-situ to monitor changes in both the solid and liquid phases, providing information on polymorph transitions and solution concentration.[24][25][26][27]

By implementing these advanced monitoring tools, you can gain a deeper understanding of your crystallization process and develop robust, reproducible purification methods that avoid the pitfalls of premature crystallization.

References

  • Recrystallization. (n.d.).
  • Hot Filtration Process. (n.d.). Chemical Education Xchange.
  • Solubility Curve and Metastable zone Width using Lasentec FBRM & PVM. (n.d.). Future4200.
  • Real-time monitoring of crystallization from solution by using an interdigitated array electrode sensor. (2017). National Institutes of Health.
  • Metastable Zone Width (MSZW) in Crystallization. (n.d.). Mettler Toledo.
  • in situ NMR strategies for monitoring the evolution of crystallization processes. (2024). Royal Society of Chemistry.
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How to induce crystallization of 4-methyl-5-nitro-1H-indole from solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the crystallization of 4-methyl-5-nitro-1H-indole. This document is designed for researchers, chemists, and pharmaceutical development professionals who may encounter challenges in obtaining this compound in a high-purity, crystalline form. As a nitro-containing heterocyclic compound, this compound presents unique crystallization challenges, including the potential for oiling out and sensitivity to solvent choice.

This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established crystallographic principles and data from analogous compounds.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals. What happened and what should I do?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This typically happens under conditions of very high supersaturation or when the solution is cooled to a temperature above the compound's melting point in that specific solvent environment. The resulting oil is often an amorphous, supercooled liquid that is difficult to crystallize.

Immediate Corrective Actions:

  • Re-dissolve the Oil: Try to reheat the mixture to re-dissolve the oil completely.

  • Add More Solvent: Once re-dissolved, add a small amount (10-20% more) of the hot solvent to reduce the supersaturation level upon cooling.[1]

  • Cool Slowly: Allow the solution to cool to room temperature very slowly (e.g., by placing the flask in a warm water bath or a dewar). Rapid cooling is a primary cause of oiling out.

  • Scratch the Flask: Once the solution is just below the boiling point, use a glass rod to gently scratch the inside of the flask at the air-liquid interface. This creates microscopic imperfections that can serve as nucleation sites.[1]

If the Problem Persists, Change Your Strategy:

  • Use a Lower-Boiling Point Solvent: A solvent with a high boiling point might keep the compound dissolved above its melting point. Switching to a more volatile solvent can help.[2]

  • Switch to an Anti-Solvent Method: Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble), and then slowly add a miscible "anti-solvent" (in which it is poorly soluble) at room temperature until turbidity (cloudiness) appears. This method avoids high temperatures altogether.

Q2: I've cooled my solution, but no crystals have formed. What are my next steps?

A2: The failure of crystals to form indicates that the solution is not sufficiently supersaturated or that the energy barrier for nucleation has not been overcome.

Troubleshooting Workflow:

Caption: Decision tree for inducing crystallization.

Q3: My crystals are very fine needles or a powder. How can I grow larger, higher-quality crystals?

A3: The formation of very small crystals suggests that the rate of nucleation was much faster than the rate of crystal growth.[3] This happens when the solution becomes supersaturated too quickly.

To Promote Larger Crystal Growth:

  • Reduce the Rate of Cooling: Slower cooling allows fewer nuclei to form and provides more time for molecules to deposit onto the existing crystal lattice in an orderly fashion.

  • Use a More Dilute Solution: Start with a slightly larger volume of solvent than the minimum required for dissolution at high temperature. This lowers the overall supersaturation level.[1]

  • Minimize Agitation: Do not stir or disturb the solution as it cools. Agitation can promote rapid, secondary nucleation.

  • Consider Vapor Diffusion: This is an excellent technique for growing high-quality single crystals. Place a small, open vial containing a concentrated solution of your compound inside a larger, sealed jar containing a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, gradually reducing solubility and promoting slow crystal growth.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for crystallizing this compound?

A1: There is no universal "best" solvent.[3] The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5] Based on data from structurally similar nitroindoles like 4-nitroindole and 5-nitroindole, good starting points for screening include:[6][7]

  • Single Solvents: Alcohols (Ethanol, Methanol), Acetonitrile, Ethyl Acetate.

  • Mixed Solvents (Anti-Solvent Systems): These are often highly effective.[5][8]

    • Ethanol / Water

    • Acetone / Hexane

    • Tetrahydrofuran (THF) / Hexane

The presence of the polar nitro group and the hydrogen-bond-donating indole N-H suggests that moderately polar solvents will be most effective.[6]

Solvent Candidate Boiling Point (°C) Polarity (Dielectric Const.) Rationale / Comments
Ethanol 7824.5A good general-purpose solvent for moderately polar compounds. Often used for nitroaromatics.[6][7]
Methanol 6532.7Similar to ethanol but more polar. A methanol/water mixture is effective for crude indole.[9]
Acetonitrile 8237.5A polar aprotic solvent; can be a good choice for nitro compounds.[7]
Ethyl Acetate 776.0A moderately polar solvent, good for compounds with hydrogen bonding capabilities.[8]
Acetone / Hexane 56 / 6920.7 / 1.9A classic anti-solvent pair. Dissolve in minimal hot acetone, add hexane until cloudy.[8]

Q2: How important is the purity of my crude material before starting crystallization?

A2: Very important. Crystallization is a purification technique, but it works best when impurities are present at less than 5-10 mol%.[5] High levels of impurities can inhibit nucleation, co-crystallize with your product, or cause the compound to oil out. If your crude material is heavily contaminated, consider purification by column chromatography before attempting crystallization.[9]

Q3: Are there any known polymorphs for this compound?

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Slow Cooling Crystallization
  • Solvent Screening: Place ~20 mg of your crude this compound into a small test tube. Add a candidate solvent (e.g., ethanol) dropwise at room temperature until the solid just dissolves. If it dissolves readily in <0.5 mL, the solvent is likely too good for slow cooling. If it is poorly soluble, heat the test tube gently. An ideal solvent will dissolve the compound upon heating but show precipitation upon cooling.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add your crude solid. Add the chosen solvent in small portions, heating the mixture to a gentle boil with swirling. Continue adding the solvent until the solid is completely dissolved. Note: Do not add a large excess of solvent.

  • Cooling: Cover the flask (e.g., with a watch glass) and allow it to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not disturb the flask.

  • Further Cooling: Once at room temperature, you may place the flask in an ice bath for 20-30 minutes to maximize the yield of precipitated crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Anti-Solvent Addition

G cluster_0 Anti-Solvent Crystallization Workflow A 1. Dissolve compound in minimal volume of a 'good' solvent (e.g., Acetone) at room temp. B 2. Filter solution if any insoluble impurities are present. A->B C 3. Slowly add 'anti-solvent' (e.g., Hexane) dropwise with gentle swirling. B->C D 4. Continue adding until persistent cloudiness (turbidity) is observed. C->D E 5. If necessary, add a drop of 'good' solvent to re-dissolve the cloudiness. D->E F 6. Cover and allow to stand undisturbed. Crystals should form slowly. E->F G 7. Isolate crystals by vacuum filtration. F->G

Sources

Validation & Comparative

Introduction: The Significance of the 4-Nitroindole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 4-Substituted Nitroindoles: A Comparative Analysis for the Modern Chemist

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Among its many derivatives, 4-substituted nitroindoles represent a particularly valuable class of intermediates. The strong electron-withdrawing nature of the nitro group at the C4 position fundamentally alters the electronic properties of the indole ring, paving the way for diverse functionalization and serving as a crucial building block in the synthesis of complex molecular architectures. These compounds are pivotal starting materials for producing 4-aminoindoles and other derivatives used in the development of novel therapeutics and advanced materials.[2]

However, the regioselective synthesis of 4-nitroindoles is not trivial. The inherent electronic nature of the indole ring favors electrophilic substitution at the C3 position, making direct nitration a challenging and often low-yielding endeavor.[3] This guide provides an in-depth comparison of the primary synthetic strategies for accessing 4-substituted nitroindoles, offering field-proven insights into the causality behind experimental choices. We will dissect the mechanisms, advantages, and limitations of each approach, supported by experimental data and detailed protocols to empower researchers in selecting the optimal method for their specific synthetic goals.

Method 1: Direct Electrophilic Nitration of Indole

Direct nitration is conceptually the most straightforward approach, involving the introduction of a nitro group onto the pre-formed indole core via electrophilic aromatic substitution. However, this method is plagued by challenges in controlling regioselectivity.

Mechanistic Rationale and Selectivity Issues

The pyrrole ring of indole is significantly more electron-rich than the benzene ring, making it more susceptible to electrophilic attack. The lone pair of electrons on the nitrogen atom directs electrophiles primarily to the C3 position, which proceeds through the most stable cationic intermediate. Consequently, direct nitration of indole typically yields 3-nitroindole as the major product.[3] To achieve nitration at the C4 position, the more reactive C3 position must be blocked, or specific nitrating agents and conditions must be employed that favor attack on the benzene ring. Even then, mixtures of isomers (4-, 5-, 6-, and 7-nitroindoles) are common, necessitating difficult chromatographic separations.[4][5]

// Nodes Indole [label="Indole", fillcolor="#F1F3F4", fontcolor="#202124"]; NitratingAgent [label="Nitrating Agent\n(e.g., HNO₃/H₂SO₄)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; C3_Attack [label="Attack at C3\n(Major Pathway)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; C4_Attack [label="Attack at C4\n(Minor Pathway)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C6_Attack [label="Attack at C6\n(Minor Pathway)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sigma_C3 [label="Sigma Complex\n(C3-attack)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sigma_C4 [label="Sigma Complex\n(C4-attack)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sigma_C6 [label="Sigma Complex\n(C6-attack)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product_3Nitro [label="3-Nitroindole\n(Major Product)", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product_4Nitro [label="4-Nitroindole\n(Minor Product)", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_6Nitro [label="6-Nitroindole\n(Minor Product)", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Indole -> C3_Attack [label="+ NO₂⁺"]; Indole -> C4_Attack [label="+ NO₂⁺"]; Indole -> C6_Attack [label="+ NO₂⁺"]; NitratingAgent -> C3_Attack [style=invis]; NitratingAgent -> C4_Attack [style=invis]; NitratingAgent -> C6_Attack [style=invis];

C3_Attack -> Sigma_C3 [label="Forms most\nstable intermediate"]; C4_Attack -> Sigma_C4; C6_Attack -> Sigma_C6;

Sigma_C3 -> Product_3Nitro [label="- H⁺"]; Sigma_C4 -> Product_4Nitro [label="- H⁺"]; Sigma_C6 -> Product_6Nitro [label="- H⁺"];

{rank=same; C3_Attack; C4_Attack; C6_Attack;} {rank=same; Sigma_C3; Sigma_C4; Sigma_C6;} {rank=same; Product_3Nitro; Product_4Nitro; Product_6Nitro;} }

Caption: Regioselectivity in the direct nitration of indole.

Representative Protocol: Nitration of 3-Substituted Indoles

To circumvent the issue of C3 reactivity, a common strategy involves using a starting material where the C3 position is occupied by a removable protecting group or a desired substituent.

  • Preparation of Nitrating Agent: In a flask cooled to 0°C, slowly add concentrated nitric acid to a stirred solution of acetic anhydride.

  • Reaction: Dissolve the 3-substituted indole (e.g., 3-acetylindole) in a suitable solvent like acetic acid.[5]

  • Nitration: Cool the indole solution to 0-5°C and add the nitrating agent dropwise, maintaining the temperature.

  • Workup: Allow the reaction to proceed for several hours, then quench by pouring it over ice water. The precipitated product is collected by filtration.

  • Purification: The crude product, often a mixture of 4- and 6-nitro isomers, is purified by column chromatography or recrystallization.[5]

Method 2: Cyclization of Pre-functionalized Aromatic Precursors

This strategy offers a powerful solution to the regioselectivity problem by constructing the indole ring from an aniline derivative that already contains a nitro group at the desired position. The Fischer and Reissert syntheses are classic examples of this approach.[6][7]

Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone.[8] To synthesize 4-nitroindoles, one would start with a 3-nitrophenylhydrazine. While this method provides better control than direct nitration, it is not without its own selectivity challenges.

  • Mechanistic Causality: The reaction proceeds via a[9][9]-sigmatropic rearrangement of the enamine tautomer of the hydrazone.[8][10] When using an unsymmetrical ketone or starting with a meta-substituted phenylhydrazine (like 3-nitrophenylhydrazine), two different indole regioisomers can be formed. For example, the reaction of propionaldehyde 3-nitrophenylhydrazone yields a mixture of 3-methyl-4-nitroindole and 3-methyl-6-nitroindole.[4] The ratio of these products can be influenced by the choice of acid catalyst and reaction conditions, but separation is almost always required.

// Nodes Start [label="3-Nitrophenylhydrazine\n+ Aldehyde/Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrazone [label="3-Nitrophenylhydrazone", fillcolor="#FBBC05", fontcolor="#202124"]; Enamine [label="Enamine Tautomer", fillcolor="#FBBC05", fontcolor="#202124"]; Rearrangement [label="[9][9]-Sigmatropic\nRearrangement", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Di-imine Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclization [label="Cyclization & Aromatization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product_4 [label="4-Nitroindole", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_6 [label="6-Nitroindole", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Hydrazone [label="Condensation"]; Hydrazone -> Enamine [label="Tautomerization"]; Enamine -> Rearrangement; Rearrangement -> Intermediate; Intermediate -> Cyclization [label="- NH₃"]; Cyclization -> Product_4 [label="Pathway A"]; Cyclization -> Product_6 [label="Pathway B"];

{rank=same; Product_4; Product_6;} }

Caption: Fischer indole synthesis pathway for nitroindoles.

Reissert-Type Indole Synthesis

The Reissert synthesis provides a more regiochemically precise route. The classic approach involves the reductive cyclization of a 2-nitrophenylpyruvic acid, but a more practical modern variant builds the indole from a 2-methyl-3-nitroaniline derivative. This method guarantees the formation of the 4-nitroindole isomer.[11]

  • Mechanistic Causality: The synthesis begins with the reaction of a 2-methyl-3-nitroaniline derivative with an orthoester to form an formimidate. This intermediate is then treated with a strong base (like potassium ethoxide) in the presence of diethyl oxalate. The base generates a carbanion at the methyl group, which attacks the oxalate. A subsequent intramolecular condensation (cyclization) and aromatization sequence leads directly to the 4-nitroindole product.[2][11] The predetermined placement of the nitro and methyl groups on the starting aniline dictates the final regiochemistry unambiguously.

Detailed Protocol: Reissert Synthesis of 4-Nitroindole[11]
  • Formimidate Formation: A mixture of 2-methyl-3-nitroaniline, triethyl orthoformate, and an acid catalyst (e.g., oxalic acid) is heated to reflux for 2-4 hours.[2] The excess reagents are removed under vacuum to yield crude ethyl N-(2-methyl-3-nitrophenyl)formimidate.

  • Base Preparation: In a separate flask, potassium ethoxide is added to dry dimethylformamide (DMF) under cooling. To this is added diethyl oxalate.[11] This complex is typically prepared fresh.

  • Cyclization: The crude formimidate from step 1, dissolved in dry dimethyl sulfoxide (DMSO), is added to the freshly prepared potassium ethoxide/diethyl oxalate complex. The resulting deep-red solution is stirred for 1 hour.[11]

  • Workup and Hydrolysis: The reaction mixture is poured into a solution of sodium hydroxide and heated to induce hydrolysis and decarboxylation.

  • Purification: After cooling and acidification, the crude 4-nitroindole is extracted with an organic solvent and purified by recrystallization or column chromatography.[11][12]

Method 3: Vicarious Nucleophilic Substitution (Mąkosza Indole Synthesis)

A more modern and highly efficient approach is the Mąkosza indole synthesis, which relies on the principle of Vicarious Nucleophilic Substitution (VNS) of hydrogen. This method allows for the direct formation of 4-nitroindoles in a single step from readily available starting materials.[6][12]

Mechanistic Rationale and Selectivity

This reaction involves the nucleophilic attack of a carbanion (derived from an enolizable ketone) onto an electron-deficient aromatic ring (m-nitroaniline). The amino group of m-nitroaniline directs the incoming nucleophile to the ortho positions (C2 and C4). The key to the reaction's success is the subsequent base-induced β-elimination and oxidation, followed by an intramolecular condensation to form the indole ring.[12] This pathway shows a high preference for the formation of the 4-nitroindole over the 6-nitroindole isomer, which is a significant advantage.[12]

// Nodes Start [label="m-Nitroaniline + Ketone Enolate", fillcolor="#F1F3F4", fontcolor="#202124"]; VNS [label="Vicarious Nucleophilic\nSubstitution (VNS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adduct [label="Anionic σH Adduct", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidation [label="Spontaneous\nOxidation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AminoKetone [label="ortho-Aminonitrobenzyl\nKetone", fillcolor="#F1F3F4", fontcolor="#202124"]; Condensation [label="Intramolecular\nCondensation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="4-Substituted\nNitroindole", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> VNS; VNS -> Adduct [label="Attack at C4"]; Adduct -> Oxidation [label="- H₂"]; Oxidation -> AminoKetone; AminoKetone -> Condensation [label="Base-mediated"]; Condensation -> Product [label="- H₂O"]; } Caption: Mąkosza synthesis via Vicarious Nucleophilic Substitution.

Representative Protocol: Mąkosza Synthesis

[12]

  • Reaction Setup: To a solution of m-nitroaniline and an enolizable ketone (e.g., acetone) in a polar aprotic solvent like DMSO, add a strong base such as potassium tert-butoxide (t-BuOK) portion-wise under an inert atmosphere.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or with gentle heating for several hours. The progress can be monitored by TLC.

  • Workup: The reaction is quenched by pouring it into water and acidifying with a dilute acid (e.g., HCl).

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the 4-substituted nitroindole.

Comparative Performance Analysis

The choice of synthetic method depends critically on the desired substitution pattern, scalability, and tolerance for isomer separation.

FeatureDirect NitrationFischer SynthesisReissert-Type SynthesisMąkosza (VNS) Synthesis
Regioselectivity Poor; yields mixtures (C3, C4, C5, C6, C7) [5]Moderate; yields 4- and 6-isomers [4]Excellent for C4High selectivity for C4 [12]
Number of Steps 1-2 (if using protecting groups)2 (hydrazone formation + cyclization)2-3 (precursor synthesis + cyclization)1
Reaction Conditions Often harsh (strong acids)Harsh (strong acids, high temp)Moderate to harsh (strong base, heat)Moderate (strong base, RT to heat)
Starting Materials Indole or substituted indolem-Nitrophenylhydrazine, aldehyde/ketone2-Methyl-3-nitroaniline derivativem-Nitroaniline, enolizable ketone
Key Advantage Atom economy (in theory)Well-established, versatileUnambiguous regiocontrolHigh C4 selectivity, one-pot
Key Disadvantage Poor selectivity, difficult purificationIsomer formation, harsh conditionsMulti-step precursor synthesisRequires strong base, substrate scope

Conclusion and Recommendations

For the synthesis of 4-substituted nitroindoles, direct nitration is generally the least effective method due to its inherent lack of regiochemical control. It should only be considered if a specific C3-blocked starting material is readily available and separation of other isomers is feasible.

The Fischer indole synthesis represents a classical and viable, albeit imperfect, approach. It is most useful when the separation of 4- and 6-nitro isomers can be efficiently achieved or when a mixture is acceptable for subsequent screening. [4] For applications demanding absolute regiochemical purity, the Reissert-type synthesis is the superior choice. [11]Although it requires a multi-step preparation of the starting aniline, the investment in precursor synthesis is rewarded with an unambiguous route to the desired 4-nitroindole, eliminating the need for tedious isomer separation.

For researchers seeking efficiency and a direct, one-pot procedure, the Mąkosza indole synthesis is highly recommended. [12]Its ability to form the 4-nitroindole scaffold with high selectivity from simple precursors makes it an attractive modern alternative, particularly for library synthesis and rapid exploration of structure-activity relationships. The primary consideration is the substrate's tolerance to the strongly basic reaction conditions.

Ultimately, the optimal synthetic strategy is dictated by the specific goals of the research program, balancing the need for regiochemical purity against considerations of step economy, scalability, and available starting materials.

References

  • Bartoli, G.; Palmieri, G.; Bosco, M.; Dalpozzo, R. The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles. Tetrahedron Letters1989, 30 (16), 2129–2132.
  • Bartoli indole synthesis. In Wikipedia.
  • Bartoli indole synthesis. Name-Reaction.com.
  • Bartoli Indole Synthesis. J&K Scientific LLC.
  • Bartoli Synthesis for 4- and 6-Azaindoles: Applic
  • Katritzky, A. R.; Rachwal, S.; Bayyuk, S. AN IMPROVED FISCHER SYNTHESIS OF NITROINDOLES. 1,3-DIMETHYL-4-, 5-, AND 6-NITROINDOLES.
  • 4-NITROINDOLE. Organic Syntheses. [Link]
  • Synthesis of 4- and 6-Substituted Nitroindoles.
  • Bischler–Möhlau indole synthesis. In Wikipedia.
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  • Hemetsberger-Knittel Indole Synthesis. SynArchive. [Link]
  • A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. [Link]
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  • Hemetsberger Indole Synthesis.
  • The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society. [Link]
  • Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates.
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  • A review on indole synthesis from nitroarenes: classical to modern approaches. RSC Publishing. [Link]
  • Bischler–Möhlau indole synthesis. SciSpace. [Link]
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A Comparative Guide to the Biological Activity of 4-Methyl-5-Nitro-1H-Indole and Other Nitroindoles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the known and potential biological activities of 4-methyl-5-nitro-1H-indole against other members of the nitroindole family. As researchers and drug development professionals, our objective is to understand the structure-activity relationships (SAR) that govern the efficacy of novel chemical entities. While extensive research has illuminated the therapeutic potential of certain nitroindoles, particularly in oncology, direct experimental data on this compound is notably scarce in publicly accessible literature. Consequently, this guide will extrapolate its potential activities based on well-established data from structurally related analogs, providing a scientifically grounded framework for future investigation. We will delve into the established anticancer and antimicrobial properties of various nitroindoles, present comparative data, and provide detailed experimental protocols to facilitate the empirical validation of the hypotheses set forth herein.

The Nitroindole Scaffold: A Privileged Structure in Medicinal Chemistry

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1] The introduction of a nitro group (–NO2) to this scaffold dramatically alters its electronic properties and, consequently, its biological activity. The strong electron-withdrawing nature of the nitro group can potentiate interactions with biological targets and can also serve as a bioreductive handle, leading to the formation of cytotoxic reactive nitrogen species.[2] The position of this nitro group on the indole ring is critical in defining the molecule's specific biological effects, a central theme we will explore in this guide.

Below is a depiction of this compound alongside other key nitroindole isomers that will be discussed.

G cluster_0 Key Nitroindole Structures node_A node_A label_A This compound node_B node_B label_B 5-Nitro-1H-indole node_C node_C label_C 6-Nitro-1H-indole node_D node_D label_D 7-Nitro-1H-indole

Figure 1: Chemical structures of key nitroindoles.

Anticancer Activity: The Prominence of 5-Nitroindoles

A significant body of research points to 5-nitroindole derivatives as a promising class of anticancer agents.[3][4] The primary mechanism elucidated for their activity is the binding and stabilization of G-quadruplex (G4) DNA structures.[3][4] These are non-canonical, four-stranded DNA structures that are frequently found in the promoter regions of oncogenes, such as c-Myc.[3] Stabilization of the c-Myc G-quadruplex represses its transcription, leading to the downregulation of the c-Myc protein, a key driver of cell proliferation.[3][4] This ultimately results in cell cycle arrest and apoptosis in cancer cells.[3][4]

Comparative Efficacy of 5-Nitroindole Derivatives

The following table summarizes the cytotoxic activity of several 5-nitroindole derivatives against various cancer cell lines, providing a quantitative basis for comparison.

Compound IDCancer Cell LineAssay TypeActivity MetricValue (µM)Reference
Compound 5 HeLa (Cervical Cancer)Alamar BlueIC505.08 ± 0.91[4][5]
Compound 7 HeLa (Cervical Cancer)Alamar BlueIC505.89 ± 0.73[4][5]
4l HOP-62 (Non-Small Cell Lung Cancer)SRBlog10(GI50)< -8.00[6]
4l HL-60(TB) (Leukemia)SRBlog10(GI50)-6.30[6]
4l MOLT-4 (Leukemia)SRBlog10(GI50)-6.18[6]
Table 1: In vitro anticancer activity of selected 5-nitroindole derivatives. "Compound 5" and "Compound 7" are pyrrolidine-substituted 5-nitroindoles, and "4l" is 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone.
Structure-Activity Relationship (SAR) and the Potential of this compound

Studies have shown that the nitro group at the 5-position of the indole ring is critical for potent G4 binding and subsequent anticancer activity.[4] Modifications at the N1 position and the addition of side chains at other positions can further modulate this activity.[4]

For this compound, two key structural features must be considered:

  • The 5-Nitro Group: The presence of the nitro group at the crucial 5-position suggests that this molecule has the potential to engage in similar biological activities as other 5-nitroindoles, namely c-Myc G-quadruplex binding.

  • The 4-Methyl Group: The methyl group at the 4-position, adjacent to the nitro group, could have several effects. It may introduce steric hindrance, potentially altering the binding affinity and selectivity for its biological target compared to unsubstituted 5-nitroindole. Conversely, the electron-donating nature of the methyl group could modulate the electronic properties of the indole ring, which might also influence its biological activity.

Without direct experimental data, we can hypothesize that this compound may exhibit anticancer properties, but its potency is likely to be different from its non-methylated counterpart. Empirical testing is essential to confirm this.

Proposed Mechanism of Action for Anticancer Activity

The proposed mechanism for the anticancer activity of 5-nitroindole derivatives is the stabilization of the c-Myc promoter G-quadruplex, which inhibits transcription and leads to cell cycle arrest.

G cluster_0 Mechanism of c-Myc Inhibition by 5-Nitroindoles A 5-Nitroindole Derivative C G-Quadruplex (Stabilized) A->C Binds and Stabilizes B c-Myc Promoter (G-rich sequence) B->C Forms D c-Myc Transcription Repressed C->D E c-Myc Protein Levels Decrease D->E F Cell Cycle Arrest & Apoptosis E->F

Figure 2: Proposed mechanism of anticancer action.

Experimental Protocol: Cell Viability (Alamar Blue Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cells. The Alamar Blue assay provides a quantitative measure of cell proliferation and viability.

Causality: Metabolically active, viable cells reduce the non-fluorescent resazurin (the active ingredient in Alamar Blue) to the highly fluorescent resorufin. The amount of fluorescence is directly proportional to the number of living cells. A decrease in fluorescence in treated cells compared to untreated controls indicates a reduction in cell viability.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa) into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[5]

  • Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a no-treatment control.[5]

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.[5]

  • Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well and incubate for an additional 2-4 hours.[5]

  • Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Antimicrobial Activity: A Common Trait of Nitroaromatics

Nitroaromatic compounds, including nitroindoles, are known to possess antimicrobial properties.[2][7] The generally accepted mechanism of action involves the enzymatic reduction of the nitro group within the microbial cell.[2] This process generates reactive nitrogen intermediates, such as nitroso and hydroxylamine species, which are highly toxic and can damage cellular macromolecules like DNA, leading to cell death.[2]

Some indole derivatives have also been identified as inhibitors of the NorA efflux pump in bacteria like Staphylococcus aureus, which contributes to antibiotic resistance.[7] This suggests a potential dual mechanism for some compounds in this class.

Comparative Antimicrobial Potential

Given the presence of the bioreducible nitro group, it is reasonable to hypothesize that This compound will exhibit some level of antimicrobial activity. The extent of this activity will depend on its uptake by microbial cells and the efficiency of its metabolic activation by microbial nitroreductases. The 4-methyl group could influence its lipophilicity, which may affect its ability to cross microbial cell membranes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is designed to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Causality: This broth microdilution method exposes a standardized inoculum of bacteria or fungi to serial dilutions of the test compound. The MIC is determined by visual inspection for turbidity after a defined incubation period. The absence of growth in a well indicates that the concentration of the compound in that well is sufficient to inhibit microbial growth.

G cluster_0 Workflow for MIC Determination A Prepare serial dilutions of this compound in a 96-well plate B Add standardized microbial inoculum to each well A->B C Incubate at optimal temperature and duration (e.g., 37°C for 24h) B->C D Visually inspect for turbidity (microbial growth) C->D E Determine MIC: Lowest concentration with no visible growth D->E

Figure 3: Experimental workflow for MIC assay.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as detected by the naked eye.

Conclusion and Future Directions

The existing body of scientific literature strongly supports the therapeutic potential of the 5-nitroindole scaffold, particularly in the development of anticancer agents targeting the c-Myc G-quadruplex. While direct experimental evidence for the biological activity of This compound is currently lacking, its structural similarity to these active compounds provides a strong rationale for its investigation.

Based on established structure-activity relationships, it is hypothesized that this compound possesses both anticancer and antimicrobial properties. The presence of the methyl group at the 4-position is likely to modulate its potency and selectivity compared to its unsubstituted counterpart, a hypothesis that can only be resolved through empirical testing.

The experimental protocols provided in this guide offer a clear path for the systematic evaluation of this compound. Future research should focus on:

  • In vitro cytotoxicity screening against a panel of cancer cell lines.

  • Mechanism of action studies to determine if it functions as a G-quadruplex stabilizer.

  • Antimicrobial susceptibility testing against a broad range of pathogenic bacteria and fungi.

Such studies will be invaluable in elucidating the true biological profile of this compound and determining its potential as a lead compound in drug discovery programs.

References

  • Application Notes and Protocols for In Vitro Evaluation of Novel 5-Nitroindole Deriv
  • Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679.
  • Karali, N., et al. (2002). Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. European Journal of Medicinal Chemistry, 37(12), 965-973.
  • Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity.
  • Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC.
  • Nimbarte, V. D., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities.
  • Shirinzadeh, H., et al. (2017). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 21(2), 290-297.
  • Validation of (1-methyl-5-nitro-3-phenylindol-2-yl)methanol's anticancer activity. Benchchem.
  • Borelli, F., et al. (1996). Synthesis of a series of 5-nitro-(benzimidazoles and indoles) as novel antimycotics and evaluation as genotoxins in the Ames test. Mutation Research/Genetic Toxicology, 369(1-2), 47-57.

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Spectroscopic analysis of 4-methyl-5-nitro-1H-indole and its isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Spectroscopic Analysis of 4-Methyl-5-Nitro-1H-indole and Its Positional Isomers

Authored by a Senior Application Scientist

Introduction: The Challenge of Isomer Differentiation in Nitroindoles

The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous bioactive compounds. The introduction of substituents, such as methyl and nitro groups, dramatically alters the molecule's electronic properties and biological activity. Nitroindoles, in particular, are valuable intermediates in organic synthesis and have been investigated for their potential anticancer and antimicrobial properties.[1] However, the synthesis of a specific polysubstituted indole often yields a mixture of positional isomers. Differentiating these isomers is a critical analytical challenge that demands a multi-faceted spectroscopic approach.

This guide provides a comprehensive comparative analysis of this compound and its closely related isomers. As direct, published experimental spectra for this compound are not extensively available, this analysis leverages established spectroscopic principles and draws comparisons with verified data from related methyl-nitro-indole isomers. We will explore how subtle shifts in substituent positions manifest as distinct and identifiable signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). This approach demonstrates how a combination of empirical data from known compounds and first-principle spectroscopic theory can be used to confidently characterize a target molecule.

Isomeric Landscape: Structures Under Investigation

The primary focus is this compound. For a robust comparison, we will analyze it alongside isomers where the positions of the methyl and nitro groups are varied. The electronic interplay between the electron-donating methyl group (-CH₃) and the strongly electron-withdrawing nitro group (-NO₂) is key to understanding the spectral differences.

G cluster_isomers Key Isomers for Spectroscopic Comparison mol1 This compound (Target Molecule) mol2 3-Methyl-5-nitro-1H-indole mol3 6-Methyl-4-nitro-1H-indole mol4 4-Nitro-1H-indole (Parent Scaffold) mol5 5-Nitro-1H-indole (Parent Scaffold)

Caption: Key isomers and parent scaffolds for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment

NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers. The chemical shift of each proton and carbon nucleus is exquisitely sensitive to its local electronic environment, which is directly influenced by the positions of the -CH₃ and -NO₂ groups.

Expert Insights: Predicting Chemical Shifts
  • Nitro Group (-NO₂): As a strong electron-withdrawing and anisotropic group, it significantly deshields protons and carbons in its vicinity (moves their signals downfield to higher ppm). Protons ortho to the nitro group experience the strongest effect.

  • Methyl Group (-CH₃): As an electron-donating group, it shields nearby protons and carbons (moves their signals upfield to lower ppm), particularly those in the ortho and para positions.

  • N-H Proton: The indole N-H proton is a broad singlet typically found far downfield (>8.0 ppm), and its chemical shift can be influenced by solvent and hydrogen bonding.

Comparative ¹H NMR Analysis

The most telling signals are those of the aromatic protons on the benzene ring portion of the indole.

CompoundH-4 (ppm)H-5 (ppm)H-6 (ppm)H-7 (ppm)-CH₃ (ppm)Reference
This compound N/AN/A~7.9 (d)~7.3 (d)~2.5 (s)Predicted
3-Methyl-5-nitro-1H-indole ~8.57 (d)N/A~8.11 (dd)~7.38 (d)~2.39 (s)[2]
4-Nitro-1H-indole N/A~7.93 (d)~7.24 (t)~8.08 (d)N/A[3]
5-Nitro-1H-indole ~8.5 (s)N/A~8.0 (d)~7.4 (d)N/A[4]

Prediction for this compound:

  • The proton at C-6 will be ortho to the deshielding nitro group, pushing it significantly downfield (predicted ~7.9 ppm).

  • The proton at C-7 will be adjacent to the indole ring nitrogen and less affected by the nitro group, appearing further upfield (predicted ~7.3 ppm).

  • The methyl signal at C-4 will be a singlet around 2.5 ppm.

  • The absence of signals for H-4 and H-5 is a key identifier. This distinct pattern of two doublets in the aromatic region, combined with the methyl singlet, provides a unique fingerprint.

Comparative ¹³C NMR Analysis

The carbon signals provide complementary information, confirming the substitution pattern.

CompoundC-4 (ppm)C-5 (ppm)C-3a (ppm)C-7a (ppm)-CH₃ (ppm)Reference
This compound ~130~140~125~135~20Predicted
3-Methyl-5-nitro-1H-indole 117.7141.5124.7139.39.6[2]

Prediction for this compound:

  • The carbon directly attached to the nitro group (C-5) will be the most downfield of the benzene ring carbons.

  • The carbon bearing the methyl group (C-4) will also be downfield due to substitution.

  • The chemical shift of the methyl carbon itself will be a key data point.

Infrared (IR) Spectroscopy: Identifying Functional Group Vibrations

IR spectroscopy is excellent for confirming the presence of key functional groups. The vibrational frequencies of the N-H and NO₂ groups are particularly diagnostic.

Expert Insights: Key Vibrational Modes
  • N-H Stretch: A sharp to medium peak typically appears in the 3300-3500 cm⁻¹ region. Its position and broadness can indicate the degree of hydrogen bonding.

  • Aromatic C-H Stretch: Found just above 3000 cm⁻¹ (typically 3100-3150 cm⁻¹ in indoles).[5]

  • NO₂ Asymmetric Stretch: A strong, sharp band located between 1500-1570 cm⁻¹.

  • NO₂ Symmetric Stretch: A strong, sharp band located between 1300-1370 cm⁻¹.

  • C=C Aromatic Stretch: Multiple bands in the 1450-1625 cm⁻¹ region.

Comparative IR Data
CompoundN-H Stretch (cm⁻¹)NO₂ Asymmetric (cm⁻¹)NO₂ Symmetric (cm⁻¹)Reference
This compound ~3400~1520~1340Predicted
4-Nitro-indole-3-carboxaldehyde 338915081332[5] (Similar 4-nitro substituted system)
5-Nitro-2-aryl-indoles ~34501500-15201320-1340[6]

The precise positions of the NO₂ stretches can be subtly influenced by the electronic effect of the adjacent methyl group, but the presence of these two strong bands is the definitive indicator of the nitro functionality. While IR is less powerful than NMR for distinguishing positional isomers, it is an essential tool for confirming the successful nitration and the integrity of the indole N-H bond.

UV-Visible Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within the molecule. The conjugated π-system of the indole ring gives rise to characteristic absorption bands. The position and intensity of these bands (λ_max) are highly sensitive to substituents that extend or perturb this π-system.

Expert Insights: Substituent Effects on λ_max
  • Both the indole ring and the nitro group are chromophores.

  • The nitro group, being a powerful electron-withdrawing group, extends the conjugation and causes a bathochromic (red) shift to longer wavelengths.

  • The position of the nitro group relative to the indole nitrogen and the rest of the π-system determines the extent of this shift.

Comparative UV-Vis Data

A study by Lu et al. provides excellent data on the parent nitroindole isomers, which serves as a strong foundation for our predictions.[7][8]

Compoundλ_max 1 (nm)λ_max 2 (nm)SolventReference
This compound ~330-340-2-PropanolPredicted
4-Nitro-1H-indole ~360-2-Propanol[7][8]
5-Nitro-1H-indole 322-2-Propanol[7][8]
6-Nitro-1H-indole 3033552-Propanol[7][8]

Prediction for this compound: The electronic system of this compound is most analogous to 5-nitro-1H-indole. The methyl group at the 4-position will act as an auxochrome, likely causing a slight bathochromic shift compared to the parent 5-nitroindole. Therefore, a λ_max value slightly longer than 322 nm is expected, likely in the 330-340 nm range. This is clearly distinguishable from the 4-nitro and 6-nitro isomers, which show absorption at significantly different wavelengths.[7][8]

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For all C₉H₈N₂O₂ isomers, the nominal molecular weight is 176 g/mol .

Expert Insights: Characteristic Fragmentation
  • Molecular Ion (M⁺•): A strong molecular ion peak at m/z = 176 is expected. High-resolution MS (HRMS) can confirm the elemental formula C₉H₈N₂O₂.

  • Loss of NO₂: A common fragmentation pathway for nitroaromatics is the loss of the nitro group (mass = 46), leading to a fragment at [M-46]⁺, or m/z = 130.

  • Loss of NO: Loss of nitric oxide (mass = 30) can also occur, yielding a fragment at [M-30]⁺, or m/z = 146.

  • Loss of H•: Loss of a hydrogen radical can lead to an [M-1]⁺ peak at m/z = 175.

Studies on various nitroindoles confirm that prominent peaks corresponding to the loss of NO and NO₂ are characteristic identifiers.[6][7][9] While the primary fragmentation pathways are similar across isomers, the relative intensities of the fragment ions can sometimes differ, providing an additional layer of evidence for structural assignment.

Experimental Protocols: A Self-Validating Workflow

Executing these analyses requires standardized and validated protocols to ensure data integrity.

G cluster_workflow Spectroscopic Analysis Workflow cluster_analysis Characterization Suite start Synthesized Isomer Mixture prep Purification (Chromatography) start->prep sample Isolated Isomer (e.g., 4-Me-5-NO2-Indole) prep->sample nmr NMR (¹H, ¹³C) - Structure Elucidation sample->nmr ir FT-IR - Functional Group ID sample->ir uv UV-Vis - Conjugation Analysis sample->uv ms HRMS - Formula Confirmation sample->ms data Comparative Data Analysis nmr->data ir->data uv->data ms->data conclusion Unambiguous Isomer ID data->conclusion

Caption: A validated workflow for isomer identification.

Sample Preparation
  • Ensure the sample is of high purity (>98%), isolated via column chromatography or recrystallization.

  • Dry the sample thoroughly under vacuum to remove residual solvents, which can interfere with NMR and IR analysis.

NMR Spectroscopy (¹H and ¹³C)
  • Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it reliably solubilizes indoles and keeps the N-H proton from exchanging.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer. Use standard parameters (e.g., 32 scans, 1-2 second relaxation delay).

  • Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Process the spectra (Fourier transform, phase correction, baseline correction) and calibrate using the residual solvent peak (DMSO-d₆: δ_H = 2.50 ppm, δ_C = 39.52 ppm).

FT-IR Spectroscopy
  • Use an Attenuated Total Reflectance (ATR) accessory for rapid, solid-state analysis.

  • Record a background spectrum of the clean ATR crystal.

  • Place a small amount of the solid sample onto the crystal and apply pressure to ensure good contact.

  • Record the sample spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Label the major peaks corresponding to N-H, aromatic C-H, and NO₂ stretches.

UV-Vis Spectroscopy
  • Prepare a dilute stock solution of the sample in a UV-grade solvent (e.g., ethanol or 2-propanol) of known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions to obtain a solution with an absorbance maximum between 0.5 and 1.0 AU.

  • Use a dual-beam spectrophotometer and a matched pair of quartz cuvettes. Use the pure solvent as the reference blank.

  • Scan the sample from 200 to 700 nm.[7][8]

  • Record the wavelength(s) of maximum absorbance (λ_max).

High-Resolution Mass Spectrometry (HRMS)
  • Use an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a high-resolution mass analyzer like a TOF (Time-of-Flight) or Orbitrap.

  • Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the sample directly or via LC injection into the mass spectrometer.

  • Acquire the spectrum in both positive and negative ion modes to observe the molecular ion (e.g., [M+H]⁺, [M-H]⁻) and key fragments.

  • Compare the exact mass measurement to the theoretical mass of C₉H₈N₂O₂ (176.0586) to confirm the elemental composition.

Conclusion

The unambiguous identification of this compound from its positional isomers is a task readily accomplished through a systematic and multi-technique spectroscopic approach. While mass spectrometry confirms the molecular formula and IR spectroscopy verifies the presence of the key functional groups, it is the combination of ¹H NMR and UV-Vis spectroscopy that provides the definitive structural proof. The predicted ¹H NMR spectrum of this compound—with its characteristic pattern of two doublets in the aromatic region and a methyl singlet—serves as a unique fingerprint. This is corroborated by a predicted UV-Vis λ_max distinct from that of its 4-nitro and 6-nitro counterparts. By integrating these complementary datasets, researchers and drug development professionals can confidently elucidate the correct isomeric structure, ensuring the integrity and reproducibility of their scientific work.

References

  • Lu, C., et al. (2020). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry, 4(11), 2094–2104.
  • Lu, C., et al. (2020). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. National Institutes of Health (NIH).
  • Mary, Y. S., et al. (2022). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. ResearchGate.
  • Lu, C., et al. (2020). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ResearchGate.
  • The Royal Society of Chemistry. (n.d.). Supporting information for an article on methylation of indoles.
  • Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal, 7(2), 81-84.
  • Indian Academy of Sciences. (n.d.). Spectroscopic and computational characterizations, Hirshfeld surface investigations, anticancer studies and molecular docking.
  • J&K Scientific. (n.d.). This compound.
  • ChemBK. (2024). 1H-Indole, 1-Methyl-5-nitro-.
  • ResearchGate. (n.d.). Experimental and computational investigations of new indole derivatives.
  • Kumar, V., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC PubMed Central.
  • PubMed. (2022). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications.
  • Chong, D. P. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI.
  • Semantic Scholar. (n.d.). In-Depth Computational Analysis of Nitro-Containing Compounds: Reactivity, Molecular and Electronic Properties.
  • ChemBK. (2024). 4-methyl-7-nitro-1H-Indole.
  • PubChem. (n.d.). 6-Methyl-4-nitro-1H-indole.
  • PubChem. (n.d.). 1H-Indole, 1-methyl-5-nitro-.
  • PubChem. (n.d.). 1H-Indole, 2,3-dihydro-1-methyl-5-nitro-.
  • The Royal Society of Chemistry. (n.d.). Supporting information Indoles.
  • NIST. (n.d.). 1H-Indole, 4-methyl-.
  • ACS Publications. (1956). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole.
  • PubChem. (n.d.). 6-Nitro-1H-indole.

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A Comparative Analysis of 4-methyl-5-nitro-1H-indole and 5-methyl-4-nitro-1H-indole: Physicochemical Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the nuanced structural differences between isomers can lead to profound variations in their biological activity and physical properties. This guide provides a detailed comparative analysis of two constitutional isomers: 4-methyl-5-nitro-1H-indole and 5-methyl-4-nitro-1H-indole. Understanding the distinct characteristics of these molecules is crucial for their strategic application in research and development. The indole scaffold itself is a privileged structure in numerous biologically active compounds.[1] The introduction of methyl and nitro groups at different positions on this core can significantly influence their electronic and steric properties, thereby affecting their interactions with biological targets.[2][3]

Physicochemical Properties: A Head-to-Head Comparison

The positioning of the methyl and nitro substituents on the indole ring dictates the physicochemical properties of these isomers, which in turn influences their solubility, membrane permeability, and metabolic stability. A summary of their key computed and, where available, experimental properties is presented below.

PropertyThis compound5-methyl-4-nitro-1H-indole
Molecular Formula C₉H₈N₂O₂[4]C₉H₈N₂O₂
Molecular Weight 176.17 g/mol [4]176.17 g/mol
CAS Number 165250-69-1[4]Not readily available
Topological Polar Surface Area (TPSA) 58.93 Ų[4]Data not readily available
LogP (calculated) 2.38[4]Data not readily available
Hydrogen Bond Donors 1[4]1
Hydrogen Bond Acceptors 2[4]2
Melting Point Not readily availableData not readily available

The strategic placement of the electron-withdrawing nitro group and the electron-donating methyl group significantly impacts the electron density distribution within the indole ring system. This, in turn, can affect the pKa of the indole nitrogen and the molecule's overall polarity, which are critical parameters in drug design.

Synthetic Strategies and Methodologies

The synthesis of these isomers requires distinct strategic approaches, often dictated by the directing effects of the substituents on the aromatic ring during electrophilic substitution reactions.

Synthesis of this compound

A plausible synthetic route for this compound can be conceptualized starting from a substituted aniline precursor. The following workflow outlines a potential pathway.

Synthesis of this compound A 3-methyl-4-nitroaniline B Intermediate Diazonium Salt A->B NaNO2, HCl C Japp-Klingemann Reaction B->C Ethyl acetoacetate D This compound C->D Fischer Indole Synthesis Synthesis of 5-methyl-4-nitro-1H-indole A 5-methyl-1H-indole B 5-methyl-4-nitro-1H-indole A->B Nitrating Agent (e.g., HNO3/H2SO4)

Sources

The Pivotal Role of the 4-Methyl Group in Modulating the Bioactivity of 5-Nitro-1H-Indole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutic agents. The introduction of a nitro group, particularly at the 5-position, has been a successful strategy in yielding compounds with potent biological activities, most notably in the realm of oncology. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-methyl-5-nitro-1H-indole derivatives, offering a comparative perspective on how the seemingly subtle addition of a methyl group at the 4-position can significantly influence their pharmacological profile. We will delve into their primary anticancer mechanism as c-Myc G-quadruplex binders and explore their potential in other therapeutic areas, supported by experimental data and detailed protocols.

The 5-Nitroindole Scaffold: A Privileged Motif in Anticancer Research

The 5-nitroindole core is a well-established pharmacophore in the design of anticancer agents. Its mechanism of action is often attributed to the ability of the planar indole ring system to intercalate into DNA structures, with the nitro group playing a crucial role in enhancing this interaction and conferring cytotoxic properties.

A primary target for these compounds is the G-quadruplex (G4) DNA structure found in the promoter region of the c-Myc oncogene.[1][2][3] The c-Myc protein is a key regulator of cell proliferation and is overexpressed in a majority of human cancers. Stabilization of the c-Myc G4 structure by small molecules can inhibit the transcription of the oncogene, leading to a downregulation of the c-Myc protein and subsequent suppression of tumor growth.

Structure-Activity Relationship of 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders

Lead-optimization strategies for compounds targeting the c-Myc G-quadruplex have revealed several key structural features that govern their binding affinity and anticancer activity.[2][3]

  • The 5-Nitro Group: The presence of the electron-withdrawing nitro group at the 5-position is often critical for potent G4 binding and cytotoxic activity. This group can participate in hydrogen bonding and electrostatic interactions within the grooves of the G-quadruplex.

  • Substitution at the N1 Position: Alkylation or arylation at the N1 position of the indole ring generally enhances G4 binding affinity. This is likely due to increased lipophilicity, which can improve cell permeability, and the potential for additional van der Waals interactions with the G4 structure.

  • Substitution at the C3 Position: The introduction of various side chains at the C3 position has been extensively explored. Cationic side chains, such as those containing protonated amines, are particularly effective as they can interact with the negatively charged phosphate backbone of the DNA. The length and flexibility of this side chain are also important for optimal positioning within the G4 grooves.

The Unexplored Influence of the 4-Methyl Group: A Hypothesis-Driven Analysis

While extensive research has focused on modifications at other positions of the 5-nitroindole scaffold, the specific contribution of a methyl group at the 4-position has been less explored. Based on established principles of medicinal chemistry, the introduction of a 4-methyl group can be hypothesized to influence the activity of 5-nitroindole derivatives in several ways:

  • Steric Effects: The methyl group at the 4-position can introduce steric hindrance, which may influence the preferred binding orientation of the molecule within the c-Myc G-quadruplex. This could potentially enhance selectivity for the c-Myc G4 over other G-quadruplexes or duplex DNA.

  • Electronic Effects: As an electron-donating group, the methyl group can subtly alter the electron density of the indole ring. This may modulate the strength of the stacking interactions between the indole core and the G-quartets of the G-quadruplex.

  • Lipophilicity and Solubility: The addition of a methyl group increases the lipophilicity of the molecule. This can impact its solubility and ability to cross cell membranes, which are critical factors for bioavailability and in vivo efficacy.

Beyond Cancer: Exploring the Antimicrobial and Anti-inflammatory Potential

The indole nucleus is a versatile scaffold with a broad spectrum of biological activities. While the focus for 5-nitroindoles has been on cancer, the this compound framework holds promise for other therapeutic applications.

Antimicrobial Activity: A Comparative Look at Related Scaffolds

Nitro-containing heterocyclic compounds, such as nitroimidazoles, are well-known for their antimicrobial properties. A series of 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives, for instance, have demonstrated potent activity against various bacteria, including Helicobacter pylori.[4] The mechanism of action for these compounds often involves the reduction of the nitro group within the microbial cell to form reactive nitroso and hydroxylamine intermediates that can damage DNA and other critical cellular components.

Given the structural similarities, it is plausible that this compound derivatives could exhibit similar antimicrobial effects. The indole scaffold itself has been incorporated into numerous antimicrobial agents. The combination of the indole nucleus with the nitro functionality could lead to compounds with a dual mechanism of action, potentially overcoming resistance to existing antibiotics.

Anti-inflammatory Activity: Insights from Indole-based COX Inhibitors

Certain indole derivatives are known to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes. For example, a study on 4-indole-2-arylaminopyrimidine derivatives identified compounds with significant inhibitory effects on the release of pro-inflammatory cytokines like IL-6 and IL-8.[5] The anti-inflammatory activity of indole derivatives is often influenced by the substituents on the indole ring. The presence of a 6-nitro group in one series of indole derivatives was found to be important for their anti-inflammatory effects.[6] This suggests that the this compound scaffold could also be a promising starting point for the development of novel anti-inflammatory agents.

Comparative Performance Data

To provide a clear comparison of the potential of this compound derivatives, the following table summarizes the anticancer activity of various substituted 5-nitroindoles. While data for the specific 4-methyl analogs is limited in publicly available literature, this table serves as a benchmark for future studies.

Compound IDN1-SubstituentC3-SubstituentCancer Cell LineIC50 (µM)Reference
5a -H-(CH2)3-pyrrolidineHeLa5.08[2]
7 -H-CH2-pyrrolidineHeLa5.89[2]
9 -H-CH2N(CH3)2HeLa>25[2]
12 -(CH2)3-pyrrolidine-CHOHeLa11.2[2]

Note: The above data is for 5-nitroindole derivatives without the 4-methyl substitution and is intended to provide a baseline for comparison.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key biological assays are provided below.

Synthesis of this compound

A general synthetic route to 4-nitroindoles has been described, which can be adapted for the synthesis of this compound starting from the appropriately substituted aniline derivative.[7]

Step 1: Synthesis of Ethyl N-(2-methyl-3-nitrophenyl)formimidate A mixture of 2-methyl-3-nitroaniline and triethyl orthoformate is heated to provide the formimidate.

Step 2: Reissert-type Indole Synthesis The formimidate is then reacted with a complex of diethyl oxalate and potassium ethoxide in dimethylformamide and dimethyl sulfoxide to yield 4-nitroindole. This can be adapted using 2,4-dimethyl-3-nitroaniline as the starting material to obtain this compound.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[8]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10][11]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton broth or agar

  • 96-well microtiter plates (for broth microdilution) or petri dishes (for agar dilution)

  • Test compounds dissolved in a suitable solvent

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 105 CFU/mL)

Procedure (Broth Microdilution):

  • Prepare serial two-fold dilutions of the test compounds in Mueller-Hinton broth in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing the Molecular Landscape

To better understand the concepts discussed, the following diagrams illustrate key pathways and workflows.

G_Quadruplex_Inhibition cluster_gene c-Myc Gene Promoter cluster_transcription Transcription cluster_translation Translation Duplex_DNA Duplex DNA G4_DNA G-Quadruplex DNA Duplex_DNA->G4_DNA Formation Transcription_Factors Transcription Factors G4_DNA->Transcription_Factors Blocks Binding RNA_Polymerase RNA Polymerase Transcription_Factors->RNA_Polymerase Recruits cMyc_mRNA c-Myc mRNA RNA_Polymerase->cMyc_mRNA Transcription Ribosome Ribosome cMyc_mRNA->Ribosome Translation cMyc_Protein c-Myc Protein Ribosome->cMyc_Protein Synthesis Cell_Proliferation Cancer Cell Proliferation cMyc_Protein->Cell_Proliferation Promotes Indole_Derivative This compound Derivative Indole_Derivative->G4_DNA Stabilizes MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add test compound (various concentrations) incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate Calculate IC50 read_absorbance->calculate end End calculate->end

Caption: Workflow for the MTT cell viability assay.

Conclusion

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. Building upon the established anticancer activity of 5-nitroindoles as c-Myc G-quadruplex stabilizers, the introduction of a 4-methyl group offers a potential avenue for enhancing potency, selectivity, and pharmacokinetic properties. Furthermore, the inherent biological potential of the indole and nitro functionalities suggests that these derivatives may also possess valuable antimicrobial and anti-inflammatory activities. This guide provides a comprehensive framework and the necessary experimental protocols to encourage and facilitate further investigation into this intriguing class of compounds, with the ultimate goal of developing novel and effective therapeutic agents.

References

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Ahmad, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. [Link]
  • Biology LibreTexts. (2024). 13.
  • Ahmad, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. [Link]
  • Microbe Investigations.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • (PDF)
  • MTT Cell Assay Protocol. [Link]
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Ahmad, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity.
  • Ahmad, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. [Link]
  • SAR of the anticancer activity of the new compounds 4a-c and 5a-c.
  • Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles. PubMed. [Link]
  • 4-nitroindole - Organic Syntheses Procedure. [Link]
  • The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1.
  • Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. PubMed Central. [Link]
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]
  • Indole as a Core Anti-Inflamm
  • Synthesis, Characterization and Anti-Inflammatory Activity of Novel 1, 5-Disubstituted Indole Derivatives.
  • Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. NIH. [Link]
  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PMC - NIH. [Link]
  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC - NIH. [Link]
  • Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. [Link]
  • Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5-substituted Indole Derivatives as Potential Antioxidant and Anti-Inflammatory Agents.
  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide.
  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]

Sources

A Comparative Guide to the Efficacy of Nitroindole Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the indole scaffold remains a cornerstone of innovation, offering a versatile template for designing potent and selective enzyme inhibitors. Within this broad chemical class, nitroindole derivatives have emerged as particularly compelling subjects of investigation. The introduction of a nitro group can significantly modulate the electronic properties and binding interactions of the indole ring, leading to enhanced inhibitory activity against a range of therapeutically relevant enzymes.

This guide provides a comprehensive comparison of the efficacy of nitroindole derivatives, with a particular focus on the well-documented 5-nitro-1H-indole scaffold, as inhibitors of key enzymes implicated in cancer and pigmentation disorders. While the specific derivative 4-methyl-5-nitro-1H-indole is commercially available, a thorough review of scientific literature reveals a lack of published data on its enzyme inhibitory activity. Therefore, this guide will focus on the broader class of nitroindoles, for which a growing body of experimental evidence exists. We will delve into their inhibitory profiles against tyrosinase, Epidermal Growth Factor Receptor (EGFR) kinase, and the c-Myc G-quadruplex, providing detailed experimental protocols, comparative efficacy data, and an exploration of the underlying mechanisms and signaling pathways.

Comparative Efficacy of Nitroindole Derivatives

The inhibitory potential of nitroindole derivatives has been demonstrated against several key enzymatic targets. The following table summarizes the available efficacy data (IC50 values), comparing these compounds with established inhibitors.

Target Enzyme/StructureNitroindole DerivativeIC50 Value (µM)Reference CompoundReference Compound IC50 (µM)Citation
Tyrosinase Indole-thiourea derivative72.55Kojic Acid16.69[1]
c-Myc G-Quadruplex Pyrrolidine-substituted 5-nitroindole (cpd 5)5.08------
c-Myc G-Quadruplex Pyrrolidine-substituted 5-nitroindole (cpd 7)5.89------
EGFR Kinase Pyrazolinyl-indole derivative (HD05)Demonstrated significant growth inhibitionImatinibLower growth inhibition at the same concentration[2]

Note: Direct IC50 values for EGFR inhibition by pyrazolinyl-indole derivatives were not provided in the primary literature; however, their potent anti-proliferative effects in EGFR-dependent cancer cell lines were highlighted in comparison to standard inhibitors.

Mechanistic Insights and Target Rationale

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a major strategy for the treatment of hyperpigmentation disorders and for cosmetic skin lightening.[3] Indole derivatives, due to their structural similarity to tyrosine, can act as competitive or mixed-type inhibitors of tyrosinase.[1][4] The nitro group can enhance binding to the enzyme's active site through electronic interactions.[1]

c-Myc G-Quadruplex Stabilization

The promoter region of the c-Myc oncogene contains a guanine-rich sequence that can fold into a G-quadruplex (G4) structure.[5] Stabilization of this G4 structure can suppress c-Myc transcription, leading to reduced proliferation of cancer cells.[5][6] 5-Nitroindole derivatives have been shown to effectively bind to and stabilize the c-Myc G4, demonstrating a promising avenue for anticancer therapy.

EGFR Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[7] Dysregulation of EGFR signaling is a hallmark of many cancers.[8][9] Indole-based compounds have been developed as potent inhibitors of the EGFR kinase domain, competing with ATP for binding and thereby blocking downstream signaling pathways that drive tumor growth.[2]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for assessing the enzyme inhibitory potential of nitroindole derivatives are provided below.

Tyrosinase Inhibition Assay

This protocol is adapted from established methods for determining tyrosinase inhibition.[10][11]

Principle: This colorimetric assay measures the ability of an inhibitor to reduce the tyrosinase-catalyzed oxidation of L-DOPA to dopachrome.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare reagents: - Tyrosinase solution - L-DOPA solution - Test compounds - Positive control (e.g., Kojic Acid) add_components Add to 96-well plate: 1. Test compound/control 2. Tyrosinase solution prep_reagents->add_components pre_incubate Pre-incubate at 25°C for 10 min add_components->pre_incubate add_substrate Add L-DOPA solution to initiate reaction pre_incubate->add_substrate measure_abs Measure absorbance at 475-510 nm (kinetic or endpoint) add_substrate->measure_abs calculate_inhibition Calculate % inhibition and IC50 values measure_abs->calculate_inhibition

Caption: Workflow for a colorimetric tyrosinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare serial dilutions of the test nitroindole derivatives and a positive control (e.g., kojic acid) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each concentration of the test compound or control.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the tyrosinase solution to each well and mix.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 475 nm at time zero and then every minute for 20 minutes using a microplate reader.

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • The percent inhibition is calculated as: [1 - (Rate of sample / Rate of control)] * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.

c-Myc G-Quadruplex Fluorescence Resonance Energy Transfer (FRET) Assay

This protocol is based on established FRET-based melting assays for G-quadruplex stabilization.[12][13][14]

Principle: A dual-labeled oligonucleotide corresponding to the c-Myc promoter sequence is used. In the unfolded state, the donor and acceptor fluorophores are far apart, resulting in high donor fluorescence. Upon G4 formation and stabilization by a ligand, the fluorophores are brought into proximity, leading to FRET and an increase in acceptor fluorescence (or quenching of the donor). The melting temperature (Tm) of the G4 structure is determined, and an increase in Tm in the presence of a ligand indicates stabilization.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_oligo Prepare FRET-labeled c-Myc oligonucleotide in K+ containing buffer mix_components Mix oligonucleotide and test compounds in a 96-well PCR plate prep_oligo->mix_components prep_compounds Prepare test compounds prep_compounds->mix_components anneal Anneal the mixture (heat to 95°C and cool slowly) mix_components->anneal fret_melt Perform FRET melting analysis in a qPCR machine (increase temperature from 25°C to 95°C) anneal->fret_melt analyze_data Determine the melting temperature (Tm) and calculate ΔTm fret_melt->analyze_data

Caption: Workflow for a c-Myc G-quadruplex FRET melting assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Resuspend a dual-labeled c-Myc oligonucleotide (e.g., 5'-FAM-Pu27-TAMRA-3') in a potassium-containing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).

    • Prepare serial dilutions of the test nitroindole derivatives.

  • Assay Procedure:

    • In a 96-well PCR plate, mix the FRET-labeled oligonucleotide (final concentration ~0.2 µM) with the test compounds at various concentrations.

    • Heat the plate to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate G4 formation.

  • Data Acquisition and Analysis:

    • Place the plate in a real-time PCR instrument.

    • Measure the fluorescence of the donor (or acceptor) as the temperature is increased from 25°C to 95°C in 1°C increments.

    • The melting temperature (Tm) is the temperature at which 50% of the G4 structures are unfolded, determined from the first derivative of the melting curve.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control (oligonucleotide alone) from the Tm in the presence of the inhibitor. A positive ΔTm indicates stabilization.

EGFR Kinase Assay

This protocol outlines a common method for assessing EGFR kinase activity.[15][16]

Principle: This assay measures the transfer of the gamma-phosphate from ATP to a tyrosine residue on a peptide or protein substrate by EGFR kinase. The amount of phosphorylated substrate is then quantified, often using a luminescence-based method that measures the amount of ADP produced.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Kinase Reaction cluster_detection Detection & Analysis prep_reagents Prepare reagents: - EGFR enzyme - Kinase buffer - Peptide substrate - ATP solution - Test compounds add_components Add to 384-well plate: 1. Test compound 2. EGFR enzyme prep_reagents->add_components pre_incubate Pre-incubate at room temp for 10-30 min add_components->pre_incubate start_reaction Add ATP/substrate mix to initiate reaction pre_incubate->start_reaction incubate_reaction Incubate at room temp for 60 min start_reaction->incubate_reaction stop_reaction Stop reaction and measure ADP produced (e.g., using ADP-Glo™) incubate_reaction->stop_reaction calculate_inhibition Calculate % inhibition and IC50 values stop_reaction->calculate_inhibition

Caption: Workflow for an EGFR kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a solution of recombinant human EGFR kinase in kinase buffer.

    • Prepare a solution of a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in kinase buffer.

    • Prepare serial dilutions of the test nitroindole derivatives.

  • Assay Procedure:

    • In a 384-well plate, add 1 µL of each concentration of the test compound.

    • Add 2 µL of the EGFR enzyme solution and incubate at room temperature for 10-30 minutes.

    • Initiate the kinase reaction by adding 2 µL of the ATP/substrate mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • Data Acquisition and Analysis:

    • Stop the reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay, Promega). This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then measured via a luciferase-luciferin reaction.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition based on the reduction in luminescence compared to the no-inhibitor control.

    • Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway Context

The enzymes targeted by nitroindole derivatives are integral components of critical cellular signaling pathways. Understanding these pathways provides context for the therapeutic potential of these inhibitors.

EGFR Signaling Pathway

Upon binding of its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This creates docking sites for adaptor proteins, leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and metastasis.[17][18]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Nitroindole Nitroindole Derivative Nitroindole->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition.

c-Myc Regulation and Downstream Effects

The c-Myc protein is a transcription factor that regulates the expression of numerous genes involved in cell cycle progression, apoptosis, and metabolism. As previously mentioned, stabilizing the G-quadruplex in the c-Myc promoter inhibits its transcription.

G Promoter c-Myc Promoter (G-rich sequence) G4 G-Quadruplex Formation Promoter->G4 Transcription c-Myc Transcription G4->Transcription Inhibition Nitroindole 5-Nitroindole Derivative Nitroindole->G4 Stabilization cMyc_mRNA c-Myc mRNA Transcription->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein CellCycle Cell Cycle Progression cMyc_Protein->CellCycle

Caption: Regulation of c-Myc expression via G-quadruplex stabilization.

Conclusion and Future Directions

Nitroindole derivatives represent a promising class of enzyme inhibitors with demonstrated efficacy against diverse and therapeutically important targets. The data presented in this guide highlight their potential in the development of novel treatments for cancer and hyperpigmentation disorders. The detailed experimental protocols provided serve as a foundation for researchers to further explore the structure-activity relationships of these compounds and to screen for new, more potent derivatives.

Future research should aim to synthesize and evaluate this compound and its analogs to fill the current gap in the scientific literature. Moreover, comprehensive profiling of optimized nitroindole leads against a broader panel of enzymes will be crucial for determining their selectivity and potential off-target effects. The continued investigation of this versatile chemical scaffold holds significant promise for advancing the field of drug discovery.

References

  • Shtil, A. A. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Biochemistry (Moscow), 86(6), 685-703.
  • Wee, P., & Wang, Z. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?.
  • Normanno, N., De Luca, A., Bianco, C., Strizzi, L., Mancino, M., Maiello, M. R., ... & Salomon, D. S. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene, 366(1), 2-16.
  • Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature reviews Molecular cell biology, 2(2), 127-137.
  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular systems biology, 1, 2005-0010.
  • Bio-protocol. (n.d.). Tyrosinase inhibition assay.
  • Di Pino, A., & Amata, E. (2018). Searching for indole derivatives as potential mushroom tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1258-1265.
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A Researcher's Guide to Assessing the Cross-Reactivity of Antibodies Targeting 4-methyl-5-nitro-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals working with 4-methyl-5-nitro-1H-indole derivatives, the specificity of the antibodies used in immunoassays is paramount for generating reliable and reproducible data. These small molecules, often employed as intermediates or key structural motifs in drug discovery, require highly specific antibodies for accurate quantification and detection. This guide provides a comprehensive framework for evaluating the cross-reactivity of polyclonal or monoclonal antibodies raised against this compound, ensuring the integrity of your experimental results.

The development of antibodies against small molecules, or haptens, presents unique challenges.[1][2] Due to their small size, these molecules are not immunogenic on their own and must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to elicit a robust immune response.[3][4][5] A critical consideration in this process is the potential for the immune system to generate antibodies not only against the hapten but also against the linker used for conjugation, leading to undesirable cross-reactivity.[2] Therefore, a thorough investigation of an antibody's binding profile against structurally similar molecules is a non-negotiable step in assay validation.[6][7]

This guide will walk you through the essential principles and detailed protocols for conducting a comprehensive cross-reactivity assessment using two gold-standard techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

The Importance of Selecting Relevant Structural Analogs

A meaningful cross-reactivity study hinges on the careful selection of compounds to test alongside the target analyte, this compound. The goal is to challenge the antibody with molecules that possess subtle structural variations to map its binding epitope. For our target, logical analogs would include molecules with modifications at key positions on the indole ring.

Table 1: Proposed Structural Analogs for Cross-Reactivity Testing

Compound NameStructureRationale for Inclusion
Target Analyte: this compoundThe primary immunogen against which the antibody was raised.
Analog 1: 5-nitro-1H-indoleLacks the 4-methyl group to assess its contribution to the binding epitope.
Analog 2: 4-methyl-1H-indoleLacks the 5-nitro group to determine its importance for antibody recognition.
Analog 3: 4-chloro-5-nitro-1H-indoleSubstitution of the methyl group with a chloro group to probe electronic and steric tolerance.
Analog 4: 4-methyl-5-amino-1H-indoleReduction of the nitro group to an amino group to evaluate the impact of this key functional group.
Analog 5: IndoleThe core indole scaffold to check for non-specific binding to the parent ring system.

Experimental Workflow for Cross-Reactivity Assessment

The following diagram outlines the general workflow for assessing antibody cross-reactivity. This process involves initial screening using a competitive ELISA, followed by more detailed kinetic analysis using Surface Plasmon Resonance for promising candidates.

Cross-Reactivity Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Kinetic Analysis cluster_2 Phase 3: Data Interpretation start Synthesize or Procure Target and Analogs conjugate Conjugate Analogs to Carrier Protein (e.g., BSA) start->conjugate elisa Competitive ELISA conjugate->elisa analyze_elisa Calculate % Cross-Reactivity elisa->analyze_elisa spr Surface Plasmon Resonance (SPR) analyze_elisa->spr Select Analogs with Significant Cross-Reactivity analyze_spr Determine Ka, Kd, and KD spr->analyze_spr compare Compare ELISA and SPR Data analyze_spr->compare conclude Draw Conclusions on Antibody Specificity compare->conclude

Caption: Workflow for assessing antibody cross-reactivity.

Method 1: Competitive ELISA for Cross-Reactivity Profiling

Competitive ELISA is a robust and widely used method for determining the specificity of antibodies against small molecules. In this format, free analyte in a sample competes with a fixed amount of labeled or coated antigen for binding to the antibody. The signal is inversely proportional to the concentration of the free analyte.

Detailed Protocol for Competitive ELISA
  • Antigen Coating:

    • Dilute the this compound-carrier protein conjugate (e.g., -BSA) to a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).[8][9]

    • Add 100 µL of the coating solution to each well of a high-binding 96-well microplate.

    • Incubate the plate overnight at 4°C or for 2-4 hours at 37°C.

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20, PBST).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well to block any unoccupied sites on the plate surface.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the free target analyte (this compound) and each of the structural analogs in assay buffer (e.g., blocking buffer).

    • In a separate dilution plate, mix 50 µL of each concentration of the free analytes with 50 µL of the primary antibody (at a pre-determined optimal dilution).

    • Incubate this mixture for 1-2 hours at room temperature to allow the antibody to bind to the free analyte.

    • Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the antigen-coated plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of a species-specific, enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) diluted in blocking buffer to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.

    • Incubate in the dark at room temperature until sufficient color development is observed (typically 15-30 minutes).

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis and Interpretation

The percentage of cross-reactivity for each analog is calculated using the following formula, based on the concentrations that cause 50% inhibition of the maximum signal (IC50):

% Cross-Reactivity = (IC50 of this compound / IC50 of Analog) x 100

Table 2: Template for Competitive ELISA Cross-Reactivity Data

CompoundIC50 (nM)% Cross-Reactivity
This compound[Experimental Value]100%
5-nitro-1H-indole[Experimental Value][Calculated Value]
4-methyl-1H-indole[Experimental Value][Calculated Value]
4-chloro-5-nitro-1H-indole[Experimental Value][Calculated Value]
4-methyl-5-amino-1H-indole[Experimental Value][Calculated Value]
Indole[Experimental Value][Calculated Value]

A high percentage of cross-reactivity indicates that the antibody binds significantly to the analog, while a low percentage suggests high specificity for the target analyte.

Method 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful, label-free technology that provides real-time data on the kinetics of molecular interactions.[10][11] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This allows for the precise determination of association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. For small molecule analysis, it is often preferable to immobilize the antibody and flow the small molecule analyte over the surface.[10][12]

Detailed Protocol for SPR Analysis
  • Antibody Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the antibody (diluted in an appropriate buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Kinetic Analysis:

    • Prepare a series of dilutions of the this compound and each cross-reacting analog in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over the immobilized antibody surface at a constant flow rate.

    • Monitor the binding and dissociation phases in real-time, generating a sensorgram for each concentration.[11]

    • After each cycle, regenerate the sensor surface by injecting a solution that disrupts the antibody-analyte interaction without denaturing the antibody (e.g., a short pulse of low pH glycine or high salt buffer).

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Data Interpretation

Table 3: Template for SPR Kinetic and Affinity Data

Compoundka (1/Ms)kd (1/s)KD (M)
This compound[Experimental Value][Experimental Value][Calculated Value]
Analog with High Cross-Reactivity[Experimental Value][Experimental Value][Calculated Value]
Analog with Low Cross-Reactivity[Experimental Value][Experimental Value][Calculated Value]

A lower KD value indicates a higher binding affinity. By comparing the KD values of the analogs to that of the target analyte, you can quantitatively assess the degree of cross-reactivity. A significant difference in KD (e.g., >10-fold) is generally indicative of good specificity.

Visualizing the Structure-Reactivity Relationship

To better understand the structural determinants of antibody binding, it is helpful to visualize the chemical structures of the target and its analogs.

Caption: Key structural analogs for cross-reactivity testing.

Conclusion

A rigorous evaluation of antibody cross-reactivity is a critical component of immunoassay development and validation for small molecules like this compound. By employing a systematic approach that combines initial screening with competitive ELISA and detailed kinetic analysis with SPR, researchers can gain a comprehensive understanding of their antibody's specificity. This ensures the generation of high-quality, reliable data, which is essential for advancing research and drug development programs. The protocols and frameworks provided in this guide offer a robust starting point for any laboratory seeking to characterize antibodies against this important class of molecules.

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A Comparative Benchmarking Guide to the Anticancer Activity of Substituted Methyl-Nitro-Indole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the indole scaffold has emerged as a privileged structure, forming the backbone of numerous therapeutic agents. Its inherent bioactivity and synthetic tractability have made it a focal point for the development of novel anticancer compounds. This guide provides a comparative analysis of the anticancer activity of a specific class of indole derivatives—substituted methyl-nitro-indole analogs—benchmarked against established chemotherapeutic agents. We will delve into their cytotoxic potential, explore their mechanisms of action, and provide detailed protocols for their evaluation, offering researchers a comprehensive resource for advancing their drug discovery programs.

Comparative Anticancer Activity: A Quantitative Overview

The true measure of a novel anticancer agent lies in its ability to effectively inhibit cancer cell proliferation at low concentrations. Here, we present a comparative analysis of the cytotoxic activity of various substituted methyl-nitro-indole analogs against different cancer cell lines, benchmarked against standard-of-care chemotherapeutics. The data is presented as the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50), which represents the concentration of a drug that is required for 50% inhibition of cell viability or growth in vitro.

Compound/DrugCancer Cell LineIC50/GI50 (µM)Reference
4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitrile (4e) MCF-7 (Breast)0.5[1]
4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitrile (4h) MCF-7 (Breast)0.5[1]
Pyrrolidine-substituted 5-nitroindole (Compound 5) HeLa (Cervical)5.08 ± 0.91[2]
Pyrrolidine-substituted 5-nitroindole (Compound 7) HeLa (Cervical)5.89 ± 0.73[2]
N-(2-hydroxy-5-nitrophenyl(4'-methylphenyl)methyl)indoline (HNPMI) MCF-7 (Breast)64.10[3][4]
N-(2-hydroxy-5-nitrophenyl(4'-methylphenyl)methyl)indoline (HNPMI) SkBr3 (Breast)119.99[3][4]
ES936 (5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione) MIA PaCa-2 (Pancreatic)0.108[5]
ES936 (5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione) BxPC-3 (Pancreatic)0.365[5]
Doxorubicin Various~0.05 - 5[6][7][8][9]
Cisplatin Various~1 - 20[10][11][12]
Cyclophosphamide MCF-7 (Breast)21.37[3]
Cyclophosphamide SkBr3 (Breast)38.34[3]

Note: The IC50/GI50 values for Doxorubicin and Cisplatin are approximate ranges as they vary significantly depending on the cell line and experimental conditions.

From this data, it is evident that the anticancer activity of substituted methyl-nitro-indole analogs is highly dependent on their specific chemical structure and the cancer cell line being tested. Notably, the pyrimidine-substituted methyl-indole analogs 4e and 4h demonstrate potent activity against the MCF-7 breast cancer cell line with GI50 values in the sub-micromolar range.[1] Similarly, the indole-dione derivative ES936 shows remarkable potency against pancreatic cancer cell lines.[5] In contrast, the indoline derivative HNPMI exhibits more moderate activity.[3][4]

Unraveling the Mechanism of Action: A Multifaceted Approach

The therapeutic efficacy of an anticancer agent is intrinsically linked to its mechanism of action. Substituted indole derivatives have been shown to exert their anticancer effects through a variety of mechanisms.[13]

One prominent mechanism is the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway .[3][4] Overexpression of EGFR is a hallmark of many cancers, and its inhibition can lead to a downstream cascade of events that culminate in apoptosis and reduced cell proliferation. Molecular docking studies have suggested that compounds like N-(2-hydroxy-5-nitrophenyl(4'-methylphenyl)methyl)indoline (HNPMI) can bind to the EGFR tyrosine kinase, leading to the downregulation of downstream effectors like PI3K and S6K1.[3][4]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR Indole_Analog 4-Methyl-5-Nitro-1H-Indole Analog Indole_Analog->EGFR Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MTT_Workflow Start Seed cells in a 96-well plate Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat cells with varying concentrations of indole analogs Incubate1->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 Add_MTT Add MTT reagent to each well Incubate2->Add_MTT Incubate3 Incubate for 2-4 hours Add_MTT->Incubate3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solubilizer Incubate4 Incubate for 15 minutes on an orbital shaker Add_Solubilizer->Incubate4 Read_Absorbance Measure absorbance at 570 nm Incubate4->Read_Absorbance

Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cells from culture and perform a cell count.

    • Dilute the cell suspension to the desired concentration (typically 5,000-10,000 cells per well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with media only as a blank control.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment. [9]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs and control drugs in culture media.

    • Carefully remove the media from the wells and add 100 µL of the media containing the test compounds.

    • Include a vehicle control (e.g., DMSO in media) at the same concentration as the highest concentration of the test compound.

    • Incubate the plate for the desired exposure time (typically 48 or 72 hours). [9]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS. * Add 10-20 µL of the MTT solution to each well. [9][10] * Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible. [10]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the media from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilizing agent, such as DMSO or a detergent-based solution, to each well. [9] * Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. [9] * Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-650 nm can be used to subtract background absorbance. [9]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [6][8][14] Step-by-Step Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in a 6-well plate and treat with the indole analogs at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS. [6]

  • Cell Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL. * To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution. * Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube. * Analyze the samples by flow cytometry within one hour of staining.

    • Use unstained, Annexin V only, and PI only stained cells as controls to set up the compensation and quadrants.

    • Acquire data for at least 10,000 events per sample.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative. * Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. [7][11][12][15] Step-by-Step Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with the indole analogs as described for the apoptosis assay.

    • Harvest the cells by trypsinization and wash with PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in cold PBS.

    • While vortexing gently, add cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice or at -20°C for at least 30 minutes (or overnight).

  • Cell Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A in PBS.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel to accurately resolve the G0/G1 and G2/M peaks. [11] * Gate out doublets to ensure accurate analysis. [12]

  • Data Analysis:

    • Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

The exploration of this compound analogs and related substituted indoles continues to be a promising avenue in the quest for novel anticancer therapeutics. As demonstrated in this guide, these compounds exhibit a wide range of cytotoxic potencies and diverse mechanisms of action, underscoring the chemical versatility of the indole scaffold. The provided experimental protocols offer a robust framework for researchers to systematically evaluate and benchmark the anticancer activity of their own novel indole derivatives. Through rigorous and standardized testing, the most promising candidates can be identified and advanced through the drug development pipeline, with the ultimate goal of translating these laboratory findings into effective clinical treatments for cancer.

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A Comparative Guide to Catalytic Strategies for the Synthesis of 4-Methyl-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparison of catalytic methodologies for the synthesis of 4-methyl-5-nitro-1H-indole, a heterocyclic compound of significant interest as a scaffold in medicinal chemistry and materials science. We will move beyond a simple recitation of protocols to dissect the underlying chemical principles, evaluate the strengths and weaknesses of each approach, and provide field-proven insights to guide your synthetic strategy.

The Synthetic Challenge: Navigating the Reactivity of the Indole Nucleus

The indole ring system presents a unique synthetic puzzle. The pyrrole moiety is electron-rich and highly susceptible to electrophilic attack, making it prone to undesirable side reactions under harsh conditions.[1][2] The primary challenges in the nitration of a substituted indole like 4-methyl-1H-indole are twofold:

  • Regioselectivity: Electrophilic substitution on the indole ring overwhelmingly favors the C3 position due to the superior stabilization of the cationic intermediate.[1][3] Directing the nitro group to the C5 position of the benzene ring requires overcoming this inherent electronic preference.

  • Acid Sensitivity: The use of strong mineral acids, the cornerstone of traditional nitration chemistry, often leads to rapid polymerization and degradation of the indole core, resulting in low yields and the formation of intractable tars.[1][3]

These challenges necessitate a careful selection of catalysts and reaction conditions to achieve the desired transformation efficiently and selectively.

Comparative Analysis of Catalytic Pathways

We will evaluate three distinct catalytic paradigms: classical strong acid catalysis, modern metal-free nitration systems, and multi-step constructive syntheses that install the nitro group prior to indole ring formation.

Pathway I: Traditional Strong Acid Catalysis

This classical approach utilizes a combination of nitric acid and a stronger acid catalyst, typically sulfuric acid, to generate the potent electrophile, the nitronium ion (NO₂⁺).

Mechanism of Action: The strong acid protonates nitric acid, facilitating the loss of a water molecule to form the highly reactive nitronium ion. This electrophile is then attacked by the electron-rich indole ring. While the pyrrole ring is kinetically favored, protonation at C3 under strongly acidic conditions can deactivate it, allowing for slower electrophilic attack on the benzene ring, with substitution at C5 being a common outcome for many indole derivatives.[1]

Performance & Limitations: This method is often plagued by the aforementioned acid sensitivity of the indole nucleus.[3] While capable of producing the desired C5-nitro product, yields are frequently compromised by polymerization and oxidative decomposition. The aggressive nature of the "mixed acid" protocol makes it difficult to control and often unsuitable for complex substrates with acid-labile functional groups.

Logical Relationship: Electrophilic Nitration Mechanism

This diagram illustrates the general mechanism for the electrophilic nitration of an indole, highlighting the intermediate sigma complex.

G Indole 4-Methyl-1H-indole Sigma_Complex Wheland Intermediate (Sigma Complex) Indole->Sigma_Complex Electrophilic Attack Nitronium Nitronium Ion (NO₂⁺) Generated from Catalyst Nitronium->Sigma_Complex Product This compound Sigma_Complex->Product Deprotonation (Rearomatization) H_plus H⁺ Product->H_plus

Caption: General mechanism of electrophilic aromatic substitution.

Pathway II: Modern Metal-Free & Non-Acidic Nitration

To circumvent the destructive nature of strong acids, a variety of milder, often metal-free, catalytic systems have been developed. These methods generate an electrophilic nitrogen species under neutral or weakly acidic conditions.

  • Acetyl Nitrate & Benzoyl Nitrate: These reagents, typically generated in situ from the corresponding anhydride and nitric acid, are less aggressive than mixed acid and can provide better control.[1][3] They moderate the reactivity of the nitrating species, reducing the extent of polymerization.

  • Trifluoroacetyl Nitrate: A more recent and highly effective system involves the reaction of an ammonium nitrate salt with trifluoroacetic anhydride.[4][5] This generates trifluoroacetyl nitrate, a powerful electrophilic nitrating agent that operates under non-acidic and metal-free conditions.[4][6] While this method is elegant, its application to 4-substituted indoles can be challenging. For instance, the nitration of N-Boc-4-methyl-indole using this system resulted in the C3-nitro product in only a 33% yield, indicating that steric hindrance from the C4-methyl group can significantly impact reactivity and potentially favor attack at other positions.[4][6]

  • N-Nitropyrazoles: These reagents, activated by a Lewis acid, serve as a controllable source of the nitronium ion.[7][8] This approach offers a tunable level of reactivity, allowing for the nitration of a broad range of sensitive (hetero)arenes with good functional group tolerance.[7]

Performance & Limitations: These modern methods represent a significant improvement in terms of substrate compatibility and reaction control. They largely solve the problem of acid-catalyzed decomposition. However, they do not fundamentally alter the inherent regiochemical preference of the indole ring for C3 attack. For a C4-substituted indole, achieving high selectivity for the C5 position via direct nitration remains a formidable challenge, often resulting in mixtures of isomers or low yields of the desired product.

Pathway III: Multi-Step Synthesis via Nitrated Precursors

The most reliable and industrially relevant strategy for synthesizing specifically substituted indoles is often to construct the indole ring from a precursor that already contains the desired substitution pattern. This approach offers unparalleled control over regiochemistry.

Mechanism of Action (Reissert Synthesis Example): The Reissert indole synthesis is a powerful method that builds the indole core from an o-nitrotoluene derivative.[1] For the target molecule, a plausible starting material would be 2,4-dimethyl-3-nitroaniline. This would undergo a series of transformations, including diazotization and condensation with a suitable partner, followed by a reductive cyclization to form the indole ring. An analogous, well-documented procedure for the synthesis of 4-nitroindole starts from ethyl N-(2-methyl-3-nitrophenyl)formimidate, which cyclizes in the presence of a strong base like potassium ethoxide.[9] This pathway definitively places the nitro group at the desired position relative to the newly formed five-membered ring.

Performance & Advantages: While this pathway involves more synthetic steps, its advantages are compelling:

  • Unambiguous Regioselectivity: The position of the nitro group is fixed from the start, eliminating the formation of isomers.

  • High Yields: Individual step yields are often high, leading to good overall process efficiency.

  • Scalability: These classical named reactions are generally well-understood and robust, making them amenable to scale-up.

Workflow Comparison: Direct vs. Multi-step Synthesis

This diagram contrasts the direct nitration approach with the more controlled multi-step synthesis pathway.

G cluster_0 Pathway A: Direct Nitration cluster_1 Pathway B: Multi-Step Synthesis (e.g., Reissert) A_Start 4-Methyl-1H-indole A_Process Nitration Reaction (e.g., CF₃COONO₂) A_Start->A_Process A_End Mixture of Products (C3, C5, dinitro, polymer) A_Process->A_End A_Purify Difficult Purification A_End->A_Purify A_Final Low Yield of This compound A_Purify->A_Final B_Start Nitrated Phenyl Precursor B_Process1 Step 1: Intermediate Formation B_Start->B_Process1 B_Process2 Step 2: Base-Catalyzed Cyclization B_Process1->B_Process2 B_Process3 Step 3: Workup & Purification B_Process2->B_Process3 B_Final High Yield of Pure This compound B_Process3->B_Final

Caption: Contrasting direct versus multi-step synthetic routes.

Quantitative Data Summary

The following table summarizes the performance characteristics of the discussed catalytic strategies. Yields are representative and can vary significantly with specific substrate and reaction optimization.

Catalytic StrategyCatalyst / Key ReagentsTypical ConditionsYield (%)RegioselectivityAdvantagesDisadvantages
Strong Acid Catalysis HNO₃ / H₂SO₄Low Temp (-10 to 0 °C)< 30%Moderate to PoorInexpensive reagents.Low yield, polymerization, poor selectivity, harsh conditions.[3]
Metal-Free Nitration NMe₄NO₃ / (CF₃CO)₂OSub-room Temp (0-25 °C)Variable (e.g., 33% for 3-nitro on a 4-Me analog)[4][6]Poor (Favors C3)Mild, metal-free, avoids polymerization.[4]Poor C5 selectivity for 4-substituted indoles, potential steric hindrance.[6]
Multi-Step Synthesis Base (e.g., KOEt) / Reducing AgentVariable (e.g., 40 °C for cyclization)[9]> 70% (Overall)ExcellentUnambiguous regiocontrol, high purity, scalable.Longer sequence, more steps, requires specific starting materials.

Recommended Experimental Protocol: A Reissert-Type Approach

For researchers requiring high purity and unambiguous characterization of this compound, a multi-step synthesis is the most robust and reliable method. The following protocol is adapted from the proven synthesis of 4-nitroindole and is presented as the recommended pathway.[9]

Experimental Workflow Diagram

G Start Start: 2,4-Dimethyl-3-nitroaniline Step1 1. Formimidate Formation (Triethyl orthoformate, p-TsOH) Start->Step1 Intermediate Ethyl N-(2,4-dimethyl-3-nitrophenyl)formimidate Step1->Intermediate Step3 3. Cyclization Reaction (Combine Intermediate and Base Complex in DMSO, 40°C) Intermediate->Step3 Step2 2. Prepare Base Complex (Potassium ethoxide + Diethyl oxalate in DMF) Base KOEt / Diethyl Oxalate Complex Step2->Base Base->Step3 Crude Crude Product Mixture Step3->Crude Step4 4. Precipitation & Filtration (Add water to precipitate solid) Crude->Step4 Purify 5. Purification (Sublimation or Recrystallization) Step4->Purify Final Final Product: This compound Purify->Final

Caption: Step-by-step workflow for the Reissert-type synthesis.

Step-by-Step Methodology

This protocol requires strict anhydrous conditions and an inert atmosphere.

  • Preparation of the Formimidate Intermediate:

    • To a solution of 2,4-dimethyl-3-nitroaniline (10 mmol) in triethyl orthoformate (30 mmol), add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

    • Heat the solution to 120°C and distill off the ethanol formed over approximately 1 hour.

    • Remove the excess triethyl orthoformate under vacuum to yield the crude ethyl N-(2,4-dimethyl-3-nitrophenyl)formimidate, which can be used directly or purified by distillation.

  • Preparation of the Base Complex:

    • In a separate flask under an argon atmosphere, add potassium ethoxide (13 mmol) to a solution of diethyl oxalate (15 mmol) in 5 mL of dry dimethylformamide (DMF), keeping the temperature cool. This complex should be prepared fresh and used immediately.[9]

  • Cyclization Reaction:

    • Dissolve the formimidate intermediate (10 mmol) in 10 mL of dry dimethyl sulfoxide (DMSO) in a flask.[9]

    • Rapidly add the freshly prepared base complex to the DMSO solution with vigorous stirring.

    • Warm the resulting deep-red solution to approximately 40°C and stir for 1-2 hours. Monitor the reaction by TLC for the consumption of the starting material.[9]

  • Workup and Purification:

    • Pour the reaction mixture into 100 mL of cold water with stirring.

    • A brownish-yellow solid will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.

    • Dry the crude product. For purification, sublimation at ~170°C under high vacuum (0.5 mm Hg) or recrystallization from ethanol or acetonitrile is recommended to yield pure, yellow crystals of this compound.[9]

Conclusion and Final Recommendation

While direct nitration of 4-methyl-1H-indole using modern, milder catalysts is mechanistically elegant, it presents significant and likely insurmountable challenges in achieving selective C5 functionalization. The inherent electronic preference for C3 attack and potential steric hindrance from the C4-substituent lead to a complex product mixture and low yields of the desired isomer.

For researchers and drug development professionals requiring a reliable, scalable, and regiochemically unambiguous route to this compound, a multi-step synthesis starting from a pre-nitrated benzene derivative is the superior strategy. Approaches like the Reissert or Batcho-Leimgruber syntheses provide complete control over the substitution pattern, delivering a pure product in high overall yield, which is critical for subsequent applications in drug discovery and materials science.

References

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  • Wang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.
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  • Kumar, R., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities.
  • Wang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing.
  • Kumar, R., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PMC - PubMed Central.
  • Wang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing.
  • Onys'ko, P., et al. (2014). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Chemistry of Heterocyclic Compounds.
  • Noland, W. E., & Rieke, R. D. (1966). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1. The Journal of Organic Chemistry.
  • Ni, Y., & Li, T. (2017). Biocatalytic Strategies for Nitration Reactions.
  • BenchChem. (n.d.). Comparative analysis of different synthesis routes for (1-methyl-5-nitro-3-phenylindol-2-yl)methanol.
  • BenchChem. (n.d.). Common side products in the nitration of 1H-indole.
  • Li, B., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.
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  • Tetrahedron. (n.d.). 165250-69-1 | this compound.
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A Comparative Guide to the Synthesis of 4-methyl-5-nitro-1H-indole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of substituted indoles is a cornerstone of medicinal chemistry and drug development, with the 4-methyl-5-nitro-1H-indole scaffold representing a key building block for a variety of pharmacologically active compounds. The successful and reproducible synthesis of this molecule is therefore of critical importance. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering a critical evaluation of their respective strengths and weaknesses, supported by experimental data and detailed protocols.

Introduction: The Challenge of Regioselective Indole Nitration

Direct nitration of the indole nucleus is notoriously challenging due to the high reactivity of the pyrrole ring, which often leads to a mixture of products and polymerization under harsh acidic conditions.[1][2] The primary site of electrophilic attack on the 1H-indole ring is the C-3 position.[1] While N-protection can modulate this reactivity, achieving selective nitration on the benzene ring, especially at a specific position in a substituted indole like 4-methyl-1H-indole, remains a significant hurdle.[3] Consequently, more robust and regioselective methods, such as building the indole ring with the desired substituents already in place, are generally preferred. This guide will focus on two such classical and reliable methods: the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis.

Method 1: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a venerable and widely used method for constructing the indole core.[4][5] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a substituted phenylhydrazine and an aldehyde or ketone.

The Causality Behind the Fischer Indole Synthesis

The power of the Fischer indole synthesis lies in its ability to form the indole ring with predictable regiochemistry based on the substitution pattern of the starting phenylhydrazine. For the synthesis of this compound, the key starting material is (4-methyl-5-nitrophenyl)hydrazine. The reaction proceeds through a[6][6]-sigmatropic rearrangement of the enamine tautomer of the hydrazone, followed by cyclization and elimination of ammonia to form the aromatic indole ring.[6] The choice of a suitable carbonyl partner is crucial; for a 2,3-unsubstituted indole, acetaldehyde or a precursor is required.

Experimental Workflow: Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization start 4-methyl-5-nitrophenyl)hydrazine + Acetaldehyde hydrazone Formation of Phenylhydrazone start->hydrazone acid_catalysis Acid Catalyst (e.g., Polyphosphoric Acid) hydrazone->acid_catalysis rearrangement [3,3]-Sigmatropic Rearrangement acid_catalysis->rearrangement cyclization Intramolecular Cyclization rearrangement->cyclization elimination Elimination of Ammonia cyclization->elimination product This compound elimination->product Leimgruber_Batcho_Synthesis cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization start 1,5-dimethyl-2,4-dinitrobenzene + DMF-DMA enamine Formation of Enamine Intermediate start->enamine reduction Reducing Agent (e.g., Raney Ni, H2 or Fe/AcOH) enamine->reduction cyclization Intramolecular Cyclization reduction->cyclization elimination Elimination of Dimethylamine cyclization->elimination product This compound elimination->product

Sources

A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Activity of 4-Methyl-5-Nitro-1H-Indole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The 4-methyl-5-nitro-1H-indole scaffold represents a promising chemotype in modern drug discovery. Its derivatives have demonstrated significant potential in a variety of therapeutic areas, most notably as anticancer and antimicrobial agents. Initial high-throughput in vitro screens often identify potent "hits" from this class, showcasing low micromolar or even nanomolar efficacy against cell lines or microbial strains. However, the journey from a promising in vitro result to a validated in vivo effect is fraught with challenges. Potent activity in a culture dish does not guarantee success in a complex biological system.

This guide provides a comprehensive comparison of the factors governing the in vitro and in vivo activity of this compound compounds. Rather than focusing on a single derivative, we will explore the critical transition from laboratory assays to preclinical models, explaining the causality behind experimental choices and outlining a self-validating workflow. Our objective is to equip researchers with the insights needed to anticipate, diagnose, and overcome the common discrepancies observed between these two essential phases of drug development.

The In Vitro Promise: High Potency in a Controlled Environment

The initial allure of 5-nitroindole derivatives stems from their consistently strong performance in isolated, controlled experimental setups. These assays are designed to answer a single question: "Does the compound interact with its intended target and produce a biological effect?"

Anticancer Activity: Targeting the c-Myc Oncogene

A significant body of research has focused on 5-nitroindole derivatives as binders and stabilizers of the c-Myc G-quadruplex (G4), a DNA secondary structure that regulates the expression of the c-Myc oncogene.[1][2] Overexpression of c-Myc is a hallmark of many cancers, making it a prime therapeutic target.

In vitro studies have successfully demonstrated that certain substituted 5-nitroindoles can bind to the c-Myc promoter G-quadruplex, downregulate c-Myc expression, arrest the cell cycle, and induce apoptosis in cancer cells.[1][2]

Table 1: Representative In Vitro Anticancer Activity of 5-Nitroindole Derivatives

Compound IDTarget Cell LineKey In Vitro AssayResultReference
Compound 5 HeLaCell Viability (Alamar Blue)IC₅₀ ≈ 6 µM[1]
Compound 7 HeLaCell Viability (Alamar Blue)IC₅₀ ≈ 6 µM[1]
Compound 12 HeLac-Myc mRNA DownregulationSignificant reduction at 10 µM[1]
HNPMI MCF-7 (Breast Cancer)Cytotoxicity (MTT Assay)IC₅₀ = 64.10 µM[3]
HNPMI SkBr3 (Breast Cancer)Cytotoxicity (MTT Assay)IC₅₀ = 119.99 µM[3]

Note: HNPMI is an N-(2-hydroxy-5-nitrophenyl...) indoline derivative, structurally related to the core topic.

Antimicrobial Activity: Efflux Pump Inhibition

In the realm of infectious diseases, 5-nitroindoles have been investigated as inhibitors of bacterial efflux pumps, such as NorA in Staphylococcus aureus.[4] These pumps are a primary mechanism of multidrug resistance, actively removing antibiotics from the bacterial cell. A potent efflux pump inhibitor (EPI) can restore the efficacy of existing antibiotics.

In vitro assays, such as checkerboard microdilution assays, are used to quantify this synergistic effect. While some compounds may not have intrinsic antibacterial activity, they can significantly lower the Minimum Inhibitory Concentration (MIC) of a known antibiotic like ciprofloxacin.[5]

The In Vivo Challenge: Navigating the Complexities of a Living System

The transition to in vivo models introduces a host of variables that can drastically alter a compound's activity. The primary reason for the frequent disconnect between in vitro potency and in vivo efficacy lies in Pharmacokinetics (PK) and Metabolism , often collectively referred to as ADME (Absorption, Distribution, Metabolism, and Excretion).[6][7]

A compound must successfully navigate this entire process to reach its target tissue in a sufficient concentration and for an adequate duration.

G cluster_0 In Vitro Environment iv iv A Absorption (e.g., Gut Wall) iv->A Oral Dosing Direct application to cells/target Direct application to cells/target D Distribution (Plasma Protein Binding) A->D M Metabolism (e.g., Liver CyP450) D->M Target Tissue Target Tissue D->Target Tissue E Excretion (e.g., Kidneys) M->E Inactive Metabolites Inactive Metabolites M->Inactive Metabolites Elimination Elimination E->Elimination Therapeutic Effect Therapeutic Effect Target Tissue->Therapeutic Effect

Caption: Iterative Workflow for Advancing a this compound Hit.

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT Assay)

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., cisplatin). [8]3. Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vitro Metabolic Stability (Liver Microsomal Assay)

This protocol provides an early indication of how quickly a compound might be metabolized by the liver.

Principle: Liver microsomes contain a high concentration of CYP enzymes. The disappearance of the parent compound over time in the presence of microsomes and the cofactor NADPH is measured.

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Incubation Setup: Add liver microsomes (e.g., rat or human) and the test compound to the buffer. Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the reaction by adding a solution of the cofactor NADPH.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard) to quench the reaction.

  • Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

  • Analysis: Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Calculation: Plot the natural log of the remaining compound concentration versus time. The slope of this line is used to calculate the intrinsic clearance and predict the in vivo half-life. A compound that is rapidly depleted is likely to have high hepatic clearance in vivo. [9]

Conclusion and Future Outlook

The this compound class of compounds holds considerable therapeutic promise, particularly in oncology and infectious disease. Their success, however, is not solely dependent on high in vitro potency. A deep understanding of the chasm between in vitro and in vivo environments is critical for any research program aiming to translate these findings to the clinic.

By integrating early ADME and pharmacokinetic assessments into the discovery workflow, researchers can make more informed decisions, prioritize compounds with a higher likelihood of in vivo success, and guide medicinal chemistry efforts to optimize not just for potency, but for drug-like properties. This holistic approach ensures that the remarkable in vitro promise of these compounds has the best possible chance of becoming an in vivo reality.

References

  • Title: Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles Source: PubMed URL:[Link]
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  • Title: Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity Source: PubMed Central URL:[Link]
  • Title: Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity Source: PubMed URL:[Link]
  • Title: Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities Source: ResearchG
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  • Title: Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)
  • Title: Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study Source: PubMed Central URL:[Link]
  • Title: Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjug
  • Title: Synthesis, antibacterial and free radical scavenging activity of some newer N-((10-nitro-1H-indolo [1, 2-c]quinazolin-12-yl)methylene)
  • Title: Synthesis of functionalised 2-aryl-5-nitro-1H-indoles and their activity as bacterial NorA efflux pump inhibitors Source: ResearchG
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Sources

A Senior Application Scientist's Guide to Confirming the Regioselectivity of Nitration on 4-Methylindole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of methodologies for the nitration of 4-methylindole, focusing on the critical aspect of controlling and confirming regioselectivity. Designed for researchers in synthetic chemistry and drug development, this document moves beyond simple protocols to explain the mechanistic rationale behind experimental choices, ensuring that procedures are not just followed, but understood.

The Challenge of Indole Nitration: A Tale of Two Rings

The indole nucleus is a privileged scaffold in medicinal chemistry, but its functionalization can be notoriously complex. The molecule presents two distinct regions for electrophilic aromatic substitution: the electron-rich pyrrole ring and the benzene ring (often called the "bz" ring). The outcome of nitration is exquisitely sensitive to reaction conditions, primarily the acidity of the medium.

  • Under Non-Acidic/Mildly Acidic Conditions: The C3 position of the pyrrole ring is the most nucleophilic and kinetically favored site for electrophilic attack.[1] Reagents that generate the electrophile without requiring strong acids typically yield the 3-nitroindole derivative.

  • Under Strongly Acidic Conditions (e.g., HNO₃/H₂SO₄): The indole nitrogen is protonated. This event, coupled with the potential for protonation at C3, deactivates the pyrrole ring towards electrophilic attack. Consequently, the reaction is diverted to the less reactive benzene ring, typically favoring the C5 and C6 positions.[2] For 4-methylindole, the C4-methyl group, being an ortho-, para-director, will further influence substitution on the benzene ring, primarily directing towards the C5 and C7 positions.

The choice of nitrating agent is therefore the primary determinant of regiochemical outcome. This guide compares two archetypal methodologies: a classic mixed-acid approach favoring benzene ring nitration and a milder, non-acidic protocol designed for C3 selectivity.

Logical Framework for Selecting a Nitration Strategy

The desired regioisomer dictates the entire experimental approach. The following decision tree illustrates the fundamental choice between reaction conditions.

G start What is the desired regioisomer of 4-methyl-nitroindole? c3_node C3-Nitro Isomer start->c3_node Pyrrole Ring Substitution bz_node Benzene Ring Isomer (e.g., C5, C7) start->bz_node Benzene Ring Substitution method_c3 Employ Mild, Non-Acidic Nitrating Agents (e.g., (NMe4)NO3 / TFAA) c3_node->method_c3 method_bz Use Strong Acidic Conditions (e.g., HNO3 / H2SO4) bz_node->method_bz

Caption: Decision tree for selecting a nitration strategy based on the desired isomer.

Comparative Analysis of Nitrating Agents

We will compare two distinct methods: nitration with tetramethylammonium nitrate and trifluoroacetic anhydride (TFAA), a modern method for achieving C3 selectivity, and the traditional nitric acid/sulfuric acid "mixed acid" system, which typically results in substitution on the benzene ring.

Parameter Method A: (NMe₄)NO₃ / TFAA Method B: HNO₃ / H₂SO₄
Primary Product 4-Methyl-3-nitroindoleMixture of 4-methyl-5-nitroindole and 4-methyl-7-nitroindole
Mechanism Electrophilic attack by trifluoroacetyl nitrate (CF₃COONO₂) on the C3 position of the neutral indole ring.[3]Electrophilic attack by the nitronium ion (NO₂⁺) on the protonated indole, favoring the benzene ring.[4][5]
Key Advantages High regioselectivity for C3; avoids harsh acidic conditions that can cause indole polymerization; good functional group tolerance.[3][6]Inexpensive and readily available reagents; established method for benzene ring functionalization.
Key Disadvantages Reagents are more expensive; requires anhydrous conditions.Low regioselectivity, often producing multiple isomers; risk of polymerization and tar formation; harsh, corrosive conditions.[2]
Typical Yield Good to excellent (often >80% for C3 isomer).[3]Variable, often moderate to low due to side reactions and isomer separation challenges.
Safety Concerns Trifluoroacetic anhydride is corrosive and moisture-sensitive.Concentrated nitric and sulfuric acids are extremely corrosive and oxidizing; reactions can be highly exothermic.

Experimental Protocols & Causality

The following protocols are detailed to not only guide the experiment but also to highlight the critical parameters that ensure success and reproducibility.

Protocol 1: Regioselective Synthesis of 4-Methyl-3-nitroindole (Method A)

This protocol is adapted from modern, non-acidic methodologies designed for C3 nitration.[3] The key is the in situ generation of trifluoroacetyl nitrate, a potent but non-acidic electrophile.

Causality: By avoiding strong protic acids, the indole nucleus remains unprotonated, preserving the high nucleophilicity of the C3 position. TFAA reacts with the nitrate salt to form the active nitrating agent, and the reaction can be run at low temperatures to minimize side reactions.

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 4-methylindole (1.0 eq) and tetramethylammonium nitrate (NMe₄NO₃, 1.1 eq).

  • Dissolution: Dissolve the solids in anhydrous acetonitrile (approx. 0.2 M concentration relative to indole).

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath. This is critical to control the exothermicity of the formation of the nitrating agent and improve selectivity.

  • Reagent Addition: Prepare a solution of trifluoroacetic anhydride (TFAA, 2.0 eq) in anhydrous acetonitrile. Add this solution dropwise to the cooled indole mixture over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (CO₂).

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 4-methyl-3-nitroindole.

Protocol 2: Benzene Ring Nitration of 4-Methylindole (Method B)

This protocol uses the classic mixed-acid conditions. The primary challenge is to prevent polymerization while achieving nitration on the bz-ring.

Causality: Concentrated sulfuric acid protonates nitric acid to generate the highly reactive nitronium ion (NO₂⁺).[7][8] It also protonates the indole, deactivating the pyrrole ring. The C4-methyl group directs the incoming electrophile to the ortho (C5, C7) positions. Low temperature is essential to minimize the formation of insoluble tars.[2]

Step-by-Step Methodology:

  • Acid Mixture Preparation: In a flask cooled in an ice-salt bath (-10 to 0 °C), slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (10-20 vol eq) with vigorous stirring. Extreme Caution: Highly exothermic and corrosive. Prepare this nitrating mixture just before use.

  • Reaction Setup: In a separate, larger three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 4-methylindole (1.0 eq) in an excess of concentrated sulfuric acid. Cool this solution to -10 °C.

  • Slow Addition: Add the cold nitrating mixture dropwise from the addition funnel to the indole solution. The rate of addition must be carefully controlled to maintain the internal temperature below 0 °C. A rapid temperature increase will lead to extensive polymerization.

  • Reaction Monitoring: Stir the dark mixture at low temperature for 1-2 hours. Monitoring by TLC is difficult; quenching a small aliquot and analyzing the extract is the most reliable method.

  • Quenching: Very slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The product should precipitate as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

  • Drying & Purification: Dry the solid under vacuum. The crude product will be a mixture of regioisomers (primarily 4-methyl-5-nitroindole and 4-methyl-7-nitroindole) and will require careful purification by column chromatography or recrystallization to separate the isomers.

Confirming Regioselectivity: An Analytical Workflow

Identifying the exact position of the nitro group is non-trivial and requires a systematic analytical approach. A combination of chromatographic and spectroscopic techniques is essential for unambiguous structure elucidation.

G cluster_0 cluster_1 Spectroscopic Confirmation start Crude Reaction Product purify Purification (Column Chromatography) start->purify hplc Purity & Isomer Ratio (HPLC Analysis) purify->hplc struct Structure Elucidation hplc->struct end Confirmed Regioisomer Identity struct->end nmr_h 1H NMR struct->nmr_h nmr_c 13C NMR struct->nmr_c ms Mass Spectrometry struct->ms uv UV/Vis Spectroscopy struct->uv

Caption: Standard analytical workflow for isolating and confirming nitroindole isomers.

Spectroscopic Signatures of 4-Methyl-nitroindole Isomers

¹H NMR spectroscopy is the most powerful tool for distinguishing between the isomers. The chemical shifts and coupling constants of the aromatic protons provide a unique fingerprint for each compound.

Isomer Key ¹H NMR Diagnostic Signals (Predicted)
4-Methyl-3-nitroindole - Absence of a proton at C3. - Proton at C2 will appear as a singlet or a narrow doublet coupled to N-H. - Aromatic protons on the benzene ring (C5, C6, C7) will show characteristic coupling patterns (doublet, triplet, doublet).
4-Methyl-5-nitroindole - Protons at C2 and C3 will be present, showing their typical coupling. - The electron-withdrawing nitro group at C5 will strongly deshield the adjacent C6 proton, shifting it downfield. - C6 and C7 protons will likely appear as doublets.
4-Methyl-7-nitroindole - Protons at C2 and C3 will be present. - The C7 position is adjacent to the indole N-H. The nitro group at C7 will deshield the C6 proton. - Protons at C5 and C6 will likely appear as a triplet and doublet, respectively.

Mass Spectrometry (MS): Confirms the correct molecular weight for the mono-nitrated product (C₉H₈N₂O₂), ruling out over-nitration.

UV/Vis Spectroscopy: Different nitroindole isomers exhibit distinct absorption spectra. For instance, the spectrum for 4-nitroindole is known to extend further into the visible range compared to other isomers, which can be a useful preliminary diagnostic tool.[9]

References

  • Organic Syntheses Procedure: 4-NITROINDOLE. Organic Syntheses.
  • Nitronium ion. Wikipedia.
  • Generation of NO2+. YouTube.
  • Is sulfuric acid needed in nitrations? Would fuming nitric acid still nitrate organic materials? Quora.
  • How can we generate a nitronium ion from nitric acid alone, not using sulphuric acid along with nitric acid? Quora.
  • Electrophilic substitution at the indole. Química Organica.org.
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry.
  • Preparation method of 4-nitroindole. Google Patents.
  • Notes on Electrophilic Substitution Mechanism in Nitration. Unacademy.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Mechanism of Nitration: Electrophilic Substitution Reaction. YouTube.
  • Nitration of Indoles. IV. The Nitration of 2-Phenylindole. The Journal of Organic Chemistry.
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au.
  • Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. Beilstein Journal of Organic Chemistry.
  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. PMC - NIH.
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. ResearchGate.
  • Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Asian Publication Corporation.
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Safety Operating Guide

Operational Guide: Proper Disposal of 4-methyl-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 4-methyl-5-nitro-1H-indole (CAS No. 165250-69-1)[1]. As a niche research chemical, a specific Safety Data Sheet (SDS) is not always readily available. Therefore, this document synthesizes best practices derived from the known hazards of its core chemical moieties—the indole ring and the nitroaromatic group—and aligns with federal regulations to ensure the safety of laboratory personnel and environmental protection.

The fundamental principle of this guide is that This compound must be treated as a hazardous chemical waste from the moment of its generation. Adherence to these procedures is critical for maintaining a safe and compliant laboratory environment.

Hazard Assessment and Characterization

The disposal protocol is directly informed by the compound's anticipated hazards. The indole structure, found in many biologically active and sometimes toxic compounds, combined with the nitro group, which is common in reactive and combustible materials, necessitates a cautious approach.

Inferred Hazards of this compound:

  • Health Hazards: Based on structurally similar compounds like 4-methylindole and other nitroaromatics, this compound should be presumed to be a skin, eye, and respiratory irritant.[2] It may be harmful if swallowed or absorbed through the skin.

  • Physical Hazards: While specific data is unavailable, nitroaromatic compounds can be combustible and may form explosive mixtures with air upon intense heating.

  • Environmental Hazards: Many indole derivatives are toxic to aquatic life. Therefore, this compound must not be released into the environment.[2][3][4]

  • Hazardous Combustion Products: In the event of a fire, expect the release of toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4][5][6]

Property Anticipated Characteristic & Rationale
Physical State Likely a solid at room temperature, similar to other substituted nitroindoles.[6]
Health Hazards Causes skin, eye, and respiratory system irritation.[2][5] Potentially toxic via ingestion or skin contact.
Environmental Hazards Presumed to be toxic to aquatic organisms; do not empty into drains.[3]
Chemical Incompatibilities Strong oxidizing agents, strong bases, amines, and strong reducing agents.[2][4]

Personnel Protective Equipment (PPE) and First Aid

Before handling the compound in any form, including for disposal, all personnel must be equipped with the appropriate PPE.

Required PPE:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[4]

  • Body Protection: A standard laboratory coat is required. Ensure it is buttoned.

  • Respiratory Protection: Work should be conducted in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

Emergency First Aid Procedures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[2][3]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[3]

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3][5]

  • Ingestion: Clean mouth with water and drink afterwards. Do NOT induce vomiting. Seek immediate medical assistance.[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7][8] This protocol ensures compliance with these "cradle-to-grave" regulations.

Step 1: Waste Classification

The first and most critical step is classification. Due to its chemical nature, This compound is classified as a hazardous waste . It must not be disposed of via standard trash or sink drains.[9][10]

Step 2: Container Selection and Management

Proper containment is essential to prevent leaks and exposures.

  • Container Type: Use a sturdy, leak-proof container that is chemically compatible with the waste. The original manufacturer's container is often the best choice if it is in good condition.[9][11] If unavailable, a high-density polyethylene (HDPE) container is a suitable alternative.

  • Condition: The container must be clean, dry, and show no signs of damage.[8]

  • Closure: The container must have a secure, tight-fitting lid. It must be kept closed at all times except when actively adding waste.[8][9][10] This prevents the release of vapors and reduces the risk of spills.

Step 3: Accurate Labeling

Proper labeling is a key EPA requirement and is crucial for safety.

  • Labeling: Affix a completed Hazardous Waste Label from your institution's Environmental Health & Safety (EHS) department.

  • Required Information: The label must include:

    • The words "Hazardous Waste" .[8][12]

    • The full chemical name: "this compound" . Do not use abbreviations.

    • A clear indication of the hazards (e.g., "Irritant," "Toxic").

    • The accumulation start date (the date the first drop of waste was added to the container).

Step 4: Segregation and Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.[9][12]

  • Location: The SAA should be under the direct control of laboratory personnel, such as in a fume hood or a designated cabinet.[13]

  • Segregation: Store the waste container away from incompatible materials.[9]

    • Acids and Bases: Store separately.

    • Oxidizers: Keep away from all organic materials, including this compound.

    • Flammables: If stored in a flammable storage cabinet, ensure it is segregated from oxidizing acids.[14]

  • Secondary Containment: Liquid waste containers must be placed in a secondary containment bin to contain any potential leaks.[10]

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for the waste until it is collected by trained professionals.

  • Contact EHS: Once the container is full (do not overfill, 90% capacity is a good rule of thumb) or as per your institution's policy, contact your EHS office to schedule a waste pickup.[10][13]

  • Waste Broker: Your institution's EHS department works with a licensed hazardous waste broker for profiling, transport, and final disposal at a certified Treatment, Storage, and Disposal Facility (TSDF).[7]

G cluster_0 Laboratory Operations cluster_1 EHS / Waste Management A Waste Generation (Unused reagent, reaction byproduct, or contaminated material) B Step 1: Select a sturdy, compatible, and leak-proof container. A->B C Step 2: Affix a 'Hazardous Waste' label. Clearly write 'this compound'. B->C D Step 3: Place in designated Satellite Accumulation Area (SAA). C->D E Ensure segregation from incompatible chemicals (e.g., strong oxidizers). D->E F Step 4: Container is full or pickup is scheduled. D->F G Contact Environmental Health & Safety (EHS) for pickup. F->G H EHS transports waste to Central Accumulation Area (CAA). G->H I Licensed contractor collects waste for final disposal. H->I

Disposal Workflow for this compound

Spill Management Protocol

Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the area.

  • Assess the Spill: Determine the size of the spill. If it is large, involves other reactive chemicals, or you do not feel comfortable cleaning it, evacuate the area and contact your EHS emergency line.

  • Don PPE: Before addressing the spill, put on the full required PPE as described in Section 2.

  • Containment: For a small, manageable spill of the solid material, prevent it from becoming airborne.

  • Cleanup:

    • Gently sweep up the spilled solid and place it into a designated hazardous waste container.[2][4]

    • If a solvent was used, absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[3] Do not use combustible materials like paper towels for large quantities.

    • Collect the absorbent material and place it in the hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Disposal: Label the waste container with all constituents (e.g., "this compound with vermiculite") and arrange for pickup.

G Spill Spill Occurs Assess Is the spill large, airborne, or are you unsure how to proceed? Spill->Assess Evacuate YES: Evacuate the area. Contact EHS / Emergency Line. Assess->Evacuate Yes Proceed NO: Safe to handle. Assess->Proceed No PPE Don full PPE (Goggles, Gloves, Lab Coat) Proceed->PPE Contain Contain the spill. Prevent further spread. PPE->Contain Collect Gently sweep solid or use inert absorbent for solutions. Contain->Collect Package Place contaminated material into a labeled Hazardous Waste container. Collect->Package Clean Decontaminate the area with soap and water. Package->Clean Dispose Arrange for waste pickup through EHS. Clean->Dispose

Decision-Making Flowchart for Spill Response

References

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Chemical Society.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2023, November 25). U.S. Environmental Protection Agency.
  • Nitrobenzene. (n.d.). Occupational Safety and Health Administration.
  • This compound | 165250-69-1. (n.d.). J&K Scientific.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering.
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  • Chemical Hazards and Toxic Substances - Standards. (n.d.). Occupational Safety and Health Administration.
  • OSHA Rules for Hazardous Chemicals. (2023, December 16). DuraLabel.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University.
  • Hazardous Waste. (n.d.). University of Oklahoma Health Sciences Center.
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A Comprehensive Guide to Personal Protective Equipment for Handling 4-methyl-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and professionals in the dynamic field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 4-methyl-5-nitro-1H-indole, demands a meticulous and informed approach to personal protection. This guide provides essential, in-depth guidance on the appropriate Personal Protective Equipment (PPE) and safe handling practices for this specific nitroaromatic compound, ensuring both personal safety and the integrity of your research.

Disclaimer: This guide is based on the known hazards of similar chemical structures and general best practices for handling aromatic nitro compounds. A specific Safety Data Sheet (SDS) for this compound should be consulted if available, and a thorough, site-specific risk assessment should always be conducted before commencing any work.

Hazard Assessment: Understanding the Risks of this compound

Key Potential Hazards:

  • Toxicity: Aromatic nitro compounds can be toxic if ingested, inhaled, or absorbed through the skin.[1] The nitro group can interfere with biological processes.

  • Skin and Eye Irritation: Similar compounds, such as 4-methylindole and other nitro-substituted aromatics, are known to cause skin and eye irritation.[5][6][7]

  • Reactivity: Nitro compounds can be energetic and may decompose with heat or react with other substances.[1][4] Compounds with multiple nitro groups are often explosive.[4][8][9] While this compound has only one nitro group, caution is still warranted, especially at elevated temperatures or in the presence of reducing agents.[1]

  • Inhalation Hazard: If the compound is a powder or dust, inhalation can lead to respiratory irritation.[5][6]

Based on these potential hazards, a comprehensive PPE strategy is essential to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the cornerstone of safe chemical handling. For this compound, the following PPE is mandatory:

Eye and Face Protection
  • Requirement: Chemical safety goggles are the minimum requirement for all procedures involving this compound.

  • Rationale: They provide a seal around the eyes, protecting them from splashes, powders, and vapors.

  • Enhanced Protection: A face shield should be worn in conjunction with safety goggles when there is a significant risk of splashing, such as during transfers of solutions or when working with larger quantities.[10][11]

Hand Protection
  • Requirement: Chemical-resistant gloves are essential.

  • Recommended Glove Material: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered.

  • Best Practices:

    • Always inspect gloves for any signs of degradation or punctures before use.

    • Double-gloving (wearing two pairs of nitrile gloves) is recommended to provide an extra layer of protection, especially during intricate manipulations.[12]

    • Change gloves immediately if they become contaminated.

    • Wash hands thoroughly with soap and water after removing gloves.

Body Protection
  • Requirement: A laboratory coat is mandatory.

  • Material: A flame-resistant lab coat is preferable, given the energetic nature of nitro compounds.

  • Enhanced Protection: For procedures with a higher risk of splashes or spills, a chemical-resistant apron or a disposable chemical-resistant coverall should be worn over the lab coat.[13][14]

Respiratory Protection
  • Requirement: The need for respiratory protection depends on the physical form of the compound and the specific procedure.

  • For Solids/Powders: If handling the compound as a powder and there is a risk of generating dust, a NIOSH-approved N95 respirator is the minimum requirement.

  • For Volatile Solutions or Aerosols: If working with solutions in a way that could generate aerosols or vapors, or if the compound is heated, an air-purifying respirator (APR) with organic vapor cartridges is necessary.[10][11]

  • Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Operational and Disposal Plans

A safe operational workflow extends beyond simply wearing the correct PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from heat, ignition sources, and incompatible materials such as strong oxidizing and reducing agents.[1]

  • The storage container should be clearly labeled with the full chemical name and associated hazards.

Handling and Use
  • Workflow Diagram: The following diagram outlines the essential steps for safely handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood handle_weigh Weigh Solid Compound prep_fume_hood->handle_weigh Begin Experiment handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Complete Experiment cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EH&S cleanup_waste->cleanup_dispose

Caption: A logical workflow for the safe handling of this compound.

Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.

  • Don Appropriate PPE: If not already wearing it, don the full PPE ensemble described above.

  • Containment: For solid spills, carefully sweep the material into a designated waste container, avoiding dust generation. For liquid spills, use an inert absorbent material like vermiculite or sand.[15] Do not use combustible materials like paper towels.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Disposal: All contaminated materials must be treated as hazardous waste.[15]

Waste Disposal
  • Segregation: Do not mix waste containing this compound with other waste streams. It should be segregated as nitro-containing organic waste.[15]

  • Container: Use a designated, properly labeled, and sealed hazardous waste container.[15]

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EH&S) department, following all local, state, and federal regulations. Biological treatment methods are also being explored for the remediation of nitroaromatic compounds in wastewater.[3][16]

Conclusion: A Culture of Safety

The responsible use of novel chemical compounds like this compound is paramount in the research and development landscape. By understanding the potential hazards, diligently adhering to the prescribed PPE protocols, and implementing robust operational and disposal plans, we can foster a culture of safety that protects ourselves, our colleagues, and our environment. This commitment to safety not only ensures regulatory compliance but also builds a foundation of trust and excellence in our scientific endeavors.

References

  • Biological Treatment of Nitroaromatics in Wastew
  • Navigating the Safe Disposal of 1,3-Dibromo-5-nitrobenzene: A Procedural Guide. (n.d.). Benchchem.
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  • SAFETY DATA SHEET. (2025, October 16). Sigma-Aldrich.
  • Biodegradation of nitroaromatic compounds and explosives. (n.d.).
  • Degradation of nitroaromatic compounds by microorganisms. (n.d.). PubMed.
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  • (PDF) Biological Treatment of Nitroaromatics in Wastewater. (2024, March 13).
  • Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council.
  • SAFETY DATA SHEET. (2025, September 7). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2023, September 13). Sigma-Aldrich.
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  • UNODC Laboratory: Full chemical resistant personal protective equipment (PPE) ensemble. (2020, June 15). YouTube.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.